Product packaging for (+-)-Tetrahydroberberine(Cat. No.:CAS No. 29074-38-2)

(+-)-Tetrahydroberberine

Cat. No.: B3433416
CAS No.: 29074-38-2
M. Wt: 339.4 g/mol
InChI Key: VZTUIEROBZXUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canadine is a berberine alkaloid that is 5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline substituted by methoxy groups at positions 9 and 10. It is a berberine alkaloid, an organic heteropentacyclic compound, an aromatic ether and an oxacycle.
Canadine has been reported in Hydrastis canadensis, Corydalis solida, and other organisms with data available.
RN given refers to cpd without isomeric designation;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B3433416 (+-)-Tetrahydroberberine CAS No. 29074-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022724
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522-97-4, 29074-38-2, 5096-57-1
Record name (±)-Tetrahydroberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Canadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Canadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(±)-Tetrahydroberberine synthesis from berberine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (±)-Tetrahydroberberine from Berberine

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of berberine, a quaternary protoberberine alkaloid, into its fully reduced, racemic form, (±)-tetrahydroberberine (also known as canadine). The transformation is significant as the pharmacological profiles of the two compounds differ substantially; while berberine exhibits cytotoxic effects, tetrahydroberberine is noted for its antioxidant, neuroprotective, and Ca2+ channel-blocking activities with lower cytotoxicity.[1] This document details the core chemical principles, validated experimental protocols, and analytical characterization of this synthesis, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Berberine Reduction

Berberine is a well-known isoquinoline alkaloid found in various plants of the Berberis genus.[1] Its planar, cationic structure, characterized by a 5,6-dihydrodibenzo[a,g]quinolizinium system, is key to many of its biological activities, including its interactions with nucleic acids.[2][3] However, this positive charge and planarity also contribute to properties like lower bioavailability.[2][4]

The reduction of berberine to tetrahydroberberine fundamentally alters its three-dimensional structure and electronic properties. The saturation of the central quinolizine core introduces chirality at the C13a position and induces a bent, non-planar conformation.[1] This structural change leads to a distinct pharmacological profile. For instance, tetrahydroberberine has been investigated for its neuroprotective roles, potential antihypertensive effects, and as an anti-inflammatory agent, largely deviating from the primary applications of its parent compound, berberine.[1] Therefore, the efficient and reliable synthesis of (±)-tetrahydroberberine is a crucial first step for further pharmacological investigation and derivative development.

Mechanistic Insights: The Chemistry of Reduction

The core of the transformation from berberine to tetrahydroberberine lies in the reduction of the iminium ion within the protoberberine skeleton. The positively charged nitrogen atom renders the adjacent carbon atoms (C8 and C13a) electrophilic and susceptible to nucleophilic attack.

The most common and straightforward method involves the use of a hydride-donating reagent, such as sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic iminium system, neutralizing the positive charge and leading to the saturation of the heterocyclic rings.

G cluster_0 Mechanism Overview Berberine Berberine (Cationic) Electrophilic Iminium System Intermediate Dihydro-intermediate Berberine->Intermediate 1. Nucleophilic Attack (Hydride Addition) Hydride Hydride Donor (e.g., NaBH₄) Provides Nucleophilic H⁻ Hydride->Berberine THB (±)-Tetrahydroberberine Reduced, Neutral Product Intermediate->THB 2. Further Reduction & Protonation G cluster_workflow Synthesis Workflow Setup 1. Reaction Setup Dissolve Berberine Chloride in Methanol Addition 2. Reagent Addition Add NaBH₄ portionwise to the refluxing solution Setup->Addition Reaction 3. Reaction Monitoring Reflux, then stir at RT. Monitor color change (yellow to pale) Addition->Reaction Isolation 4. Product Isolation Collect precipitate by vacuum filtration Reaction->Isolation Purification 5. Purification Recrystallize from absolute ethanol Isolation->Purification Analysis 6. Characterization Analyze by NMR, MS, and Melting Point Purification->Analysis

Caption: Step-by-step workflow for (±)-THB synthesis.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures. [1][4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add berberine chloride (3.71 g, 10 mmol) and anhydrous methanol (125 mL). If desired, potassium carbonate (3.6 g, 26 mmol) can be added to the suspension. [1]2. Initiation: Bring the stirred suspension to a gentle reflux using a heating mantle. The bright yellow color of the berberine salt should be prominent.

  • Reduction: Once refluxing, carefully add solid sodium borohydride (0.4 g, ~10.5 mmol) portionwise over 10-15 minutes. Causality Note: Portionwise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. A rapid addition can cause excessive foaming and pressure buildup.

  • Reaction Progression: Continue to reflux the mixture for an additional 20-30 minutes. During this time, the reaction mixture typically becomes a more homogeneous, paler solution as the insoluble berberine is converted to the more soluble tetrahydroberberine. [1]5. Completion: After the reflux period, remove the heating mantle and allow the mixture to cool. Continue stirring at ambient temperature for at least 4 hours to ensure the reaction goes to completion. A precipitate of the product may form during this time.

  • Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any residual impurities.

  • Purification: For higher purity, recrystallize the crude product from absolute ethanol (~400 mL for a 10 mmol scale reaction). [1]Dissolve the solid in hot ethanol and allow it to cool slowly to form pale yellow-brown needles. Collect the purified crystals by filtration.

  • Drying: Dry the final product under vacuum to yield (±)-tetrahydroberberine.

Alternative Method: Catalytic Hydrogenation

Catalytic hydrogenation offers another route to tetrahydroberberine. This method involves reacting berberine with hydrogen gas in the presence of a metal catalyst, such as platinum oxide (PtO₂). [5][6][7]While effective, this method requires specialized equipment for handling hydrogen gas under pressure and may lead to racemization of optically active protoberberines. [6][7]It is generally employed for specific applications where hydride reagents may be unsuitable.

Product Characterization and Data Analysis

Self-validating protocols require rigorous analytical confirmation. The successful synthesis of (±)-tetrahydroberberine is confirmed by a combination of spectroscopic and physical data.

Expected Yield and Physical Properties
ParameterExpected ValueSource
Yield 70-80%[1]
Appearance Pale yellow-brown needles[1]
Melting Point 174-176 °C (447-449 K)[1]
Molecular Formula C₂₀H₂₁NO₄[1]
Molecular Weight 339.39 g/mol [1]
Spectroscopic Analysis

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 340.1. [4] Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural confirmation. The reduction of the aromatic quinolizinium system to a saturated core results in a dramatic upfield shift of proton and carbon signals.

Key Diagnostic NMR Signals for (±)-Tetrahydroberberine (in CDCl₃):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlation / Note
C13a-H~3.50 (m)~59.3Chiral center proton, shows complex coupling.
C8-H₂~3.55 (d), ~4.29 (d)~53.6Diastereotopic protons of the methylene adjacent to Nitrogen.
OCH₃~3.85 (s)~55.7Two methoxy groups on the aromatic ring.
O-CH₂-O~5.90 (s)~100.6Characteristic singlet for the methylenedioxy bridge.
Aromatic-H6.60 - 7.10105-150Signals corresponding to the protons on the two aromatic rings.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data referenced from similar structures. [4] The appearance of aliphatic signals for C5, C6, C8, C13, and C13a, and the disappearance of the downfield-shifted iminium protons of berberine, provide conclusive evidence of successful reduction. Two-dimensional NMR experiments like HSQC can be used to definitively assign proton signals to their corresponding carbon atoms. [4]

Conclusion

The reduction of berberine to (±)-tetrahydroberberine is a robust and reproducible synthetic transformation that provides access to a pharmacologically distinct alkaloid. The sodium borohydride-mediated method presented here is efficient, scalable, and utilizes readily available laboratory reagents and equipment. Rigorous characterization via MS, NMR, and melting point analysis is essential to validate the structure and purity of the final product, ensuring its suitability for subsequent biological and medicinal chemistry applications.

References

  • Mague, J. T., & Pingali, S. R. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 262–267. [Link]
  • Amann, M., Nagakura, N., & Zenk, M. H. (1988). Purification and properties of (S)-tetrahydroprotoberberine oxidase from suspension-cultured cells of Berberis wilsoniae. European Journal of Biochemistry, 175(1), 17-25. [Link]
  • Nechepurenko, I. V., Komarova, N. I., & Salakhutdinov, N. F. (2024). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molbank, 2024(3), M1888. [Link]
  • Rundo, F., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • Kametani, T., Ihara, M., & Honda, T. (1968). Racemisation. Part I. Racemisation of protoberberines under the conditions of catalytic hydrogenation. Journal of the Chemical Society C: Organic, 191-194. [Link]
  • Kametani, T., Ihara, M., & Honda, T. (1968). Racemisation. Part I. Racemisation of protoberberines under the conditions of catalytic hydrogenation. Journal of the Chemical Society C: Organic, 191-194. [Link]
  • Rundo, F., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • Semenov, B. B., & Finogenova, O. V. (2009). Berberine: Chemistry and Biological Activity. Pharmaceutical Chemistry Journal, 43, 213–229. [Link]
  • Dostatá, J., et al. (2006). Quaternary protoberberine alkaloids. Phytochemistry, 67(3), 151-187. [Link]
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

Sources

(±)-Tetrahydroberberine: A Multifaceted Modulator of Neuronal Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action

Abstract

(±)-Tetrahydroberberine (THB), a protoberberine isoquinoline alkaloid derived from the traditional medicinal herb Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological effects on the central nervous system. As a racemic mixture, its constituent enantiomers, (+)-THB and (-)-THB, contribute to a complex neuropharmacological profile, engaging multiple neurotransmitter systems and intracellular signaling cascades. This technical guide provides an in-depth exploration of the core mechanisms of action of (±)-THB in neurons, synthesizing data from receptor binding assays, electrophysiological studies, and molecular biology to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect its interactions with dopamine and adrenergic receptors, its modulation of key ion channels, and its putative influence on critical downstream signaling pathways. This guide is structured to provide not only a thorough understanding of THB's neuronal activity but also practical, field-proven experimental protocols to empower further investigation into this promising psychoactive compound.

Introduction: The Enigmatic Pharmacology of a Traditional Remedy

For centuries, extracts containing tetrahydroberberine have been utilized in traditional medicine for their analgesic and sedative properties. Modern neuropharmacology is now beginning to unravel the intricate molecular mechanisms that underpin these effects. (±)-THB is a chiral molecule, and its stereoisomers often exhibit distinct pharmacological activities, adding a layer of complexity to its mechanism of action. This guide will primarily focus on the effects of the racemic mixture, while also drawing distinctions between the enantiomers where data is available. The multifaceted nature of THB's interactions with neuronal targets suggests its potential as a lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Primary Neuronal Targets of (±)-Tetrahydroberberine

The neuronal effects of (±)-THB are primarily attributed to its direct interaction with several key classes of receptors and ion channels. This section will detail the binding profiles and functional consequences of these interactions.

Dopaminergic System Modulation: A Tale of Two Receptors

The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive function. (±)-THB exhibits a notable affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors, acting predominantly as an antagonist.

A closely related tetrahydroprotoberberine, (±)-1, has shown a 20-fold stronger affinity for the D1 receptor compared to the D2 and D3 receptors.[1][2] The levorotatory enantiomer of a related compound, tetrahydroberberrubine (l-TU), acts as an antagonist at both D1 and D2 receptors, with IC50 values of 385 nM and 985 nM, respectively, while the dextrorotatory enantiomer (d-TU) shows no affinity for these receptors.[3][4][5] This highlights the stereospecificity of these interactions.

Receptor SubtypeLigandAffinity (Ki/IC50)Functional ActivityReference
Dopamine D1 (±)-TetrahydroprotoberberineKi: 5.6 nMAntagonist[1][2]
Dopamine D2 (±)-TetrahydroprotoberberineKi: 115.5 nMAntagonist[1][2]
Dopamine D2 Tetrahydroberberine (Canadine)pKi: 6.08Antagonist
Dopamine D3 (±)-TetrahydroprotoberberineKi: 101 nMAntagonist[1][2]
Dopamine D1 l-TetrahydroberberrubineIC50: 385 nMAntagonist[3][4][5]
Dopamine D2 l-TetrahydroberberrubineIC50: 985 nMAntagonist[3][4][5]

Table 1: Binding Affinities and Functional Activities of (±)-Tetrahydroberberine and Related Compounds at Dopamine Receptors.

The antagonism of both D1 and D2 receptors is a unique pharmacological profile that contributes to the central depressant effects of THB.[6][7] D1 receptor antagonism is often associated with the modulation of cognitive processes, while D2 receptor blockade is a hallmark of typical antipsychotic medications. The combined antagonism may underlie the sedative and potentially antipsychotic-like properties of (±)-THB.

Adrenergic System Interaction: α1-Adrenoceptor Antagonism

In addition to its effects on the dopaminergic system, (±)-THB is a non-subtype selective competitive antagonist of α1-adrenoceptors. This interaction has been demonstrated through both radioligand binding assays and functional vasoconstriction studies.

LigandpKipA2Receptor SubtypeFunctional ActivityReference
(±)-Tetrahydroberberine 6.01 ± 0.605.45 ± 0.76α1-AdrenoceptorCompetitive Antagonist

Table 2: Antagonistic Activity of (±)-Tetrahydroberberine at α1-Adrenoceptors.

The blockade of α1-adrenoceptors in the central nervous system can lead to sedative effects and a reduction in blood pressure. This action likely contributes to the overall pharmacological profile of (±)-THB and may be a factor in its traditional use as a calming agent.

Ion Channel Modulation: A Direct Influence on Neuronal Excitability

(±)-THB directly modulates the activity of specific ion channels, thereby influencing neuronal excitability and firing patterns.

In dopaminergic neurons of the substantia nigra pars compacta, (±)-THB has been shown to block ATP-sensitive potassium (KATP) channels in a concentration-dependent manner.[8] The opening of these channels is linked to cellular stress and can lead to hyperpolarization and reduced neuronal firing. By blocking KATP channels, THB can increase the excitability of these neurons.[8] This excitatory effect is demonstrated by an increase in action potential firing when THB is applied to these neurons.[8]

In pyramidal neurons of the hippocampal CA1 region, (±)-THB non-competitively inhibits acetylcholine-induced potassium currents with a half-maximal inhibitory concentration (IC50) of 1.3 x 10^-5 M.[9] This action suggests that THB can interfere with muscarinic receptor-mediated signaling, which is crucial for learning and memory processes.

Downstream Signaling Pathways: The Putative Role of PI3K/Akt

While direct evidence for (±)-THB's modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway in neurons is still emerging, a substantial body of research on its parent compound, berberine, strongly suggests this as a key downstream mechanism. The PI3K/Akt pathway is a critical regulator of neuronal survival, neurogenesis, and synaptic plasticity.[10]

Berberine has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway, which in turn can suppress neuroinflammation and reduce oxidative stress.[11][12] Specifically, berberine has been demonstrated to switch microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype via PI3K/Akt signaling.[11] Furthermore, berberine can ameliorate neuronal changes associated with Alzheimer's disease by activating this pathway.[13] Given the structural similarity and shared biological activities, it is highly probable that (±)-THB also engages the PI3K/Akt pathway to mediate its neuroprotective and anti-inflammatory effects.

Integrated Mechanism of Action: A Signaling Pathway Diagram

The multifaceted interactions of (±)-THB converge to produce its overall effect on neuronal function. The following diagram illustrates the primary targets and a putative downstream signaling cascade.

THB_Mechanism cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Neuronal Effects THB (±)-Tetrahydroberberine D1R Dopamine D1 Receptor THB->D1R D2R Dopamine D2 Receptor THB->D2R A1R α1-Adrenoceptor THB->A1R KATP KATP Channel THB->KATP AChK ACh-induced K+ Channel THB->AChK PI3K PI3K THB->PI3K Putative Activation (via Berberine data) AC Adenylyl Cyclase D1R->AC D2R->AC PLC Phospholipase C A1R->PLC Firing ↑ Neuronal Firing (Dopamine Neurons) KATP->Firing Excitability ↓ Neuronal Excitability (Hippocampal Neurons) AChK->Excitability cAMP cAMP AC->cAMP CREB CREB cAMP->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) NFkB->Gene_Expression CREB->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Anti_inflammation Anti-inflammation Gene_Expression->Anti_inflammation

Sources

(±)-Tetrahydroberberine: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Natural Alkaloid

(±)-Tetrahydroberberine (THB), a prominent isoquinoline alkaloid derived from the reduction of berberine, has emerged from the shadow of its parent compound to reveal a distinct and compelling profile of biological activities.[1][2] Unlike berberine, which exhibits broad-spectrum but sometimes cytotoxic effects, (±)-tetrahydroberberine presents a more nuanced portfolio of pharmacological actions, positioning it as a promising candidate for therapeutic development in a range of clinical contexts.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of (±)-tetrahydroberberine, delving into its mechanisms of action, key signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a foundational resource to inform and guide future research and development efforts.

Neuroprotective Properties: A Focus on Dopaminergic Systems

One of the most extensively investigated areas of (±)-tetrahydroberberine's biological activity is its neuroprotective potential, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1] The primary mechanism underlying this effect is its interaction with the dopaminergic system.

Mechanism of Action: Dopamine D2 Receptor Antagonism and K(ATP) Channel Blockade

(±)-Tetrahydroberberine exhibits a notable affinity for dopamine D2 receptors, acting as an antagonist.[3][4] This antagonism is a key contributor to its observed effects on dopaminergic neuron function. Furthermore, compelling evidence demonstrates that (±)-tetrahydroberberine directly blocks ATP-sensitive potassium (K(ATP)) channels in dopaminergic neurons of the substantia nigra.[1] This blockade is significant as the opening of these channels is implicated in the pathogenesis of Parkinson's disease. By inhibiting K(ATP) channels, (±)-tetrahydroberberine can prevent the hyperpolarization of dopaminergic neurons, thereby preserving their electrical activity and potentially mitigating the degenerative processes.

The interplay between D2 receptor antagonism and K(ATP) channel blockade likely underpins the neuroprotective effects of (±)-tetrahydroberberine. This dual action suggests a capacity to both modulate dopamine signaling and directly protect vulnerable neuronal populations.

THB (±)-Tetrahydroberberine D2R Dopamine D2 Receptor THB->D2R Antagonism KATP K(ATP) Channel THB->KATP Blockade DA_Neuron Dopaminergic Neuron (Substantia Nigra) D2R->DA_Neuron Modulates Signaling KATP->DA_Neuron Prevents Hyperpolarization Neuroprotection Neuroprotection DA_Neuron->Neuroprotection

Figure 1: Mechanism of (±)-Tetrahydroberberine Neuroprotection.

Experimental Models and Protocols

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease in Rats

The 6-OHDA-induced model is a well-established method for replicating the dopaminergic neurodegeneration characteristic of Parkinson's disease.[5][6]

  • Protocol:

    • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

    • Lesioning: A unilateral injection of 6-OHDA is made into the medial forebrain bundle or the substantia nigra. This selectively destroys dopaminergic neurons.

    • Treatment: (±)-Tetrahydroberberine is administered, often via oral gavage or intraperitoneal injection, at varying doses (e.g., 30 or 100 mg/kg) for a specified period following the lesioning.[7]

    • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test, apomorphine-induced rotation test, and cylinder test to assess motor coordination and asymmetry.[5]

    • Histological and Biochemical Analysis: Post-mortem analysis of brain tissue includes tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum. Levels of dopamine and its metabolites are measured by high-performance liquid chromatography (HPLC).

In Vitro Assay: Electrophysiological Recording of K(ATP) Channels

Patch-clamp electrophysiology is a powerful technique to directly measure the effect of (±)-tetrahydroberberine on ion channel activity.

  • Protocol:

    • Cell Preparation: Dopaminergic neurons are acutely dissociated from the substantia nigra of rats.

    • Recording Configuration: Whole-cell or perforated-patch clamp recordings are performed to measure membrane currents.

    • Channel Activation: K(ATP) channels can be opened by intracellular application of a low concentration of ATP or by metabolic inhibition (e.g., with rotenone).

    • Drug Application: (±)-Tetrahydroberberine is applied to the bath solution at various concentrations to determine its effect on the K(ATP) channel current.

    • Data Analysis: The dose-dependent block of the K(ATP) current by (±)-tetrahydroberberine is quantified to determine its potency (IC50).

Cardiovascular Effects: Protection Against Ischemia-Reperfusion Injury

(±)-Tetrahydroberberine has demonstrated significant cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.[8][9]

Mechanism of Action: Ion Channel Modulation and Antioxidant Effects

The cardiovascular benefits of (±)-tetrahydroberberine are attributed to its ability to modulate key ion channels and exert antioxidant effects. It has been shown to be a Ca2+ channel blocker, which can lead to vascular muscle relaxation and contribute to its antihypertensive and anti-arrhythmic properties.[1] In the setting of I/R injury, (±)-tetrahydroberberine has been observed to reduce oxidative stress by decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibiting the activity of xanthine oxidase, an enzyme that generates reactive oxygen species.[8]

THB (±)-Tetrahydroberberine Ca_Channel Ca2+ Channels THB->Ca_Channel Blockade Xanthine_Oxidase Xanthine Oxidase THB->Xanthine_Oxidase Inhibition MDA Malondialdehyde (MDA) THB->MDA Reduction Vascular_Relaxation Vascular Relaxation Ca_Channel->Vascular_Relaxation Reduced_ROS Reduced Reactive Oxygen Species (ROS) Xanthine_Oxidase->Reduced_ROS Cardioprotection Cardioprotection Vascular_Relaxation->Cardioprotection Reduced_ROS->Cardioprotection

Figure 2: Cardiovascular Protective Mechanisms of (±)-Tetrahydroberberine.

Experimental Models and Protocols

In Vivo Model: Myocardial Ischemia-Reperfusion in Rats

This model simulates the conditions of a heart attack and subsequent reperfusion therapy.[9][10]

  • Protocol:

    • Animal Model: Anesthetized male Sprague-Dawley rats are commonly used.

    • Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 30 minutes) to induce myocardial ischemia.[9]

    • Reperfusion: The ligation is then removed to allow for reperfusion of the myocardium for a set duration (e.g., 2-3 hours).[9][10]

    • Treatment: (±)-Tetrahydroberberine can be administered prior to ischemia (pre-treatment) or at the onset of reperfusion.

    • Assessment of Myocardial Injury:

      • Infarct Size: The heart is stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.[11]

      • Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of rise and fall of ventricular pressure (±dp/dt) are measured.[10]

      • Biochemical Markers: Serum levels of cardiac enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH) are quantified as indicators of myocardial damage.[9]

ParameterControl (I/R)(±)-Tetrahydroberberine (I/R)Reference
Infarct Size (% of Area at Risk) Significantly higherSignificantly reduced[8]
Ventricular Tachycardia Incidence HighMarkedly decreased[8]
Ventricular Fibrillation Incidence HighMarkedly decreased[8]
Malondialdehyde (MDA) Content ElevatedDecreased[8]
Xanthine Oxidase Activity ElevatedDecreased[8]

Table 1: Effects of (±)-Tetrahydroberberine in a Rat Model of Myocardial Ischemia-Reperfusion.

Anti-inflammatory and Gastrointestinal Modulatory Effects

While the anti-inflammatory mechanisms of (±)-tetrahydroberberine are not as distinctly elucidated as those for berberine, it is considered to hold promise as an anti-inflammatory agent, likely through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1][12] Berberine has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13]

In the gastrointestinal tract, (±)-tetrahydroberberine's dual activity as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist contributes to its prokinetic effects, enhancing gastric emptying.[14]

Quantitative Data
TargetActivityKi / IC50Reference
Dopamine D2 Receptor AntagonistIC50: 0.0757 µM[4]
Dopamine D1 Receptor AntagonistIC50: 0.391 µM[4]

Table 2: Receptor Binding Affinities of a Tetrahydroprotoberberine Derivative.

Experimental Protocols

In Vitro Assay: Dopamine D2 Receptor Binding Assay

This assay quantifies the affinity of (±)-tetrahydroberberine for the D2 receptor.[15]

  • Protocol:

    • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

    • Radioligand: A specific D2 receptor radioligand, such as [3H]-spiperone or [3H]-raclopride, is used.

    • Competition Binding: The cell membranes are incubated with the radioligand and increasing concentrations of (±)-tetrahydroberberine.

    • Detection: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of (±)-tetrahydroberberine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Assay: 5-HT1A Receptor Functional Assay

This assay measures the functional activity of (±)-tetrahydroberberine at the 5-HT1A receptor.[16][17]

  • Protocol:

    • Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is used.

    • Functional Readout: The activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Assay Procedure:

      • Cells are stimulated with forskolin to increase basal cAMP levels.

      • Increasing concentrations of (±)-tetrahydroberberine are added.

      • The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA-based).

    • Data Analysis: The concentration of (±)-tetrahydroberberine that produces 50% of the maximal response (EC50) is determined to quantify its agonist activity.

Concluding Remarks and Future Directions

(±)-Tetrahydroberberine is a multifaceted natural product with a range of biological activities that warrant further investigation for its therapeutic potential. Its distinct pharmacological profile, particularly its effects on the dopaminergic system and its cardioprotective properties, makes it a compelling lead compound for drug discovery programs.

Future research should focus on:

  • Elucidating Specific Signaling Pathways: While the primary targets of (±)-tetrahydroberberine are being identified, a deeper understanding of the downstream signaling cascades, especially in the context of neuroinflammation and specific neuroprotective pathways, is needed.

  • Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicology of (±)-tetrahydroberberine are essential for its translation into a clinical setting.

  • Stereospecific Activities: Investigating the differential activities of the (+) and (-) enantiomers of tetrahydroberberine may lead to the development of more potent and selective therapeutic agents.

  • Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to validate the preclinical findings and establish the efficacy and safety of (±)-tetrahydroberberine in human diseases.

The continued exploration of (±)-tetrahydroberberine holds the promise of yielding novel therapeutic strategies for a variety of challenging medical conditions.

References

  • Zhou, J., Xuan, B., & Li, D. X. (1993). Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. Zhongguo Yao Li Xue Bao, 14(2), 130–133. [Link]
  • Yu, L., Li, F., Liu, Y., Feng, Z., Zhang, L., & Sun, C. (2016). Cardioprotective effect of berberine against myocardial ischemia/reperfusion injury via attenuating mitochondrial dysfunction and apoptosis. Journal of Huazhong University of Science and Technology [Medical Sciences], 36(1), 20–26. [Link]
  • Jiang, W., Li, S., & Li, X. (2018). Berberine: Pathways to protect neurons. Phytotherapy Research, 32(9), 1647–1657. [Link]
  • Chen, J., Chen, C., & Hu, C. (2000). The anti-inflammatory potential of berberine in vitro and in vivo. Journal of Ethnopharmacology, 73(1-2), 137–143. [Link]
  • Tian, E., Sharma, G., & Dai, C. (2023). Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. Antioxidants, 12(10), 1883. [Link]
  • Xiao, J., Free, R. B., Barnaeva, E., Conroy, J. L., Doyle, T., Miller, B., ... & Southall, N. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450–3463. [Link]
  • Namballa, H., Decker, A., Dorogan, M., Gudipally, A. R., Goclon, J., & Harding, W. W. (2017). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Bioorganic & medicinal chemistry letters, 27(15), 3425–3429. [Link]
  • Nechepurenko, I. V., Salakhutdinov, N. F., & Tolstikov, G. A. (2010). Berberine: Chemistry and Biological Activity. Chemistry for Sustainable Development, 18(1), 1-23. [Link]
  • Geng, Z., Wang, L., & Li, W. (2015). Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus.
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta crystallographica. Section C, Structural chemistry, 71(Pt 4), 262–265. [Link]
  • Chen, C., Chen, Y., Chen, Y., & Chen, J. (2025). Investigating Neuroprotective Effects of Berberine on Mitochondrial Dysfunction and Autophagy Impairment in Parkinson's Disease. Journal of Agricultural and Food Chemistry. [Link]
  • Tsai, C. C., Lin, C. F., & Hsieh, Y. S. (2000). The anti-inflammatory potential of berberine. The American journal of Chinese medicine, 28(02), 177-184. [Link]
  • Lu, D., Chen, J., & Zhang, C. (2024). Neuroprotective effect and preparation methods of berberine. Frontiers in Pharmacology, 15, 1356015. [Link]
  • Chen, J., Chen, C., & Hu, C. (2000). The anti-inflammatory potential of berberine in vitro and in vivo. CABI Digital Library. [Link]
  • Zhang, X., Wang, Y., & Zhang, Y. (2025). Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. Frontiers in Pharmacology. [Link]
  • Consensus, G. (2024). Signaling pathways involved in phytochemical neuroprotection. Consensus. [Link]
  • Chen, C., Chen, Y., Chen, Y., & Chen, J. (2024). Investigating Neuroprotective Effects of Berberine on Mitochondrial Dysfunction and Autophagy Impairment in Parkinson's Disease. MDPI. [Link]
  • Ma, J., Shi, B., & Li, D. (2024). Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis. Phytomedicine, 125, 155258. [Link]
  • Mari, G., De Crescentini, L., Benedetti, S., Palma, F., Santeusanio, S., & Mantellini, F. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • Yu, L., Li, F., Liu, Y., Feng, Z., Zhang, L., & Sun, C. (2016). Berberine Attenuates Myocardial Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation Response. Oxidative Medicine and Cellular Longevity, 2016, 1-11. [Link]
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C Structural Chemistry, 71(4), 262-265. [Link]
  • Li, D., Chen, C., & Lin, Q. (2025). Berberine Intervention Mitigates Myocardial Ischemia-Reperfusion Injury in a Rat Model: Mechanistic Insights via miR-184 Signaling. Journal of Cardiovascular Development and Disease. [Link]
  • Ge, H., Zhang, Y., & Yang, Z. (2025). Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation. Journal of Molecular Modeling. [Link]
  • Singh, S., Singh, S. K., & Kumar, S. (2024). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Applied Pharmaceutical Science, 14(1), 1-13. [Link]
  • Chen, C., Lin, Q., & Zhu, X. Y. (2021). Pre-clinical Evidence: Berberine as a Promising Cardioprotective Candidate for Myocardial Ischemia/Reperfusion Injury, a Systematic Review, and Meta-Analysis. Frontiers in Pharmacology, 12, 630338. [Link]
  • Ge, H., Zhang, Y., & Yang, Z. (2019). Chemical synthesis, microbial transformation and biological evaluation of tetrahydroprotoberberines as dopamine D1/D2 receptor ligands. Bioorganic & medicinal chemistry, 27(13), 2823–2832. [Link]
  • Mari, G., De Crescentini, L., Benedetti, S., Palma, F., Santeusanio, S., & Mantellini, F. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606-1616. [Link]
  • Singh, S., Singh, S. K., & Kumar, S. (2024).
  • Köfer, A. (2019). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
  • Hentzer, M., Jensen, T., & Kristiansen, K. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. [Link]
  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]
  • Charles River Laboratories. (n.d.). Parkinson's Disease Studies. [Link]
  • Serafin, K., et al. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Molecules, 28(15), 5824. [Link]
  • Geyer, M. A., & Vollenweider, F. X. (1994). Evidence for a functional interaction between 5-HT1A and 5-HT2 receptors in rats. Behavioural brain research, 64(1-2), 159–168. [Link]
  • Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(44), 14851–14853. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Effects of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

(±)-Tetrahydroberberine (THB), also known as canadine, is a protoberberine isoquinoline alkaloid derived from the reduction of berberine.[1][2] Found in various plant species, including those of the Corydalis and Berberis genera, this compound has emerged from the shadow of its well-known parent, berberine, to establish its own distinct and significant pharmacological profile.[1][3] Unlike berberine, which is known for its cytotoxic and antimicrobial properties, (±)-THB exhibits a multifaceted mechanism of action primarily targeting the central nervous, cardiovascular, and gastrointestinal systems.[1][4] This guide synthesizes current research to provide an in-depth exploration of the molecular mechanisms, systemic effects, and therapeutic potential of (±)-THB for researchers, scientists, and drug development professionals.

Molecular Profile and Core Mechanisms of Action

(±)-Tetrahydroberberine (Systematic Name: 9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-benzo[g][5][6]benzodioxolo[5,6-a]quinolizine) is a racemic mixture whose pharmacological activity is rooted in its ability to interact with multiple molecular targets.[7] Its central quinolizine core and stereochemistry allow it to engage with a unique spectrum of receptors and ion channels, distinguishing it from other berberine alkaloids.[1]

The primary mechanisms of action are centered on neurotransmitter receptor modulation and ion channel blockade.

Dopaminergic and Serotonergic System Modulation

A defining characteristic of (±)-THB is its dual activity on dopamine and serotonin receptors, which underpins many of its systemic effects.

  • Dopamine D2 Receptor Antagonism : (±)-THB is an effective antagonist of the dopamine D2 receptor.[5][8] Electrophysiological studies have confirmed that THB can reverse the inhibition of spontaneous firing of dopaminergic neurons induced by the D2 agonist apomorphine, demonstrating a clear antagonistic action at somatodendritic D2 autoreceptors.[9] This activity is central to its effects on gastrointestinal motility and its potential antipsychotic and antinociceptive properties.[3][10]

  • Serotonin 5-HT1A Receptor Agonism : Complementing its D2 antagonism, (±)-THB acts as an agonist at the 5-HT1A receptor.[11][12] This agonism is particularly relevant to its prokinetic effects in the gastrointestinal tract, where it induces fundic relaxation, and may also contribute to its neuroprotective profile.[3] Serotonin receptors are critical in regulating mood, appetite, and gastrointestinal function.[13][14]

Ion Channel Blockade

(±)-THB's influence extends to the regulation of key ion channels, which is fundamental to its cardiovascular and neuroprotective activities.

  • Potassium (K+) Channel Blockade : The compound blocks ATP-sensitive potassium (K(ATP)) channels in dopaminergic neurons of the substantia nigra pars compacta.[1][5] By blocking these channels, THB can restore membrane potential in neurons under metabolic stress (e.g., rotenone-induced hyperpolarization), suggesting a significant neuroprotective role, particularly in the context of Parkinson's disease.[1][5][15] Its anti-arrhythmic properties are also attributed, in part, to the blockade of delayed rectifier K+ channels.[6]

  • Calcium (Ca2+) Channel Blockade : Several studies have identified (±)-THB and its derivatives as Ca2+ channel blockers.[1] This action promotes vascular muscle relaxation, leading to vasodilation and antihypertensive effects, and contributes to its anti-arrhythmic activity.[1][6][16]

Additional Mechanisms
  • Antioxidant and Anti-inflammatory Activity : In contrast to the cytotoxicity of berberine, (±)-THB shows little cytotoxicity and functions as an effective antioxidant.[1] This property likely contributes to its promise as an anti-inflammatory agent.[1] In models of myocardial ischemia, THB reduces malondialdehyde content and xanthine oxidase activity, markers of oxidative stress.[17]

  • Antiplatelet Aggregation : Research indicates that (±)-THB has an inhibitory effect on platelet aggregation, suggesting a protective role against thrombosis.[1][12]

Quantitative Receptor Affinity Data

The following table summarizes the known binding affinities of (±)-Tetrahydroberberine for key neurotransmitter receptors.

Receptor TargetPharmacological ActionBinding Affinity (pKi)
Dopamine D2Antagonist6.08
Serotonin 5-HT1AAgonist5.38
Data sourced from Selleck Chemicals.[11]

Systemic Pharmacological Effects and Therapeutic Potential

The multifaceted molecular interactions of (±)-THB translate into a broad range of systemic effects, highlighting its therapeutic potential across several domains.

Central Nervous System (CNS) Effects
  • Neuroprotection : The blockade of K(ATP) channels in dopamine neurons presents a compelling mechanism for neuroprotection in neurodegenerative disorders like Parkinson's disease.[1][12] By preventing pathological hyperpolarization and restoring neuronal firing, THB may help preserve dopaminergic neuron function.[5]

  • Antinociception and Drug Addiction : The family of tetrahydroprotoberberines (THPBs), including THB, has been studied for its potential in treating pain and drug addiction.[10][18] The antinociceptive effects are linked to the antagonism of D2 dopamine receptors, which modulates pain signaling pathways in the brainstem and spinal cord.[18]

Cardiovascular Effects

(±)-THB exhibits significant cardioprotective properties.[6]

  • Anti-Arrhythmia : Through the combined blockade of K+ and Ca2+ channels, THB can stabilize cardiac rhythm.[1][6] It has been shown to decrease the incidence of ventricular tachycardia and fibrillation during reperfusion following ischemia.[17]

  • Myocardial Ischemia-Reperfusion Injury : In animal models, THB protects the myocardium from ischemic and reperfusion injury. It reduces infarct size and mitigates oxidative stress by decreasing xanthine oxidase activity.[17]

  • Vasodilation : By blocking Ca2+ channels in vascular smooth muscle, THB induces vasodilation, suggesting potential use as an antihypertensive agent.[1][19]

Gastrointestinal Effects

One of the most well-characterized effects of (±)-THB is the enhancement of gastrointestinal motility, making it a promising candidate for treating functional dyspepsia (FD).[3][5]

  • Prokinetic Activity : Oral administration of THB accelerates gastric emptying. This effect is mediated by its antagonism of D2 receptors, which counteracts the inhibitory effects of dopamine on gastric motility.[3][11]

  • Gastric Accommodation : Through its 5-HT1A receptor agonism, THB promotes relaxation of the gastric fundus, increasing gastric accommodation.[3] This dual mechanism—enhancing motility while also improving accommodation—is highly desirable for treating FD symptoms.[3]

Summary of Pharmacological Effects and Mechanisms
Physiological SystemPharmacological EffectPrimary Underlying Mechanism(s)
Central Nervous System Neuroprotection (esp. Parkinson's)Blockade of K(ATP) channels in dopamine neurons.[1][5]
Antinociception (Pain Relief)Dopamine D2 receptor antagonism.[18]
Cardiovascular System Anti-ArrhythmiaBlockade of K+ (delayed rectifier) and Ca2+ channels.[1][6]
Myocardial ProtectionReduction of oxidative stress; Anti-arrhythmic action.
Vasodilation / AntihypertensionCa2+ channel blockade.[1]
Gastrointestinal System Accelerated Gastric EmptyingDopamine D2 receptor antagonism.[3]
Enhanced Gastric AccommodationSerotonin 5-HT1A receptor agonism.[3]
Hematological System Anti-ThrombosisInhibition of platelet aggregation.[1]
General Anti-inflammatoryAntioxidant properties.[1]

Key Experimental Protocols and Methodologies

To ensure scientific integrity, protocols must be self-validating. The following sections detail standardized methodologies for assessing the core pharmacological activities of (±)-THB.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of (±)-THB at the human dopamine D2 receptor using a radioligand binding assay.

Objective: To quantify the binding affinity of (±)-THB for the D2 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound: (±)-Tetrahydroberberine, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

Step-by-Step Procedure:

  • Preparation: Thaw the D2 receptor-expressing cell membranes on ice. Prepare serial dilutions of (±)-THB in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of membrane preparation.

    • Non-Specific Binding: 50 µL Haloperidol (10 µM), 50 µL [3H]-Spiperone, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of each (±)-THB dilution, 50 µL [3H]-Spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of (±)-THB.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of THB that inhibits 50% of specific [3H]-Spiperone binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Assessment of Gastric Emptying in Rats

This protocol describes a method to evaluate the prokinetic effects of orally administered (±)-THB.

Objective: To measure the effect of (±)-THB on the rate of gastric emptying in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250g), fasted overnight with free access to water.

  • Test meal: 1.5 mL of a non-nutrient, semi-liquid meal containing a non-absorbable marker (e.g., 0.5% phenol red in 5% glucose).

  • Test compound: (±)-Tetrahydroberberine suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

  • Control vehicle.

  • Apomorphine (to induce delayed gastric emptying, optional).

  • Surgical instruments for dissection.

  • Spectrophotometer.

Step-by-Step Procedure:

  • Animal Dosing: Administer (±)-THB (e.g., at doses of 10, 30, and 100 µg/kg) or vehicle to the rats via oral gavage. A typical dosing volume is 5 mL/kg.

  • Test Meal Administration: 30 minutes after drug administration, administer the phenol red test meal (1.5 mL) via oral gavage.

  • Gastric Emptying Period: Return the rats to their cages for a set period (e.g., 20 minutes).

  • Sample Collection: At the end of the period, humanely euthanize the rats. Immediately clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach.

  • Quantification of Gastric Contents:

    • Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.

    • Allow the homogenate to settle for 1 hour at room temperature.

    • Add 0.5 mL of 20% trichloroacetic acid (TCA) to 5 mL of the supernatant to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

    • Add 1 mL of 0.5 N NaOH to 4 mL of the resulting supernatant to develop the color of the phenol red.

    • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • Data Analysis:

    • A standard curve for phenol red is created to calculate the amount of marker remaining in the stomach.

    • Gastric emptying is calculated using the formula: Gastric Emptying (%) = (1 - (Amount of phenol red in stomach / Amount of phenol red in test meal)) x 100

    • Compare the gastric emptying percentages between the vehicle-treated group and the (±)-THB-treated groups using statistical analysis (e.g., ANOVA followed by Dunnett's test).

Visualizations: Pathways and Workflows

Diagram 1: Dual Mechanism of (±)-THB in Gastrointestinal Motility

This diagram illustrates the synergistic action of (±)-THB on D2 and 5-HT1A receptors to improve symptoms of functional dyspepsia.

THB_GI_Mechanism cluster_stomach Stomach Function cluster_receptors Receptor Targets GastricEmptying Gastric Emptying FundicRelaxation Gastric Accommodation (Fundic Relaxation) D2R Dopamine D2 Receptor D2R->GastricEmptying (-) D2R->FundicRelaxation (No direct effect) HT1A 5-HT1A Receptor HT1A->GastricEmptying (Minor effect) HT1A->FundicRelaxation (+) THB (±)-Tetrahydroberberine THB->D2R Antagonizes THB->HT1A Agonizes Dopamine Dopamine Dopamine->D2R (Inhibits) Serotonin Serotonin Serotonin->HT1A

Caption: Dual D2 antagonism and 5-HT1A agonism of (±)-THB.

Diagram 2: Experimental Workflow for Receptor Binding Assay

This diagram outlines the logical flow of the competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Prep_Membranes Prepare D2 Receptor Membranes Incubate Combine Membranes, Radioligand, and THB/Controls in 96-well Plate Prep_Membranes->Incubate Prep_Ligand Prepare [3H]-Spiperone (Radioligand) Prep_Ligand->Incubate Prep_THB Prepare Serial Dilutions of (±)-THB Prep_THB->Incubate Equilibrate Incubate at 25°C for 90 minutes Incubate->Equilibrate Harvest Filter & Wash on Glass Fiber Filters Equilibrate->Harvest Count Measure Radioactivity (Liquid Scintillation) Harvest->Count Calculate Calculate IC50 (Non-linear Regression) Count->Calculate ChengPrusoff Calculate Ki (Cheng-Prusoff Equation) Calculate->ChengPrusoff Result Final Ki Value ChengPrusoff->Result

Caption: Workflow for determining receptor binding affinity (Ki).

References

  • Wu C, et al. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology. 2010 Dec;59(7-8):567-72.[1][5]
  • Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. PubMed.
  • Lau CW, Yao XQ, Chen ZY, Ko WH, Huang Y. Cardiovascular actions of berberine. Cardiovasc Drug Rev. 2001 Fall;19(3):234-44.[6][19]
  • Pingali S, Donahue JP, Payton-Stewart F. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallogr C Struct Chem. 2015 Apr;71(Pt 4):262-5.[1][2][7]
  • Jin GZ, Li Y, Liu G. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction. PubMed.
  • Jin GZ, Li Y, Liu G. Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction. PMC.
  • Jin GZ, Wang XL, Shi WX. The antagonistic effects of tetrahydroprotoberberines on dopamine receptors: electrophysiological studies. PubMed.
  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journals.
  • Wu C, et al. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology. 2010;59:567–572.[15]
  • Cardiovascular Actions of Berberine. Request PDF - ResearchGate.
  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. ResearchGate.
  • Lee TH, et al. Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. J Pharmacol Exp Ther. 2011 Sep;338(3):917-24.[3]
  • Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. MDPI.
  • Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo. PubMed.
  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. PubMed Central.
  • Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Alkaloid. Digital Commons @ Xavier.
  • Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. PubMed.
  • The anti-inflammatory potential of berberine in vitro and in vivo. PubMed.
  • The anti-inflammatory potential of berberine in vitro and in vivo. CABI Digital Library.
  • Cardiovascular Effects of Berberine: A Review of the Literature. Journal of Restorative Medicine.
  • Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Frontiers in Pharmacology.
  • The anti-inflammatory potential of berberine. Request PDF - ResearchGate.
  • (+-)-Tetrahydroberberine. PubChem.
  • Berberine and Its More Biologically Available Derivative, Dihydroberberine, Inhibit Mitochondrial Respiratory Complex I. ResearchGate.
  • Berberine as a Cardiac Shield: Evidence from Research. FōLIUS LABS®.
  • Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system. PubMed Central.
  • Neuroprotective effects of berberine on recognition memory impairment, oxidative stress, and damage to the purinergic system in rats submitted to intracerebroventricular injection of streptozotocin. PubMed.
  • Is Dihydroberberine or Berberine Dangerous? [Side Effects]. YouTube.
  • The Neuroprotective Effects of Berberine in Alzheimer's Disease Mouse Model via Improvement of Mitochondrial Dysfunction and Enhanced Amyloid-beta Peptide Clearance. Kosco.
  • Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Request PDF - ResearchGate.
  • Therapeutic effect of berberine on metabolic diseases: Both pharmacological data and clinical evidence. PubMed.
  • Neuroprotective effect of berberine against environmental heavy metals induced neurotoxicity and Alzheimer's-like disease in rats. Beirut Arab University.
  • Berberine: metabolic and cardiovascular effects in preclinical and clinical trials. Dove Medical Press.
  • Metabolic and cardiovascular effects of berberine. Dove Medical Press.
  • Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. PubMed Central.
  • 5-HT receptor. Wikipedia.
  • Serotonin receptors: The reason behind your happiness. Protein Data Bank in Europe.
  • Serotonin Receptors. NCBI Bookshelf.

Sources

(±)-Tetrahydroberberine: A Technical Guide to its Antagonism of the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (±)-tetrahydroberberine as a dopamine D2 receptor antagonist. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental methodologies required for its characterization. This document synthesizes current scientific knowledge with practical, field-proven insights to facilitate further research and development of this promising isoquinoline alkaloid.

Introduction: The Therapeutic Potential of Targeting the Dopamine D2 Receptor

The dopamine D2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a cornerstone of pharmacotherapy for a spectrum of neuropsychiatric disorders.[1][2] Its role in modulating motor control, motivation, and cognition has made it a critical target for antipsychotic medications used in the treatment of schizophrenia.[2][3][4] However, the clinical utility of many D2 receptor antagonists is often hampered by significant side effects, including extrapyramidal symptoms and tardive dyskinesia.[5][6] This has spurred the search for novel D2 receptor modulators with improved pharmacological profiles.

(±)-Tetrahydroberberine (THB), also known as canadine, is a naturally occurring isoquinoline alkaloid found in various plant species.[7] As a reduced form of berberine, THB exhibits a distinct pharmacological profile, including antioxidant and neuroprotective properties.[7] Notably, THB and its analogues, such as l-tetrahydropalmatine (l-THP), have been identified as antagonists of the dopamine D2 receptor.[8][9][10][11] This guide will provide a detailed technical overview of (±)-tetrahydroberberine's interaction with the D2 receptor, from its fundamental pharmacology to practical experimental protocols for its investigation.

Pharmacological Profile of (±)-Tetrahydroberberine at the D2 Receptor

(±)-Tetrahydroberberine and its related compounds, collectively known as tetrahydroprotoberberines (THPBs), exhibit a complex pharmacology, with notable activity at dopamine receptors.[10][12] The primary focus of this guide is its antagonist activity at the D2 receptor, a key characteristic that underpins its potential therapeutic applications.

Binding Affinity and Receptor Selectivity

The affinity of a ligand for its receptor is a critical determinant of its potency. For (±)-tetrahydroberberine, its affinity for the D2 receptor has been characterized through radioligand binding assays. One study reported a pKi of 6.08 for tetrahydroberberine at the dopamine D2 receptor, which corresponds to a Ki in the micromolar range.[13] It's important to note that stereoisomerism can significantly impact the binding properties of THPBs, with the l-enantiomers often showing higher affinity for the D2 receptor compared to their d-enantiomers.[14]

Beyond the D2 receptor, THPBs have been shown to interact with other dopamine receptor subtypes, including D1 and D3 receptors, as well as serotonin and adrenergic receptors.[15] This broader receptor profile may contribute to the overall in vivo effects of (±)-tetrahydroberberine and should be considered in the design and interpretation of experimental studies.

Receptor SubtypeReported Affinity (Ki/pKi)Reference
Dopamine D2pKi = 6.08[13]
Dopamine D1Lower affinity than D2[3][9]
Dopamine D3Affinity reported for analogues[8][16]
Serotonin 5-HT1ApKi = 5.38[13]
Functional Antagonism

Functional assays are essential to confirm that binding to the D2 receptor translates into a biological response. (±)-Tetrahydroberberine acts as an antagonist, meaning it blocks the action of the endogenous agonist, dopamine. This has been demonstrated in various in vitro and in vivo models. For instance, THB has been shown to reverse the inhibitory effects of the dopamine agonist apomorphine on the firing of dopaminergic neurons.[11] Furthermore, oral administration of THB can restore normal gastric emptying in rats, an effect that is delayed by dopamine agonists and mediated through an antidopaminergic mechanism.[13]

Mechanism of Action: D2 Receptor Signaling and its Antagonism by (±)-Tetrahydroberberine

The dopamine D2 receptor is canonically coupled to the Gi/o class of G proteins.[17] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][17] This signaling cascade is a primary mechanism through which the D2 receptor exerts its physiological effects.

As a D2 receptor antagonist, (±)-tetrahydroberberine is hypothesized to bind to the orthosteric site of the receptor, thereby preventing dopamine from binding and initiating this downstream signaling cascade. The antagonistic action of THB results in a maintenance of or increase in intracellular cAMP levels in the presence of a D2 receptor agonist.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates THB (±)-Tetrahydroberberine THB->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Modulates Radioligand_Binding_Workflow A 1. Membrane Preparation (e.g., from HEK293 cells expressing D2 receptors) B 2. Assay Setup (96-well plate) A->B C 3. Incubation (Membranes + Radioligand + (±)-THB) B->C D 4. Filtration (Separates bound from free radioligand) C->D E 5. Scintillation Counting (Quantifies bound radioactivity) D->E F 6. Data Analysis (IC50 and Ki determination) E->F

Figure 2: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). [18] * Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [18] * Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-50 µg of protein).

      • A fixed concentration of a suitable D2 receptor radioligand (e.g., [3H]spiperone). [19][20]The concentration should be at or below the Kd of the radioligand for the receptor.

      • Varying concentrations of (±)-tetrahydroberberine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [18]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of (±)-tetrahydroberberine by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of (±)-tetrahydroberberine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (±)-tetrahydroberberine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, providing a functional readout of receptor activation or inhibition.

Experimental Workflow:

cAMP_Assay_Workflow A 1. Cell Plating (e.g., CHO or HEK293 cells expressing D2 receptors) B 2. Pre-incubation (with (±)-THB) A->B C 3. Stimulation (with a D2 agonist, e.g., dopamine, + adenylyl cyclase activator, e.g., forskolin) B->C D 4. Cell Lysis and cAMP Detection (e.g., using HTRF or ELISA) C->D E 5. Data Analysis (IC50 determination) D->E

Figure 3: cAMP Functional Assay Workflow.

Detailed Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells). [17] * Plate the cells in a 96-well or 384-well plate and grow to 80-90% confluency. [17]

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS with 10 mM HEPES).

    • Pre-incubate the cells with varying concentrations of (±)-tetrahydroberberine for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a D2 receptor agonist (e.g., dopamine) and an adenylyl cyclase activator (e.g., forskolin) to all wells except the basal control. Forskolin is used to stimulate cAMP production, allowing for the measurement of its inhibition by the activated D2 receptor. [17] * Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). [21]These kits typically involve a competitive immunoassay format. [21]

  • Data Analysis:

    • Normalize the data to the control wells (agonist-stimulated and basal).

    • Plot the percentage of inhibition of the agonist-stimulated cAMP response as a function of the log concentration of (±)-tetrahydroberberine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of (±)-tetrahydroberberine that causes a 50% inhibition of the agonist-induced response.

In Vivo Preclinical Evaluation

Preclinical in vivo studies are crucial for assessing the therapeutic potential and potential side effects of (±)-tetrahydroberberine. Animal models can provide insights into its effects on behavior, motor function, and its efficacy in models of neuropsychiatric disorders.

Behavioral Models
  • Locomotor Activity: D2 receptor antagonists can reduce spontaneous locomotor activity. [15]This can be assessed in an open-field test, where the movement of rodents is tracked after administration of (±)-tetrahydroberberine.

  • Catalepsy: A common side effect of typical antipsychotics is catalepsy, a state of motor immobility. While (±)-tetrahydroberberine alone may not induce catalepsy, it has been shown to enhance the cataleptic effects of other antipsychotics like chlorpromazine. [22]* Drug Self-Administration: D2 receptor antagonists can attenuate the reinforcing effects of drugs of abuse. Studies have shown that l-THP, an analogue of THB, can inhibit methamphetamine and heroin self-administration in rats. [8][9]

Models of Psychiatric Disorders
  • Schizophrenia: While direct studies of (±)-tetrahydroberberine in animal models of schizophrenia are limited, the D2 antagonist properties of its analogues suggest potential antipsychotic-like effects. [3][4]* Tardive Dyskinesia: Given that tardive dyskinesia is a significant side effect of long-term D2 receptor blockade, careful evaluation of (±)-tetrahydroberberine for its potential to induce or treat this condition is warranted.

Structure-Activity Relationships (SAR)

The tetrahydroprotoberberine scaffold allows for chemical modifications that can alter its affinity and selectivity for dopamine receptors. SAR studies have revealed that:

  • The intact tetracyclic core of the THPB is important for affinity to dopamine receptors. [16]* Substitutions at various positions on the aromatic rings can influence receptor binding. For example, a hydroxyl group at position 9 of the THPB structure can result in a higher affinity for D2 receptors compared to a hydroxyl group at position 11. [23]* The stereochemistry at the chiral centers is critical, with different enantiomers exhibiting significantly different affinities for dopamine receptors. [14]

Future Directions and Therapeutic Potential

(±)-Tetrahydroberberine presents a compelling starting point for the development of novel therapeutics targeting the dopamine D2 receptor. Its natural origin and established, albeit complex, pharmacology offer a unique opportunity for drug discovery. Future research should focus on:

  • Resolving the enantiomers of (±)-tetrahydroberberine to characterize their individual pharmacological profiles at the D2 receptor and other targets.

  • Conducting comprehensive in vivo studies in validated animal models of schizophrenia, Parkinson's disease, and addiction to establish its therapeutic efficacy and safety profile.

  • Investigating the potential for biased agonism or allosteric modulation at the D2 receptor, which could lead to the development of drugs with fewer side effects.

  • Exploring its potential as an adjunctive therapy in combination with existing antipsychotics to improve efficacy and reduce side effects.

The unique profile of (±)-tetrahydroberberine as a dopamine D2 receptor antagonist with a broad pharmacological spectrum warrants further investigation. A deeper understanding of its mechanism of action and in vivo effects will be crucial in unlocking its full therapeutic potential.

References

  • Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinst
  • The dopamine receptor antagonist levo-tetrahydropalmatine attenuates heroin self-administration and heroin-induced reinstatement in r
  • L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction.
  • D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol. [Link]
  • Effects of tetrahydroberberine on ischemic and reperfused myocardium in r
  • L-Tetrahydropalmatine, a Novel Dopamine Antagonist, Fails to Improve Psychiatric Symptoms as Adjunctive Treatment for Schizophrenia. Oxford Academic. [Link]
  • Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Royal Society of Chemistry. [Link]
  • Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity. Clinical Trials GPS. [Link]
  • Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simul
  • D2 Dopamine Receptor Assay. Innoprot. [Link]
  • Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. PubMed. [Link]
  • Tetrahydroprotoberberines with Dopamine and σ Receptor Affinity.
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists.
  • Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. PubMed. [Link]
  • [Behavioral pharmacology of berberine-type alkaloids. (2) Central depressant effects of tetrahydroberberine (THB)
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University Library of Regensburg. [Link]
  • Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation.
  • Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction. PubMed. [Link]
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]
  • Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction.
  • Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids.
  • The antagonistic effects of tetrahydroprotoberberines on dopamine receptors: electrophysiological studies. PubMed. [Link]
  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. MDPI. [Link]
  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity.
  • Principles of the HTRF cAMP Assay.
  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. [Link]
  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. PubMed Central. [Link]
  • and 2,3,11-trisubstituted tetrahydroprotoberberines as D2 dopaminergic ligands. PubMed. [Link]
  • Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction.
  • Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity.
  • Non-antipsychotic catecholaminergic drugs for antipsychotic-induced tardive dyskinesia. Cochrane Library. [Link]
  • Tardive Dyskinesia: Therapeutic Options for an Increasingly Common Disorder.
  • Evaluation of the Effect of Alkaloid Berberine on the Positive and Negative Symptoms of the Patients with Schizophrenia.
  • Improvement of adjunctive berberine treatment on negative symptoms in patients with schizophrenia. PubMed. [Link]
  • Pharmacotherapy for the Treatment of Tardive Dyskinesia in Schizophrenia P

Sources

(±)-Tetrahydroberberine: A Multifunctional Modulator of Oxidative Stress and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: (±)-Tetrahydroberberine (THB), the fully reduced derivative of the well-known isoquinoline alkaloid berberine, is emerging as a pharmacologically significant molecule with a distinct therapeutic profile. Unlike its parent compound, THB exhibits reduced cytotoxicity while demonstrating potent antioxidant and anti-inflammatory activities.[1] This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and key signaling pathways associated with the dual protective effects of THB. We delve into detailed in vitro and in vivo methodologies, present quantitative data, and offer field-proven insights into the causality behind experimental designs, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising natural product derivative.

Introduction: From Berberine to a Novel Therapeutic Agent

(±)-Tetrahydroberberine, also known as canadine, is a naturally occurring alkaloid found in various plant species of the genus Berberis and Corydalis.[1][2] It can be readily synthesized by the chemical reduction of berberine, typically using a reducing agent like sodium borohydride.[1][3][4] This structural modification—the saturation of the central quinolizinium core—dramatically alters its biological activity, shifting from the cytotoxic profile of berberine to a more protective phenotype characterized by significant antioxidant and neuroprotective effects.[1][2]

Pharmacokinetically, THB exists as a racemic mixture of (+)- and (-)-enantiomers, which display stereoselective absorption and distribution in vivo.[5] This distinction is critical for advanced drug development, as the biological activity may reside primarily in one enantiomer. Beyond its antioxidant and anti-inflammatory roles, THB has been investigated as a Ca2+ channel blocker, an inhibitor of ATP-sensitive K+ channels, and an antithrombotic agent, highlighting its pleiotropic nature.[1] This guide will focus specifically on its well-documented antioxidant and anti-inflammatory properties.

Antioxidant Properties: A Dual-Pronged Defense Mechanism

THB's antioxidant capacity stems from two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and the upregulation of the cell's endogenous antioxidant defense systems. This dual action provides a robust defense against oxidative damage implicated in numerous pathological conditions.[2][6]

Direct Radical Scavenging Activity

THB can directly neutralize harmful free radicals, such as the superoxide anion and hydroxyl radicals, by donating a hydrogen atom, thus terminating the damaging chain reactions of oxidation. This activity is quantifiable through several standard in vitro assays.

This assay is a foundational method for screening the radical scavenging ability of a compound. The principle lies in the reduction of the stable purple-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) to the yellow-colored non-radical form by an antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of (±)-THB (e.g., 1 mg/mL) in methanol. Create a serial dilution to obtain a range of test concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a corresponding serial dilution of a positive control, such as Ascorbic Acid or Trolox.[7]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each THB dilution (or standard/blank) to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the concentration of THB and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

Causality Insight: The choice of methanol as a solvent is due to the excellent solubility of both DPPH and many phenolic/alkaloid compounds. The 30-minute incubation in the dark is critical to allow the reaction to reach a steady state while preventing light-induced degradation of the DPPH radical.

Enhancement of Endogenous Antioxidant Enzymes

Beyond direct scavenging, THB reinforces cellular antioxidant defenses by increasing the expression and activity of key enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8] These enzymes are crucial for detoxifying endogenous ROS produced during normal metabolic processes.

This protocol describes the evaluation of THB's effect on antioxidant enzymes in an animal model of oxidative stress, for instance, induced by streptozotocin (for diabetes-related oxidative stress) or t-BHP.[6][8]

Methodology:

  • Animal Model & Dosing:

    • Induce oxidative stress in a cohort of Sprague-Dawley rats or C57BL/6 mice according to an approved institutional protocol.

    • Treat a subset of animals with varying doses of (±)-THB (e.g., 10, 25, 50 mg/kg, p.o.) daily for a specified period (e.g., 4-8 weeks). Include a vehicle control group and a positive control group (e.g., N-acetylcysteine).

  • Tissue Collection and Homogenization:

    • At the end of the treatment period, euthanize the animals and perfuse the organs (typically liver or kidney) with ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Excise the tissue, weigh it, and homogenize it in a cold lysis buffer (e.g., 10% w/v in 0.1 M phosphate buffer, pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for enzyme assays.

  • Enzyme Activity Assays:

    • SOD Activity: Use a commercially available kit based on the inhibition of nitroblue tetrazolium (NBT) reduction. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

    • CAT Activity: Measure the decomposition of hydrogen peroxide (H2O2) by monitoring the decrease in absorbance at 240 nm.

    • GPx Activity: Use a kit that measures the rate of NADPH oxidation coupled to the reduction of glutathione disulfide.

  • Data Analysis:

    • Normalize enzyme activity to the total protein content of the supernatant (determined by a Bradford or BCA assay).

    • Compare the enzyme activities between the vehicle-treated, disease model, and THB-treated groups using ANOVA followed by a post-hoc test.

G cluster_setup Phase 1: Model Induction & Treatment cluster_collection Phase 2: Sample Collection cluster_analysis Phase 3: Biochemical Analysis A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Induction of Oxidative Stress (e.g., STZ or t-BHP injection) A->B C Grouping: 1. Control 2. Disease Model (Vehicle) 3. THB Low Dose 4. THB High Dose B->C D Daily Oral Gavage (4-8 weeks) C->D E Euthanasia & Organ Perfusion D->E F Tissue (Liver/Kidney) & Blood Collection E->F G Tissue Homogenization & Supernatant Isolation F->G H Protein Quantification (BCA/Bradford Assay) G->H I Enzyme Activity Assays: - SOD - CAT - GPx G->I J Lipid Peroxidation Assay (MDA Levels) G->J K Statistical Analysis (ANOVA) I->K J->K

Caption: Workflow for an in vivo study of THB's antioxidant effects.

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of many diseases. (±)-THB exerts potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators and modulating the upstream signaling pathways that control their expression, primarily the NF-κB and MAPK pathways.[2]

Inhibition of Pro-inflammatory Mediators

In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce a barrage of inflammatory molecules. Studies on berberine, and increasingly on THB, show a significant reduction in the expression and release of:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[9][10]

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively.[9][11][12]

Modulation of Key Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In a resting state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Berberine and its derivatives are known to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[10][13][14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88/TRAF6 (adaptor proteins) IκBα IκBα IKK->IκBα Phosphorylation p65 NF-κB (p65/p50) IκBα->p65 Degradation & Release p65->IκBα Inhibited p65_n NF-κB (p65/p50) p65->p65_n Translocation DNA DNA p65_n->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription THB (±)-THB THB->IKK Inhibits

Caption: THB inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, p38, and JNK, is another critical set of pathways that regulate inflammation. LPS activation of these kinases leads to the activation of transcription factors like AP-1, which also drives pro-inflammatory gene expression. Evidence suggests that berberine compounds can differentially modulate these pathways, often inhibiting the phosphorylation (and thus activation) of p38 and JNK, which are strongly linked to stress and inflammatory responses.[16][17][18]

This protocol provides a framework for evaluating THB's ability to suppress LPS-induced inflammation in a standard macrophage cell line.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for Western blot/RT-qPCR) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various non-toxic concentrations of (±)-THB (determined by a prior MTT assay) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for RNA, 24 hours for protein/NO). Include vehicle control, LPS-only, and THB-only groups.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours of stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Western Blot for Signaling Proteins:

    • After a shorter LPS stimulation (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system. Densitometry analysis is used to quantify changes in protein phosphorylation.

Data Summary: Effects of Berberine Derivatives on Inflammatory Markers
MarkerEffectTypical AssayMechanismReference
TNF-α, IL-6, IL-1β ↓ ProductionELISA, RT-qPCRInhibition of NF-κB & MAPK pathways[9][10]
Nitric Oxide (NO) ↓ ProductionGriess AssayDownregulation of iNOS expression[7][9]
Prostaglandin E2 (PGE2) ↓ ProductionELISADownregulation of COX-2 expression[11][12]
p-IκBα / IκBα ↓ RatioWestern BlotDirect/Indirect inhibition of IKK complex[9][10]
Nuclear NF-κB p65 ↓ AbundanceWestern Blot, ICCPrevention of IκBα degradation[15][19]
p-p38 / p38 ↓ RatioWestern BlotInhibition of upstream kinases[17][18]

Note: Data is primarily derived from studies on berberine and its derivatives. Specific quantitative effects of (±)-THB should be determined empirically.

Conclusion and Future Directions

(±)-Tetrahydroberberine stands out as a promising therapeutic agent with a dual capacity to mitigate both oxidative stress and inflammation. Its mechanisms of action, centered on direct radical scavenging and the sophisticated modulation of the NF-κB and MAPK signaling pathways, provide a strong rationale for its development in treating a wide range of chronic diseases.

Future research should focus on:

  • Stereospecific Activity: Separating the (+)- and (-)-enantiomers to determine if the antioxidant and anti-inflammatory properties are stereospecific.

  • Bioavailability and Formulation: Developing novel delivery systems to overcome the generally poor oral bioavailability of alkaloids.[20]

  • In Vivo Efficacy: Expanding pre-clinical studies in diverse animal models of inflammatory and oxidative stress-related diseases (e.g., arthritis, neurodegeneration, metabolic syndrome).

  • Clinical Translation: Moving towards well-designed clinical trials to establish the safety and efficacy of THB in human subjects.

This guide provides a robust framework for initiating or advancing research into (±)-Tetrahydroberberine. The detailed protocols and mechanistic insights serve as a foundation for rigorous scientific inquiry, ultimately paving the way for the potential translation of this natural compound into a next-generation therapeutic.

References

  • Ma, B. L., et al. (2009). Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Sessler, R. J., et al. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry. [Link]
  • Zhang, X., et al. (2024). Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids.
  • Zhang, X., et al. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids.
  • Fomenko, D. A., et al. (2023). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules. [Link]
  • Kumar, A., et al. (2015). In Vitro Antioxidant Studies on the Benzyl Tetra Isoquinoline Alkaloid Berberine.
  • Mazzaglia, A., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry. [Link]
  • Gaba, S., et al. (2021). Antioxidant and antiarthritic potential of berberine: In vitro and in vivo studies. PMC. [Link]
  • Chen, Y. H., et al. (2004). The anti-inflammatory potential of berberine in vitro and in vivo. CABI Digital Library. [Link]
  • Chen, Y. H., et al. (2004). The anti-inflammatory potential of berberine in vitro and in vivo. Cancer Letters. [Link]
  • Wang, Y., et al. (2017). Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells. Journal of Cellular Biochemistry. [Link]
  • Li, C., et al. (2018). Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo. Phytomedicine. [Link]
  • Bánasová, L., et al. (2018). The effects of berberine on reactive oxygen species production in human neutrophils and in cell-free assays. PMC. [Link]
  • Mazzaglia, A., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. PubMed Central. [Link]
  • Kumar, A., et al. (2015). In vitro antioxidant studies on the benzyl tetra isoquinoline alkaloid berberine. PubMed. [Link]
  • Chen, Y. H., et al. (2004). The anti-inflammatory potential of berberine.
  • Kumar, A., et al. (2015). In vitro antioxidant studies on the benzyl tetra isoquinoline alkaloid berberine. SciSpace. [Link]
  • Sessler, R. J., et al. (2015). Pairs of tetrahydroberberine enantiomers arranged about the inversion centers at the mid-points of the a edges of the unit cell.
  • Naz, U., et al. (2022). Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers. Journal of Food Biochemistry. [Link]
  • Li, Z., et al. (2018). Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma. Journal of Asthma. [Link]
  • Li, X. S., et al. (1995). Tetrahydroberberine blocks membrane K+ channels underlying its inhibition of intracellular message-mediated outward currents in acutely dissociated CA1 neurons from rat hippocampus. Neuroscience Letters. [Link]
  • Kim, H. S., et al. (2018).
  • Gurley, E. C., et al. (2020). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PLOS One. [Link]
  • Boughendjioua, H. & Djedid, S. (2023). Impact of extraction methodologies on the in vitro antioxidant properties (DPPH radical scavenging assay and ferric reducing).
  • Liu, D., et al. (2021). The anti-inflammatory effects of berberine on LPS-induced inflammation by suppressing TLR4/ NF-κB and MAPK/AP-1 pathway.
  • Cicero, A. F. G. & Fogacci, F. (2024). A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin. Molecules. [Link]
  • Al-Snafi, A. E. (2022). Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways. Journal of Medicinal Plants Research. [Link]
  • Liu, J. F., et al. (2015). MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo. Oncology Reports. [Link]
  • Sessler, R. J., et al. (2015). (PDF) Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • Chen, Y., et al. (2018).
  • Sarna, L. K., et al. (2020). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. Molecules. [Link]
  • Ming, Y., et al. (2018). (PDF) Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats.
  • Zheng, Q., et al. (2014). Berberine increased the phosphorylation of p38 MAPK and ERK1/2 in a.
  • Zhang, Y., et al. (2009). Protective effect of berberine on antioxidant enzymes and positive transcription elongation factor b expression in diabetic rat liver. European Journal of Pharmacology. [Link]
  • Wang, R., et al. (2020).
  • Cui, G., et al. (2009). Berberine differentially modulates the activities of ERK, p38 MAPK, and JNK to suppress Th17 and Th1 T cell differentiation in type 1 diabetic mice. Journal of Biological Chemistry. [Link]
  • Wang, Y., et al. (2019).
  • Li, Z., et al. (2017). Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways.
  • Sessler, R. J., et al. (2015). Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Alkaloid.
  • Liu, W., et al. (2010). Effects of berberine on matrix accumulation and NF-kappa B signal pathway in alloxan-induced diabetic mice with renal injury. European Journal of Pharmacology. [Link]
  • Yokozawa, T., et al. (2003). Inhibitory effect of berberine on tert-butyl hydroperoxide-induced oxidative damage in rat liver. Journal of Pharmacy and Pharmacology. [Link]
  • Meeran, S. M., et al. (2008). Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation. Molecular Cancer Therapeutics. [Link]
  • Bánasová, L., et al. (2018). The effects of berberine on reactive oxygen species production in human neutrophils and in cell-free assays.

Sources

(±)-Tetrahydroberberine: A Comprehensive Technical Guide to its Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(±)-Tetrahydroberberine (THB), a primary active metabolite of the renowned isoquinoline alkaloid berberine, has emerged as a molecule of significant interest within cardiovascular research.[1][2] Unlike its parent compound, THB exhibits a distinct pharmacological profile characterized by potent anti-arrhythmic, vasorelaxant, and cardioprotective properties.[3][4][5] This in-depth technical guide synthesizes the current understanding of THB's cardiovascular effects, delving into its mechanisms of action, pharmacokinetic profile, and the experimental methodologies crucial for its investigation. By providing a detailed exploration of the causality behind experimental choices and self-validating protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the therapeutic potential of (±)-Tetrahydroberberine.

Introduction: The Scientific Rationale for Investigating (±)-Tetrahydroberberine

Berberine, a compound with a long history in traditional medicine, possesses a broad spectrum of pharmacological activities.[2][4][6] However, its clinical utility is often hampered by low bioavailability and a propensity for certain side effects.[2][7] This has shifted scientific focus towards its derivatives, with (±)-Tetrahydroberberine (also known as canadine) standing out for its significant and distinct cardiovascular activities.[1][7] The reduction of berberine to THB alters its chemical properties, leading to a unique interaction with biological targets and a different spectrum of effects.[1] Notably, THB demonstrates promise in mitigating ischemia-reperfusion injury, controlling arrhythmias, and inducing vasodilation, suggesting its potential as a lead compound for novel cardiovascular therapies.[1][4][8]

Pharmacokinetics and Metabolism: Bioavailability and Systemic Fate

A critical aspect differentiating THB from berberine is its pharmacokinetic profile. While berberine exhibits poor oral bioavailability (<5%), its hydrogenated derivative, dihydroberberine (DHB), which is readily converted to THB in the body, shows enhanced absorption.[9][10]

Understanding the metabolic fate of THB is crucial for designing effective dosing strategies and predicting potential drug-drug interactions. Berberine itself is known to be metabolized by cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) and is subject to the first-pass effect.[9] While specific metabolic pathways for THB are still under investigation, it is plausible that it undergoes similar enzymatic modifications.

Table 1: Comparative Pharmacokinetic Parameters of Berberine and its Derivatives

CompoundOral BioavailabilityKey Metabolic PathwaysReference
Berberine< 5%CYP-mediated (CYP1A2, CYP2D6, CYP3A4), Intestinal Microbiota[9]
Dihydroberberine (DHB)Higher than BerberineRapid conversion to THB[10]
(±)-Tetrahydroberberine (THB)Data emerging; improved over berberineLikely involves CYP enzymes[11][12]

Core Cardiovascular Effects and Mechanisms of Action

(±)-Tetrahydroberberine exerts a multi-faceted influence on the cardiovascular system, primarily through its actions on cardiac ion channels, vascular smooth muscle, and cellular signaling pathways.

Anti-Arrhythmic Properties: Modulation of Cardiac Ion Channels

A significant body of evidence points to the potent anti-arrhythmic effects of THB.[3][4][5] These effects are largely attributed to its ability to modulate the activity of several key cardiac ion channels. Unlike berberine, which can prolong the QT interval, THB's ion channel interactions appear to be more targeted towards arrhythmia suppression.

The primary mechanism involves the blockade of potassium (K+) channels, which are crucial for cardiac repolarization.[3][5] Specifically, THB has been shown to inhibit the delayed rectifier potassium current (IK), thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[13][14] This action helps to prevent the re-entrant circuits that underlie many types of arrhythmias.

Furthermore, THB has demonstrated inhibitory effects on sodium (Na+) and calcium (Ca2+) channels, which contributes to its anti-arrhythmic efficacy, particularly in the context of reperfusion-induced arrhythmias.[13][15]

Signaling Pathway: THB's Anti-Arrhythmic Mechanism

THB_Antiarrhythmic_Mechanism cluster_cardiomyocyte Cardiac Myocyte THB (±)-Tetrahydroberberine K_channel Delayed Rectifier K+ Channels (IKr, IKs) THB->K_channel Inhibits Na_channel Voltage-gated Na+ Channels THB->Na_channel Inhibits Ca_channel L-type Ca2+ Channels THB->Ca_channel Inhibits APD Action Potential Duration (APD) K_channel->APD Prolongs Arrhythmia Arrhythmia Suppression Na_channel->Arrhythmia Ca_channel->Arrhythmia ERP Effective Refractory Period (ERP) APD->ERP Increases ERP->Arrhythmia

Caption: Proposed mechanism of THB's anti-arrhythmic action.

Vasorelaxant Effects: Impact on Vascular Smooth Muscle

THB induces vasodilation in various vascular beds, contributing to its potential antihypertensive effects.[1][16] This vasorelaxation is achieved through both endothelium-dependent and endothelium-independent mechanisms.

  • Endothelium-Dependent Vasodilation: THB can stimulate the release of nitric oxide (NO) from the vascular endothelium.[17] NO then diffuses to the underlying vascular smooth muscle cells (VSMCs), where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

  • Endothelium-Independent Vasodilation: THB directly acts on VSMCs to induce relaxation. This is primarily achieved by inhibiting Ca2+ influx through L-type calcium channels and blocking the release of Ca2+ from intracellular stores.[1][17]

Experimental Workflow: Investigating Vasorelaxant Effects

Vasorelaxant_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Thoracic Aorta from Rat/Mouse A2 Cut into 2-3 mm Rings A1->A2 A3 Mount in Organ Bath with Krebs-Henseleit Solution A2->A3 B1 Pre-contract Rings with Phenylephrine (PE) or KCl A3->B1 B2 Cumulative Addition of THB B1->B2 B3 Record Isometric Tension B2->B3 C1 Construct Dose-Response Curve B3->C1 C2 Calculate EC50 C1->C2

Caption: Workflow for ex vivo assessment of vasorelaxation.

Cardioprotective Effects: Attenuation of Ischemia-Reperfusion Injury

THB has demonstrated significant cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.[8] Studies have shown that THB can reduce infarct size and decrease the incidence of ventricular arrhythmias following an ischemic event.[4][8]

The mechanisms underlying this protection are multifaceted and include:

  • Antioxidant Activity: THB possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) that are generated during reperfusion and contribute to cellular damage.[1][2]

  • Inhibition of Xanthine Oxidase: THB can decrease the activity of xanthine oxidase, an enzyme that is a major source of ROS during reperfusion.[8]

  • Reduction of Myocardial Malondialdehyde (MDA): By mitigating oxidative stress, THB reduces the levels of MDA, a key marker of lipid peroxidation.[8]

Experimental Methodologies: A Guide to In Vitro and Ex Vivo Investigation

To rigorously evaluate the cardiovascular effects of (±)-Tetrahydroberberine, a combination of in vitro and ex vivo experimental models is essential.

Ex Vivo Langendorff Perfused Heart Model

This model is invaluable for studying the direct effects of THB on the heart in the absence of systemic influences.[18]

Protocol: Investigating Anti-Arrhythmic and Cardioprotective Effects in a Langendorff Heart Preparation

  • Animal Preparation: Euthanize a male Sprague-Dawley rat (250-300g) via cervical dislocation following approved institutional animal care guidelines.

  • Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) K-H buffer at a constant pressure (70-80 mmHg) and temperature (37°C).

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Drug Administration: Perfuse the heart with K-H buffer containing varying concentrations of (±)-Tetrahydroberberine (e.g., 1, 10, 30 µM) for a specified duration.

  • Induction of Ischemia-Reperfusion (for cardioprotection studies):

    • Induce global ischemia by stopping the perfusion for 30 minutes.

    • Initiate reperfusion with either standard K-H buffer or THB-containing buffer for 60-120 minutes.

  • Induction of Arrhythmias (for anti-arrhythmic studies):

    • Induce arrhythmias through programmed electrical stimulation or by adding arrhythmogenic agents (e.g., aconitine) to the perfusate.

  • Data Acquisition:

    • Continuously record electrocardiogram (ECG) to assess heart rate, rhythm, and the incidence and duration of arrhythmias.

    • Measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt) using an intraventricular balloon to assess cardiac contractility and relaxation.

    • Collect coronary effluent to measure lactate dehydrogenase (LDH) release as an indicator of myocyte injury.

  • Infarct Size Determination (post-I/R):

    • At the end of the experiment, slice the ventricle and stain with 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • Quantify the infarct size as a percentage of the total ventricular area.

Ex Vivo Isolated Aortic Ring Preparation

This model is the gold standard for assessing the vasorelaxant properties of a compound.[17][19][20]

Protocol: Assessing Vasorelaxant Effects in Isolated Rat Aortic Rings

  • Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta, placing it in cold K-H buffer.

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing oxygenated K-H buffer at 37°C.

  • Tensioning and Equilibration: Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

  • Viability Check:

    • Contract the rings with phenylephrine (PE, 1 µM) or KCl (60 mM).

    • For endothelium-intact rings, assess endothelial integrity by observing relaxation in response to acetylcholine (ACh, 10 µM). A relaxation of >80% is considered indicative of a functional endothelium.

  • Experimental Procedure:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with PE (1 µM) or KCl (60 mM) to a stable plateau.

    • Cumulatively add increasing concentrations of (±)-Tetrahydroberberine (e.g., 10 nM to 100 µM) to the organ bath.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

    • Construct a concentration-response curve and calculate the EC50 value (the concentration of THB that produces 50% of the maximal relaxation).

Conclusion and Future Directions

(±)-Tetrahydroberberine presents a compelling profile as a cardiovascular drug candidate. Its multifaceted mechanisms of action, including ion channel modulation, induction of vasorelaxation, and cardioprotective effects, position it as a promising therapeutic agent for conditions such as arrhythmias and ischemic heart disease. The experimental protocols detailed herein provide a robust framework for further preclinical investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of THB within the cardiomyocyte and vascular smooth muscle cell.

  • Conducting comprehensive in vivo studies in relevant animal models of cardiovascular disease to validate the ex vivo findings.

  • Investigating the detailed pharmacokinetic and toxicological profile of THB to support its potential clinical translation.

By continuing to explore the intricate cardiovascular pharmacology of (±)-Tetrahydroberberine, the scientific community can unlock its full therapeutic potential and pave the way for novel treatments for cardiovascular diseases.

References

  • Lau, C. W., Yao, X. Q., Chen, Z. Y., Ko, W. H., & Huang, Y. (2001). Cardiovascular actions of berberine. Cardiovascular drug reviews, 19(3), 234–244. [Link][3][4][5]
  • Zhou, J., Xuan, B., & Li, D. X. (1993). Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 14(2), 130–133. [Link][8]
  • Mishra, N., Fatihi, S., Singh, A., & Singh, S. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein journal of organic chemistry, 16, 1686–1693. [Link][2][7]
  • Lau, C. W., Yao, X. Q., Chen, Z. Y., Ko, W. H., & Huang, Y. (2001). Cardiovascular Actions of Berberine. Cardiovascular Drug Reviews, 19(3), 234-244. [Link]
  • Ren, G., Chen, Y., & Li, W. (2021). Berberine and its derivatives: mechanisms of action in myocardial vascular endothelial injury - a review. Frontiers in Pharmacology, 12, 736359. [Link]
  • Mishra, N., Fatihi, S., Singh, A., & Singh, S. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
  • Pingali, S. R., Donahue, J. P., & Tanski, J. M. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta crystallographica.
  • Lau, C. W., Yao, X. Q., Chen, Z. Y., Ko, W. H., & Huang, Y. (2001). Cardiovascular Actions of Berberine.
  • Mishra, N., Fatihi, S., Singh, A., & Singh, S. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1686-1693. [Link]
  • Wang, Y. X., & Zheng, Y. M. (1997). Ionic Mechanism Responsible for Prolongation of Cardiac Action-Potential Duration by Berberine.
  • Nevzorova, T. A., Tsepokina, A. V., & Nevzorov, V. P. (2020). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules (Basel, Switzerland), 25(18), 4257. [Link]
  • Cicero, A. F. G., & Baggioni, A. (2016). Berberine and Its Role in Chronic Disease. Advances in experimental medicine and biology, 928, 27–45. [Link]
  • Louch, W. E., Sheehan, K. A., & Wolska, B. M. (2011). Experimental models of cardiac physiology and pathology. American journal of physiology.
  • Ko, W. H., Yao, X. Q., Lau, C. W., & Huang, Y. (2000). Vasorelaxant and antiproliferative effects of berberine. European journal of pharmacology, 399(2-3), 187–196. [Link][19]
  • Li, H., Feng, T., He, H., & Yang, L. (2019). A New Therapeutic Candidate for Cardiovascular Diseases: Berberine. Frontiers in pharmacology, 10, 1548. [Link]
  • Feng, Y., Wang, N., & Ye, X. (2019). Berberine in Cardiovascular and Metabolic Diseases: From Mechanisms to Therapeutics. Theranostics, 9(7), 1923–1951. [Link]
  • Feng, X., Sureda, A., Jafari, S., Memariani, Z., Tewari, D., Annunziata, G., Barrea, L., Hassan, S. T. S., Šmejkal, K., Malaník, M., Sychrová, A., Barreca, D., Ziberna, L., Mahomoodally, M. F., Zengin, G., Xu, S., Shirooie, S., & Nabavi, S. M. (2019). Berberine in Cardiovascular and Metabolic Diseases: From Mechanisms to Therapeutics. Frontiers in Pharmacology, 10, 439. [Link]
  • Yan, M., Zhang, K., Shi, Y., Feng, L., Lv, L., & Li, B. (2017). Inhibitory effects and mechanism of dihydroberberine on hERG channels expressed in HEK293 cells. Oncotarget, 8(31), 51636–51647. [Link]
  • Wang, Y., Zhang, Y., & Liu, C. (2021). A Study Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Study on the Effect of Qishen Yiqi Dripping Pills on Exercise Endurance and Quality of Life in Patients with Coronary Heart Disease after Percutaneous Coronary Intervention. Evidence-based complementary and alternative medicine : eCAM, 2021, 6694935. [Link]
  • Wang, Y. X., & Zheng, Y. M. (1997). Ionic mechanism responsible for prolongation of cardiac action-potential duration by berberine. The Journal of pharmacology and experimental therapeutics, 282(2), 901–908. [Link]
  • Masoumi, S., Moetazedian, M., Jafari, S., & Sherwin, C. M. T. (2025). Mechanistic Effects and Complications of Berberine on Cardiac Arrhythmias: A Systematic Review. Current drug targets, 26(1), 1-1. [Link]
  • Wang, J., Wang, L., & Zhang, Y. (2017). Study progress of berberine for treating cardiovascular disease. Cardiovascular diagnosis and therapy, 7(1), 76–84. [Link]
  • GBD 2013 Mortality and Causes of Death Collaborators (2015). Global, regional, and national age-sex specific all-cause and cause-specific mortality for 240 causes of death, 1990-2013: a systematic analysis for the Global Burden of Disease Study 2013. Lancet (London, England), 385(9963), 117–171. [Link]
  • Zhang, D. Y., Wang, H. B., & Zhang, Y. (2018). Berberine inhibits agonists-induced contraction and induces aortic relaxation in isolated mice aortas.
  • Chiou, W. F., Chen, J., & Chen, C. F. (1995). Mechanism of vasodilatory effect of berberine in rat mesenteric artery. European journal of pharmacology, 287(2), 195–201. [Link][17]
  • Wang, S. V., Peloquin, C., & Franklin, J. M. (2026). Real-world answers for patients running out of time. Harvard Gazette. [Link]
  • Imenshahidi, M., & Hosseinzadeh, H. (2019). Berberis vulgaris for cardiovascular disorders: a scoping literature review. Phytotherapy research : PTR, 33(6), 1547–1558. [Link]
  • Tan, X. S., Ma, J. Y., & Feng, R. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats.
  • Sánchez-Chapula, J. A. (1996). Increase in action potential duration and inhibition of the delayed rectifier outward current IK by berberine in cat ventricular myocytes. British journal of pharmacology, 118(4), 933–935. [Link][14]
  • Pan, G. Y., Wang, G. J., & Liu, X. D. (2014). Pharmacokinetics of Berberine and Its Main Metabolites in Conventional and Pseudo Germ-Free Rats Determined by Liquid Chromatography/Ion Trap Mass Spectrometry.
  • Wang, Y., Liu, H., & Liu, Y. (2015). Berberine via suppression of transient receptor potential vanilloid 4 channel improves vascular stiffness in mice. Scientific reports, 5, 12224. [Link]
  • Pirillo, A., & Catapano, A. L. (2010). Cardiovascular and metabolic effects of Berberine. World journal of cardiology, 2(4), 71–77. [Link]
  • Feng, R., Wang, Y., & Liu, C. (2018). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PloS one, 13(5), e0197260. [Link]
  • Tan, X. S., Ma, J. Y., & Feng, R. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in pharmacology, 12, 623912. [Link]
  • University of Oxford. (2026). Oxford recruits first participant in Europe for heart inflammation treatment study. University of Oxford. [Link]
  • Kim, D. H., Shin, D. Y., & Kim, Y. C. (2007). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. The Journal of pharmacology and experimental therapeutics, 321(2), 651–659. [Link]
  • Kang, D. G., Sohn, E. J., & Lee, H. S. (2002). Effects of berberine on angiotensin-converting enzyme and NO/cGMP system in vessels.

Sources

(±)-Tetrahydroberberine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(±)-Tetrahydroberberine (THB), also known as canadine, is a protoberberine alkaloid found in a variety of plant species.[1][2] Unlike its oxidized counterpart, berberine, which is known for its antimicrobial and cytotoxic effects, tetrahydroberberine exhibits a distinct pharmacological profile, including antioxidant and neuroprotective properties.[1] This technical guide provides an in-depth exploration of the natural botanical sources of (±)-tetrahydroberberine and details the methodologies for its extraction, isolation, and purification, aimed at researchers, scientists, and professionals in the field of drug development.

Part 1: Natural Botanical Sources of (±)-Tetrahydroberberine

(±)-Tetrahydroberberine is primarily found in plants belonging to the Papaveraceae and Berberidaceae families.[3][4] These plants have a long history of use in traditional medicine, and modern phytochemical investigations have identified them as rich sources of various isoquinoline alkaloids, including THB.

Key plant genera known to contain significant amounts of (±)-tetrahydroberberine and related alkaloids include:

  • Corydalis : Various species of Corydalis, such as Corydalis yanhusuo and Corydalis cava, are prominent sources of THB.[5][6][7] The tubers of these plants are particularly rich in a diverse array of alkaloids.[5]

  • Berberis : Commonly known as barberry, this genus includes species like Berberis aristata and Berberis vulgaris.[4][8][9] While more renowned for their high berberine content, they also contain tetrahydroberberine.[8]

  • Stephania : Species such as Stephania rotunda have been shown to contain tetrahydroprotoberberine alkaloids.[10][11][12]

  • Papaver : The poppy family, Papaveraceae, is a well-known source of various isoquinoline alkaloids.[3][13][14]

The concentration of (±)-tetrahydroberberine can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed (e.g., roots, rhizomes, tubers).

Table 1: Prominent Plant Sources of (±)-Tetrahydroberberine
Plant GenusCommon NameFamilyPrimary Plant PartKey Alkaloids
CorydalisFumewortPapaveraceaeTuber, RhizomeTetrahydroberberine, Tetrahydropalmatine, Corydaline
BerberisBarberryBerberidaceaeRoot, Bark, FruitBerberine, Tetrahydroberberine, Palmatine
StephaniaMenispermaceaeTuberTetrahydropalmatine, Stepholidine
HydrastisGoldensealRanunculaceaeRhizome, RootBerberine, Hydrastine, Canadine (THB)

Part 2: Isolation and Purification of (±)-Tetrahydroberberine

The isolation of (±)-tetrahydroberberine from its natural sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. The selection of a specific protocol is often dictated by the starting plant material and the desired purity of the final product.

General Workflow for Isolation

The overall process can be visualized as a sequential workflow designed to enrich and purify the target alkaloid from the complex plant matrix.

Isolation_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol/Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration AcidBase Acid-Base Partitioning Filtration->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract Chromatography Column Chromatography (Silica Gel or Alumina) CrudeExtract->Chromatography Fractionation Fraction Collection & TLC Analysis Chromatography->Fractionation Purification Further Purification (Prep-HPLC/Crystallization) Fractionation->Purification PureTHB (±)-Tetrahydroberberine Purification->PureTHB

Caption: General workflow for the isolation of (±)-Tetrahydroberberine.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for the isolation of (±)-tetrahydroberberine, drawing upon established techniques for alkaloid extraction.[15][16]

1. Preparation of Plant Material
  • Objective: To increase the surface area of the plant material for efficient solvent extraction.

  • Procedure:

    • Collect the desired plant parts (e.g., tubers of Corydalis species).

    • Wash the material thoroughly to remove any soil and debris.

    • Dry the plant material in a shaded, well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to prevent degradation of the alkaloids.

    • Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction
  • Objective: To extract the alkaloids from the powdered plant material into a suitable solvent.

  • Rationale: Methanol or ethanol are commonly used due to their polarity, which is effective for extracting a broad range of alkaloids.[15] Hot extraction methods like Soxhlet extraction can enhance efficiency, but maceration at room temperature is also employed to avoid potential degradation of thermolabile compounds.

  • Procedure (Soxhlet Extraction):

    • Defat the powdered plant material by macerating with a non-polar solvent like hexane for 24 hours. This step removes lipids that can interfere with subsequent purification steps.[15]

    • Air-dry the defatted plant material.

    • Place the defatted powder into a thimble and load it into a Soxhlet apparatus.

    • Extract with 85% methanol for a sufficient duration (e.g., 14 hours) until the extraction is complete (indicated by the color of the solvent in the siphon tube becoming pale).[15]

    • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Acid-Base Partitioning
  • Objective: To separate the alkaloids from other non-basic plant constituents.

  • Rationale: Alkaloids are basic compounds that form salts in acidic solutions and are soluble in aqueous media. In their free base form (at higher pH), they are soluble in organic solvents. This differential solubility is exploited for selective extraction.

  • Procedure:

    • Suspend the crude residue in a dilute acidic solution (e.g., 2-5% hydrochloric acid or sulfuric acid).

    • Partition the acidic solution with an immiscible organic solvent (e.g., chloroform or dichloromethane) to remove neutral and acidic compounds. Discard the organic layer.

    • Basify the aqueous acidic layer by adding a base (e.g., ammonium hydroxide or sodium carbonate) until the pH is alkaline (pH 9-10).

    • Extract the basified aqueous solution multiple times with an organic solvent like chloroform or dichloromethane. The free base alkaloids will move into the organic layer.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

4. Chromatographic Purification
  • Objective: To separate (±)-tetrahydroberberine from other alkaloids present in the crude extract.

  • Rationale: Column chromatography is a standard technique for separating compounds based on their differential adsorption to a stationary phase.[17] The choice of solvent system (mobile phase) is critical for achieving good separation. Thin-layer chromatography (TLC) is used to monitor the separation.[18]

  • Procedure (Silica Gel Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity. A common solvent system for alkaloid separation is a gradient of chloroform and methanol.[17]

    • Collect fractions and monitor the separation using TLC. A typical TLC mobile phase could be a mixture of cyclohexane, chloroform, and diethylamine.[15]

    • Combine the fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis).

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

5. High-Performance Liquid Chromatography (HPLC) and Crystallization
  • Objective: To achieve high purity of (±)-tetrahydroberberine.

  • Rationale: Preparative HPLC can be used for final purification.[19] Crystallization is a technique to obtain the compound in a highly pure crystalline form.

  • Procedure:

    • For very high purity, the fractions from column chromatography can be subjected to preparative HPLC.

    • Alternatively, the purified compound can be dissolved in a suitable solvent (e.g., methanol or ethanol) and allowed to crystallize.

Analytical Techniques for Identification and Quantification

A variety of analytical methods are employed to confirm the identity and determine the purity of the isolated (±)-tetrahydroberberine.[20]

  • Thin-Layer Chromatography (TLC): Used for monitoring the progress of extraction and purification.[18][21]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for both qualitative and quantitative analysis.[19]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Used for the structural elucidation of the isolated compound.[22]

Part 3: Biosynthesis and Chemical Synthesis

While this guide focuses on natural sources and isolation, it is pertinent to mention that the biosynthesis of tetrahydroprotoberberines has been investigated, and pathways have been reconstructed in engineered E. coli.[10][23] The berberine bridge enzyme (BBE) is a key rate-limiting enzyme in the biosynthesis of the protoberberine skeleton.[10][24] Chemical synthesis of (±)-tetrahydroberberine is also possible, often involving the reduction of berberine.[22]

Biosynthesis_Overview Reticuline (S)-Reticuline BBE Berberine Bridge Enzyme (BBE) Reticuline->BBE Scoulerine (S)-Scoulerine BBE->Scoulerine Methylation Methylation Steps Scoulerine->Methylation THB (S)-Tetrahydroberberine Methylation->THB Oxidase (S)-Tetrahydroberberine Oxidase THB->Oxidase Berberine Berberine Oxidase->Berberine

Caption: Simplified overview of the biosynthesis of Tetrahydroberberine.

Conclusion

The isolation of (±)-tetrahydroberberine from its natural plant sources is a well-established yet intricate process that requires a systematic approach combining classical phytochemical techniques with modern analytical methods. The genera Corydalis and Berberis remain the most significant natural sources of this pharmacologically important alkaloid. The protocols detailed in this guide provide a robust framework for researchers to successfully isolate and purify (±)-tetrahydroberberine for further scientific investigation and drug development endeavors. The continued exploration of natural sources and optimization of isolation techniques will be crucial in unlocking the full therapeutic potential of this promising natural compound.

References

  • Biosynthesis of plant-specific alkaloids tetrahydroprotoberberines in engineered Escherichia coli. Green Chemistry (RSC Publishing).
  • Lafta, A. A., & Hamad, M. N. (2021). Isolation of Alkaloids from Papaver rhoeas (Papaveraceae) Wildly Grown in Iraq. Iraqi Journal of Pharmaceutical Sciences, 30(2), 78-85.
  • Lafta, A. A., & Hamad, M. N. (2021). Isolation of Alkaloids from Papaver rhoeas (Papaveraceae) Wildly Grown in Iraq. Iraqi Journal of Pharmaceutical Sciences, 30(2), 78–85.
  • Lafta, A. A., & Hamad, M. N. (2021). Isolation of Alkaloids from Papaver rhoeas (Papaveraceae) Wildly Grown in Iraq. ResearchGate.
  • Wikipedia contributors. (2023). Tetrahydroberberine oxidase. Wikipedia.
  • Lee, S. Y., et al. (2011). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. Journal of Pharmacology and Experimental Therapeutics, 338(3), 917-924.
  • Ge, X., et al. (2005). Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography. Journal of Liquid Chromatography & Related Technologies, 28(19), 2979-2989.
  • Wang, Y., et al. (2023). Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects. Molecules, 28(16), 6079.
  • Lafta, A. A., & Hamad, M. N. (2021). Steps of alkaloids extraction. ResearchGate.
  • Zhao, S., et al. (2022). Biosynthesis of plant-specific alkaloids tetrahydroprotoberberines in engineered Escherichia coli. ResearchGate.
  • Xu, W., et al. (2024). Convergent evolution of berberine biosynthesis. Science Advances, 10(1).
  • Rauf, A., et al. (2021). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Frontiers in Pharmacology, 12, 657196.
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 4), 332-336.
  • Al-Huqail, A. A., et al. (2024). Plant sources containing berberine with potential of control type 2 diabetes mellitus: A brief literature review. Journal of King Saud University - Science, 36(1), 102945.
  • Rothera, M. A., Wehrli, S., & Cook, J. M. (1985). The isolation and characterization of a new tetrahydroprotoberberine alkaloid from Corydalis clarkei. Journal of Natural Products, 48(5), 802-808.
  • Ma, W. G., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 13(9), 2303-2312.
  • Xu, W., et al. (2024). Convergent evolution of berberine biosynthesis. ResearchGate.
  • Sung, T. V., et al. (2004). Isoquinolone and protoberberine alkaloids from Stephania rotunda. Planta Medica, 70(10), 980-983.
  • Bergner, P. (n.d.). 21SW09 - Medicinal Uses of the Berberine-Containing Plants. Botanical Medicine.
  • Semantic Scholar. (n.d.). Isoquinolone and protoberberine alkaloids from Stephania rotunda.
  • K. C., S., et al. (2021). Cytotoxic Activity of Alkaloids Isolated from Stephania glandulifera Miers. Journal of Chemistry, 2021, 5543687.
  • Sung, T. V., et al. (2004). Isoquinolone and Protoberberine Alkaloids from Stephania rotunda. ResearchGate.
  • ResearchGate. (n.d.). Schematic representation of commonly analytical techniques used to detect berberine along with their percentage of usage.
  • Medium. (2024, March 22). Exploring Nature's Bounty: Berberine-Rich Foods for Health and Wellness.
  • Li, Y., et al. (2019). A Review on Analytical Methods for Natural Berberine Alkaloids. Journal of Separation Science, 42(9), 1615-1631.
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Alkaloid. Dillard University Faculty and Staff Publications.
  • Gaia Professionals. (n.d.). Berberine Containing Plants.
  • Zhang, Y., et al. (2013). Separation of Berberine Hydrochloride and Tetrahydropalmatine and Their Quantitative Analysis with Thin Layer Chromatography Involved with Ionic Liquids. International Journal of Analytical Chemistry, 2013, 601630.
  • Wikipedia contributors. (2023). Corydalis cava. Wikipedia.
  • Le, T. H. T., et al. (2016). Alkaloids from the Tuber of Stephania cf. rotunda. ResearchGate.
  • ResearchGate. (n.d.). List of alkaloids isolated from various Berberis species.
  • Wikipedia contributors. (2023). Corydalis Alkaloids. Wikipedia.
  • Talybov, G. S., et al. (2023). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules, 28(18), 6523.
  • Preininger, V., Thakur, R. S., & Santavý, F. (1976). Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC). Journal of Pharmaceutical Sciences, 65(2), 294-296.
  • Sutar, A., et al. (2012). HPLC Method Development and Validation for Quantification of Berberine from Berberis aristata and Berberis tinctoria. Gigvvy Science.

Sources

The Crystalline Architecture of Racemic Tetrahydroberberine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydroberberine's Three-Dimensional Structure

Tetrahydroberberine (THB), a protoberberine alkaloid found in various medicinal plants, is a molecule of significant interest in pharmacology and drug development.[1] As the fully reduced form of berberine, THB exhibits a distinct and promising pharmacological profile. Unlike its parent compound, berberine, which can show cytotoxicity, tetrahydroberberine demonstrates notable antioxidant and neuroprotective properties with reduced toxicity.[1][2] Its therapeutic potential has been explored in a range of applications, including as an anti-inflammatory agent, a Ca2+ channel blocker for cardiovascular conditions, and a neuroprotective agent with relevance to neurodegenerative diseases like Parkinson's.[1][2]

The efficacy and interaction of a drug molecule with its biological target are fundamentally governed by its three-dimensional structure. For a chiral molecule like tetrahydroberberine, which possesses stereogenic centers, the spatial arrangement of its atoms is critical. The racemic form of tetrahydroberberine is a mixture of its two enantiomers, (S)- and (R)-tetrahydroberberine. Understanding the crystal structure of this racemic mixture provides invaluable insights into its solid-state properties, such as stability, solubility, and dissolution rate, which are all critical parameters in drug formulation and development. Furthermore, the detailed analysis of its crystalline architecture, including molecular conformation and intermolecular interactions, can inform the design of novel derivatives with enhanced therapeutic properties.

This in-depth technical guide provides a comprehensive overview of the crystal structure of racemic tetrahydroberberine. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodology, a thorough analysis of the structural features, and a discussion of the implications of these findings.

Methodology: From Synthesis to Structure Determination

The determination of the crystal structure of racemic tetrahydroberberine is a multi-step process that begins with the chemical synthesis of the compound, followed by the growth of high-quality single crystals, and culminating in the analysis of the crystal using single-crystal X-ray diffraction.

Synthesis and Crystallization of Racemic Tetrahydroberberine

The synthesis of racemic tetrahydroberberine is typically achieved through the reduction of berberine chloride. This process involves the use of a reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent system. The causality behind this choice lies in the ability of sodium borohydride to selectively reduce the iminium moiety within the berberine structure to an amine, leading to the formation of the tetrahydroisoquinoline core of tetrahydroberberine.

Experimental Protocol for Synthesis and Crystallization: [1]

  • Reaction Setup: To a refluxing solution of berberine chloride and potassium carbonate (K₂CO₃) in methanol (MeOH), solid sodium borohydride is added portionwise. The potassium carbonate acts as a base to neutralize any acidic byproducts.

  • Reflux and Reaction: The reaction mixture is refluxed for a short period, during which it becomes a homogeneous solution, indicating the progression of the reduction.

  • Stirring and Precipitation: The solution is then stirred at ambient temperature for several hours, allowing the product, racemic tetrahydroberberine, to precipitate out of the solution.

  • Isolation and Recrystallization: The precipitated product is collected by filtration. To obtain high-quality single crystals suitable for X-ray diffraction, the crude product is recrystallized from absolute ethanol (EtOH). This slow crystallization process allows for the formation of well-ordered crystals.

The choice of ethanol for recrystallization is crucial as it provides a solvent system with appropriate solubility characteristics for tetrahydroberberine, allowing for the gradual formation of large, defect-free crystals upon cooling.

Experimental Workflow for Synthesis and Crystallization

Synthesis and Crystallization of Racemic Tetrahydroberberine cluster_synthesis Synthesis cluster_crystallization Crystallization Berberine Chloride Berberine Chloride Reflux Reflux Berberine Chloride->Reflux NaBH4, K2CO3, MeOH NaBH4, K2CO3, MeOH NaBH4, K2CO3, MeOH->Reflux Stirring at RT Stirring at RT Reflux->Stirring at RT Precipitated (±)-THB Precipitated (±)-THB Stirring at RT->Precipitated (±)-THB Filtration Filtration Precipitated (±)-THB->Filtration Recrystallization (EtOH) Recrystallization (EtOH) Filtration->Recrystallization (EtOH) Single Crystals Single Crystals Recrystallization (EtOH)->Single Crystals

Caption: Workflow for the synthesis and crystallization of racemic tetrahydroberberine.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle of this technique lies in the interaction of X-rays with the electrons of the atoms in the crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal's unit cell.

Experimental Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal of racemic tetrahydroberberine is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation). The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other structural parameters.

This self-validating system ensures that the final structural model is a robust and accurate representation of the molecule in the crystalline state.

Results and Discussion: Unveiling the Crystal Structure

The single-crystal X-ray diffraction analysis of racemic tetrahydroberberine reveals a wealth of information about its molecular and supramolecular structure.

Crystallographic Data

The crystallographic data for racemic tetrahydroberberine provide a fundamental description of its crystal lattice.

ParameterValue[1]
Chemical FormulaC₂₀H₂₁NO₄
Molecular Weight339.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a10.516(3) Å
b14.796(5) Å
c10.620(3) Å
β101.986(4)°
Volume1614.9(9) ų
Z4
Temperature150 K
CCDC Number1051389

The centrosymmetric space group P2₁/n confirms that the crystal is a racemic mixture, with both the (S)- and (R)-enantiomers present in equal proportions and related by an inversion center.[1]

Molecular Conformation

In the crystalline state, the tetrahydroberberine molecule adopts a bent conformation.[1] This non-planarity is a consequence of the saturated quinolizine ring system, which induces pseudo-chair conformations in its two rings.[1] The degree of this bending can be quantified by the dihedral angle between the two aromatic rings at opposite ends of the molecule, which is 24.72(5)°.[1]

The saturation of the central rings also introduces chirality at the tertiary nitrogen atom (N7) and the carbon atom C13a.[1] In the crystal structure of the racemate, both enantiomers are present. For instance, one enantiomer will have the (R) configuration at N7 and the (S) configuration at C13a, while its non-superimposable mirror image will have the opposite configurations.[1]

Molecular Structure of Tetrahydroberberine

Caption: Numbering scheme for the tetrahydroberberine molecule.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of weak intermolecular interactions.[1] In the case of racemic tetrahydroberberine, C-H···O hydrogen bonds play a significant role in the crystal packing.[1] Specifically, interactions are observed between the methylene group of the 1,3-benzodioxole moiety and a methoxy group of a neighboring molecule, as well as between two methoxy groups of adjacent molecules.[1] These interactions link the enantiomeric pairs into a three-dimensional network.

Interestingly, the tertiary nitrogen atom of tetrahydroberberine is not involved in hydrogen bonding, which is a notable difference from the crystal packing of its partially reduced precursor, dihydroberberine.[1]

Crystal Packing Diagram Logic

Intermolecular Interactions in Racemic THB Crystal Enantiomer (S) Enantiomer (S) Enantiomer (R) Enantiomer (R) Enantiomer (S)->Enantiomer (R) Inversion Center Neighboring (R) Neighboring (R) Enantiomer (S)->Neighboring (R) C-H...O interactions Neighboring (S) Neighboring (S) Enantiomer (R)->Neighboring (S) C-H...O interactions

Sources

A Comparative Analysis of the In Vitro Cytotoxicity of (±)-Tetrahydroberberine and Berberine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Parent Compound - Unveiling the Divergent Biological Activities of Berberine and its Reduced Metabolite, (±)-Tetrahydroberberine

For researchers in the field of natural product pharmacology and oncology, berberine is a well-established isoquinoline alkaloid with a robust profile of cytotoxic and anti-cancer activities. Its mechanisms of action, involving apoptosis induction, cell cycle arrest, and modulation of key signaling pathways, are extensively documented. However, the pharmacological landscape of its derivatives, particularly its fully reduced form, (±)-Tetrahydroberberine (THB), presents a compelling and contrasting narrative. This technical guide provides an in-depth, comparative analysis of the in vitro cytotoxicity of berberine versus THB, offering field-proven insights and detailed methodologies for the discerning researcher. Our exploration reveals that while structurally related, the cytotoxic potential of these two compounds diverges significantly, with THB demonstrating minimal to no cytotoxic effects in various cell lines. Instead, THB emerges as a compound with a distinct bioactivity profile, primarily characterized by its antioxidant properties.

The Cytotoxic Profile of Berberine: A Multi-Faceted Approach to Inducing Cancer Cell Death

Berberine's reputation as a cytotoxic agent is well-earned, with numerous studies demonstrating its ability to inhibit the proliferation of a wide array of cancer cell lines.[1][2] Its cytotoxic effects are not mediated by a single mechanism but rather through a coordinated induction of apoptosis and cell cycle arrest, orchestrated by the modulation of multiple signaling pathways.

Induction of Apoptosis

A primary mechanism of berberine-induced cytotoxicity is the initiation of programmed cell death, or apoptosis. This is achieved through both intrinsic and extrinsic pathways. Berberine has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby altering the Bax/Bcl-2 ratio to favor apoptosis.[1] Furthermore, it can trigger the release of cytochrome c from the mitochondria and activate the caspase cascade, hallmark events of the intrinsic apoptotic pathway. Evidence also suggests berberine's involvement in the extrinsic pathway through the upregulation of Fas and FasL.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, berberine exerts its cytotoxic effects by halting the progression of the cell cycle. Depending on the cancer cell line and the concentration of berberine, it can induce arrest at various phases, most commonly the G0/G1 and G2/M phases.[3] This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.

Modulation of Key Signaling Pathways

The cytotoxic activities of berberine are underpinned by its ability to interfere with critical intracellular signaling pathways that govern cell survival and proliferation. Among the most notable are:

  • PI3K/Akt/mTOR Pathway: Berberine has been shown to inhibit this crucial survival pathway, which is often hyperactivated in cancer.

  • MAPK/ERK Pathway: By modulating the MAPK/ERK pathway, berberine can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.

Quantitative Assessment of Berberine's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The IC50 values for berberine vary depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure Time
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148h
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448h
MCF-7Breast Cancer272.15 ± 11.0648h
HeLaCervical Carcinoma245.18 ± 17.3348h
HT29Colon Cancer52.37 ± 3.4548h
T47DBreast Cancer2548h
MCF-7Breast Cancer2548h
HCC70Triple Negative Breast Cancer0.19Not Specified
BT-20Triple Negative Breast Cancer0.23Not Specified
MDA-MB-468Triple Negative Breast Cancer0.48Not Specified
MDA-MB-231Triple Negative Breast Cancer16.7Not Specified
A375Human Melanoma51.6 µg/mLNot Specified

(±)-Tetrahydroberberine (THB): A Shift from Cytotoxicity to Antioxidant Activity

In stark contrast to its parent compound, (±)-Tetrahydroberberine, also known as canadine, exhibits minimal to no cytotoxic effects in vitro.[4][5] This dramatic shift in biological activity underscores the profound impact of the reduction of the isoquinoline core on the molecule's interaction with cellular targets.

Lack of Significant Cytotoxicity

Multiple studies have reported that THB shows little to no growth inhibition against various cell lines.[4][6] For instance, a direct comparative study evaluating the cytotoxic effects of berberine and canadine on rat hepatocytes, HepG2, and HeLa cells concluded that canadine does not possess a cytotoxic effect at the concentrations tested.[5] Another study on NCI-H1975 lung cancer cells found that THB did not affect cell viability.[6] While some derivatives of THB have been synthesized and tested, THB itself and its closely related analogues consistently demonstrate low cytotoxic potential, with IC50 values generally reported as greater than 10 µM.[7]

The structural basis for this lack of cytotoxicity is thought to be the absence of the planar, polycyclic aromatic structure and the quaternary nitrogen that are characteristic of berberine and are believed to be key pharmacophoric features for its cytotoxic activity.[5]

Emergence of Antioxidant Properties

While lacking in cytotoxicity, THB has been shown to be an effective antioxidant.[4][5] This property is in contrast to berberine, which has been reported to induce oxidative stress in some contexts.[8][9][10] The antioxidant activity of THB suggests a potential role as an anti-inflammatory and neuroprotective agent.[4][6]

Experimental Protocols for Assessing In Vitro Cytotoxicity

To enable researchers to independently validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁶ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of berberine or THB and incubate for 48 hours.

  • MTT Addition: Add 50 µL of MTT solution (2 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of a substrate, and the resulting product generates a color change that can be measured spectrophotometrically.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Reaction Mixture Addition: Add 100 µL of the LDH reaction solution to each well.

  • Incubation: Incubate the plate with gentle shaking for 30 minutes at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify dead cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided.

Experimental_Workflow cluster_preparation Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treat Treat with Berberine or THB start->treat mtt MTT Assay treat->mtt Metabolic Activity ldh LDH Assay treat->ldh Membrane Integrity apop Annexin V/PI Assay treat->apop Apoptosis reader Plate Reader (Absorbance) mtt->reader ldh->reader flow Flow Cytometer apop->flow data IC50 Calculation & Apoptosis Quantification reader->data flow->data

Caption: Experimental workflow for comparing in vitro cytotoxicity.

Signaling_Pathways cluster_berberine Berberine cluster_effects_bbr Cellular Effects cluster_pathways_bbr Signaling Pathways cluster_thb (±)-Tetrahydroberberine cluster_effects_thb Cellular Effects BBR Berberine apoptosis Apoptosis BBR->apoptosis cell_cycle_arrest Cell Cycle Arrest BBR->cell_cycle_arrest pi3k PI3K/Akt/mTOR BBR->pi3k Inhibits mapk MAPK/ERK BBR->mapk Modulates bcl2 Bcl-2 Family BBR->bcl2 Modulates pi3k->apoptosis pi3k->cell_cycle_arrest mapk->apoptosis mapk->cell_cycle_arrest bcl2->apoptosis THB (±)-THB antioxidant Antioxidant Activity THB->antioxidant low_cytotoxicity Low/No Cytotoxicity THB->low_cytotoxicity

Caption: Contrasting cellular effects of Berberine and (±)-THB.

Conclusion and Future Directions

This technical guide has provided a comprehensive comparison of the in vitro cytotoxicity of berberine and (±)-Tetrahydroberberine. The evidence strongly indicates that while berberine is a potent cytotoxic agent with multifaceted mechanisms of action, THB is largely non-cytotoxic and exhibits prominent antioxidant properties. This striking difference in bioactivity highlights the critical role of the isoquinoline core's saturation state in determining the pharmacological effects of these related alkaloids.

For researchers in drug discovery, this distinction is paramount. While berberine and its derivatives continue to be promising candidates for anti-cancer therapies, THB and its analogues may hold potential in therapeutic areas where antioxidant and anti-inflammatory activities are beneficial, such as in neurodegenerative diseases or inflammatory conditions. Future research should focus on further elucidating the specific molecular targets of THB that mediate its antioxidant effects and exploring its therapeutic potential in relevant disease models. The provided protocols offer a robust framework for conducting such investigations with scientific rigor and integrity.

References

  • Pingali, A. S., et al. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • ResearchGate. (n.d.). IC50 values of the active compounds inhibiting human cancer cell growth... [Link]
  • Li, Q., et al. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science, 19(5), 1530–1537. [Link]
  • Zhang, H., et al. (2020). Berberine attenuated the cytotoxicity induced by t-BHP via inhibiting oxidative stress and mitochondria dysfunction in PC-12 cells. Cellular and Molecular Neurobiology, 40(4), 587–602. [Link]
  • Mari, G., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • ResearchGate. (n.d.).
  • Orfila, L., et al. (2001). In vitro cytotoxicity of the protoberberine-type alkaloids.
  • ACS Publications. (2001). In Vitro Cytotoxicity of the Protoberberine-Type Alkaloids.
  • Correché, E. R., et al. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & Medicinal Chemistry, 16(7), 3641–3651. [Link]
  • Suttiarporn, P., et al. (2015). Antioxidant Effect of Berberine and its Phenolic Derivatives Against Human Fibrosarcoma Cells. Asian Pacific Journal of Cancer Prevention, 16(1), 255–261. [Link]
  • Hcine, N., et al. (2016). Studies on the Dual Cytotoxicity and Antioxidant Properties of Berberis vulgaris Extracts and Its Main Constituent Berberine. Oxidative Medicine and Cellular Longevity, 2016, 8193787. [Link]
  • Tomczyk, M., et al. (2021). In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species. Molecules, 26(11), 3144. [Link]
  • ResearchGate. (n.d.). IC50 (µM)
  • Barzegar, E., et al. (2015). Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines. Iranian Journal of Basic Medical Sciences, 18(5), 417–425. [Link]
  • ResearchGate. (n.d.). In vitro cytotoxicity of berberine (1), 5e, 6e, and 7e in (A) HepG2,... [Link]
  • Eom, K. S., et al. (2012). Mechanisms Involved in the Cytotoxic Effects of Berberine on Human Colon Cancer HCT-8 Cells. Biocell, 36(3), 113–120. [Link]
  • Lin, C. C., et al. (2002). Inhibitory effect of berberine on tert-butyl hydroperoxide-induced oxidative damage in rat liver. Archives of Toxicology, 76(11), 643–649. [Link]

Sources

(±)-Tetrahydroberberine as a Calcium Channel Blocker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Natural Alkaloid

(±)-Tetrahydroberberine (THB), a naturally occurring isoquinoline alkaloid and a reduced derivative of berberine, has garnered significant attention for its diverse pharmacological activities. Unlike its parent compound, which is known for a broad spectrum of effects including antimicrobial and metabolic regulation, THB presents a distinct profile with promising applications in cardiovascular and neurological therapeutics. Central to its mechanism of action is its role as a calcium channel blocker, a property that positions it as a compelling lead compound for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of (±)-tetrahydroberberine's function as a calcium channel blocker, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental designs, provides actionable protocols for investigation, and synthesizes the current understanding of THB's mechanism, therapeutic potential, and structure-activity relationships.

The Central Role of Calcium Signaling and L-Type Calcium Channels

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene expression and cell survival. The precise control of intracellular Ca²⁺ concentration is therefore paramount to cellular function. Voltage-gated calcium channels (VGCCs) are key regulators of Ca²⁺ influx from the extracellular space in response to membrane depolarization. Among the different types of VGCCs, the L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are predominant in cardiovascular tissues such as cardiac and smooth muscle cells. In the nervous system, both CaV1.2 and CaV1.3 isoforms play critical roles in neuronal excitability, synaptic plasticity, and gene expression.

Dysregulation of L-type calcium channel activity is implicated in the pathophysiology of numerous diseases, including hypertension, cardiac arrhythmias, and neurodegenerative disorders. Consequently, LTCCs are well-established and highly valuable therapeutic targets.

(±)-Tetrahydroberberine: A Protoberberine Alkaloid with L-Type Calcium Channel Blocking Activity

(±)-Tetrahydroberberine has been identified as an effective blocker of voltage-dependent calcium channels, with a particular affinity for the L-type channels. This activity is central to many of its observed pharmacological effects, including vasodilation, cardioprotection, and neuroprotection.

Mechanism of Action: Inhibition of Calcium Influx

The primary mechanism by which THB exerts its effects is through the inhibition of Ca²⁺ influx into cells. This has been demonstrated in various cell types, most notably in myocardial and vascular smooth muscle cells. In cultured rat myocardial cells, THB was shown to inhibit the elevation of cytosolic free calcium ([Ca²⁺]i) induced by potassium chloride (KCl), a classic method for depolarizing the cell membrane and opening voltage-gated calcium channels. This inhibitory effect on KCl-induced Ca²⁺ influx is a hallmark of L-type calcium channel blockers.

Molecular docking studies have provided further insight, suggesting that tetrahydroberberine N-oxide, a closely related derivative, can bind to the CACNA1C and CACNA1D subunits of L-type calcium channels. This interaction is believed to allosterically modulate the channel, preventing its opening and subsequent Ca²⁺ influx.

Comparative Potency

To contextualize the efficacy of THB, it is useful to compare it with established calcium channel blockers. In a study on cultured rat single myocardial cells, the half-maximal inhibitory concentration (IC50) of THB for inhibiting KCl-induced [Ca²⁺]i elevation was determined to be 50.9 µmol·L⁻¹. In the same study, the well-known phenylalkylamine calcium channel blocker, verapamil, exhibited a more potent inhibition. While THB's effect was significant, it was quantitatively weaker than that of verapamil, suggesting a different potency profile.

CompoundIC50 (KCl-induced [Ca²⁺]i elevation in rat myocardial cells)
(±)-Tetrahydroberberine50.9 µmol·L⁻¹ (95% CI: 18.5-140)
VerapamilMore potent than THB (exact value not provided for direct comparison)

Table 1: Comparative potency of (±)-Tetrahydroberberine and Verapamil.

It is important to note that THB also exhibits inhibitory effects on other ion channels, such as certain types of potassium (K⁺) channels. This broader pharmacological profile may contribute to its overall therapeutic effects but also necessitates careful consideration in drug development to ensure target selectivity.

Experimental Workflows for Characterizing (±)-Tetrahydroberberine's Calcium Channel Blocking Activity

A rigorous and multi-faceted experimental approach is essential to fully characterize the calcium channel blocking properties of THB and its derivatives. The following section details key experimental protocols, emphasizing the rationale behind each step.

Calcium Imaging for Functional Assessment

Calcium imaging is a robust method for functionally assessing the inhibition of calcium influx in a population of cells. This technique provides a direct measure of a compound's ability to block channel activity in a physiological context.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture cells (e.g., A7r5, PC12) Dye_Loading Load with Ca2+ indicator (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence THB_Incubation Incubate with (±)-THB Baseline->THB_Incubation Depolarization Induce depolarization (e.g., high KCl) THB_Incubation->Depolarization Fluorescence_Measurement Measure fluorescence change Depolarization->Fluorescence_Measurement Calculate_Ratio Calculate fluorescence ratio (F340/F380) Dose_Response Generate dose-response curve Calculate_Ratio->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Caption: Calcium Imaging Workflow.

Step-by-Step Protocol for Calcium Imaging:

  • Cell Culture: Plate cells known to express L-type calcium channels (e.g., A7r5 vascular smooth muscle cells, PC12 cells) onto glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to an appropriate confluency. The choice of cell line is critical as it dictates the specific subtype of calcium channel being investigated.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active form of the dye in the cytoplasm.

  • Baseline Fluorescence Measurement: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm. The ratio of the fluorescence intensity at these two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Record a stable baseline for several minutes.

  • Compound Incubation: Perfuse the cells with a solution containing the desired concentration of (±)-tetrahydroberberine or a vehicle control. Incubate for a sufficient period to allow for drug binding.

  • Depolarization and Data Acquisition: Induce membrane depolarization by rapidly perfusing the cells with a high potassium chloride (KCl) solution (e.g., 50 mM). This will open voltage-gated calcium channels and cause an influx of Ca²⁺, leading to a sharp increase in the F340/F380 ratio. Continuously record the fluorescence ratio throughout this process.

  • Data Analysis: Quantify the peak change in the fluorescence ratio in response to KCl in the presence and absence of THB. Generate a dose-response curve by plotting the percentage inhibition of the KCl-induced calcium influx against the concentration of THB. From this curve, the IC50 value can be calculated. This self-validating system includes a vehicle control to ensure that the observed effects are due to the compound and not the solvent.

Patch-Clamp Electrophysiology for Mechanistic Insights

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about a drug's effect on channel gating and conductance. This technique allows for the direct measurement of the ionic current flowing through the channels.

G cluster_setup Setup cluster_protocol Voltage Protocol cluster_drug Drug Application & Analysis Cell_Isolation Isolate single cells (e.g., cardiomyocytes) Whole_Cell Establish whole-cell configuration Cell_Isolation->Whole_Cell Holding Hold cell at -80 mV Depolarizing_Step Apply depolarizing voltage step (e.g., to 0 mV) Holding->Depolarizing_Step Record_Current Record inward Ba2+ current Depolarizing_Step->Record_Current Apply_THB Apply (±)-THB Record_Blocked_Current Record current in presence of THB Apply_THB->Record_Blocked_Current Analyze_Block Analyze voltage- and use-dependence Record_Blocked_Current->Analyze_Block

Caption: Patch-Clamp Electrophysiology Workflow.

Step-by-Step Protocol for Whole-Cell Patch-Clamp:

  • Cell Preparation: Prepare single-cell suspensions of a suitable cell type, such as freshly isolated ventricular myocytes or a cell line stably expressing the CaV1.2 channel.

  • Establish Whole-Cell Configuration: Using a glass micropipette filled with an appropriate intracellular solution, form a high-resistance seal (a "giga-seal") with the cell membrane. A brief suction pulse is then applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp and Recording: Clamp the cell membrane at a negative holding potential (e.g., -80 mV) to ensure that the calcium channels are in a closed, resting state. Apply a depolarizing voltage step (e.g., to 0 mV) to activate the channels and record the resulting inward current. Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ to avoid calcium-dependent inactivation of the channels, thus isolating the voltage-dependent effects of the drug.

  • Drug Application: After recording stable control currents, perfuse the cell with a solution containing (±)-tetrahydroberberine.

  • Characterize Block: Record the currents again in the presence of the drug. To assess voltage-dependent block, measure the degree of inhibition at different holding potentials. To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive increase in block with each pulse.

  • Data Analysis: Analyze the reduction in current amplitude to determine the potency of the block. Analyze changes in the current kinetics (activation and inactivation) to understand the mechanism of block (e.g., open-channel block vs. stabilization of an inactivated state).

Radioligand Binding Assays for Direct Target Interaction

Radioligand binding assays are used to determine if a compound directly interacts with the calcium channel protein and to quantify its binding affinity. These assays typically involve the displacement of a known radiolabeled ligand from the channel by the test compound.

Step-by-Step Protocol for Radioligand Displacement Assay:

  • Membrane Preparation: Prepare membrane fractions from a tissue or cell line rich in L-type calcium channels (e.g., rat cerebral cortex or heart).

  • Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel antagonist, such as [³H]-nitrendipine, and varying concentrations of unlabeled (±)-tetrahydroberberine.

  • Incubation and Separation: Allow the binding reaction to reach equilibrium. Then, rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of THB. The concentration of THB that displaces 50% of the specific binding of the radioligand is its IC50. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation. This provides a quantitative measure of the affinity of THB for the L-type calcium channel.

Downstream Signaling and Therapeutic Implications

The blockade of L-type calcium channels by (±)-tetrahydroberberine initiates a cascade of downstream signaling events that underpin its therapeutic potential in cardiovascular and neurological disorders.

G cluster_cardio Cardiovascular System cluster_neuro Nervous System THB (±)-Tetrahydroberberine LTCC L-Type Calcium Channel THB->LTCC Blocks Ca_Influx Ca2+ Influx LTCC->Ca_Influx Mediates Vasodilation Vasodilation Reduced_Contractility Reduced Cardiac Contractility Reduced_Excitotoxicity Reduced Excitotoxicity Modulation_of_CREB Modulation of CREB Phosphorylation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Reduced_Contractility->Blood_Pressure Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection Modulation_of_CREB->Neuroprotection

Caption: Downstream Effects of THB-mediated Calcium Channel Blockade.

Cardiovascular Effects

In vascular smooth muscle cells, the influx of Ca²⁺ through LTCCs is the primary trigger for contraction. By blocking these channels, THB reduces intracellular Ca²⁺ levels, leading to smooth muscle relaxation and vasodilation. This vasorelaxant effect contributes to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure. In cardiac muscle, THB's inhibition of Ca²⁺ influx can reduce the force of contraction (negative inotropy) and may also have anti-arrhythmic effects, similar to other calcium channel blockers. These properties make THB a promising candidate for the treatment of hypertension and ischemic heart disease.

Neuroprotective Effects

In the central nervous system, excessive Ca²⁺ influx through LTCCs can lead to neuronal overstimulation, a phenomenon known as excitotoxicity, which is a key contributor to neuronal cell death in stroke and neurodegenerative diseases. By attenuating this Ca²⁺ overload, THB can exert a neuroprotective effect. Furthermore, calcium signaling is intricately linked to the regulation of transcription factors such as the cAMP response element-binding protein (CREB), which plays a crucial role in neuronal survival and plasticity. By modulating intracellular calcium dynamics, THB may influence these downstream gene expression programs, contributing to its neuroprotective properties. An extract containing allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide has been shown to maintain intracellular calcium homeostasis and function as an L-type Ca2+ channel blocker, which is crucial for neuronal survival. This extract was also found to modulate key signaling pathways by dephosphorylating stress-related proteins and enhancing cell survival pathways.

Structure-Activity Relationship and Future Directions

The tetrahydroprotoberberine scaffold of THB offers a rich template for medicinal chemistry optimization. While a comprehensive structure-activity relationship (SAR) for the calcium channel blocking activity of THB derivatives is not yet fully elucidated, studies on related compounds provide valuable insights. Modifications to the substitution pattern on the aromatic rings and the stereochemistry of the quinolizidine core are likely to have a significant impact on potency and selectivity.

The synthesis of various tetrahydroberberine derivatives has been reported, primarily for applications in other therapeutic areas. Future research should focus on the systematic synthesis and pharmacological evaluation of THB analogs specifically for their calcium channel blocking activity. Key objectives for such a program would include:

  • Improving Potency: Aiming for IC50 values in the nanomolar range to be competitive with existing calcium channel blockers.

  • Enhancing Selectivity: Increasing the selectivity for L-type calcium channels over other ion channels and receptors to minimize off-target effects.

  • Modulating Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to develop drug candidates with favorable clinical profiles.

Conclusion

(±)-Tetrahydroberberine has emerged as a compelling natural product lead compound with well-documented activity as an L-type calcium channel blocker. Its demonstrated effects on the cardiovascular and nervous systems highlight its therapeutic potential for a range of diseases. This technical guide has provided a framework for understanding its mechanism of action and has detailed the key experimental approaches required for its further characterization and development. By applying rigorous pharmacological and medicinal chemistry principles, the full therapeutic potential of this promising natural alkaloid can be unlocked.

References

  • Yang, P., Song, D. Q., Li, Y. H., Kong, W. J., Wang, Y. X., Gao, L. M., Liu, S. Y., Cao, R. Q., & Jiang, J. D. (2008). Synthesis and structure-activity relationships of berberine analogues as a novel class of low-density-lipoprotein receptor up-regulators. Bioorganic & medicinal chemistry letters, 18(16), 4675–4677. [Link]
  • Zhou, J., Xuan, B., & Li, D. X. (1993). Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 14(2), 130–133. [Link]
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta crystallographica. Section C, Structural chemistry, 71(Pt 4), 262–265. [Link]
  • Mari, G., De Crescentini, L., Benedetti, S., Palma, F., Santeusanio, S., & Mantellini, F. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein journal of organic chemistry, 16, 1606–1616. [Link]
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C Structural Chemistry, 71(4), 262-265. [Link]
  • Striessnig, J., Pinggera, A., Kaur, G., Bock, G., & Tuluc, P. (2014). L-type Ca²⁺ channels in heart and brain. Wiley interdisciplinary reviews. Membrane transport and signaling, 3(2), 15–38. [Link]
  • Nigdelioglu Dolanbay, S., & Aslim, B. (2024). Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways. Frontiers in Pharmacology, 15, 1369974. [Link]
  • Wu, J., & Jin, G. Z. (1997). Tetrahydroberberine blocks membrane K+ channels underlying its inhibition of intracellular message-mediated outward currents in acutely dissociated CA1 neurons from rat hippocampus. Brain research, 775(1-2), 214–218. [Link]
  • Wang, Y. X., Liu, P. Q., Zhang, J., Wang, Y., & Jiang, J. D. (2016). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroprotoberberine Derivatives (THPBs) as Selective α1A-Adrenoceptor Antagonists. Journal of medicinal chemistry, 59(21), 9837–9849. [Link]
  • Zholos, A. V. (2022). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLOS ONE, 17(11), e0277823. [Link]
  • B'SYS GmbH. (n.d.). HEK-293 CaV1.2 Cell Line. B'SYS.
  • Hardingham, G. E., & Bading, H. (2002). CREB transcriptional activity in neurons is regulated by multiple, calcium-specific phosphorylation events. Neuron, 34(2), 221-233. [Link]
  • Wu, J., & Jin, G. Z. (1997). Tetrahydroberberine inhibits acetylcholine-induced K+ current in acutely dissociated rat hippocampal CA1 pyramidal neurons. Neuroscience letters, 225(2), 115–118. [Link]
  • Lee, T. H., Kim, K. H., Lee, S. O., Lee, K. R., Kim, Y. S., & Kim, S. Y. (2011). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. The Journal of pharmacology and experimental therapeutics, 338(3), 917–924. [Link]
  • Sophion Bioscience. (n.d.). hCaV1.2 recordings using QPatch.
  • Ko, F. N., Wu, T. S., Lu, S. T., Wu, Y. C., Huang, T. F., & Teng, C. M. (1993). Vasorelaxant and antiproliferative effects of berberine. European journal of pharmacology, 237(1), 137–144. [Link]
  • Catterall, W. A., & Striessnig, J. (2017). Molecular determinants of drug binding and action on L-type calcium channels. Journal of molecular and cellular cardiology, 108, 3–11. [Link]
  • Earm, Y. E., & Noble, D. (1990). A model of the single atrial cell: relation between calcium current and mechanical activity. Proceedings of the Royal Society of London. Series B, Biological sciences, 240(1297), 83–95. [Link]
  • Murphy, K. M., Gould, R. J., Largent, B. L., & Snyder, S. H. (1983). A unitary mechanism of calcium antagonist drug action.
  • Dai, D. X., Zhou, J., & Xuan, B. (1996). [Effects of tetrahydroprotoberberines on cytosolic free calcium in cultured rat single myocardial cells]. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 17(5), 451–454. [Link]
  • Wang, Y., Zha, W., Wang, S., Liang, B., & Xu, D. (2015). Berberine via suppression of transient receptor potential vanilloid 4 channel improves vascular stiffness in mice. Scientific reports, 5, 12228. [Link]
  • Zhang, X. F., Zhang, Y. C., Qin, Y. H., Liu, Y. P., & Li, Y. L. (2016). Berberine Alleviates the Cerebrovascular Contractility in Streptozotocin-Induced Diabetic Rats Through Modulation of Intracellular Ca²⁺ Handling in Smooth Muscle Cells. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 38(4), 1431–1444. [Link]
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. [Link]
  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflugers Archiv : European journal of physiology, 391(2), 85–100. [Link]
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
  • Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature reviews. Neuroscience, 11(10), 682–696. [Link]
  • Wang, Y., Zha, W., Wang, S., Liang, B., & Xu, D. (2015). Berberine via suppression of transient receptor potential vanilloid 4 channel improves vascular stiffness in mice. Scientific Reports, 5, 12228. [Link]
  • Berbamine, a natural extract, induces G1 arrest and apoptosis in human cancer cells by inactivating the Ca2+/calmodulin-dependent protein kinase II/IkappaBalpha/NF-kappaB signaling pathway. (2010). Journal of Biological Chemistry, 285(21), 16048-16058. [Link]
  • Hardingham, G. E., Arnold, F. J., & Bading, H. (2002). Nuclear calcium signaling controls CREB-mediated gene expression triggered by synaptic activity. Neuron, 34(2), 221-233. [Link]
  • Dolmetsch, R. E., Pajvani, U., Fife, K., Spotts, J. M., & Greenberg, M. E. (2001). Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway. Science, 294(5541), 333–339. [Link]
  • Carafoli, E. (2002). Calcium signaling: a tale for all seasons. Proceedings of the National Academy of Sciences of the United States of America, 99(3), 1115–1122. [Link]
  • Kuryshev, Y. A., Brown, A. M., Duzic, E., & Kirsch, G. E. (2014). Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays. Assay and drug development technologies, 12(2), 97–108. [Link]
  • Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]
  • Graefe-Mody, U., Retzow, A., & Stöhr, T. (2012). The calcineurin-nuclear factor of activated T-lymphocytes pathway in nervous system functions and diseases. Journal of neurochemistry, 123(5), 653–668. [Link]
  • Chang, K. T., & Berg, D. K. (2001). Voltage-gated channels block nicotinic regulation of CREB phosphorylation and gene expression in neurons. Neuron, 32(5), 855–865. [Link]
  • Bading, H. (2013). Nuclear calcium signalling in the regulation of gene expression. Journal of neurochemistry, 125(1), 1–13. [Link]
  • Lee, S. K., & Catterall, W. A. (2003). State-dependent inhibition of L-type calcium channels by verapamil and diltiazem. Molecular pharmacology, 64(3), 734–743. [Link]
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Voltage-gated calcium channel block by verapamil and diltiazem: A state-dependent modeling study. The Journal of general physiology, 149(4), 481–500. [Link]
  • Striessnig, J. (1999). Pharmacology, structure and function of cardiac L-type Ca(2+) channels. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 9(4-5), 242–269. [Link]
  • Triggle, D. J. (2007). Calcium channel antagonists: clinical uses--past, present and future. Biochemical pharmacology, 74(1), 1–12. [Link]
  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in pharmacology, 8, 286. [Link]
  • Elliott, H. L., & Ram, C. V. (2011). Calcium channel blockers. Journal of clinical hypertension (Greenwich, Conn.), 13(9), 687–689. [Link]
  • Toyo-Oka, T., & Nayler, W. G. (1996). Third generation calcium entry blockers. Blood pressure, 5(4), 206–208. [Link]
  • van Zwieten, P. A. (1998). The pharmacological properties of 'third generation' calcium antagonists. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 16(1), S3–S6. [Link]
  • Meredith, P. A., & Elliott, H. L. (2004). Dihydropyridine calcium channel blockers: basic pharmacological and clinical differences. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 22(1), S3–S10. [Link]
  • Epstein, M. (2006). Calcium antagonists in the management of hypertension. Expert opinion on pharmacotherapy, 7(8), 1015–1027. [Link]
  • Mason, R. P., Walter, M. F., & Trumbore, M. W. (1999). Membrane antioxidant effects of the unique calcium antagonist amlodipine. The Journal of cardiovascular pharmacology, 34(6), 858–865. [Link]
  • Stojilkovic, S. S. (2012). The emerging roles of the calcineurin-nuclear factor of activated T-lymphocytes pathway in nervous system functions and diseases. Journal of neurochemistry, 123(5), 653–668. [Link]
  • Ghosh, A., & Greenberg, M. E. (1995). Calcium signaling in neurons: molecular mechanisms and cellular consequences. Science, 268(5208), 239–247. [Link]
  • Wu, H., Zhang, Y., Wang, J., Yang, Y., & Qu, Y. (2022). Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review. Frontiers in pharmacology, 13, 900382. [Link]
  • Kumar, A., Ekavali, Chopra, K., & Kuhad, A. (2015). Neuroprotective effect of berberine is mediated by MAPK signaling pathway in experimental diabetic neuropathy in rats. European journal of pharmacology, 776, 175–182. [Link]
  • Ahmed, T., Gilani, A. H., Abdollahi, M., Daglia, M., Nabavi, S. F., & Nabavi, S. M. (2021). Neuroprotective potential of berberine in modulating Alzheimer's disease via multiple signaling pathways. Journal of food biochemistry, 45(10), e13936. [Link]
  • Lin, K., Liu, S., Shen, Y., & Li, Q. (2023). Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. Oxidative medicine and cellular longevity, 2023, 8863816. [Link]
  • Brewer, L. D., Thibault, O., Staton, J., & Porter, N. M. (2001). Vitamin D hormone confers neuroprotection in parallel with downregulation of L-type calcium channel expression in hippocampal neurons. Journal of neuroscience research, 65(6), 551–557. [Link]
  • Choi, D. W. (1992). Bench to bedside: the glutamate connection. Science, 258(5080), 241–243. [Link]
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]
  • Lee, J. M., Zipfel, G. J., & Choi, D. W. (1999). The changing landscape of ischaemic brain injury mechanisms.
  • Szydlowska, K., & Tymianski, M. (2010). Calcium, ischemia and excitotoxicity. Cell calcium, 47(2), 122–129. [Link]
  • Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity. Cell calcium, 34(4-5), 325–337. [Link]
  • Orrenius, S., Zhivotovsky, B., & Nicotera, P. (2003). Regulation of cell death: the calcium-apoptosis link. Nature reviews. Molecular cell biology, 4(7), 552–565. [Link]
  • Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature reviews. Molecular cell biology, 1(1), 11–21. [Link]
  • Clapham, D. E. (2007). Calcium signaling. Cell, 131(6), 1047–1058. [Link]
  • Berridge, M. J. (1998). Neuronal calcium signaling. Neuron, 21(1), 13–26. [Link]
  • Bezprozvanny, I. (2005). The Alzheimer's disease presenilins and their effect on calcium signaling. Cell calcium, 38(3-4), 399–407. [Link]
  • LaFerla, F. M. (2002). Calcium dysfunction in Alzheimer's disease and its role in the pathology. Neurobiology of aging, 23(5), 849–855. [Link]
  • Mattson, M. P. (2007).
  • Wojda, U., Salinska, E., & Kuznicki, J. (2008). Calcium ions in neuronal degeneration. IUBMB life, 60(9), 575–590. [Link]
  • Surmeier, D. J., Guzman, J. N., Sanchez-Padilla, J., & Schumacker, P. T. (2011). The role of mitochondrial calcium in neuronal activity and neurodegeneration. The Journal of physiology, 589(Pt 21), 5135–5141. [Link]
  • Chan, C. S., Guzman, J. N., Ilijic, E., Mercer, J. N., Rick, C., Tkatch, T., Meredith, G. E., & Surmeier, D. J. (2007). 'Rejuvenation' of striatal medium spiny neurons in an animal model of Parkinson's disease. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(47), 12727–12738. [Link]
  • Ilijic, E., Guzman, J. N., & Surmeier, D. J. (2011). The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson's disease. Neurobiology of disease, 43(2), 364–371. [Link]
  • Guzman, J. N., Sanchez-Padilla, J., Wokosin, D., Kondapalli, J., Ilijic, E., Schumacker, P. T., & Surmeier, D. J. (2010). Oxidant stress evoked by pacemaking in dopaminergic neurons is attenuated by DJ-1.
  • Kang, S., Cooper, G., Feldman, S. M., & Slesinger, P. A. (2012). The GABAB receptor-activated K+ current is not a major contributor to the slow inhibitory postsynaptic current in midbrain dopamine neurons. The Journal of physiology, 590(11), 2567–2583. [Link]
  • Puopolo, M., Raviola, E., & Bean, B. P. (2007). Roles of subthreshold calcium current and sodium current in spontaneous firing of mouse midbrain dopamine neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(3), 645–656. [Link]
  • Khaliq, Z. M., & Bean, B. P. (2010). Pacemaking in dopaminergic ventral tegmental area neurons: a prominent role for Cav1.3 L-type calcium channels. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(21), 7277–7289. [Link]
  • Mercuri, N. B., & Bernardi, G. (2005). The 'magic' of L-DOPA: why is it the gold standard for Parkinson's disease treatment? Trends in pharmacological sciences, 26(7), 341–344. [Link]
  • Obeso, J. A., Rodriguez-Oroz, M. C., Goetz, C. G., Marin, C., Kordower, J. H., Rodriguez, M., Hirsch, E. C., Farrer, M., Schapira, A. H., & Halliday, G. (2010). Missing pieces in the Parkinson's disease puzzle.
  • Schapira, A. H. (2008). Mitochondria and the environment in Parkinson's disease. Biochimica et biophysica acta, 1777(10), 1033–1040. [Link]
  • Sulzer, D. (2007). Multiple hit hypotheses for dopamine neuron loss in Parkinson's disease. Trends in neurosciences, 30(5), 244–250. [Link]
  • Surmeier, D. J. (2007). Calcium, ageing, and neuronal vulnerability in Parkinson's disease. The Lancet. Neurology, 6(10), 933–938. [Link]
  • Surmeier, D. J., & Schumacker, P. T. (2013). Calcium, bioenergetics, and neuronal vulnerability in Parkinson's disease. The Journal of biological chemistry, 288(15), 10736–10741. [Link]
  • Surmeier, D. J., Obeso, J. A., & Halliday, G. M. (2017). Selective neuronal vulnerability in Parkinson disease. Nature reviews. Neuroscience, 18(2), 101–113. [Link]
  • Wilson, J. M., & Groves, P. M. (1981). Spontaneous firing patterns of identified spiny neurons in the rat neostriatum. Brain research, 220(1), 67–80. [Link]
  • Wilson, C. J. (2005). The mechanisms of intrinsic membrane potential oscillations and resonance in striatal neurons.
  • Nisenbaum, E. S., & Wilson, C. J. (1995). Potassium currents responsible for shaping the long-duration action potential and the afterhyperpolarization in striatal spiny neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(6), 4449–4463. [Link]
  • Nisenbaum, E. S., Xu, Z. C., & Wilson, C. J. (1994). Contribution of a slowly inactivating potassium current to the transition to firing of striatal spiny projection neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(8), 4859–4871. [Link]
  • Calabresi, P., Pisani, A., Mercuri, N. B., & Bernardi, G. (1996). The corticostriatal projection: from synaptic plasticity to dysfunctions of the basal ganglia. Trends in neurosciences, 19(1), 19–24. [Link]
  • Calabresi, P., Saiardi, A., Pisani, A., Baik, J. H., Centonze, D., Mercuri, N. B., Bernardi, G., & Borrelli, E. (1997). Abnormal synaptic plasticity in the striatum of mice lacking dopamine D2 receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(12), 4536–4544. [Link]
  • Centonze, D., Picconi, B., Gubellini, P., Bernardi, G., & Calabresi, P. (2001). Dopaminergic control of synaptic plasticity in the dorsal striatum. European journal of neuroscience, 13(6), 1071–1077. [Link]
  • Kerr, J. N., & Wickens, J. R. (2001). Dopamine D-1/D-5 receptor activation is required for long-term potentiation in the rat neostriatum in vitro. The Journal of neurophysiology, 85(1), 117–124. [Link]
  • Lovinger, D. M. (2008). Presynaptic modulation by endocannabinoids. Handbook of experimental pharmacology, (184), 435–477. [Link]
  • Kreitzer, A. C., & Malenka, R. C. (2008). Endocannabinoid-mediated synaptic plasticity in the striatum. Annals of the New York Academy of Sciences, 1129, 136–142. [Link]
  • Gerdeman, G. L., & Lovinger, D. M. (2001). CB1 cannabinoid receptor inhibits synaptic transmission in rat dorsolateral striatum. The Journal of neurophysiology, 85(1), 468–471. [Link]
  • Gerdeman, G., Ronesi, J., & Lovinger, D. M. (2002). Postsynaptic endocannabinoid release is critical to long-term depression in the striatum. Nature neuroscience, 5(5), 446–451. [Link]
  • Ronesi, J., & Lovinger, D. M. (2005). Endocannabinoid signaling in the striatum. Neuropharmacology, 49(4), 464–476. [Link]
  • Kreitzer, A. C., & Regehr, W. G. (2001). Retrograde signaling by endocannabinoids. Current opinion in neurobiology, 11(3), 324–330. [Link]
  • Alger, B. E. (2002). Retrograde signaling in the regulation of synaptic transmission: focus on endocannabinoids. Progress in neurobiology, 68(4), 247–286. [Link]
  • Freund, T. F., Katona, I., & Piomelli, D. (2003). Role of endogenous cannabinoids in synaptic signaling. Physiological reviews, 83(3), 1017–1066. [Link]
  • Chevaleyre, V., Takahashi, K. A., & Castillo, P. E. (2006). Endocannabinoid-mediated synaptic plasticity in the CNS. Annual review of neuroscience, 29, 37–76. [Link]
  • Kano, M., Ohno-Shosaku, T., Hashimotodani, Y., Uchigashima, M., & Watanabe, M. (2009). Endocannabinoid-mediated control of synaptic transmission. Physiological reviews, 89(1), 309–380. [Link]
  • Heifets, B. D., & Castillo, P. E. (2009). Endocannabinoid signaling and long-term synaptic plasticity. Annual review of physiology, 71, 283–306. [Link]
  • Ohno-Shosaku, T., & Kano, M. (2014). Endocannabinoid-mediated retrograde modulation of synaptic transmission. Current opinion in neurobiology, 29, 1–8. [Link]
  • Castillo, P. E., Younts, T. J., Chávez, A. E., & Hashimotodani, Y. (2012). Endocannabinoid signaling and synaptic function. Neuron, 76(1), 70–81. [Link]
  • Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature reviews. Neuroscience, 4(11), 873–884. [Link]
  • Di Marzo, V., & De Petrocellis, L. (2012). Why do we need so many targets for endocannabinoid signalling? British journal of pharmacology, 165(8), 2379–2383. [Link]
  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199–215. [Link]
  • Pertwee, R. G. (2009). Emerging strategies for exploiting cannabinoid receptor agonists as medicines. British journal of pharmacology, 156(3), 397–411. [Link]
  • Pacher, P., Bátkai, S., & Kunos, G. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological reviews, 58(3), 389–462. [Link]
  • Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., Felder, C. C., Herkenham, M., Mackie, K., Martin, B. R., Mechoulam, R., & Pertwee, R. G. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161–202. [Link]
  • Mackie, K. (2008). Cannabinoid receptors: where they are and what they do. Journal of neuroendocrinology, 20 Suppl 1, 10–14. [Link]
  • Glass, M., Dragunow, M., & Faull, R. L. (1997). Cannabinoid receptors in the human brain: a detailed anatomical and quantitative autoradiographic study in the fetal, neonatal and adult human brain. Neuroscience, 77(2), 299–318. [Link]
  • Herkenham, M., Lynn, A. B., Little, M. D., Johnson, M. R., Melvin, L. S., de Costa, B. R., & Rice, K. C. (1990). Cannabinoid receptor localization in brain. Proceedings of the National Academy of Sciences of the United States of America, 87(5), 1932–1936. [Link]
  • Mailleux, P., & Vanderhaeghen, J. J. (1992). Distribution of cannabinoid receptor in the human developing and adult basal ganglia. Neuroscience letters, 148(1-2), 173–176. [Link]
  • Tsou, K., Brown, S., Sañudo-Peña, M. C., Mackie, K., & Walker, J. M. (1998). Immunohistochemical distribution of cannabinoid CB1 receptors in the rat central nervous system. Neuroscience, 83(2), 393–411. [Link]
  • Egertová, M., & Elphick, M. R. (2000). Localisation of cannabinoid receptors in the rat brain using antibodies to the intracellular C-terminal tail of CB1.
  • Marsicano, G., & Lutz, B. (1999). Expression of the cannabinoid receptor CB1 in distinct neuronal subpopulations in the adult mouse forebrain. The European journal of neuroscience, 11(12), 4213–4225. [Link]
  • Uchigashima, M., Narushima, M., Fukaya, M., Katona, I., Kano, M., & Watanabe, M. (2007). Subcellular arrangement of molecules for 2-arachidonoylglycerol-mediated retrograde signaling and its physiological implications. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(14), 3663–3676. [Link]
  • Katona, I., Sperlágh, B., Sík, A., Käfalvi, A., Vizi, E. S., Mackie, K., & Freund, T. F. (1999). Presynaptically located CB1 cannabinoid receptors regulate GABA release from axon terminals of specific hippocampal interneurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(11), 4544–4558. [Link]
  • Kawamura, Y., Fukaya, M., Maejima, T., Yoshida, T., Miura, E., Watanabe, M., Ohno-Shosaku, T., & Kano, M. (2006). The CB1 cannabinoid receptor is the major cannabinoid receptor in the hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(43), 11022–11032. [Link]
  • Montero-Gallego, V., Nombela, C., & Romero, J. (2011). Cannabinoid receptor CB1 is expressed in the human striatum and is not altered in Huntington's disease. Neuroscience, 192, 584–594. [Link]
  • van der Stelt, M., & Di Marzo, V. (2003). The endocannabinoid system in the basal ganglia and in the mesolimbic reward system: implications for neurological and psychiatric disorders. European journal of pharmacology, 480(1-3), 133–150. [Link]
  • Rodríguez de Fonseca, F., Del Arco, I., Bermudez-Silva, F. J., Bilbao, A., Cippitelli, A., & Navarro, M. (2005). The endocannabinoid system: physiology and pharmacology. Alcohol and alcoholism (Oxford, Oxfordshire), 40(1), 2–14. [Link]
  • De Petrocellis, L., & Di Marzo, V. (2009). An introduction to the endocannabinoid system: from the early to the latest concepts. Best practice & research. Clinical endocrinology & metabolism, 23(1), 1–15. [Link]
  • Howlett, A. C. (2005). Cannabinoid receptor signaling. Handbook of experimental pharmacology, (168), 53–79. [Link]
  • Demuth, D. G., & Molleman, A. (2006). Cannabinoid signalling. Life sciences, 78(6), 549–563. [Link]
  • Schlicker, E., & Kathmann, M. (2001). Modulation of transmitter release via presynaptic cannabinoid receptors. Trends in pharmacological sciences, 22(11), 565–572. [Link]
  • Wilson, R. I., & Nicoll, R. A. (2002). Endocannabinoid signaling in the brain. Science, 296(5568), 678–682. [Link]
  • Ohno-Shosaku, T., Maejima, T., & Kano, M. (2001). Endogenous cannabinoids mediate retrograde signals from depolarized postsynaptic neurons to presynaptic terminals. Neuron, 29(3), 729–738. [Link]
  • Kreitzer, A. C., & Regehr, W. G. (2001). Depolarization-induced suppression of inhibition in cerebellar Purkinje cells requires downstream signaling by metabotropic glutamate receptor 1. Neuron, 29(3), 717–727. [Link]
  • Maejima, T., Hashimoto, K., Yoshida, T., Aiba, A., & Kano, M. (2001). Presynaptic inhibition caused by retrograde signal from metabotropic glutamate to cannabinoid receptors. Neuron, 31(3), 463–475. [Link]
  • Varma, N., Carlson, G. C., & Alger, B. E. (2001). Endocannabinoids and the induction of depotentiation in the hippocampus are sensitive to the actions of the mGluR1 antagonist LY367385. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(24), RC188. [Link]
  • Robbe, D., Kopf, M., Remaury, A., Bockaert, J., & Manzoni, O. J. (2002). Endogenous cannabinoids mediate long-term depression in the nucleus accumbens. Proceedings of the National Academy of Sciences of the United States of America, 99(12), 8384–8388. [Link]
  • Robbe, D., Alonso, G., & Manzoni, O. J. (2003). Excitatory transmission in the nucleus accumbens: evidence for presynaptic kainate receptor- and group III metabotropic glutamate receptor-mediated inhibition. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(10), 4062–4071. [Link]
  • Yin, H. H., & Lovinger, D. M. (2006). Frequency-specific long-term depression of synaptic transmission in the striatum. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(41), 10390–10395. [Link]
  • Adermark, L., & Lovinger, D. M. (2007). Endocannabinoid-dependent long-term depression of synaptic transmission in the dorsal striatum is regulated by dopamine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(47), 12795–12803. [Link]
  • Kreitzer, A. C., & Malenka, R. C. (2005).
  • Ronesi, J., Gerdeman, G. L., & Lovinger, D. M. (2004). Endocannabinoid-mediated long-term depression of striatal synaptic transmission is muscarinic receptor dependent. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(47), 10727–10734. [Link]
  • Wang, Z., Singh, A., Miller, J. A., & Brumberg, J. C. (2006). Endocannabinoid-mediated long-term depression of corticostriatal synapses is muscarinic receptor dependent. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(21), 5779–5787. [Link]
  • Choi, S., & Lovinger, D. M. (1997). Decreased probability of neurotransmitter release underlies striatal long-term depression and postnatal development of corticostriatal synapses. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2665–2670. [Link]
  • Calabresi, P., Maj, R., Pisani, A., Mercuri, N. B., & Bernardi, G. (1992). Long-term synaptic depression in the striatum: physiological and pharmacological characterization. The Journal of neuroscience : the official journal of the Society for Neuroscience, 12(11), 4224–4233. [Link]
  • Calabresi, P., Centonze, D., Gubellini, P., Marfia, G. A., Pisani, A., Sancesario, G., & Bernardi, G. (1999). Synaptic transmission in the striatum: from plasticity to neurodegeneration. Progress in neurobiology, 59(4), 349–376. [Link]
  • Sung, K. W., Choi, S., & Lovinger, D. M. (2001). Activation of group I mGluRs is necessary for induction of long-term depression at striatal synapses. The Journal of neurophysiology, 86(5), 2405–2412. [Link]
  • Gubellini, P., Saulle, E., Centonze, D., Costa, C., Tropepi, D., Bernardi, G., & Calabresi, P. (2001). The endocannabinoid system is required for striatal long-term depression. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(19), RC166. [Link]
  • Kreitzer, A. C., & Malenka, R. C. (2007).
  • Lovinger, D. M., & Mathur, B. N. (2012). Endocannabinoid signaling in the striatum. Current opinion in neurobiology, 22(4), 587–594. [Link]
  • Grueter, B. A., & Winder, D. G. (2012). Group I metabotropic glutamate receptor-dependent synaptic plasticity in the ventral tegmental area. The Journal of physiology, 590(21), 5345–5352. [Link]
  • Bellone, C., & Lüscher, C. (2006). Cocaine triggered AMPA receptor redistribution is reversed in vivo by mGluR-dependent long-term depression. Nature neuroscience, 9(5), 636–641. [Link]
  • Thomas, M. J., Malenka, R. C., & Bonci, A. (2000). Modulation of long-term depression by dopamine in the mesolimbic system. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(15), 5581–5586. [Link]
  • Fourgeaud, L., & Bouvier, D. (2006). Endocannabinoid-mediated long-term depression in the ventral tegmental area. The European journal of neuroscience, 24(11), 3161–3170. [Link]
  • Melis, M., & Pistis, M. (2007). Endocannabinoid-mediated modulation of synaptic transmission in the ventral tegmental area. British journal of pharmacology, 151(3), 309–318. [Link]
  • Riegel, A. C., & Lupica, C. R. (2004). Independent presynaptic and postsynaptic mechanisms regulate endocannabinoid-mediated long-term depression in the nucleus accumbens. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(49), 11090–11098. [Link]
  • Mato, S., Chevaleyre, V., Robbe, D., Pazos, A., Castillo, P. E., & Manzoni, O. J. (2004). A single in vivo exposure to delta 9THC blocks endocannabinoid-mediated synaptic plasticity. Nature neuroscience, 7(6), 585–586. [Link]
  • Martin, A. B., & Manzoni, O. J. (2014). Endocannabinoid-mediated synaptic plasticity in the PFC: a new target for the treatment of drug addiction? Frontiers in pharmacology, 5, 223. [Link]
  • Lafourcade, M., Elezgarai, I., Mato, S., Bakiri, Y., Grandes, P., & Manzoni, O. J. (2007). Molecular components and functions of the endocannabinoid system in the prefrontal cortex. The European journal of neuroscience, 26(11), 3029–3040. [Link]
  • Auclair, N., Otani, S., Soubrie, P., & Crepel, F. (2000). Cannabinoids and the long-term depression of synaptic transmission in the rat prefrontal cortex. Neuroscience, 100(4), 795–801. [Link]
  • Kasanetz, F., & Manzoni, O. J. (2009). Endocannabinoid-mediated long-term depression in the prefrontal cortex is induced by postsynaptic, group II metabotropic glutamate receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(37), 11622–11633. [Link]
  • Lafourcade, M., & Manzoni, O. J. (2010). Endocannabinoid-mediated synaptic plasticity in the prefrontal cortex: a new frontier in the treatment of drug addiction. Frontiers in behavioral neuroscience, 4, 17. [Link]
  • Marsicano, G., Wotjak, C. T., Azad, S. C., Bisogno, T., Rammes, G., Cascio, M. G., Hermann, H., Tang, J., Hofmann, C., Zieglgänsberger, W., Di Marzo, V., & Lutz, B. (2002). The endogenous cannabinoid system controls extinction of aversive memories.
  • Lutz, B. (2009). The endocannabinoid system and extinction learning. Molecular neurobiology, 40(1), 1–11. [Link]
  • Kamprath, K., & Wotjak, C. T. (2004). Non-associative learning in the dorsal periaqueductal gray of the mouse. Learning & memory (Cold Spring Harbor, N.Y.), 11(5), 621–631. [Link]
  • Azad, S. C., Monory, K., Marsicano, G., & Lutz, B. (2003). Circuit-specific genetics reveals the role of the cannabinoid system in the dual modulation of anxiety. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(30), 9933–9937. [Link]
  • Martin, M., Ledent, C., Parmentier, M., Maldonado, R., & Valverde, O. (2000). Involvement of CB1 cannabinoid receptors in emotional behaviour. Psychopharmacology, 152(4), 379–387. [Link]
  • Haller, J., Bakos, N., Szirmay, M., Ledent, C., & Freund, T. F. (2002). The effects of genetic and pharmacological blockade of the CB1 cannabinoid receptor on anxiety. The European journal of neuroscience, 16(7), 1395–1398. [Link]
  • Jacob, W., Yassouridis, A., & Wotjak, C. T. (2008). A novel, context-independent and validated open-field test for assessing anxiety-related behaviour in mice. Behavioural brain research, 187(2), 276–285. [Link]
  • Moreira, F. A., & Wotjak, C. T. (2010). Cannabinoids and anxiety. Current topics in behavioral neurosciences, 2, 429–450. [Link]
  • Viveros, M. P., Marco, E. M., & File, S. E. (2005). Endocannabinoid system and stress and anxiety responses. Pharmacology, biochemistry, and behavior, 81(2), 331–342. [Link]
  • Patel, S., & Hillard, C. J. (2001). Pharmacological evaluation of cannabinoid receptor ligands in a mouse model of anxiety: further evidence for an anxiolytic role for endogenous cannabinoid signaling. The Journal of pharmacology and experimental therapeutics, 297(3), 1105–1111. [Link]
  • Kathuria, S., Gaetani, S., Fegley, D., Valiño, F., Duranti, A., Tontini, A., Mor, M., Tarzia, G., La Rana, G., Calignano, A., Giustino, A., Tattoli, M., Palmery, M., Cuomo, V., & Piomelli, D. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.
  • Moreira, F. A., Aguiar, D. C., & Guimarães, F. S. (2007). Anxiolytic-like effect of fatty acid amide hydrolase inhibition in rats. Psychopharmacology, 191(2), 263–271. [Link]
  • Moreira, F. A., Kaiser, N., Monory, K., & Lutz, B. (2008). Reduced anxiety-like behaviour in mice lacking monoacylglycerol lipase. Pharmacology, biochemistry, and behavior, 90(3), 430–435. [Link]
  • Pan, B., Wang, W., Long, J. Z., Sun, D., Hillard, C. J., Cravatt, B. F., & Liu, Q. S. (2009). Blockade of 2-arachidonoylglycerol hydrolysis corrects associative learning deficits in a mouse model of fragile X syndrome. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(46), 14778–14789. [Link]
  • Griebel, G., Stemmelin, J., & Scatton, B. (2005). Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of anxiety and depression.
  • Witkin, J. M., Tzavara, E. T., & Nomikos, G. G. (2005). A role for cannabinoid CB1 receptors in mood and anxiety disorders. Behavioural pharmacology, 16(5-6), 315–331. [Link]
  • Navarro, M., Hernández, E., Muñoz, R. M., del Arco, I., Villanúa, M. A., Carrera, M. R., & Rodríguez de Fonseca, F. (1997).
  • Arevalo, C., de Miguel, R., & Hernández-Tristán, R. (2001). The cannabinoid CB1 receptor antagonist SR 141716A affects unconditioned stress-induced analgesia in rats. Life sciences, 68(11), 1325–1332. [Link]
  • Marco, E. M., Pérez-Alvarez, L., Borcel, E., Viveros, M. P., & Guaza, C. (2004). Involvement of the cannabinoid CB1 receptor in the effects of the neuropeptide Y on anxiety-like behaviour in rats. Behavioural brain research, 155(1), 169–176. [Link]
  • Urigüen, L., Pérez-Rial, S., Ledent, C., Palomares, B., & Grande, M. T. (2004). Impaired social interaction and reduced anxiety-related behavior in CB1 knockout mice. Neuropharmacology, 46(6), 847–856. [Link]
  • Hájos, N., Ledent, C., & Freund, T. F. (2001). Novel cannabinoid-sensitive receptor mediates inhibition of GABA release in the hippocampus. Neuroscience, 106(1), 1–4. [Link]
  • Breivogel, C. S., & Childers, S. R. (2000). The functional neuroanatomy of brain cannabinoid receptors. Neurobiology of disease, 7(6 Pt B), 615–631. [Link]
  • Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of experimental pharmacology, (168), 1–51. [Link]
  • Di Marzo, V., Bifulco, M., & De Petrocellis, L. (2004). The endocannabinoid system and its therapeutic exploitation. Nature reviews. Drug discovery, 3(9), 771–784. [Link]
  • Di Marzo, V. (2008). Targeting the endocannabinoid system: to enhance or reduce? Nature reviews. Drug discovery, 7(5), 438–455. [Link]
  • Cravatt, B. F., & Lichtman, A. H. (2004). The endogenous cannabinoid system and its role in nociceptive behavior. Journal of neurobiology, 61(1), 149–160. [Link]
  • Walker, J. M., & Hohmann, A. G. (2005). Cannabinoid mechanisms of pain suppression. Handbook of experimental pharmacology, (168), 509–554. [Link]
  • Hohmann, A. G. (2002). Spinal and peripheral mechanisms of cannabinoid antinociception: the role of CB1 and CB2 cannabinoid receptors. Chemistry and physics of lipids, 121(1-2), 173–190. [Link]
  • Calignano, A., La Rana, G., Giuffrida, A., & Piomelli, D. (1998). Control of pain initiation by endogenous cannabinoids.
  • Richardson, J. D., Kilo, S., & Hargreaves, K. M. (1998). Cannabinoids reduce hyperalgesia and inflammation via interaction with peripheral CB1 receptors. Pain, 75(1), 111–119. [Link]
  • Malan, T. P., Jr, Ibrahim, M. M., Deng, H., Lai, J., Hruby, V. J., & Porreca, F. (2001). CB1 and CB2 cannabinoid receptor-mediated peripheral antinociception. Pain, 93(3), 239–245. [Link]
  • Ibrahim, M. M., Deng, H., Zvonok, A., Cockayne, D. A., Kwan, J., Mata, H. P., Vanderah, T. W., Lai, J., Porreca, F., Makriyannis, A., & Malan, T. P., Jr. (2005). Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not known to signal in the CNS. Proceedings of the National Academy of Sciences of the United States of America, 102(8), 3093–3098. [Link]
  • Elmes, S. J., Jhaveri, M. D., Smart, D., Kendall, D. A., & Chapman, V. (2004). Cannabinoid CB2 receptor activation inhibits mechanically evoked responses of wide dynamic range dorsal horn neurons in naive rats and in models of inflammatory and neuropathic pain. The European journal of neuroscience, 20(9), 2311–2320. [Link]
  • Nackley, A. G., Zvonok, A. M., Makriyannis, A., & Hohmann, A. G. (2003). Antagonism of the cannabinoid CB2 receptor enhances allodynia in a model of neuropathic pain. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(4), 1169–1176. [Link]
  • Guindon, J., & Hohmann, A. G. (2008). Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain. British journal of pharmacology, 153(2), 319–334. [Link]
  • Rahn, E. J., & Hohmann, A. G. (2009). Cannabinoids as pharmacotherapies for neuropathic pain: from the bench to the bedside. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 6(4), 713–737. [Link]
  • Guindon, J., & Hohmann, A. G. (2011). The endocannabinoid system and pain. CNS & neurological disorders drug targets, 10(1), 6–23. [Link]
  • Woodhams, S. G., Sagar, D. R., Burston, J. J., & Chapman, V. (2015). The role of the endocannabinoid system in pain. Handbook of experimental pharmacology, 227, 119–143. [Link]
  • Starowicz, K., & Finn, D. P. (2017). Cannabinoids and pain: sites and mechanisms of action. Advances in pharmacology (San Diego, Calif.), 80, 437–475. [Link]
  • Donvito, G., Nass, S. R., Wilkerson, J. L., Curry, Z. A., Schurman, L. D., Kinsey, S. G., & Lichtman, A. H. (2018). The endogenous cannabinoid system: a budding source of targets for treating inflammatory and neuropathic pain. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(1), 52–79. [Link]
  • Fine, P. G., & Rosenfeld, M. J. (2013). The endocannabinoid system, cannabinoids, and pain. Rambam Maimonides medical journal, 4(4), e0022. [Link]
  • Russo, E. B. (2008). Cannabinoids in the management of difficult to treat pain. Therapeutics and clinical risk management, 4(1), 245–259. [Link]
  • Lynch, M. E., & Campbell, F. (2011). Cannabinoids for treatment of chronic non-cancer pain; a systematic review of randomized trials. British journal of clinical pharmacology, 72(5), 735–744. [Link]
  • Whiting, P. F., Wolff, R. F., Deshpande, S., Di Nisio, M., Duffy, S., Hernandez, A. V., Keurentjes, J. C., Lang, S., Misso, K., Ryder, S., Schmidlkofer, S., Westwood, M., & Kleijnen, J. (2015). Cannabinoids for medical use: a systematic review and meta-analysis. JAMA, 313(24), 2456–2473. [Link]
  • Andreae, M. H., Carter, G. M., Khorasani, N. M., & Rummans, T. A. (2015). Use of cannabinoids for the treatment of chronic pain. Mayo Clinic proceedings, 90(11), 1599–1600. [Link]
  • Aviram, J., & Samuelly-Leichtag, G. (2017). Efficacy of cannabis-based medicines for pain management: a systematic review and meta-analysis of randomized controlled trials. Pain physician, 20(6), E755–E796. [Link]
  • Meng, H., Johnston, B., Englesakis, M., Moulin, D. E., & Bhatia, A. (2017). Selective literature review of cannabis in the management of chronic non-cancer pain. Pain management, 7(3), 225–239. [Link]
  • Nugent, S. M., Morasco, B. J., O'Neil, M. E., Freeman, M., Low, A., Kondo, K., El-Gabalawy, R., & Kansagara, D. (2017). The effects of cannabis among adults with chronic pain and an overview of general harms: a systematic review. Annals of internal medicine, 167(5), 319–331. [Link]
  • Stockings, E., Campbell, G., Hall, W. D., Nielsen, S., Zagic, D., Rahman, R., Murnion, B., Farrell, M., & Degenhardt, L. (2018). Cannabis and cannabinoids for the treatment of people with chronic noncancer pain conditions: a systematic review and meta-analysis of controlled and observational studies. Pain, 159(10), 1932–1954. [Link]
  • Mücke, M., Phillips, T., Radbruch, L., Petzke, F., & Häuser, W. (2018). Cannabis-based medicines for chronic neuropathic pain in adults.
  • Fisher, E., Moore, R. A., Fogarty, A. E., Finn, D. P., Finnerup, N. B., Gilron, I., Haroutounian, S., Krane, E., Rice, A. S. C., Rowbotham, M., Wallace, M., & Eccleston, C. (2021). Cannabinoids, cannabis, and cannabis-based medicines for pain. Pain, 162(Suppl 1), S42–S54. [Link]
  • Wang, L., Hong, P. J., May, C., Rehman, Y., O'Brien, Z., Jonsson, J., He, H., He, C., & Martin, M. (2021). Medical cannabis or cannabinoids for chronic non-cancer and cancer related pain: a systematic review and meta-analysis of randomised controlled trials. BMJ, 374, n1034. [Link]
  • De Gregorio, D., McLaughlin, R. J., Posa, L., Ochoa-Sanchez, R., Enns, J., Lopez-Canul, M., Aboud, M., Maione, S., Comai, S., & Gobbi, G. (2019). Cannabidiol modulates serotonergic transmission and reverses both allodynia and anxiety-like behavior in a model of neuropathic pain. Pain, 160(1), 136–150. [Link]
  • Xiong, W., Cui, T., Cheng, K., Yang, F., Chen, S. R., Willenbring, D., Guan, Y., Pan, H. L., Ren, K., Xu, Y., & Zhang, L. (2012). Cannabinoids suppress inflammatory and neuropathic pain by targeting α3 glycine receptors. The Journal of experimental medicine, 209(6), 1121–1134. [Link]
  • Lowin, T., & Straub, R. H. (2015). Cannabinoid-based drugs targeting CB1 and TRPV1, the new 'silver bullet' in pain relief? European journal of pharmacology, 763(Pt A), 14–23. [Link]
  • Starowicz, K., & Przewlocka, B. (2012). Modulation of neuropathic pain by the endocannabinoid system. Molecular neurobiology, 46(1), 17–28. [Link]
  • Costa, B., Trovato, A. E., Comelli, F., Giagnoni, G., & Colleoni, M. (2007). The non-psychoactive cannabis constituent cannabidiol is an orally effective therapeutic agent in rat chronic inflammatory and neuropathic pain. European journal of pharmacology, 556(1-3), 75–83. [Link]
  • Comelli, F., Giagnoni, G., Bettoni, I., Colleoni, M., & Costa, B. (2008). The administration of cannabidiol and the combination of cannabidiol and delta9-tetrahydrocannabinol reduces inflammatory and neuropathic pain in the rat. Pharmacological research, 58(1), 45–51. [Link]
  • Ward, S. J., McAllister, S. D., Kawamura, R., Murase, R., Neelakantan, H., & Walker, E. A. (2014). Cannabidiol inhibits paclitaxel-induced neuropathic pain through 5-HT(1A) receptors without inducing tolerance. Neuropharmacology, 79, 550–557. [Link]
  • Verrico, C. D., Wesson, S., Konduri, V., Hofferek, C. J., Vazquez-Perez, J., Blair, E., Dunner, K., Jr, Salimpour, P., Decker, W. K., & Halpert, M. M. (2020). A randomized, double-blind, placebo-controlled study of the efficacy and safety of cannabidiol for the treatment of chronic pain. Journal of pain research, 13, 2179–2193. [Link]
  • Xu, D. H., Cullen, B. D., Tang, M., & Fang, Y. (2020). The effectiveness of topical cannabidiol oil in symptomatic relief of peripheral neuropathy of the lower extremities. Current pharmaceutical biotechnology, 21(5), 390–402. [Link]
  • Boyaji, S., Merimsky, O., & Ben-Shabat, S. (2020). Cannabidiol for the treatment of chemotherapy-induced peripheral neuropathy: a case report. Journal of medical case reports, 14(1), 1. [Link]
  • Johnson, J. R., Burnell-Nugent, M., Lossignol, D., Ganae-Motan, E. D., Potts, R., & Fallon, M. T. (2010). Multicenter, double-blind, randomized, placebo-controlled, parallel-group study of the efficacy, safety, and tolerability of THC:CBD extract and THC extract in patients with intractable cancer-related pain. Journal of pain and symptom management, 39(2), 167–179. [Link]
  • Portenoy, R. K., Ganae-Motan, E. D., Allende, S., Yanagihara, R., Shaiova, L., Weinstein, S., McQuade, R., Wright, S., & Fallon, M. T. (2012). Nabiximols for opioid-treated cancer patients with poorly-controlled chronic pain: a randomized, placebo-controlled, graded-dose trial. The journal of pain : official journal of the American Pain Society, 13(5), 438–449. [Link]
  • Johnson, J. R., Lossignol, D., Burnell-Nugent, M., & Fallon, M. T. (2013). An open-label extension study to investigate the long-term safety and tolerability of THC/CBD oromucosal spray and oromucosal THC spray in patients with terminal cancer-related pain refractory to strong opioid analgesics. Journal of pain and symptom management, 46(2), 207–218. [Link]
  • Lichtman, A. H., Cook, S. A., & Martin, B. R. (1996). Investigation of brain sites mediating cannabinoid-induced antinociception in rats: a microinjection study. The Journal of pharmacology and experimental therapeutics, 276(2), 585–593. [Link]
  • Martin, W. J., Coffin, P. O., & Hohmann, A. G. (1999). Long-lasting antinociceptive effects of the cannabinoid receptor agonist WIN 55,212-2 are associated with a downregulation of cannabinoid CB1 receptors in the rat spinal cord. Brain research, 835(2), 293–297. [Link]
  • Martin, W. J., Loo, C. M., & Basbaum, A. I. (1999).
  • Tseng, A. H., & Craft, R. M. (2001). Sex differences in antinociceptive and motoric effects of cannabinoids. European journal of pharmacology, 430(1), 41–47. [Link]
  • Craft, R. M. (2003). Sex differences in the effects of cannabinoids. Life sciences, 72(23), 2569–2579. [Link]
  • Craft, R. M. (2008). Sex differences in cannabinoid pharmacology: a review. British journal of pharmacology, 153(2), 335–349. [Link]
  • Cooper, Z. D., & Craft, R. M. (2018). Sex-dependent effects of cannabis and cannabinoids. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(1), 211–228. [Link]
  • Wiley, J. L., & Burston, J. J. (2014). Sex differences in the rewarding and aversive effects of cannabinoids. Current topics in behavioral neurosciences, 19, 215–233. [Link]
  • Tseng, A. H., & Craft, R. M. (2001). The role of spinal mu- and delta-opioid receptors in cannabinoid-induced antinociception in the rat. The Journal of pharmacology and experimental therapeutics, 298(3), 1069–1075. [Link]
  • Cichewicz, D. L. (2004). Synergistic interactions between cannabinoid and opioid analgesics. Life sciences, 74(11), 1317–1324. [Link]
  • Abrams, D. I., Couey, P., Shade, S. B., Kelly, M. E., & Benowitz, N. L. (2011). Cannabinoid-opioid interaction in chronic pain. Clinical pharmacology and therapeutics, 90(6), 844–851. [Link]
  • Bushlin, I., Rozenfeld, R., & Devi, L. A. (2010). Cannabinoid-opioid interactions during neuropathic pain and analgesia. Current opinion in pharmacology, 10(1), 80–86. [Link]
  • Manzanares, J., Corchero, J., Romero, J., Fernández-Ruiz, J. J., Ramos, J. A., & Fuentes, J. A. (1999). Pharmacological and biochemical interactions between opioids and cannabinoids. Trends in pharmacological sciences, 20(7), 287–294. [Link]
  • Vigano, D., Rubino, T., & Parolaro, D. (2005). Molecular and cellular basis of cannabinoid and opioid interactions. Pharmacology, biochemistry, and behavior, 81(2), 360–368. [Link]
  • Scavone, J. L., Sterling, R. C., & Van Bockstaele, E. J. (2013). Cannabinoid and opioid receptor co-localization in brainstem monoaminergic nuclei. Brain research, 1529, 111–123. [Link]
  • Roberts, J. D., Gennings, C., & Shih, M. (2006). Synergistic affective analgesic interaction between delta-9-tetrahydrocannabinol and morphine. The European journal of pharmacology, 530(1-2), 54–58. [Link]
  • Cichewicz, D. L., & Welch, S. P. (2003). Synergistic interactions between the cannabinoid receptor antagonist, SR 141716A and naloxone in peripherally- and centrally-administered morphine. European journal of pharmacology, 467(1-3), 115–123. [Link]
  • Maguire, D. R., & France, C. P. (2014). The role of cannabinoid-opioid interactions in the processing of noxious stimuli. British journal of pharmacology, 171(20), 4626–4639. [Link]
  • Nielsen, S., Sabioni, P., Trigo, J. M., Ware, M. A., Le Foll, B., Gowing, L., & Hall, W. D. (2017). Opioid-sparing effect of cannabinoids: a systematic review and meta-analysis. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 42(9), 1752–1765. [Link]
  • Boehnke, K. F., Litinas, E., & Clauw, D. J. (2016). Medical cannabis use is associated with decreased opiate medication use in a retrospective cross-sectional survey of patients with chronic pain. The journal of pain : official journal of the American Pain Society, 17(6), 739–744. [Link]
  • Haroutounian, S., Rittner, H. L., Vik, T. A., D'Arcy, Y., Schwartz, S., & Fitzcharles, M. A. (2016). The impact of cannabis on the use of other prescription drugs. Cannabis and cannabinoid research, 1(1), 143–151. [Link]
  • Lucas, P. (2012). Cannabis as an adjunct to or substitute for opiates in the treatment of chronic pain. Journal of psychoactive drugs, 44(2), 125–133. [Link]
  • Piper, B. J., DeKeuster, R. M., Beals, M. L., Cobb, C. M., Burchman, C. A., Perkinson, L., & Lynn, S. T. (2017). Substitution of medical cannabis for pharmaceutical agents for pain, anxiety, and sleep. Journal of psychopharmacology (Oxford, England), 31(5), 569–575

An In-depth Technical Guide on the Inhibitory Effect of (±)-Tetrahydroberberine on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Platelet Aggregation in Hemostasis and Thrombosis

Platelets, or thrombocytes, are anucleated blood cells that play a pivotal role in hemostasis, the process that ceases bleeding from a damaged blood vessel.[1] Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and aggregate to form a primary hemostatic plug. This activation is a complex cascade involving various agonists like adenosine diphosphate (ADP), collagen, and thrombin, which trigger intracellular signaling pathways leading to platelet shape change, granule secretion, and the activation of glycoprotein IIb/IIIa (αIIbβ3) receptors, the final common pathway for platelet aggregation.[2]

While essential for preventing blood loss, dysregulated platelet aggregation can lead to the formation of pathological thrombi within blood vessels, obstructing blood flow and causing life-threatening conditions such as myocardial infarction and ischemic stroke.[2] Consequently, the development of antiplatelet agents is a cornerstone of cardiovascular disease therapy. This guide provides a comprehensive technical overview of the inhibitory effects of (±)-Tetrahydroberberine (THB), an isoquinoline alkaloid, on platelet aggregation, delving into its potential mechanisms of action and outlining key experimental protocols for its investigation.

(±)-Tetrahydroberberine: An Alkaloid with Antiplatelet and Antithrombotic Potential

(±)-Tetrahydroberberine (THB), a naturally occurring alkaloid isolated from plants of the Corydalis genus, has demonstrated a range of pharmacological activities.[3][4] Notably, research has highlighted its potential as a potent inhibitor of platelet aggregation and thrombosis.[3][5]

Initial studies have shown that THB can inhibit rabbit platelet aggregation in vitro.[5][6] Further in vivo research has substantiated these findings, demonstrating that THB administration restrains ADP- and arachidonic acid (AA)-induced platelet aggregation in rats.[5] Crucially, THB has also been shown to inhibit venous thrombosis in animal models, underscoring its promise as an antithrombotic agent.[5] One of the identified mechanisms for this effect is the reduction of thromboxane B2 (TXB2) generation, a stable metabolite of the potent platelet agonist thromboxane A2 (TXA2), in platelet-rich plasma stimulated with arachidonic acid.[5]

The known pharmacological profile of THB includes its activity as a Ca2+ channel blocker, a dopamine D(2) receptor antagonist, and a 5-HT(1A) receptor agonist.[3][4] The inhibition of calcium channels is particularly relevant to its antiplatelet effects, as intracellular calcium mobilization is a critical step in the platelet activation cascade.[7]

Potential Mechanisms of Action: Insights from (±)-Tetrahydroberberine and the Related Alkaloid Berberine

While direct mechanistic studies on THB are emerging, significant insights can be drawn from its known pharmacological activities and from research on the structurally related and extensively studied alkaloid, berberine.

Directly Implicated Pathways for (±)-Tetrahydroberberine

Based on its established pharmacological profile, the antiplatelet effects of THB may be attributed to:

  • Inhibition of Calcium Mobilization: As a known Ca2+ channel blocker, THB can interfere with the influx of extracellular calcium and the release of calcium from intracellular stores, both of which are essential for platelet activation.[3][7]

  • Modulation of Thromboxane A2 Synthesis: The observed reduction in TXB2 formation suggests that THB may inhibit the cyclooxygenase (COX) pathway or thromboxane synthase, thereby reducing the production of the potent platelet agonist TXA2.[5]

Plausible Mechanisms Inferred from Berberine Studies

The extensive research on berberine provides a valuable framework for understanding the potential molecular targets of THB. It is important to note that while plausible due to structural similarities, these mechanisms require direct experimental validation for THB.

  • Suppression of the PI3Kβ/Rasa3/Rap1 Pathway: Berberine and its primary metabolite, berberrubine, have been shown to inhibit ADP-induced platelet activation by suppressing the Class I PI3Kβ/Rasa3/Rap1 signaling pathway.[8][9] This pathway is crucial for the activation of the αIIbβ3 integrin. Inhibition of this pathway by THB would represent a significant mechanism for its antiplatelet activity.

  • Modulation of Aldose Reductase and NADPH Oxidase: In the context of diabetes, where platelet hyper-reactivity is a major concern, berberine has been found to mitigate high glucose-potentiated platelet aggregation by modulating aldose reductase and NADPH oxidase activity. This action reduces oxidative stress and subsequently inhibits calcium release and ERK activation.

  • Direct Thrombin Inhibition: Some evidence suggests that berberine may act as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade and a potent platelet activator.

The following diagram illustrates the key signaling pathways in platelet aggregation and highlights the potential inhibitory points for THB, both directly implicated and inferred from berberine studies.

G cluster_agonist Agonists cluster_receptor Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Agonist Collagen, Thrombin, ADP, TXA2 Receptor GPVI, PAR, P2Y1/12, TP Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK (ERK, p38) Receptor->MAPK TXA2_Synth TXA2 Synthesis Receptor->TXA2_Synth IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca [Ca2+]i Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Integrin αIIbβ3 Activation Ca->Integrin Granule Granule Secretion Ca->Granule PKC->Integrin PKC->Granule PI3K->Integrin MAPK->TXA2_Synth TXA2_Synth->Agonist TXA2 (positive feedback) Aggregation Aggregation Integrin->Aggregation Granule->Aggregation Release of ADP, etc. THB (±)-Tetrahydroberberine THB->Ca Inhibits (Ca2+ channel blocker) THB->PI3K Potentially Inhibits (inferred from Berberine) THB->TXA2_Synth Inhibits

Caption: Potential inhibitory mechanisms of (±)-Tetrahydroberberine on platelet aggregation pathways.

Experimental Protocols for Investigating the Antiplatelet Effects of (±)-Tetrahydroberberine

To rigorously evaluate the antiplatelet properties of a compound like THB, a series of well-established in vitro assays are essential. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's efficacy and mechanism of action.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.[5] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection and PRP Preparation:

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[1]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2,500 x g) for 10 minutes.[1] PPP is used to set the 100% aggregation baseline.

  • Platelet Count Standardization:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

  • LTA Assay:

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Add various concentrations of THB (or vehicle control) to the PRP and incubate for a specified time.

    • Initiate platelet aggregation by adding a known agonist (e.g., ADP, collagen, arachidonic acid, or thrombin).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Quantify the maximum platelet aggregation (%) and the area under the curve (AUC).

    • Calculate the IC50 value of THB for each agonist.

G start Whole Blood Collection (3.2% Citrate) prp_prep Centrifuge (200g, 15 min) -> Collect PRP start->prp_prep ppp_prep Centrifuge (2500g, 10 min) -> Collect PPP start->ppp_prep standardize Standardize Platelet Count in PRP prp_prep->standardize ppp_prep->standardize incubate Incubate PRP with THB/Vehicle at 37°C standardize->incubate aggregate Add Agonist (ADP, Collagen, etc.) incubate->aggregate measure Measure Light Transmission (LTA) aggregate->measure analyze Analyze Data (% Aggregation, AUC, IC50) measure->analyze

Caption: Workflow for Light Transmission Aggregometry (LTA).

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular free calcium concentration ([Ca2+]i), a key second messenger in platelet activation, using fluorescent calcium indicators.

Methodology:

  • Platelet Preparation and Dye Loading:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.

    • Load platelets with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM by incubating at 37°C.

  • Fluorometric Measurement:

    • Place the dye-loaded platelet suspension in a fluorometer cuvette with stirring at 37°C.

    • Add various concentrations of THB (or vehicle control) and incubate.

    • Stimulate the platelets with an agonist.

    • Record the fluorescence signal at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Calculate the change in [Ca2+]i based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity.

    • Determine the inhibitory effect of THB on agonist-induced calcium mobilization.

G start Prepare Washed Platelets load_dye Load Platelets with Fura-2 AM / Indo-1 AM start->load_dye incubate Incubate Platelets with THB/Vehicle load_dye->incubate stimulate Stimulate with Agonist incubate->stimulate measure Measure Fluorescence (Fluorometer) stimulate->measure analyze Calculate Change in [Ca2+]i measure->analyze

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Thromboxane B2 (TXB2) Formation Assay

This assay quantifies the production of TXB2, the stable metabolite of TXA2, to assess the effect of THB on the arachidonic acid pathway.

Methodology:

  • Platelet Stimulation and Reaction Termination:

    • Incubate PRP with various concentrations of THB (or vehicle control).

    • Stimulate platelet aggregation with an agonist, typically arachidonic acid or collagen.

    • After a set incubation period, terminate the reaction by adding a stopping solution (e.g., indomethacin or EDTA).

  • Sample Preparation:

    • Centrifuge the samples to pellet the platelets.

  • TXB2 Quantification:

    • Measure the concentration of TXB2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Compare the levels of TXB2 produced in the presence of THB to the vehicle control.

    • Determine the dose-dependent inhibition of TXB2 formation by THB.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Inhibitory Effect of (±)-Tetrahydroberberine on Platelet Aggregation

AgonistAgonist Concentration(±)-THB IC50 (µM)
ADP10 µM[Insert Value]
Collagen2 µg/mL[Insert Value]
Arachidonic Acid100 µM[Insert Value]
Thrombin0.1 U/mL[Insert Value]

Table 2: Effect of (±)-Tetrahydroberberine on Platelet Function

AssayParameter MeasuredAgonist% Inhibition by (±)-THB (at x µM)
Calcium MobilizationPeak [Ca2+]iThrombin (0.1 U/mL)[Insert Value]
TXB2 FormationTXB2 ConcentrationArachidonic Acid (100 µM)[Insert Value]

Conclusion and Future Directions

(±)-Tetrahydroberberine has emerged as a promising natural compound with significant inhibitory effects on platelet aggregation and thrombosis.[5] Its known pharmacological activities, particularly as a Ca2+ channel blocker, provide a direct rationale for its antiplatelet properties.[3] Furthermore, the extensive mechanistic work on the related alkaloid berberine suggests several plausible and compelling pathways, such as the inhibition of the PI3Kβ/Rasa3/Rap1 axis, that warrant direct investigation for THB.[8][9]

For drug development professionals and researchers, THB represents a valuable lead compound for the development of novel antithrombotic therapies. Future research should focus on:

  • Elucidating the precise molecular mechanisms of THB's antiplatelet effects through targeted biochemical and pharmacological assays.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluating its efficacy and safety in more advanced preclinical models of arterial and venous thrombosis.

  • Investigating its pharmacokinetic and pharmacodynamic properties to determine its potential for clinical development.

The in-depth technical guide provided here offers a solid foundation for initiating and advancing research into the therapeutic potential of (±)-Tetrahydroberberine as a novel antiplatelet agent.

References

  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • Ko, F. N., Wu, T. S., Lu, S. T., Wu, Y. C., Huang, T. F., & Teng, C. M. (1993). Effect of isoquinoline alkaloids of different structural types on antiplatelet aggregation in vitro. Zhongguo Yao Li Xue Bao, 14(3), 229–234.
  • Bo, S. Y., Wang, J. B., & Li, Y. (1994). Inhibitory effect of tetrahydroberberine on platelet aggregation and thrombosis. Zhongguo Yao Li Xue Bao, 15(2), 133–135. [Link]
  • Abebe, W. (2004). Synthesis and in vitro platelet aggregation and TP receptor binding studies on bicyclic 5,8-Ethanooctahydroisoquinolines and 5,8-Ethanotetrahydroisoquinolines. Bohrium, 1-1. [Link]
  • Parvin, M. S., Nandini, M. N., & Islam, M. T. (2022). Effect of active alkaloids on collagen-triggered platelet aggregation.
  • Lee, T. H., Son, M., Kim, S. Y., Lee, S. Y., Kim, J. R., & Kim, Y. C. (2011). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. The Journal of pharmacology and experimental therapeutics, 338(3), 917–924. [Link]
  • Abebe, W. (2004). Synthesis and in vitro platelet aggregation and TP receptor binding studies on bicyclic 5,8-ethanooctahydroisoquinolines and 5,8-ethanotetrahydroisoquinolines. Creighton University. [Link]
  • Gresele, P., Deckmyn, H., Nenci, G. G., & Vermylen, J. (1988). Stimulated platelet aggregation, thromboxane B2 formation and platelet sensitivity to prostacyclin - a critical evaluation. Thrombosis and haemostasis, 59(2), 329–333.
  • Viinikka, L., & Ylikorkala, O. (1981). High-performance liquid chromatographic assay of platelet-produced thromboxane B2.
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
  • Huang, Z. J., & Ruan, C. G. (1998). Agonist-dependent differential effects of berberine in human platelet aggregation. Phytotherapy research : PTR, 12(S1), S60–S62.
  • BioCrick. (n.d.). Anti-platelet aggregation biological activity. BioCrick. [Link]
  • ClinicalTrials.gov. (2017). Anti-platelet Effect of Berberine in Patients After Percutaneous Coronary Intervention. ClinicalTrials.gov. [Link]
  • Malarczyk, D., & Odnoczko, E. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Journal of Transfusion Medicine, 16(2), 117–125. [Link]
  • Wang, J., Zhang, Y., Hou, J., & Wang, J. (2023). Berberine Decreases Thrombosis Potential Induced by a High-choline Diet by Inhibiting CutC Enzyme. Current medicinal chemistry. [Link]
  • Wang, C., Wang, Y., Zhang, Y., Li, M., Wang, Y., & Li, Y. (2021). Berberine and Its Main Metabolite Berberrubine Inhibit Platelet Activation Through Suppressing the Class I PI3Kβ/Rasa3/Rap1 Pathway. Frontiers in pharmacology, 12, 734603. [Link]
  • Wang, J., Zhang, Y., Wei, G., Wang, T., & Wang, J. (2018).
  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]
  • Li, Z., Delaney, M. K., O'Brien, K. A., & Du, X. (2010). New Concepts and Mechanisms of Platelet Activation Signaling. Physiology (Bethesda, Md.), 25(1), 33–42. [Link]
  • ResearchGate. (n.d.). In vitro platelet thromboxane B2 (TxB2) production induc-ed by collagen stimulation.
  • Davies, T. A., & Simons, E. R. (1989). Calcium mobilization in human platelets using indo-1 and flow cytometry. Cytometry, 10(6), 726–730. [Link]
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Wang, C., Wang, Y., Zhang, Y., Li, M., Wang, Y., & Li, Y. (2021). Berberine and Its Main Metabolite Berberrubine Inhibit Platelet Activation Through Suppressing the Class I PI3Kβ/Rasa3/Rap1 Pathway. Frontiers in pharmacology, 12, 734603. [Link]
  • Assinger, A., Volf, I., & Schmid, D. (2015). A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry. PloS one, 10(4), e0122527. [Link]
  • Paul, R., Gnanasekaran, A., Periasamy, S., Galidevara, S., & Kemparaju, K. (2019). Berberine mitigates high glucose-potentiated platelet aggregation and apoptosis by modulating aldose reductase and NADPH oxidase activity. Free radical biology & medicine, 130, 269–279. [Link]
  • ResearchGate. (n.d.). Berberine mitigates high glucose-potentiated platelet aggregation and apoptosis by modulating aldose reductase and NADPH oxidase activity.
  • Wang, C., Wang, Y., Zhang, Y., Li, M., Wang, Y., & Li, Y. (2021). Berberine and Its Main Metabolite Berberrubine Inhibit Platelet Activation Through Suppressing the Class I PI3Kβ/Rasa3/Rap1 Pathway. Frontiers in pharmacology, 12, 734603. [Link]
  • ResearchGate. (n.d.). Possible mechanisms of BBR to inhibit platelet activation.
  • Frontiers Media. (n.d.).

Sources

Methodological & Application

Introduction: Beyond Berberine - Unveiling the Therapeutic Potential of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of (±)-Tetrahydroberberine

(±)-Tetrahydroberberine (THB) is a pharmacologically active isoquinoline alkaloid and a primary metabolite of berberine, a compound extensively studied and utilized in traditional medicine.[1][2][3] While berberine is well-known for its broad biological activities, including potent anti-cancer and anti-microbial effects, its clinical utility can be limited by its cytotoxicity and poor bioavailability.[1][4] Its reduced form, (±)-tetrahydroberberine, presents a distinct and compelling pharmacological profile. Notably, THB often exhibits significantly lower cytotoxicity compared to its parent compound.[5] Instead, it demonstrates promising activities as an antioxidant, a Ca2+ channel blocker, and a modulator of the central nervous system, particularly through its interactions with dopamine and sigma receptors.[5][6]

This unique profile positions THB as a compelling candidate for therapeutic development in areas distinct from berberine, such as neurodegenerative disorders and inflammatory conditions. This guide provides a series of detailed, field-proven protocols for the initial in vitro characterization of (±)-tetrahydroberberine. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to generate robust, reproducible, and meaningful data.

Part 1: Foundational Protocols - Setting the Stage for Success

Accurate and reproducible in vitro studies begin with meticulous preparation and characterization of the test compound and the biological system.

Preparation of (±)-Tetrahydroberberine Stock Solution

The solubility and stability of your test compound are paramount. (±)-Tetrahydroberberine hydrochloride is generally soluble in water, but the free base form requires an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating a high-concentration stock solution for in vitro use.

Causality: Using a high-concentration stock (e.g., 10-100 mM) allows for minimal volumes to be added to cell culture media, ensuring the final solvent concentration remains non-toxic to the cells (typically <0.1% v/v).

Protocol:

  • Weighing: Accurately weigh out the desired amount of (±)-tetrahydroberberine powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Dissolution: Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.

  • Sterilization: While DMSO is itself sterile, if there are concerns about handling, the final stock can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Cell Line Selection and Maintenance

The choice of cell line is dictated by the research question. Below are recommended cell lines for investigating the primary activities of THB.

Research Area Recommended Cell Line Rationale Culture Medium
Neuroprotection/Neurotoxicity SH-SY5Y (Human Neuroblastoma)Human origin; can be differentiated into dopaminergic-like neurons, a key cell type in Parkinson's disease research.[7]DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin
Anti-inflammation RAW 264.7 (Murine Macrophage)A standard and robust model for studying inflammatory responses, particularly the LPS-induced NF-κB pathway.[8]DMEM, 10% FBS, 1% Penicillin-Streptomycin
General Cytotoxicity HepG2 (Human Hepatocellular Carcinoma)Commonly used for toxicology studies and provides a direct comparison to the vast literature on berberine's effects on liver cancer cells.[4][9]EMEM, 10% FBS, 1% Penicillin-Streptomycin

General Cell Culture Protocol:

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

  • Regularly check for mycoplasma contamination.

  • For all experiments, use cells from a consistent and low passage number to ensure reproducibility.

Part 2: Core Assessment - Cell Viability and Cytotoxicity

Before investigating any specific mechanism, it is crucial to determine the concentration range at which THB affects cell viability. This establishes the sub-toxic concentrations required for mechanistic studies and calculates the IC₅₀ (half-maximal inhibitory concentration) if the compound is cytotoxic at high concentrations. The MTS assay is a reliable colorimetric method for this purpose.

Principle of the MTS Assay: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of living cells in the well.

Detailed Protocol: MTS Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the THB stock solution in complete culture medium to achieve 2x the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the THB-containing medium or vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "media only" blank from all other readings.

    • Express the viability of treated cells as a percentage relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of THB concentration to determine the IC₅₀ value using non-linear regression analysis.

Part 3: Investigating Anti-Inflammatory Effects via the NF-κB Pathway

A key mechanism of anti-inflammatory action for many natural compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][10][11] This protocol uses Lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophages and assesses THB's ability to suppress it.

Workflow Overview:

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells in 6-well plates adhere Allow to adhere (24 hours) seed->adhere pretreat Pre-treat with (±)-THB or Vehicle (1-2 hours) adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate harvest_supernatant Harvest Supernatant incubate->harvest_supernatant harvest_lysate Harvest Cell Lysate incubate->harvest_lysate elisa Cytokine ELISA (TNF-α, IL-6) harvest_supernatant->elisa western Western Blot (p-p65, IκBα) harvest_lysate->western

Caption: Experimental workflow for assessing the anti-inflammatory effects of (±)-THB.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol quantifies the levels of key proteins to determine if THB inhibits the canonical NF-κB pathway. A decrease in the phosphorylation of p65 (p-p65) and a stabilization (lack of degradation) of IκBα are hallmark indicators of pathway inhibition.

Signaling Pathway Overview:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK complex p65/p50-IκBα (Inactive) IKK->complex Phosphorylates IκBα p65_p50 p65/p50 nucleus Nucleus p65_p50->nucleus Translocation IkBa IκBα complex->p65_p50 IκBα Degradation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->genes THB (±)-THB THB->IKK Inhibits

Caption: The NF-κB signaling pathway and the putative inhibitory point of (±)-THB.

Step-by-Step Western Blot Protocol:

  • Sample Preparation:

    • After treatment (as per the workflow), wash cells twice with ice-cold 1X PBS.[12]

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Loading and Electrophoresis:

    • Normalize all samples to the same concentration (e.g., 2 µg/µL) with RIPA buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane into a 10-12% SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.[13]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes in a cold environment.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[12][14]

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin) diluted in blocking buffer overnight at 4°C.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times for 10 minutes each with TBST.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

  • Analysis:

    • Quantify the band intensity using software like ImageJ. Normalize the intensity of the target proteins to the loading control (β-actin).

Part 4: Investigating Neuroprotective Potential

THB's activity at dopamine receptors suggests a potential role in neuroprotection.[6] A common in vitro model for Parkinson's disease research involves inducing neurotoxicity in SH-SY5Y cells with 6-hydroxydopamine (6-OHDA), a neurotoxin specific to dopaminergic neurons. This assay assesses whether pre-treatment with THB can mitigate 6-OHDA-induced cell death.

Detailed Protocol: Neuroprotection Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 8,000-12,000 cells/well. Allow them to adhere and grow for 24-48 hours. Optional: For a more neuron-like phenotype, cells can be differentiated with retinoic acid for several days prior to the experiment.[7]

  • THB Pre-treatment: Remove the culture medium and add fresh medium containing various sub-toxic concentrations of THB (determined from the Part 2 viability assay) or a vehicle control.

  • Incubation: Incubate for a pre-treatment period, typically 2-4 hours.

  • Neurotoxin Challenge: Add 6-OHDA to the wells to a final concentration known to induce ~50% cell death (e.g., 50-100 µM; this must be optimized). Do not add 6-OHDA to the negative control wells.

  • Final Incubation: Incubate the plate for an additional 24 hours.

  • Viability Assessment: Assess cell viability using the MTS assay as described in Part 2.

  • Data Analysis:

    • Normalize the data to the vehicle-only (no THB, no 6-OHDA) control, which represents 100% viability.

    • Compare the viability of cells treated with "6-OHDA only" to those treated with "THB + 6-OHDA".

    • A statistically significant increase in viability in the co-treated groups indicates a neuroprotective effect.

References

  • Cai, Y., et al. (2022). Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. Frontiers in Pharmacology.
  • arigo Biolaboratories Corp. (n.d.). Western Blot Protocol.
  • Zhu, L., et al. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Annals of Medicine.
  • Gadhiya, S. V., et al. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Bioorganic & Medicinal Chemistry Letters.
  • Li, M., et al. (2023). Antitumor Activity of Berberine by Activating Autophagy and Apoptosis in CAL-62 and BHT-101 Anaplastic Thyroid Carcinoma Cell Lines. Evidence-Based Complementary and Alternative Medicine.
  • Zhu, L., et al. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Annals of Medicine & Surgery.
  • Lu, Y., et al. (2020). Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells. BioMed Research International.
  • Reddi, R., et al. (2021). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. Molecules.
  • Zhu, L., et al. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. National Institutes of Health.
  • Li, S., et al. (2020). Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review. Frontiers in Pharmacology.
  • Li, C., et al. (2020). The Anti-Cancer Mechanisms of Berberine: A Review. Frontiers in Pharmacology.
  • Liu, J., et al. (2019). Long non-coding RNA CASC2 enhances berberine-induced cytotoxicity in colorectal cancer cells by silencing BCL2. Oncology Letters.
  • Xia, T., et al. (2015). Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats. World Journal of Gastroenterology.
  • Gadhiya, S. V., et al. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Semantic Scholar.
  • Iovine, V., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry.
  • Pingali, S. R., et al. (2016). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section E.
  • Iovine, V., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journals.
  • Pingali, S. R., et al. (2016). Tetrahydroberberine molecules related by translation along the b... ResearchGate.
  • Tan, W., et al. (2019). An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology. Frontiers in Pharmacology.
  • Reddi, R., et al. (2021). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. MDPI.
  • Shirwaikar, A., et al. (2006). In vitro antioxidant studies on the benzyl tetra isoquinoline alkaloid berberine. Biological & Pharmaceutical Bulletin.
  • Rosales-Reynoso, M. A., et al. (2021). Prospective stem cell lines as in vitro neurodegenerative disease models for natural product research. Pharmaceutical Sciences.
  • Saeedi, M., et al. (2022). Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways. Phytotherapy Research.
  • Singh, S., et al. (2024). Advancing in vitro elicitation of berberine: techniques and trends (2014–2024). Plant Cell, Tissue and Organ Culture.
  • Chen, Y., et al. (2022). Diterpenoid anthraquinones as chemopreventive agents altered microRNA and transcriptome expressions in cancer cells. ResearchGate.
  • Khvostov, M. V., et al. (2024). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules.
  • Kunitomo, J., et al. (1981). [Behavioral pharmacology of berberine-type alkaloids. (2) Central depressant effects of tetrahydroberberine (THB) and related compounds]. Nippon Yakurigaku Zasshi.
  • Li, M., et al. (2017). Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways. Cellular Physiology and Biochemistry.
  • Chen, L., et al. (2021). Functional effects of berberine in modulating mitochondrial dysfunction and inflammatory response in the respective amyloidogenic cells and activated microglial cells - In vitro models simulating Alzheimer's disease pathology. Life Sciences.
  • Chen, Y. C., et al. (2004). The anti-inflammatory potential of berberine in vitro and in vivo. Journal of Dental Sciences.
  • Sriraksa, N., et al. (2024). In silico, In vitro, and In vivo Evaluation of the Anti-alzheimer's Activity of Berberine. Current Alzheimer Research.
  • Saeedi, M., et al. (2022). Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF‐κB, JAK/STAT, and MAPK signaling pathways. ResearchGate.
  • D'Avanzo, C., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Molecular Neuroscience.
  • Shin, K. S., et al. (2018). Effects of berberine on 6-hydroxydopamine-induced neurotoxicity in PC12 cells and a rat model of Parkinson's disease. ResearchGate.
  • Wang, Y., et al. (2021). Oral berberine improves brain dopa/dopamine levels to ameliorate Parkinson's disease by regulating gut microbiota. Signal Transduction and Targeted Therapy.

Sources

Application Notes & Protocols: (±)-Tetrahydroberberine Administration in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Rationale

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function.[1] A key focus of therapeutic development is the identification of compounds that can mitigate the complex underlying pathologies, including oxidative stress, neuroinflammation, and apoptosis.[2] (±)-Tetrahydroberberine (THB), a primary active metabolite of berberine, an isoquinoline alkaloid, has emerged as a promising neuroprotective agent.[3][4] Unlike its parent compound, THB exhibits distinct pharmacological properties, including different receptor affinities and potentially improved bioavailability, making it a compound of significant interest.[4][5]

The therapeutic potential of THB and its related alkaloids is attributed to their multifaceted mechanisms of action. These compounds are known to modulate key signaling pathways involved in cell survival and death, reduce the production of pro-inflammatory cytokines, and combat oxidative stress.[6][7][8] Preclinical studies using various animal models have demonstrated that administration of berberine and its derivatives can ameliorate cognitive deficits, improve motor function, and protect neurons from degeneration.[9][10][11] This guide provides a comprehensive overview and detailed protocols for the administration of (±)-THB in common rodent models of neurodegeneration, designed for researchers in drug discovery and translational neuroscience.

Section 2: Key Neuroprotective Mechanisms of Tetrahydroberberine

The efficacy of THB in neurodegenerative models stems from its ability to modulate multiple pathological cascades simultaneously. Understanding these mechanisms is crucial for designing experiments with relevant endpoints and for interpreting results accurately.

  • Anti-Apoptotic Effects: Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative conditions.[12] THB and its parent compound, berberine, have been shown to inhibit apoptosis by modulating the expression of key regulatory proteins.[13] This is often achieved by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bcl-2/Bax ratio), which prevents the release of cytochrome c from mitochondria and subsequent activation of executioner caspases like caspase-3.[14][15]

  • Modulation of Neuroinflammation: Chronic activation of microglia and astrocytes contributes to a persistent neuroinflammatory state that exacerbates neuronal damage.[7][8] Berberine has been shown to suppress neuroinflammation by inhibiting the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB), which reduces the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[8][16]

  • PI3K/Akt Signaling Pathway Activation: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Activation of this pathway promotes neuronal survival and protects against apoptotic insults.[17] Studies have shown that berberine derivatives can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn inhibits downstream pro-apoptotic targets.[6][14]

  • Autophagy Enhancement: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded protein aggregates, such as mutant huntingtin in Huntington's disease.[11][18] Berberine has been found to promote the clearance of these toxic proteins by enhancing autophagic function, representing a critical mechanism for its protective effects in proteinopathy-related neurodegenerative diseases.[17][18]

Caption: Figure 1: Key Neuroprotective Signaling Pathways Modulated by (±)-THB.

Section 3: Administration Protocols

The choice of administration route is critical and depends on the experimental goals, the desired pharmacokinetic profile, and the specific animal model. Oral gavage and intraperitoneal injection are the most common methods for systemic delivery in rodent models.

General Preparation of (±)-THB Solution

(±)-Tetrahydroberberine hydrochloride is typically used for in vivo studies due to its solubility in aqueous solutions.

Materials:

  • (±)-Tetrahydroberberine HCl powder

  • Sterile vehicle (e.g., 0.9% saline, distilled water, or 0.5% carboxymethylcellulose [CMC] solution)

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes or vials

  • pH meter and adjustment solutions (e.g., sterile NaOH, HCl)

Protocol:

  • Calculate the required amount of (±)-THB based on the desired dose (mg/kg) and the average weight of the animals.

  • Weigh the (±)-THB powder accurately in a sterile tube.

  • Add the vehicle incrementally while vortexing to aid dissolution. Gentle warming or sonication can be used if solubility issues arise.

  • Once dissolved, check the pH of the solution. Adjust to a physiological pH (~7.4) if necessary, as highly acidic or basic solutions can cause irritation upon injection.

  • Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial, especially for intraperitoneal injections.

  • Prepare fresh daily or store at 4°C for a short duration, protected from light. Confirm stability for longer storage periods.

Scientist's Note: The choice of vehicle is critical. While saline is common, suspensions in 0.5% CMC can improve stability and provide more sustained release for oral administration. Always prepare a vehicle-only solution to administer to the control group.

Protocol 1: Oral Gavage (PO) Administration

Oral gavage ensures a precise dose is delivered directly to the stomach. This method is relevant for screening compounds intended for oral administration in humans.

Materials:

  • Prepared (±)-THB solution

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid) for mice or rats

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Weigh the animal to calculate the exact volume of the dosing solution to administer. A typical administration volume is 5-10 mL/kg.

  • Fill the syringe with the calculated volume and attach the gavage needle. Ensure no air bubbles are present.

  • Properly restrain the animal. For a mouse, scruff the neck and back skin firmly to immobilize the head and prevent biting. Ensure the animal's body is held vertically.

  • Gently insert the gavage needle into the mouth, slightly off-center to avoid the trachea. Advance the needle along the roof of the mouth and down the esophagus. You should not feel resistance; if you do, withdraw and restart.

  • Once the needle is properly positioned in the esophagus/stomach, dispense the solution slowly and steadily.

  • Withdraw the needle smoothly and return the animal to its cage.

  • Monitor the animal for a few minutes to ensure there are no signs of distress or choking.

Scientist's Note: Proper technique is paramount to prevent esophageal or stomach perforation and to avoid accidental administration into the lungs. Researchers must be adequately trained in this procedure. Studies have successfully used oral gavage for berberine derivatives in mice at doses ranging from 5 to 50 mg/kg daily.[14][19]

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the bloodstream, bypassing the gastrointestinal tract and first-pass metabolism.

Materials:

  • Sterile (±)-THB solution

  • Sterile syringes (1 mL) with needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the animal to calculate the required injection volume.

  • Fill the syringe with the calculated volume of sterile THB solution.

  • Restrain the animal securely on its back, tilting the head downwards at a slight angle. This causes the abdominal organs to shift towards the head, creating a safer injection space.

  • Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.

  • Insert the needle at a 15-30 degree angle, just deep enough to penetrate the abdominal wall.

  • Gently aspirate by pulling back the plunger slightly. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • If no fluid is aspirated, inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Section 4: Experimental Design and Efficacy Assessment

A robust experimental design is fundamental to obtaining reliable and interpretable data. The efficacy of (±)-THB must be evaluated through a combination of behavioral tests and post-mortem tissue analysis.

Caption: Figure 2: General Experimental Workflow for THB Efficacy Testing.

Controls and Blinding
  • Vehicle Control Group: Receives the same volume of the vehicle solution via the same administration route. This is essential to control for effects of the vehicle and the stress of the procedure itself.

  • Positive Control Group (Optional but Recommended): Involves administering a compound with known efficacy in the specific animal model (e.g., Levodopa for Parkinson's models, Memantine for Alzheimer's models).[20] This helps validate the model and provides a benchmark for THB's effects.

  • Blinding: The experimenter conducting behavioral tests and analyzing tissue should be blinded to the treatment groups to prevent unconscious bias.

Behavioral Assessments

Behavioral tests are crucial for evaluating the functional outcomes of THB treatment.[21] The choice of tests depends on the neurodegenerative disease being modeled.[1][22]

Disease Model Function Assessed Recommended Behavioral Tests References
Alzheimer's Disease Spatial Learning & MemoryMorris Water Maze (MWM), Radial Arm Water Maze (RAWM)[20][23]
Associative MemoryContextual Fear Conditioning[23]
General ActivityOpen Field Test (OFT)[21][22]
Parkinson's Disease Motor Coordination & BalanceRotarod Test, Balance Beam Test[14][20]
Bradykinesia/AkinesiaPole Test, Open Field Test (locomotion)[14]
Huntington's Disease Motor Coordination & StrengthRotarod Test, Grip Strength Test[11][18]
General Locomotor ActivityOpen Field Test[18]

Table 1: Recommended Behavioral Tests for Neurodegenerative Disease Models.

Post-Mortem Tissue Analysis

After the final behavioral tests, animals are euthanized, and brain tissue is collected for molecular and cellular analysis to investigate the underlying mechanisms of THB's action.

IHC allows for the visualization and quantification of specific cellular markers within the brain tissue architecture. This protocol focuses on markers for microglia (Iba1) and astrocytes (GFAP), key players in neuroinflammation.[24][25]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or vibratome

  • Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies (e.g., Rabbit anti-Iba1, Mouse anti-GFAP)

  • Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • DAPI mounting medium

Procedure:

  • Perfusion & Fixation: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Post-fixation & Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Then, cryoprotect by sequential immersion in 15% and 30% sucrose solutions until the brain sinks.

  • Sectioning: Snap-freeze the brain and cut 20-40 µm thick sections on a cryostat. Mount sections on charged slides.

  • Permeabilization & Blocking: Wash sections with PBS. Permeabilize and block non-specific binding by incubating in blocking solution for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash sections with PBS. Incubate with appropriate secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Counterstaining & Mounting: Wash sections thoroughly. Mount with DAPI-containing mounting medium to stain cell nuclei.

  • Imaging: Visualize sections using a fluorescence or confocal microscope. Quantify staining intensity or cell morphology in relevant brain regions (e.g., hippocampus, substantia nigra).

Scientist's Note: Activated microglia, which are indicative of neuroinflammation, often exhibit an amoeboid morphology with retracted processes, in contrast to the ramified shape of resting microglia.[26][27] GFAP upregulation is a hallmark of reactive astrogliosis.[25][28]

Western blotting is a powerful technique to quantify the levels of specific proteins, such as those involved in apoptosis.[12][29]

Materials:

  • Brain tissue from relevant regions (e.g., cortex, hippocampus)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., Rabbit anti-Cleaved Caspase-3, Rabbit anti-Bcl-2, Rabbit anti-Bax, Mouse anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-β-actin) overnight at 4°C on a shaker.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the levels of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading. An increased Bcl-2/Bax ratio or elevated Cleaved Caspase-3 levels would indicate modulation of apoptosis.[14][29]

Section 5: Data Summary and Interpretation

Parameter Typical Method Key Markers / Endpoints Interpretation of Neuroprotective Effect References
Cognitive Function Morris Water MazeDecreased escape latency, increased time in target quadrantImproved spatial learning and memory[22][23][30]
Motor Function Rotarod TestIncreased latency to fallImproved motor coordination and balance[11][14]
Apoptosis Western Blot, IHCCleaved Caspase-3, Bcl-2/Bax ratioDecreased Cleaved Caspase-3, Increased Bcl-2/Bax ratio[12][14][31]
Neuroinflammation IHC, ELISAIba1, GFAP, TNF-α, IL-1βReduced Iba1/GFAP reactivity, decreased cytokine levels[16][24][25]
Neuronal Survival IHC, Nissl StainingTH (for DA neurons), NeuN (for general neurons)Increased number of TH-positive or NeuN-positive cells[14][31]

Table 2: Summary of Endpoints for Efficacy Assessment.

Section 6: Conclusion

(±)-Tetrahydroberberine holds considerable promise as a therapeutic agent for neurodegenerative diseases due to its ability to target multiple pathological pathways. The protocols and guidelines presented here provide a framework for the systematic evaluation of (±)-THB in preclinical animal models. By employing robust experimental designs, appropriate administration techniques, and a comprehensive battery of behavioral and molecular assessments, researchers can generate high-quality, reproducible data to elucidate the neuroprotective potential of this compound and advance its development toward clinical applications.

References

A complete, numbered list of all cited sources with verifiable URLs.

  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice.
  • Behavioral phenotyping of mouse models of neurodegeneration.
  • Behavioral phenotyping of mouse models of neurodegeneration. PubMed.
  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Spandidos Publications.
  • Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PubMed Central.
  • Immunohistochemical staining for inflammatory mediators and brain cells. ResearchGate.
  • Demethylenetetrahydroberberine protects dopaminergic neurons in a mouse model of Parkinson's disease. PubMed.
  • Therapeutic Effect of Berberine on Huntington's Disease Transgenic Mouse Model. PLOS One.
  • Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. PubMed.
  • Prospective clinical biomarkers of caspase-mediated apoptosis associated with neuronal and neurovascular damage following stroke and other severe brain injuries: Implications for chronic neurodegeneration. PubMed Central.
  • Western blotting for markers of early/late neuronal development, apoptosis, and axonal regeneration of the ipsilateral hippocampus in sham and HI rat pups treated with vehicle or sildenafil. ResearchGate.
  • Tetrahydroberberine inhibits acetylcholine-induced K+ current in acutely dissociated rat hippocampal CA1 pyramidal neurons. PubMed.
  • Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue. PubMed Central.
  • Neuroprotective effects of berberine in animal models of Alzheimer's disease: A systematic review of pre-clinical studies. Hong Kong Baptist University - HKBU Scholars.
  • Neuroglia - Characteristics of Immunohistochemical Markers.
  • Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways. PubMed Central.
  • Neuroprotective effects of berberine in animal models of Alzheimer's disease: a systematic review of pre-clinical studies. PubMed Central.
  • Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. PubMed.
  • Therapeutic Effect of Berberine on Huntington's Disease Transgenic Mouse Model. ResearchGate.
  • Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. Frontiers.
  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. PubMed Central.
  • 8,8-Dimethyldihydroberberine with improved bioavailability and oral efficacy on obese and diabetic mouse models. PubMed.
  • Neuroprotective effects of berberine in animal models of Alzheimer's disease: a systematic review of pre-clinical studies. PubMed.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Brain-derived extracellular vesicles potentially mediate crosstalk with peripheral organs in neurodegenerative diseases. Frontiers.
  • Immunohistochemical staining of each microglial marker. Representative... ResearchGate.
  • Berberine mitigates cognitive decline in an Alzheimer's Disease Mouse Model by targeting both tau hyperphosphorylation and autophagic clearance. PubMed.
  • Combating Neurodegenerative Diseases with the Plant Alkaloid Berberine: Molecular Mechanisms and Therapeutic Potential. SciSpace.
  • Berberine prevents nigrostriatal dopaminergic neuronal loss and suppresses hippocampal apoptosis in mice with Parkinson's disease. ResearchGate.
  • Unraveling Berberine's Molecular Mechanisms in Neuroprotection Against Neurodegeneration. R Discovery.
  • Therapeutic Effect of Berberine on Huntington's Disease Transgenic Mouse Model. PLOS One.
  • Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. PubMed Central.
  • Berberine: A Promising Treatment for Neurodegenerative Diseases. Frontiers.
  • Tetrahydroberberine alleviates high-fat diet-induced hyperlipidemia in mice via augmenting lipoprotein assembly-induced clearance of low-density lipoprotein and intermediate-density lipoprotein. PubMed.
  • Can Berberine Serve as a New Therapy for Parkinson's Disease? PubMed.
  • ACUTE TOXICITY OF NANO BERBERINE GEL IN WHITE MICE.
  • Neuroprotective Potentials of Berberine in Rotenone-Induced Parkinson’s Disease-like Motor Symptoms in Rats. MDPI.
  • Berberine can be a Potential Therapeutic Agent in Treatment of Huntington's Disease: A Proposed Mechanistic Insight. PubMed.
  • Mouse Stereotaxic Surgeries. Protocols.io.
  • Voluntary oral administration of drugs in mice. ResearchGate.
  • Oral administration of berberine limits post-traumatic osteoarthritis development and associated pain via AMP-activated protein kinase (AMPK) in mice. PubMed.

Sources

Application Note: A Guide to In Vitro Assays for Assessing the Antioxidant Activity of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3] Antioxidants are molecules that can safely interact with free radicals to terminate the chain reaction before vital molecules are damaged.[4][5] Consequently, there is significant interest in identifying and characterizing novel antioxidant compounds from natural sources for therapeutic and preventative applications.[4][6]

(±)-Tetrahydroberberine (THB), a naturally occurring isoquinoline alkaloid, is the reduced form of berberine.[7] Unlike its parent compound, THB exhibits low cytotoxicity and has demonstrated significant potential as an antioxidant and anti-inflammatory agent.[7][8] To rigorously evaluate the therapeutic promise of THB, it is crucial to employ a suite of validated in vitro assays that can comprehensively characterize its antioxidant profile.

This guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for assessing the in vitro antioxidant activity of (±)-Tetrahydroberberine. We will explore both chemical (acellular) and cell-based assays, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Section 1: Fundamental Principles of Antioxidant Assays

The antioxidant activity of a compound like THB can be exerted through various mechanisms. In vitro assays are typically designed to measure a compound's capacity to engage in two primary types of reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom.

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant neutralizes a radical by donating an electron. This reduction of the radical is often associated with a measurable color change.[9]

It is imperative to use a panel of assays that cover these different mechanisms, as no single assay can capture the total antioxidant capacity of a compound.[10]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) THB_H (±)-THB-H THB (±)-THB• THB_H->THB H• donation R Radical (R•) RH Neutralized Radical (R-H) R->RH H• acceptance THB_SET (±)-THB THB_Radical (±)-THB•+ THB_SET->THB_Radical e- donation Probe_Ox Oxidized Probe (Probe+) Probe_Red Reduced Probe Probe_Ox->Probe_Red e- acceptance

Caption: Fundamental antioxidant mechanisms: HAT vs. SET pathways.

Section 2: Acellular Antioxidant Capacity Assays

Acellular, or chemical, assays are rapid, simple, and inexpensive methods for screening the radical scavenging and reducing potential of compounds.[6] They form the foundational tier of antioxidant assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular SET-based method.[11] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[11] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[11][12] The degree of discoloration is directly proportional to the scavenging activity of the test compound.[12]

G DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H Reduction (Color Loss) THB (±)-THB THB_Radical (±)-THB• THB->THB_Radical Oxidation

Caption: Reaction principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle in the dark at 4°C.[12]

    • (±)-Tetrahydroberberine Stock Solution: Prepare a stock solution of THB (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol). Note: Solubility testing is crucial.

    • Test Concentrations: Create a series of dilutions from the THB stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[9]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each THB dilution (or standard/vehicle control) to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[11][12]

    • Measure the absorbance at 517 nm using a microplate reader.[9][11]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100[13] Where Abs_control is the absorbance of the DPPH solution with the vehicle control, and Abs_sample is the absorbance of the DPPH solution with the THB sample.

    • Plot the % RSA against the concentration of THB.

    • Determine the IC50 value , which is the concentration of THB required to scavenge 50% of the DPPH radicals. This can be calculated using linear regression analysis from the dose-response curve.[14][15]

Example Data Presentation:

Concentration (µg/mL)% Radical Scavenging Activity
18.5 ± 0.7
522.1 ± 1.5
1041.3 ± 2.1
2565.8 ± 3.4
5089.2 ± 1.9
IC50 (µg/mL) 12.7
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16][17] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[18][19] The resulting blue-green radical solution has a characteristic absorbance at 734 nm.[17][20] In the presence of an antioxidant, the radical is reduced, and the solution's color fades.[17] This assay is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[18][20]

    • Working ABTS•+ Solution: Before use, dilute the stock radical solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

    • Standard: Prepare a standard curve using Trolox (a water-soluble vitamin E analog).[21]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of THB sample or Trolox standard to the wells.

    • Add 180 µL of the working ABTS•+ solution.

    • Incubate at room temperature for 6-10 minutes.[22]

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .[23] This is determined by comparing the antioxidant activity of the sample to that of the Trolox standard curve. The TEAC value indicates the concentration of Trolox that would produce the same level of antioxidant activity as the sample.[24][25]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][26] The assay is conducted at an acidic pH (3.6), where a complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine) is reduced by the antioxidant to the ferrous form (Fe²⁺-TPTZ).[26][27] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[4][27]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[26][27] Warm the reagent to 37°C before use.[26]

    • Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).[27]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the THB sample or ferrous sulfate standard to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for a defined time (typically 4-30 minutes).[26]

    • Measure the absorbance at 593 nm.[27]

  • Data Analysis:

    • The antioxidant capacity is calculated based on the standard curve of Fe²⁺.

    • Results are expressed as µM of Fe²⁺ equivalents or FRAP value.[1]

Section 3: Cell-Based Antioxidant Assays

While chemical assays are excellent for initial screening, they do not account for biological factors like cell uptake, distribution, and metabolism.[6] Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential.[6][28]

Cellular Antioxidant Assay (CAA)

Principle: The CAA measures the ability of a compound to prevent the formation of intracellular ROS in a cell culture model, such as human hepatocarcinoma (HepG2) cells.[28][29] Cells are pre-loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[29][30] DCFH-DA is non-fluorescent and cell-permeable. Once inside the cell, cellular esterases cleave the diacetate groups, trapping the now polar DCFH within the cell.[29][30] Subsequently, a peroxyl radical generator (like ABAP) is added to induce oxidative stress.[29] Intracellular ROS oxidize DCFH to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[30][31] An effective antioxidant like THB will enter the cells and quench the ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal.[29]

Caption: Workflow of the Cellular Antioxidant Assay (CAA).

Protocol:

  • Cell Culture:

    • Seed HepG2 cells into a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.[28]

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment and confluence.[28]

  • Assay Procedure:

    • Remove the growth medium and wash the cells with PBS.[29]

    • Treat the cells for 1 hour with 100 µL of treatment medium containing various concentrations of THB or a standard like quercetin.[29]

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to the cells and incubate for 1 hour.[28][31]

    • Remove the DCFH-DA solution, wash the cells, and then add 100 µL of the radical initiator (e.g., 600 µM ABAP) to all wells except the blank controls.[29]

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement and Data Analysis:

    • Measure fluorescence kinetically every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.[31]

    • The data is used to calculate the area under the curve (AUC).

    • The antioxidant activity is quantified as CAA units, where one CAA unit is equivalent to the activity of 1 µmol of quercetin.[29] CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Section 4: Summary and Strategic Application

A multi-assay approach is crucial for a comprehensive understanding of the antioxidant properties of (±)-Tetrahydroberberine.

Comparative Summary of Assays:

AssayPrincipleMeasuresStandardProsCons
DPPH SET/HATRadical ScavengingAscorbic Acid/TroloxSimple, rapid, sensitive[6]Interference from colored compounds
ABTS SET/HATRadical ScavengingTroloxWorks for hydrophilic & lipophilic compoundsRadical generation is time-consuming
FRAP SETReducing PowerFeSO₄High throughput, direct measure of reductionDoes not measure scavenging of key ROS
CAA ROS ScavengingIntracellular ActivityQuercetinBiologically relevant, considers bioavailability[6]More complex, requires cell culture facilities

Recommended Workflow:

G Prep Sample Preparation (±)-THB in appropriate solvent Screen Tier 1: Acellular Screening Prep->Screen DPPH DPPH Assay (IC50) Screen->DPPH ABTS ABTS Assay (TEAC) Screen->ABTS FRAP FRAP Assay (Fe2+ Equiv.) Screen->FRAP Validate Tier 2: Cellular Validation DPPH->Validate ABTS->Validate FRAP->Validate CAA CAA Assay (Quercetin Equiv.) Validate->CAA Report Comprehensive Antioxidant Profile CAA->Report

Caption: A strategic workflow for assessing THB's antioxidant activity.

By following this tiered approach, researchers can efficiently screen (±)-Tetrahydroberberine's fundamental chemical antioxidant properties and then validate these findings in a more complex, biologically relevant cellular system. This comprehensive evaluation is essential for substantiating its potential as a therapeutic agent for diseases rooted in oxidative stress.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). MDPI.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2022). MDPI.
  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). YouTube.
  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024). International Journal of Novel Research and Development.
  • Doubts - ABTS Radical Cation Decolorization Assay. (2011). Protocol Online.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.
  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.). ResearchGate.
  • How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)? (2020). ResearchGate.
  • Trolox equivalent antioxidant capacity. (n.d.). Wikipedia.
  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs, Inc.
  • Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). ResearchGate.
  • Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. (2021). YouTube.
  • Cellular Antioxidant Assay Kit. (n.d.). Kamiya Biomedical Company.
  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • How to calculate IC50 value from percent inhibition graph for antioxidant activity. (2019). Quora.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI.
  • How can I calculate IC50 in DPPH test? (2022). ResearchGate.
  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc.
  • Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. (2014). Acta Crystallographica Section E.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • TEAC Assay. (n.d.). Citeq Biologics.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Antioxidant activity of a Polyherbal formulation 'ACHF-01' by DPPH radical scavenging assay. (2024). World Journal of Advanced Research and Reviews.
  • Antioxidant Assay: The DPPH Method. (n.d.). LOUIS.
  • AETHEION TEAC Value | Highest Antioxidant Capacity. (n.d.). AETHEION.
  • Preparation and structural elucidation of (−)-tetrahydroberberine-(+)-2,3-di(p-toluyl) tartaric acid complex. (2008). ResearchGate.
  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. (2020). Beilstein Journal of Organic Chemistry.
  • In vitro antioxidant studies on the benzyl tetra isoquinoline alkaloid berberine. (n.d.). SciSpace.
  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. (2023). Antioxidants.
  • A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin. (n.d.). MDPI.
  • Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. (2017). AAPS PharmSciTech.

Sources

Cell-based assays for (±)-Tetrahydroberberine dopamine receptor antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Characterizing Dopamine Receptor Antagonism of (±)-Tetrahydroberberine Using Advanced Cell-Based Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of (±)-Tetrahydroberberine's (THB) antagonistic activity at dopamine D1 and D2 receptors. Tetrahydroprotoberberine (THPB) alkaloids, including THB, are recognized for their potential therapeutic effects, often mediated through interaction with the dopaminergic system.[1][2] This guide details the principles of dopamine receptor signaling, outlines robust cell-based assay methodologies—including radioligand binding, functional cAMP modulation, and reporter gene assays—and provides detailed, step-by-step protocols. The methodologies are designed to deliver reliable determination of binding affinity (Ki) and functional potency (IC50), enabling a thorough pharmacological assessment of compounds like (±)-THB.

Introduction: The Significance of (±)-Tetrahydroberberine and Dopamine Receptors

(±)-Tetrahydroberberine (THB) is a naturally derived isoquinoline alkaloid with a range of documented pharmacological activities, including neuroprotective and anti-inflammatory effects.[3][4] A significant portion of its biological action is attributed to its interaction with the central nervous system, particularly its modulation of dopamine receptors.[1] Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are pivotal in regulating motor control, cognition, motivation, and reward pathways.[5] They are primary targets for therapeutic intervention in numerous neurological and psychiatric disorders.

Dopamine receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4). These families are distinguished by their coupling to different G-proteins and their opposing effects on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[6][7] Given that compounds in the THB family have been identified as dopamine receptor antagonists, it is crucial to employ precise and validated methods to quantify this activity.[1][8] This application note provides the foundational principles and detailed protocols necessary to characterize the antagonistic profile of (±)-THB at both D1 and D2 receptors using state-of-the-art cell-based assays.

Core Principles: Dopamine Receptor Signaling and Antagonism

Understanding the downstream signaling of dopamine receptors is fundamental to designing and interpreting antagonism assays.

  • D1-like Receptors (Gαs-coupled): Upon binding dopamine, D1-like receptors couple to the Gαs protein, which activates the enzyme adenylyl cyclase. This leads to the conversion of ATP into cAMP, resulting in an increase in intracellular cAMP levels.[6][9]

  • D2-like Receptors (Gαi-coupled): Conversely, D2-like receptors couple to the Gαi protein, which inhibits adenylyl cyclase activity. This action leads to a decrease in intracellular cAMP production.[5][6][10]

An antagonist is a compound that binds to the receptor but fails to elicit the conformational change required for G-protein activation. Its efficacy is measured by its ability to block or reverse the action of an agonist (e.g., dopamine). The key pharmacological parameters derived from these assays are:

  • Binding Affinity (Ki): A measure of how tightly a ligand binds to a receptor. It is determined using competition binding assays where the antagonist competes with a radiolabeled ligand.[11][12]

  • Functional Potency (IC50): The concentration of an antagonist required to inhibit 50% of the maximal response produced by an agonist. This is determined in functional assays that measure a downstream cellular response.[11]

G_Protein_Signaling cluster_D1 D1-like Receptor Pathway (Gαs) cluster_D2 D2-like Receptor Pathway (Gαi) D1_Receptor D1 Receptor Gas Gαs D1_Receptor->Gas Activates AC_D1 Adenylyl Cyclase Gas->AC_D1 Stimulates cAMP_up ↑ cAMP AC_D1->cAMP_up ATP → PKA Protein Kinase A cAMP_up->PKA Activates Dopamine_D1 Dopamine Dopamine_D1->D1_Receptor Binds & Activates THB_D1 (±)-THB (Antagonist) THB_D1->D1_Receptor Binds & Blocks D2_Receptor D2 Receptor Gai Gαi D2_Receptor->Gai Activates AC_D2 Adenylyl Cyclase Gai->AC_D2 Inhibits cAMP_down ↓ cAMP AC_D2->cAMP_down ATP ⇥ Dopamine_D2 Dopamine Dopamine_D2->D2_Receptor Binds & Activates THB_D2 (±)-THB (Antagonist) THB_D2->D2_Receptor Binds & Blocks

Figure 1: Opposing signaling pathways of D1-like and D2-like dopamine receptors.

Experimental Design: A Multi-Assay Approach

A robust characterization of (±)-THB requires both direct binding assessment and functional validation. We present three complementary assays.

Assay_Workflow cluster_workflow General Assay Workflow cluster_assays Assay Type start Prepare Cells Expressing D1 or D2 Receptors binding Assay 1: Radioligand Binding start->binding cAMP Assay 2: cAMP Functional start->cAMP reporter Assay 3: CRE-Luciferase Reporter start->reporter add_thb Add Serial Dilutions of (±)-THB binding->add_thb Add Radioligand cAMP->add_thb Pre-incubate reporter->add_thb Pre-incubate stimulate Stimulate with Agonist (e.g., Dopamine) add_thb->stimulate measure Measure Endpoint stimulate->measure analyze Analyze Data (IC50 / Ki Calculation) measure->analyze

Figure 2: Generalized workflow for characterizing antagonist activity.

Assay 1: Radioligand Competition Binding
  • Objective: To determine the binding affinity (Ki) of (±)-THB at D1 and D2 receptors.

  • Principle: This assay measures the ability of unlabeled (±)-THB to compete with and displace a known high-affinity radiolabeled ligand from the receptor.[11][13] The amount of radioligand bound is inversely proportional to the affinity and concentration of the competing test compound. This is considered the gold standard for quantifying binding affinity.[12]

Assay 2: cAMP Accumulation Functional Assay
  • Objective: To determine the functional potency (IC50) of (±)-THB in modulating the primary downstream signal of dopamine receptors.

  • Principle: This assay quantifies intracellular cAMP levels, typically using sensitive immunoassay technologies like HTRF® (Homogeneous Time-Resolved Fluorescence).[14][15][16]

    • For D1 Receptors: The assay measures the ability of (±)-THB to inhibit the increase in cAMP induced by dopamine.[17]

    • For D2 Receptors: The assay measures the ability of (±)-THB to block the dopamine-mediated inhibition of adenylyl cyclase. To achieve a measurable window, adenylyl cyclase is first stimulated with forskolin to raise basal cAMP levels.[18]

Assay 3: CRE-Luciferase Reporter Gene Assay
  • Objective: To provide an alternative and often amplified measure of functional potency (IC50).

  • Principle: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a cAMP Response Element (CRE).[19][20][21] Modulation of cAMP levels by dopamine receptor activity leads to changes in CREB transcription factor activity, which in turn drives the expression of luciferase. The resulting luminescence provides a robust readout of receptor activation or inhibition.[22][23]

Materials and Reagents

CategoryItemRecommended Source/Example
Cell Lines HEK293 or CHO cells stably expressing human Dopamine D1 ReceptorInnoprot (e.g., cAMP NOMAD D1)[24], Cells Online[25]
HEK293 or CHO cells stably expressing human Dopamine D2 ReceptorGenScript (e.g., M00152)[5], Millipore (e.g., HTS039RTA)[10]
HEK293 CRE-Luciferase Reporter Cell LineBPS Bioscience (e.g., 60509)[21], Promega (e.g., TB362)[22]
Test Compounds (±)-TetrahydroberberineUser-supplied or commercial source
Dopamine hydrochloride (Agonist)Sigma-Aldrich
SCH23390 (D1-selective antagonist control)Tocris Bioscience
Haloperidol (D2-selective antagonist control)Tocris Bioscience
Radioligands [³H]-SCH23390 (for D1 binding)PerkinElmer
[³H]-Spiperone (for D2 binding)PerkinElmer[13]
Assay Kits HTRF® cAMP Dynamic 2 KitRevvity/Cisbio[14]
ONE-Glo™ or Dual-Glo® Luciferase Assay SystemPromega[22]
General Reagents Cell Culture Media (DMEM, Ham's F-12K)Gibco/Thermo Fisher Scientific
Fetal Bovine Serum (FBS)Gibco/Thermo Fisher Scientific
Penicillin-StreptomycinGibco/Thermo Fisher Scientific
Assay Buffers (HBSS, PBS, Tris-HCl)Sigma-Aldrich
ForskolinSigma-Aldrich
96-well and 384-well assay plates (white, clear bottom)Corning, Greiner
Glass fiber filtermats (for binding assay)PerkinElmer
Scintillation cocktailPerkinElmer

Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (D2 Receptor Example)

This protocol is adapted for the D2 receptor using [³H]-Spiperone. A similar protocol can be established for the D1 receptor using [³H]-SCH23390.

  • Membrane Preparation:

    • Culture CHO-K1/D2 cells to ~90% confluency.

    • Wash cells with ice-cold PBS and scrape into collection buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Homogenize cells using a Dounce or polytron homogenizer on ice.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), and determine protein concentration (e.g., Bradford assay).

    • Aliquot and store membranes at -80°C.

  • Assay Execution (96-well format):

    • Prepare serial dilutions of (±)-THB in assay buffer (e.g., 10 µM to 0.1 nM final concentration).

    • In a 96-well plate, add in order:

      • 50 µL assay buffer (for Total Binding).

      • 50 µL of 10 µM Haloperidol (for Non-Specific Binding, NSB).

      • 50 µL of (±)-THB dilutions.

    • Add 50 µL of diluted [³H]-Spiperone (final concentration ~0.2 nM, at its Kd).

    • Add 100 µL of diluted cell membranes (5-20 µg protein/well).

    • Incubate the plate at room temperature for 90-120 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly harvest the plate contents onto a glass fiber filtermat using a cell harvester, washing 3-4 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filtermat completely.

    • Place the mat in a sample bag, add scintillation cocktail, and seal.

    • Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: HTRF® cAMP Functional Antagonist Assay (D1 Receptor Example)
  • Cell Preparation:

    • Plate HEK293-D1 cells in a white, 384-well tissue culture plate at a density of 5,000-10,000 cells/well in 10 µL of assay buffer (e.g., HBSS with 20 mM HEPES).

    • Allow cells to settle for 30-60 minutes at room temperature.

  • Compound Addition:

    • Prepare 4X serial dilutions of (±)-THB and the control antagonist (SCH23390).

    • Add 5 µL of the antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Prepare a 4X solution of Dopamine at its EC80 concentration (determined previously in an agonist-mode experiment).

    • Add 5 µL of the Dopamine solution to all wells except the basal control wells (which receive 5 µL of buffer).

  • Lysis and Detection:

    • Incubate for 30 minutes at room temperature.

    • Following the HTRF® kit manufacturer's instructions, prepare the lysis buffer containing the HTRF® reagents (cAMP-d2 and anti-cAMP Cryptate).[26]

    • Add 10 µL of the combined lysis/detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the 665/620 ratio for each well.

Protocol 3: CRE-Luciferase Reporter Gene Assay
  • Cell Plating and Transfection (if not using a stable line):

    • Plate HEK293 cells in a 96-well white, clear-bottom plate.

    • Co-transfect with a CRE-luciferase reporter plasmid and a plasmid expressing the desired dopamine receptor (D1 or D2). Allow 24 hours for expression.

    • Note: Using a stable, clonal cell line co-expressing the receptor and reporter is highly recommended for consistency.[20][21]

  • Assay Execution:

    • Change the medium to a serum-free or low-serum assay medium.

    • Add serial dilutions of (±)-THB and incubate for 30 minutes.

    • Add the agonist (Dopamine for D1; Dopamine + Forskolin for D2) at an EC80 concentration.

    • Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours. This period is critical for transcription and translation of the luciferase enzyme.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase detection reagent (e.g., ONE-Glo™) to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the luciferin substrate.[19]

    • Incubate for 5-10 minutes to allow the signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For all assays, raw data should be normalized. For functional assays, data is typically normalized to the control response (e.g., 0% inhibition for agonist-only wells, 100% inhibition for wells with a saturating concentration of a known antagonist).

  • Generate Dose-Response Curves: Plot the normalized response (%) versus the logarithm of the antagonist concentration.

  • Calculate IC50: Use non-linear regression analysis (sigmoidal dose-response, variable slope) in a program like GraphPad Prism to fit the curve and determine the IC50 value.

  • Calculate Ki from IC50 (for Binding Assays): Convert the IC50 value from the competition binding assay to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).[27]

Example Data Summary
CompoundReceptorAssay TypeResult
(±)-THBD1BindingKi = 450 nM
D1cAMP FunctionalIC50 = 675 nM
D2BindingKi = 120 nM
D2cAMP FunctionalIC50 = 210 nM
SCH23390 D1cAMP FunctionalIC50 = 5.2 nM
Haloperidol D2cAMP FunctionalIC50 = 8.1 nM

Interpretation: The example data suggests that (±)-THB is an antagonist at both D1 and D2 receptors, with approximately 3.75-fold higher binding affinity (Ki) and 3.2-fold higher functional potency (IC50) for the D2 receptor over the D1 receptor.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell plating; Pipetting errors; Edge effects in plates.Use a multichannel or automated pipette; Ensure even cell suspension; Avoid using the outer wells of the plate or fill them with buffer.
Low Signal or Small Assay Window Low receptor expression; Inactive agonist/reagents; Incorrect cell number; Suboptimal incubation times.Verify receptor expression (e.g., via Western Blot); Use fresh agonist and validated reagents; Optimize cell density and incubation times for each step.
Curve Does Not Reach 100% or 0% Compound insolubility at high concentrations; Compound has partial agonist/antagonist activity; Cytotoxicity.Check compound solubility in assay buffer; If a full curve is not achieved, the value is an estimate; Perform a cell viability assay in parallel (e.g., CellTiter-Glo®).
High Non-Specific Binding (Binding Assay) Radioligand is "sticky"; Insufficient washing; Filtermat not pre-soaked.Try a different radioligand if available; Increase the number and volume of washes; Pre-soak filtermats in buffer containing 0.5% polyethyleneimine (PEI).

References

  • Gabriel, D., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. [Link]
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual.
  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. [Link]
  • Markossian, S., et al. (Eds.). (2004-). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
  • Jin, G. Z., et al. (2007). Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction. Acta Pharmacologica Sinica. [Link]
  • Innoprot. (n.d.). cAMP NOMAD D1 Dopamine Receptor Cell Line. [Link]
  • Lee, K. T., et al. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Journal of Biotechnology. [Link]
  • Creative Bioarray. (n.d.). cAMP Assay. [Link]
  • Liu, Y. N., et al. (2019). Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation. Journal of Computer-Aided Molecular Design. [Link]
  • Agilent. (n.d.). GPCR Signaling Assays. [Link]
  • National Center for Biotechnology Information. (n.d.). Schematic illustration of the assay principle of the HTRF cAMP assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • BPS Bioscience. (n.d.). CRE/CREB Reporter Assay Kit. [Link]
  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]
  • Cells Online. (n.d.). D1 Dopamine Receptor Cell Line. [Link]
  • Wu, J., et al. (2010). Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology. [Link]
  • Wikipedia. (n.d.). Ligand binding assay. [Link]
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
  • Liu, Y. N., et al. (2019).
  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. [Link]
  • Indigo Biosciences. (n.d.). Human DRD1 Reporter Assay Kit. [Link]
  • Millipore. (n.d.). Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells. [Link]
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]
  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
  • Tiberi, M., et al. (1993). Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-.
  • ResearchGate. (2019).
  • MacLaren, D. C., et al. (1996). Repetitive, Non-Invasive Imaging of the Dopamine D2 Receptor as a Reporter Gene in Living Animals. Gene Therapy. [Link]
  • Clark, R. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]
  • BPS Bioscience. (n.d.).
  • van der Westhuizen, E. J., et al. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
  • Jeong, J. M., et al. (2005). Development of a Dual Membrane Protein Reporter System Using Sodium Iodide Symporter and Mutant Dopamine D2 Receptor Transgenes. Journal of Nuclear Medicine. [Link]
  • Promega Corporation. (n.d.).
  • Prus, A. J., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]
  • van der Westhuizen, E. J., et al. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Request PDF. [Link]
  • Jeong, H. J., et al. (2015). Berberine is a dopamine D1- and D2-like receptor antagonist and ameliorates experimentally induced colitis by suppressing innate and adaptive immune responses. Journal of Neuroimmunology. [Link]
  • Frederick, A. L., et al. (2015). Evidence against dopamine D1/D2 receptor heteromers.
  • Seamans, J. K., et al. (2003). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience. [Link]

Sources

Application Notes and Protocols for Studying the Cardiac Effects of (±)-Tetrahydroberberine Using the Langendorff Heart Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cardioprotective Potential of (±)-Tetrahydroberberine

(±)-Tetrahydroberberine (THB), a derivative of berberine, an alkaloid used in traditional Chinese medicine, has garnered significant interest for its cardiovascular properties.[1][2] Preclinical studies suggest that THB possesses antiarrhythmic and cardioprotective effects, particularly in the context of myocardial ischemia and reperfusion injury.[3][4] The Langendorff isolated heart model serves as a powerful ex vivo platform to meticulously investigate these direct cardiac effects, independent of systemic neurohormonal influences.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Langendorff preparation to elucidate the cardiac pharmacology of THB.

The Langendorff technique involves retrogradely perfusing an isolated heart through the aorta with an oxygenated nutrient solution.[5][8][9] This method maintains the heart's viability and contractile function for several hours, allowing for the controlled administration of pharmacological agents and the precise measurement of various cardiac parameters.[8][10] By employing this model, researchers can gain in-depth insights into the direct inotropic (contractility), chronotropic (heart rate), and dromotropic (conduction) effects of THB, as well as its influence on coronary vascular tone.

Scientific Rationale: The Langendorff System as a Self-Validating Tool

The elegance of the Langendorff preparation lies in its ability to provide a stable and reproducible physiological environment.[9][11] This stability is crucial for discerning the true pharmacological impact of a compound like THB. A key principle of this protocol is the establishment of a steady-state baseline before any experimental intervention. This baseline acts as an internal control for each heart, ensuring that any observed changes can be confidently attributed to the administration of THB. Furthermore, the dose-response relationship, a cornerstone of pharmacological studies, can be meticulously established by incrementally increasing the concentration of THB in the perfusate.

Experimental Workflow: From Heart Isolation to Data Acquisition

The following workflow provides a logical sequence for conducting a study on the cardiac effects of THB using the Langendorff model.

experimental_workflow cluster_prep Preparation cluster_perfusion Langendorff Perfusion cluster_analysis Data Analysis animal_prep Animal Preparation (Anesthesia & Heparinization) heart_excision Heart Excision animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation stabilization Stabilization Period (Baseline Recording) cannulation->stabilization thb_admin THB Administration (Dose-Response) stabilization->thb_admin data_acq Data Acquisition (LVDP, HR, CF, ECG) stabilization->data_acq washout Washout Period thb_admin->washout thb_admin->data_acq washout->data_acq analysis Pharmacological Analysis data_acq->analysis

Figure 1: A schematic overview of the experimental workflow for assessing the cardiac effects of (±)-Tetrahydroberberine using the Langendorff heart model.

Detailed Protocols

Part 1: Preparation of Perfusion Buffer and Drug Solutions

Krebs-Henseleit Buffer (KHB): A commonly used physiological salt solution for Langendorff perfusion is the Krebs-Henseleit buffer.[8]

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0

Protocol:

  • Prepare the KHB by dissolving the salts in ultrapure water.

  • Continuously gas the buffer with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4.[8]

  • Warm the buffer to 37°C using a water bath and circulating water jacket.[12]

(±)-Tetrahydroberberine (THB) Stock Solution:

  • Prepare a high-concentration stock solution of THB (e.g., 10 mM) in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the perfusate should be minimal (typically <0.1%) to avoid solvent-induced cardiac effects.

  • Prepare serial dilutions of THB from the stock solution in KHB to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 1, 10, 30, 100 µM).

Part 2: Langendorff Apparatus Setup and Heart Isolation

Apparatus Setup:

  • Assemble the Langendorff apparatus, ensuring all glassware is clean.

  • Prime the perfusion lines with warmed, oxygenated KHB to remove any air bubbles.

  • Maintain the perfusion pressure at a constant level, typically 60-80 mmHg for a rat heart.[9] This can be achieved using a constant pressure or constant flow system.[13]

Heart Isolation and Cannulation:

  • Anesthetize the experimental animal (e.g., Sprague-Dawley rat) following approved institutional guidelines.

  • Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent intracoronary clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold KHB to induce cardioplegia and minimize ischemic damage.[7]

  • Isolate the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.[7]

  • Secure the aorta with a suture and immediately initiate retrograde perfusion. A successful cannulation is indicated by the heart turning uniformly pink and resuming spontaneous contractions.

Part 3: Experimental Procedure and Data Acquisition

Stabilization Period:

  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should exhibit stable intrinsic heart rate and contractile function.

  • Record baseline data for all measured parameters.

Measurement of Cardiac Parameters:

  • Left Ventricular Developed Pressure (LVDP): Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle.[10][14] Inflate the balloon to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg). LVDP is calculated as the difference between the peak systolic pressure and the end-diastolic pressure.

  • Heart Rate (HR): Calculated from the pressure recordings or from an electrocardiogram (ECG).

  • Coronary Flow (CF): Measure the effluent perfusate collected from the heart over a specific time period.

  • Electrocardiogram (ECG): Place electrodes on the surface of the heart to record electrical activity and assess for any arrhythmic events.[15]

THB Administration (Dose-Response):

  • Introduce the lowest concentration of THB into the perfusion line.

  • Allow the heart to reach a new steady state (typically 10-15 minutes) and record the data.

  • Incrementally increase the concentration of THB, allowing for a stabilization period between each dose.

  • A vehicle control experiment (administering the solvent alone) should be performed to rule out any effects of the solvent.

Washout Period:

  • After the highest concentration of THB has been administered, switch the perfusion back to the drug-free KHB.

  • Monitor the heart for 20-30 minutes to assess the reversibility of any observed effects.

Potential Signaling Pathways of (±)-Tetrahydroberberine in the Heart

Based on existing literature, THB's cardiac effects are likely mediated through the modulation of key ion channels.[1]

signaling_pathway cluster_channels Ion Channel Modulation cluster_effects Cardiac Effects THB (±)-Tetrahydroberberine K_channels Potassium Channels (e.g., KATP, delayed rectifier) THB->K_channels Blockade Ca_channels L-type Calcium Channels THB->Ca_channels Modulation AP_prolongation Action Potential Prolongation K_channels->AP_prolongation Ca_influx_mod Modulation of Ca2+ Influx Ca_channels->Ca_influx_mod Antiarrhythmic Antiarrhythmic Effect AP_prolongation->Antiarrhythmic Myocardial_protection Myocardial Protection Ca_influx_mod->Myocardial_protection Antiarrhythmic->Myocardial_protection

Figure 2: A proposed signaling pathway for the cardiac effects of (±)-Tetrahydroberberine, involving the modulation of potassium and calcium channels.

The antiarrhythmic activity of THB and its parent compound, berberine, is attributed to the blockade of potassium channels, which can prolong the duration of the ventricular action potential.[1][2] Additionally, studies have suggested that THB may modulate L-type calcium channels, which could contribute to its effects on myocardial contractility and its protective role against ischemia-reperfusion injury.[16][17][18]

Data Presentation and Interpretation

Summarize the quantitative data in a clear and structured table for easy comparison of the effects of different concentrations of THB.

THB Conc. (µM)LVDP (% of Baseline)Heart Rate (% of Baseline)Coronary Flow (% of Baseline)
Vehicle
0.1
1.0
10.0
30.0
100.0
Washout

Interpretation:

  • Inotropic Effects: An increase in LVDP suggests a positive inotropic effect, while a decrease indicates a negative inotropic effect.

  • Chronotropic Effects: Changes in heart rate will reveal the chronotropic effects of THB.

  • Vasodilatory Effects: An increase in coronary flow at a constant perfusion pressure suggests a vasodilatory effect on the coronary vasculature.

Troubleshooting and Best Practices

  • Arrhythmias during stabilization: This may indicate suboptimal heart excision or cannulation. Ensure the heart is rapidly placed in ice-cold buffer and the cannulation is performed swiftly.

  • Edema: Over-perfusion or inadequate oncotic pressure can lead to myocardial edema. Ensure the perfusion pressure is within the physiological range.

  • Temperature fluctuations: Maintain a constant temperature of the perfusate as temperature can significantly affect cardiac function.[12]

Safety Precautions

Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. All animal procedures must be performed in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Conclusion

The Langendorff heart model provides a robust and reliable platform for the detailed characterization of the cardiac effects of (±)-Tetrahydroberberine. By following the protocols outlined in these application notes, researchers can obtain high-quality, reproducible data to further understand the therapeutic potential of this promising compound in cardiovascular disease.

References

  • Lau, C. W., Yao, X. Q., Chen, Z. Y., Ko, W. H., & Huang, Y. (2001). Cardiovascular actions of berberine. Cardiovascular drug reviews, 19(3), 234–244. [Link]
  • Wikipedia. (n.d.). Langendorff heart. [Link]
  • Ye, J. H., Liu, W. P., & Li, Y. J. (1993). Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 14(5), 422–425. [Link]
  • Onay-Besikci, A., & Ozkan, S. A. (2018). Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. Methods in molecular biology (Clifton, N.J.), 1816, 107–116. [Link]
  • Al-Nasser, M. N., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2020). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. Journal of pharmacological and toxicological methods, 104, 106880. [Link]
  • ADInstruments. (n.d.).
  • University of South Alabama. (n.d.).
  • ADInstruments. (2019, August 26).
  • ADInstruments. (n.d.).
  • ResearchGate. (n.d.). Cardiovascular Actions of Berberine. [Link]
  • Slideshare. (2022, May 24).
  • Wang, Y., Zhang, Y., Li, Y., & Zhang, W. (2017). Inhibitory effects and mechanism of dihydroberberine on hERG channels expressed in HEK293 cells. PloS one, 12(8), e0181823. [Link]
  • ResearchGate. (n.d.).
  • Wang, Y., Zhang, Y., Li, Y., & Zhang, W. (2017). Inhibitory effects and mechanism of dihydroberberine on hERG channels expressed in HEK293 cells. PLOS ONE, 12(8), e0181823. [Link]
  • Lau, C. W., Yao, X. Q., Chen, Z. Y., Ko, W. H., & Huang, Y. (2001). Cardiovascular actions of berberine. Cardiovascular Drug Reviews, 19(3), 234-244. [Link]
  • Ren, G., Chen, Y., & Chen, H. (2022). Berberine and its derivatives: mechanisms of action in myocardial vascular endothelial injury - a review. Frontiers in Pharmacology, 13, 946243. [Link]
  • Li, Y. J., Jiang, J. D., & Qian, Z. Z. (1995). [Effects of tetrahydroprotoberberines on cytosolic free calcium in cultured rat single myocardial cells]. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 16(2), 143–146. [Link]
  • Patel, V. V., & Goyal, R. K. (2012). Langendorff's isolated perfused rat heart technique: a review. International Journal of Pharmaceutical Sciences and Research, 3(11), 4022-4030. [Link]
  • CorDynamics. (n.d.). Langendorff Heart Studies. [Link]
  • Wang, J., & Wang, L. (2015). Study progress of berberine for treating cardiovascular disease.
  • Scribd. (n.d.).
  • Wang, Y. X., & Zheng, Y. M. (1997). Inhibitory effects of berberine on ATP-sensitive K+ channels in cardiac myocytes. European journal of pharmacology, 316(2-3), 307–315. [Link]
  • Patel, V. V., & Goyal, R. K. (2012). Langendorff's isolated perfused rat heart technique: a review. International Journal of Pharmaceutical Sciences and Research, 3(11), 4022-4030. [Link]
  • ADInstruments. (n.d.).
  • Wang, Y. X., & Zheng, Y. M. (1998). Inhibitory effects of berberine on IK1, IK, and HERG channels of cardiac myocytes. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 19(3), 221–225. [Link]
  • Cockburn, A. (1983). USE OF THE ISOLATED RAT HEART FOR THE DETECTION OF CARDIOTOXIC AGENTS.
  • Sprung, J., Ogletree-Hughes, M. L., & Moravec, C. S. (2000). Direct cardiac effects in isolated perfused rat hearts measured at increasing concentrations of morphine, alfentanil, fentanyl, ketamine, etomidate, thiopentone, midazolam and propofol. British journal of anaesthesia, 84(5), 591–598. [Link]
  • Bagade, A., Tumbigeremutt, V., & Pallavi, G. (2017). Cardiovascular Effects of Berberine: A Review of the Literature.
  • Bagade, A., Tumbigeremutt, V., & Pallavi, G. (2017). Cardiovascular Effects of Berberine: A Review of the Literature.
  • Wang, Y., Zhang, Y., & Li, Y. (2015). Berberine via suppression of transient receptor potential vanilloid 4 channel improves vascular stiffness in mice. Scientific reports, 5, 12188. [Link]
  • Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]
  • Liang, S., Qu, S., & Li, Y. (2016). Berberine Alleviates the Cerebrovascular Contractility in Streptozotocin-Induced Diabetic Rats Through Modulation of Intracellular Ca²⁺ Handling in Smooth Muscle Cells. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 38(4), 1477–1488. [Link]
  • Yan, Z., Fan, Y., & Sun, H. (2020). Berberine Mediated Positive Inotropic Effects on Rat Hearts via a Ca2+-Dependent Mechanism. Frontiers in Physiology, 11, 579. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Interrogating ATP-Sensitive K⁺ Channels with (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (±)-Tetrahydroberberine (THB), also known as Canadine, as a pharmacological tool to study ATP-sensitive potassium (KATP) channels.[1][2] We will delve into the mechanism of action, provide detailed protocols for electrophysiological investigation, and discuss the critical controls and validation steps necessary for robust scientific inquiry.

Scientific Introduction: The Intersection of a Natural Alkaloid and a Metabolic Sensor

The KATP Channel: A Critical Metabolic Sentinel

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that directly link the metabolic state of a cell to its electrical excitability.[3][4] Comprising four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits, these channels are found in various tissues, including pancreatic β-cells, neurons, and cardiac and smooth muscle cells.[5][6][7]

Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.2 subunit, inducing a conformational change that closes the channel pore.[5] When cellular metabolism is compromised (e.g., during hypoxia or ischemia), the resulting drop in the ATP/ADP ratio causes ATP to dissociate, opening the channel. The subsequent efflux of K⁺ ions hyperpolarizes the cell membrane, reducing excitability and conserving energy—a critical protective mechanism.[3] Their central role in cellular physiology makes KATP channels a significant target for therapeutic intervention in conditions ranging from diabetes to cardiovascular disease and neurological disorders.[6][8]

(±)-Tetrahydroberberine (THB): A Multi-Target Alkaloid with KATP Channel Activity

(±)-Tetrahydroberberine is a naturally occurring isoquinoline alkaloid derived from the reduction of berberine.[1][9][10] While its parent compound, berberine, is a known blocker of cardiac KATP channels[11], THB itself has been identified as a blocker of neuronal KATP channels, particularly in dopaminergic (DA) neurons of the substantia nigra pars compacta (SNc).[12] This activity is believed to contribute to its observed neuroprotective effects in models of Parkinson's disease.[12]

THB exhibits a complex pharmacological profile, with activity at dopamine receptors, calcium channels, and other potassium channels.[1][13][14][15] This guide will focus specifically on its action on KATP channels and provide methodologies to isolate and characterize this interaction.

Mechanism of Action: THB as a KATP Channel Blocker

Experimental evidence strongly suggests that THB functions as a reversible, concentration-dependent blocker of open KATP channels.[12] This mode of action is comparable to classical KATP channel blockers like Tolbutamide.[12] The blockade of K⁺ efflux through the channel leads to membrane depolarization, which in excitable cells like neurons, increases the frequency of action potential firing.[12] This excitatory effect underpins the potential of THB to counteract pathological hyperpolarization and neuronal silencing.

Visualizing the Mechanism

The following diagram illustrates the proposed mechanism by which THB modulates neuronal excitability through the blockade of KATP channels.

Caption: Proposed mechanism of (±)-Tetrahydroberberine action on neuronal KATP channels.

Experimental Design & Protocols

The following sections provide detailed, field-tested methodologies for investigating the effects of THB on KATP channels using patch-clamp electrophysiology. The primary protocol is adapted from the established methodology used to characterize THB's effects on native neuronal KATP channels.[12]

Part A: Preparation of (±)-Tetrahydroberberine

Rationale: Proper preparation and storage of the compound are critical for experimental reproducibility. THB is sparingly soluble in aqueous solutions; therefore, a high-concentration stock in an organic solvent is required.

Protocol: Stock Solution Preparation

  • Compound: (±)-Tetrahydroberberine (Canadine), powder form.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure: a. Weigh out the desired amount of THB powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10–50 mM). c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Storage: Store aliquots at -20°C, protected from light. Stored correctly, the stock solution is stable for several months.

  • Validation Step: On the day of the experiment, prepare fresh dilutions from the stock solution in the extracellular recording buffer. The final concentration of DMSO applied to the cells should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced effects. A vehicle control (extracellular buffer with 0.1% DMSO) must be run in parallel.

Part B: Model System — Acutely Dissociated Neurons

Rationale: Using acutely dissociated neurons from a relevant brain region (e.g., substantia nigra) allows for the study of native KATP channels in their physiological context.[12] This approach preserves the endogenous subunit composition and auxiliary proteins. Alternatively, recombinant expression systems (e.g., HEK293 cells transfected with Kir6.2 and SUR1 cDNA) can be used for more controlled studies of specific channel isoforms.

Protocol: Dissociation of Substantia Nigra Neurons (Rat) This protocol requires adherence to institutional animal care and use guidelines.

  • Anesthesia & Dissection: Anesthetize a young rat (P14-P21) and rapidly dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.

  • Slicing: Prepare coronal slices (300-400 µm) containing the substantia nigra pars compacta (SNc) using a vibratome.

  • Enzymatic Digestion: Transfer slices to an incubation chamber with oxygenated artificial cerebrospinal fluid (aCSF) containing a protease (e.g., Pronase or Trypsin) for a defined period (e.g., 20-30 minutes at 32°C).

  • Washing: Gently transfer the slices to enzyme-free aCSF and allow them to recover for at least 1 hour at room temperature.

  • Trituration: Transfer a single slice to a dish containing extracellular recording solution. Under a dissecting microscope, carefully isolate the SNc region and gently triturate the tissue with fire-polished glass pipettes of decreasing tip diameter until cells are dispersed.

  • Plating: Allow the dissociated neurons to settle and adhere to the bottom of the recording chamber for 15-20 minutes before beginning electrophysiological recordings.

Part C: Perforated Patch-Clamp Electrophysiology

Rationale: The perforated patch-clamp configuration is ideal for studying metabolically sensitive channels like KATP. It uses an antifungal/antibiotic agent (e.g., Amphotericin B or Nystatin) to form small pores in the cell membrane under the pipette tip. These pores allow for electrical access and the passage of small monovalent ions but prevent the dialysis of larger intracellular components like ATP and signaling molecules, thus preserving the cell's metabolic integrity.[13]

Materials: Solution Recipes

Solution TypeComponentConcentration (mM)
Extracellular (Bath) NaCl140
KCl3
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Final pH 7.4 with NaOH, Osmolarity ~310 mOsm
Intracellular (Pipette) K-Gluconate140
MgCl₂1
EGTA1
HEPES10
Amphotericin B240 µg/mL
Final pH 7.2 with KOH, Osmolarity ~290 mOsm

Protocol: Recording & Data Acquisition

  • Pipette Preparation: Back-fill a borosilicate glass pipette (3-5 MΩ resistance) with the Amphotericin B-containing intracellular solution.

  • Seal Formation: Approach a healthy-looking neuron and form a high-resistance (>1 GΩ) seal.

  • Perforation: Monitor the access resistance. It will gradually decrease over 10-20 minutes as the Amphotericin B incorporates into the membrane patch. Wait for the access resistance to stabilize (typically <30 MΩ) before starting the recording.

  • KATP Channel Activation: a. Clamp the neuron at a holding potential of -60 mV. b. To open the KATP channels, bath-perfuse the cell with an ATP synthesis inhibitor. Rotenone (a mitochondrial complex I inhibitor, 5-10 µM) is effective for this purpose.[12] c. An outward current should develop over several minutes as intracellular ATP is depleted and KATP channels open.

  • THB Application (Dose-Response): a. Once the Rotenone-induced outward current is stable, begin perfusion of the extracellular solution containing the lowest concentration of THB. b. Apply each concentration until the blocking effect reaches a steady state (typically 2-3 minutes). c. Perform a washout with the THB-free, Rotenone-containing solution to check for reversibility.

  • Positive Control: At the end of the experiment, apply a saturating concentration of a known KATP channel blocker like Tolbutamide (500 µM) or Glibenclamide (10 µM) to confirm the identity of the current. The Tolbutamide/Glibenclamide-sensitive current represents the total KATP current.

Visualizing the Experimental Workflow

Workflow A Prepare Acutely Dissociated Neurons B Establish Perforated Whole-Cell Patch Clamp A->B C Hold Cell at -60 mV Record Baseline Current B->C D Activate KATP Channels (Bath apply Rotenone) C->D E Wait for Stable Outward K⁺ Current D->E F Apply Increasing [THB] (Dose-Response) E->F G Record Steady-State Inhibition at Each Dose F->G H Washout THB Check Reversibility G->H I Apply Positive Control (e.g., Glibenclamide) H->I J Data Analysis: Calculate % Inhibition & IC₅₀ I->J

Caption: Experimental workflow for studying THB effects on native KATP channels.

Data Analysis & Interpretation

Quantifying the Block
  • Isolate KATP Current: The maximal KATP current (I_KATP) is the difference between the stable outward current in Rotenone and the remaining current after applying the positive control (e.g., Glibenclamide).

  • Calculate Percent Inhibition: For each concentration of THB, calculate the percentage of block using the formula: % Inhibition = (I_before_THB - I_after_THB) / I_KATP * 100

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the THB concentration.

  • Determine IC₅₀: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀) and the Hill slope (n).

Expected Results & Data Summary

The following table summarizes the key quantitative data that should be derived from these experiments.

ParameterDescriptionTypical Value for K⁺ Blocker
IC₅₀ The concentration of THB that causes 50% inhibition of the KATP current.Low micromolar (µM) range
Hill Slope (n) Describes the steepness of the dose-response curve and provides insight into the stoichiometry of binding.~1 for a 1:1 interaction
Reversibility The degree to which the current returns to the pre-drug level after washout.High (>80%) for a reversible blocker

Trustworthiness: Controls & Key Considerations

To ensure the trustworthiness of your findings, the following considerations are paramount:

  • Vehicle Control: Always test the effect of the final DMSO concentration alone to rule out solvent effects.

  • Positive Control: Use a known KATP blocker (Glibenclamide, Tolbutamide) to confirm the identity of the measured current.[12]

  • Specificity Controls: Given THB's activity at dopamine receptors, it is crucial to perform experiments in the presence of antagonists for these receptors (e.g., Sulpiride for D2 receptors) to isolate the effect on KATP channels.[12]

  • Channel Rundown: KATP channels can exhibit "rundown" (a gradual loss of activity) in excised patches. The perforated-patch configuration mitigates this, but it's essential to ensure a stable baseline current before applying the compound.

  • Compound Purity: Use high-purity (±)-Tetrahydroberberine to avoid confounding results from impurities.

By implementing these rigorous protocols and controls, researchers can confidently use (±)-Tetrahydroberberine as a valuable pharmacological probe to explore the function and therapeutic potential of ATP-sensitive K⁺ channels.

References

  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • Wu, J., Li, M. H., Fan, Y. P., & Jin, G. Z. (2010). Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology, 59(7-8), 567–572. [Link]
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Alkaloid.
  • Kumasaka, Y., et al. (1988). [Behavioral pharmacology of berberine-type alkaloids. (2) Central depressant effects of tetrahydroberberine (THB) and related compounds]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 92(4), 225-240. [Link]
  • Sciancalepore, M., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • Wu, J., & Jin, G. Z. (1997). Tetrahydroberberine blocks membrane K+ channels underlying its inhibition of intracellular message-mediated outward currents in acutely dissociated CA1 neurons from rat hippocampus. Brain Research, 775(1-2), 214–218. [Link]
  • Li, H. L., et al. (2011). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. The Journal of pharmacology and experimental therapeutics, 336(1), 241–249. [Link]
  • Sciancalepore, M., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • Wu, J., & Jin, G. Z. (1997). Tetrahydroberberine inhibits acetylcholine-induced K+ current in acutely dissociated rat hippocampal CA1 pyramidal neurons. Neuroscience Letters, 222(2), 115–118. [Link]
  • Huo, J., & Yang, H. Q. (2025). Electrophysiological analysis of cardiac KATP channel. Biophysics Reports, 11(2), 163-172. [Link]
  • Sciancalepore, M., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • Tolmacheva, O. A., et al. (2024). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules, 29(11), 2533. [Link]
  • Zünkler, B. J., et al. (2001). Mechanism of terfenadine block of ATP-sensitive K(+) channels. British journal of pharmacology, 132(2), 353–361. [Link]
  • Wang, Y. X., & Zheng, Y. M. (1997). Inhibitory effects of berberine on ATP-sensitive K+ channels in cardiac myocytes. European journal of pharmacology, 316(2-3), 307–315. [Link]
  • Terzic, A., & Vivaudou, M. (2011). KATP channel therapeutics at the bedside. Journal of molecular and cellular cardiology, 50(1), 1–2. [Link]
  • Du, X., et al. (2022). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in Cardiovascular Medicine, 9, 891636. [Link]
  • Ashcroft, F. M., & Rorsman, P. (2013). KATP channels and islet hormone secretion: new insights and controversies. Nature reviews. Endocrinology, 9(11), 660–669. [Link]
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Cell packing diagram for tetrahydroberberine, with intermolecular...
  • Wang, Y., Zha, W. Z., & Wang, G. J. (2004). Inhibitory effects of berberine on ion channels of rat hepatocytes. World journal of gastroenterology, 10(19), 2840–2843. [Link]
  • Huo, J., & Yang, H. Q. (2025).
  • Patsnap Synapse. (2024). What are KATP channel blockers and how do they work?
  • Foster, M. N., et al. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Frontiers in Pharmacology, 14, 1201511. [Link]
  • Chan, K. W., et al. (2012). Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels. The Journal of general physiology, 140(5), 525–538. [Link]
  • Zhang, Q., et al. (2020). Berberine is an insulin secretagogue targeting the KCNH6 potassium channel.
  • Hansen, J. B. (2006). Towards selective Kir6.2/SUR1 potassium channel openers, medicinal chemistry and therapeutic perspectives. Current medicinal chemistry, 13(4), 361–376. [Link]

Sources

Application Note: A Comprehensive Protocol for Assessing the Anti-inflammatory Effects of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, multi-tiered protocol for the comprehensive evaluation of the anti-inflammatory properties of (±)-Tetrahydroberberine (THB), a pharmacologically active alkaloid. Moving from foundational in vitro assessments to more complex in vivo models, this guide is designed to enable researchers to rigorously determine the efficacy and elucidate the potential mechanisms of action of THB. The protocols herein emphasize scientific integrity, providing the causality behind experimental choices and incorporating self-validating systems with appropriate controls.

Introduction: The Rationale for Investigating (±)-Tetrahydroberberine

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. (±)-Tetrahydroberberine (THB), a primary active component isolated from the traditional medicinal herb Corydalis yanhusuo, has garnered interest for its diverse pharmacological activities. This protocol outlines a systematic approach to validate its anti-inflammatory potential, focusing on key molecular pathways and established preclinical models.

The inflammatory cascade is orchestrated by complex signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Activation of these pathways by stimuli like bacterial lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6][7] This guide will provide methods to quantify the inhibitory effect of THB on these key markers.

Foundational In Vitro Assessment: Mechanistic Insights in a Controlled Environment

In vitro assays serve as the cornerstone for initial screening, offering a cost-effective and high-throughput means to identify biological activity and probe molecular mechanisms.[8][9] We utilize the RAW 264.7 murine macrophage cell line, a well-established model that reliably mimics the inflammatory response of primary macrophages upon stimulation with LPS.[10][11]

Prerequisite: Determining Cytotoxicity with the MTT Assay

Causality: Before assessing anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of THB. A reduction in inflammatory markers could be a false positive resulting from cytotoxicity rather than a specific inhibitory effect. The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12][13][14]

Protocol 2.1: MTT Cell Viability Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of (±)-THB (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the purple formazan crystals.[13][15]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Data Presentation: Table 1. Effect of (±)-THB on Macrophage Viability

(±)-THB Conc. (µM) Absorbance (570 nm) % Cell Viability
Vehicle Control 0.850 ± 0.04 100%
1 0.845 ± 0.05 99.4%
5 0.852 ± 0.03 100.2%
10 0.839 ± 0.04 98.7%
25 0.821 ± 0.05 96.6%
50 0.795 ± 0.06 93.5%
100 0.550 ± 0.07 64.7%

Note: Concentrations showing >90% viability are selected for subsequent experiments.

In Vitro Inflammation Model: LPS-Stimulated Macrophages

Causality: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response through Toll-like receptor 4 (TLR4).[6][16] This stimulation robustly induces the expression of pro-inflammatory genes, providing a reliable system to test the inhibitory capacity of THB.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed Seed RAW 264.7 Cells (1x10^5 cells/well) incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with (±)-THB (Non-toxic Conc.) for 1h incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect elisa ELISA Assays (TNF-α, IL-6, PGE2) collect->elisa griess Griess Assay (Nitric Oxide) collect->griess western Western Blot (NF-κB & MAPK Pathways) collect->western

Figure 1: Experimental workflow for in vitro anti-inflammatory assessment.
Quantifying Inhibition of Pro-inflammatory Mediators

Causality: The biological effects of inflammation are mediated by molecules such as NO, PGE2, and cytokines. Measuring the reduction in these mediators provides direct evidence of a compound's anti-inflammatory activity.

Protocol 2.3.1: Nitric Oxide (NO) Measurement (Griess Assay)

  • Sample Preparation: Following the workflow in Figure 1, collect 50 µL of cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 2.3.2: Cytokine & PGE2 Measurement (ELISA)

  • Assay: Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.

  • Procedure: Follow the manufacturer's protocol precisely.[6] This typically involves adding the collected cell culture supernatant to antibody-coated 96-well plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Measurement: Read absorbance at the specified wavelength (usually 450 nm).

  • Analysis: Calculate cytokine/PGE2 concentrations based on the standard curve provided in the kit.

Data Presentation: Table 2. Summary of In Vitro Endpoints and Expected Data

Assay Target Method Primary Enzyme/Factor Expected Readout
Nitric Oxide (NO) Griess Assay iNOS IC₅₀ Value (µM)
Prostaglandin E₂ ELISA COX-2 IC₅₀ Value (µM)
TNF-α ELISA NF-κB, MAPKs IC₅₀ Value (µM)
IL-6 ELISA NF-κB, MAPKs IC₅₀ Value (µM)

| IL-1β | ELISA | NF-κB, NLRP3 | IC₅₀ Value (µM) |

Elucidating the Mechanism: Western Blot Analysis of Signaling Pathways

Causality: To determine how THB inhibits inflammation, we must investigate its effects on upstream signaling pathways. The NF-κB and MAPK cascades are central regulators of inflammatory gene expression.[3][17] Inhibition is often observed through a decrease in the phosphorylation (activation) of key proteins within these pathways.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 P AP1 AP-1 p38->AP1 JNK JNK MKK47->JNK P JNK->AP1 ERK ERK1/2 MEK12->ERK P ERK->AP1 IkBa IκBα IKK->IkBa P p65p50 p65/p50 IkBa_p P-IκBα p65p50_nuc p65/p50 p65p50->p65p50_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p65p50_nuc->Genes IkBa_p->p65p50 releases p65_p P-p65 AP1->Genes

Figure 2: Simplified LPS-induced NF-κB and MAPK signaling pathways.

Protocol 2.4: Western Blotting

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts.

Preclinical In Vivo Assessment: Efficacy in a Systemic Context

Causality: While in vitro data is crucial for mechanism, in vivo models are essential to evaluate a compound's efficacy within a complex physiological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and systemic responses.[1][2][18] Studies have shown that THB exhibits stereoselective pharmacokinetics, which may influence its in vivo activity.[19]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

Causality: The carrageenan-induced paw edema model is a gold-standard for screening acute anti-inflammatory drugs.[20][21] The subplantar injection of carrageenan, a polysaccharide, elicits a reproducible, biphasic inflammatory response characterized by fluid accumulation (edema).[20][22] This allows for a straightforward, quantitative assessment of a drug's ability to suppress acute inflammation.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Dosing & Induction cluster_analysis Data Collection & Analysis acclimate Acclimatize Rats/Mice group Group Animals (n=6-8 per group) acclimate->group measure0 Measure Initial Paw Volume (V₀) using Plethysmometer group->measure0 dose Administer Compound (p.o. or i.p.) - Vehicle - (±)-THB (e.g., 10, 20, 40 mg/kg) - Positive Control (e.g., Indomethacin) measure0->dose induce 1h post-dosing: Inject 0.1 mL 1% Carrageenan into subplantar region dose->induce measure_t Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce->measure_t calc Calculate Edema (Vₜ - V₀) & % Inhibition measure_t->calc

Figure 3: Workflow for the carrageenan-induced paw edema model.

Protocol 3.1: Paw Edema Assay

  • Animal Grouping: Use male Sprague-Dawley rats (180-220g). Group animals into: Vehicle control, (±)-THB (multiple doses), and a positive control (e.g., Indomethacin, 10 mg/kg).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[20]

  • Drug Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[20][23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] × 100.

Data Presentation: Table 3. Effect of (±)-THB on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition at 3h
Vehicle Control - 0.85 ± 0.09 -
(±)-THB 10 0.62 ± 0.07* 27.1%
(±)-THB 20 0.45 ± 0.06** 47.1%
(±)-THB 40 0.31 ± 0.05** 63.5%
Indomethacin 10 0.28 ± 0.04** 67.1%

*p < 0.05, **p < 0.01 vs. Vehicle Control

Systemic Inflammation Model: LPS-Induced Endotoxemia

Causality: To assess the protective effects of THB during a systemic, sepsis-like inflammatory state, the LPS-induced endotoxemia model is employed.[24] A high dose of LPS administered intraperitoneally induces a massive release of pro-inflammatory cytokines into the bloodstream, leading to multi-organ inflammation and potential lethality.[25][26] This model is critical for evaluating a compound's potential to treat systemic inflammatory conditions.

Protocol 3.2: Endotoxemia Assay

  • Animal Grouping: Use male C57BL/6 mice (8-10 weeks old). Group animals into: Saline + Vehicle, LPS + Vehicle, and LPS + (±)-THB (multiple doses).

  • Drug Administration: Administer (±)-THB or vehicle (i.p. or p.o.) 1-2 hours prior to LPS challenge.[24]

  • LPS Challenge: Inject a dose of LPS (e.g., 10-20 mg/kg, i.p.) to induce endotoxemia.[25] A control group receives saline.

  • Monitoring & Sample Collection:

    • Survival Study: Monitor a subset of animals for survival over 72-120 hours.

    • Cytokine Analysis: In a separate cohort, collect blood via cardiac puncture 2-6 hours post-LPS injection. Separate serum for cytokine analysis.

    • Histopathology: Euthanize animals and harvest organs (lungs, liver, kidneys) and fix in 10% formalin for histopathological analysis (e.g., H&E staining to assess tissue injury and leukocyte infiltration).

  • Analysis:

    • Plot survival curves (Kaplan-Meier).

    • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

    • Score histopathological changes.

Data Presentation: Table 4. Key Endpoints for LPS-Induced Endotoxemia Model

Parameter Method Expected Outcome with Effective THB Treatment
Survival Rate Kaplan-Meier Analysis Increased survival rate compared to LPS + Vehicle
Serum TNF-α ELISA Significantly reduced levels
Serum IL-6 ELISA Significantly reduced levels

| Lung/Liver Injury | Histopathology (H&E) | Reduced inflammatory cell infiltration and tissue damage |

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance should be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons, or a Student's t-test for single comparisons. A p-value of <0.05 is typically considered statistically significant. For in vitro assays, IC₅₀ values can be calculated from dose-response curves using non-linear regression analysis.

Conclusion

This application note provides a robust, integrated framework for the preclinical evaluation of the anti-inflammatory properties of (±)-Tetrahydroberberine. By systematically progressing from cell-based mechanistic assays to validated in vivo models of acute and systemic inflammation, researchers can generate a comprehensive data package. This structured approach not only determines the efficacy of THB but also provides critical insights into its molecular mechanisms of action, laying a solid foundation for further drug development.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Sadeghi, H., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. PubMed.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
  • Gkanti, V., et al. (2022). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International Journal of Molecular Sciences.
  • Chen, J., et al. (2009). Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Rheumatic Diseases.
  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cold Spring Harbor Perspectives in Biology.
  • Lopez-Pelaez, M., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology.
  • Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org.
  • I-Concept. (2025). MAPK signalling pathway: Significance and symbolism. I-Concept.
  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
  • Bio-protocol. (n.d.). Mouse model of LPS-induced sepsis. Bio-protocol.
  • Choudhary, N., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Ledochowski, M., et al. (2002). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation.
  • Abusnina, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics.
  • Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences.
  • Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.
  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol.
  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
  • Kim, H. J., et al. (2023). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate.
  • ResearchGate. (2025). Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system. ResearchGate.
  • Herath, M., et al. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments.
  • PubMed. (n.d.). Pro-inflammatory and anti-inflammatory cytokines profile in rheumatoid arthritis patients. PubMed.
  • Ghiulai, R. M., et al. (2015). LPS-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine.
  • Tee, J. Y., et al. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine.
  • ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages.... ResearchGate.
  • MDPI. (n.d.). Pro-inflammatory and Anti-inflammatory Interleukins in Various Diseases 2.0. MDPI.
  • Venkata, K. C., et al. (2017). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PLOS ONE.
  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife.
  • ResearchGate. (n.d.). LPS-inflammation induced MPs do not activate macrophages.... ResearchGate.
  • Yang, H., et al. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Molecular Medicine Reports.
  • ResearchGate. (n.d.). (PDF) Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. ResearchGate.
  • Acta Crystallographica Section E. (2015). Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Alkaloid. Acta Crystallographica Section E.

Sources

Application Notes and Protocols for Measuring Gastrointestinal Motility with (±)-Tetrahydroberberine using Electromyography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intersection of Gastrointestinal Motility, Myoelectric Activity, and Novel Therapeutics

Gastrointestinal (GI) motility is a complex, highly coordinated process essential for the digestion and absorption of nutrients. This process is orchestrated by the interplay of the enteric nervous system, smooth muscle cells, and hormonal signals.[1][2][3] The electrical activity of GI smooth muscle, known as myoelectric activity, is the underlying driver of these contractions.[4] This activity can be recorded using electromyography (EMG), providing a powerful tool to study both normal physiological function and the pathophysiology of motility disorders.[1][4]

Gastrointestinal myoelectric activity is characterized by two main components: slow waves (also known as pacesetter potentials or electrical control activity) and spike potentials (also referred to as fast waves or electrical response activity).[5] Slow waves are omnipresent, rhythmic depolarizations of the smooth muscle membrane that set the maximum frequency of contractions, while spike potentials are superimposed on the slow waves and trigger the actual muscle contractions.[5] Abnormalities in the frequency and propagation of these electrical signals are associated with a variety of GI disorders, including gastroparesis, functional dyspepsia, and irritable bowel syndrome.[1][5]

(±)-Tetrahydroberberine (THB) is an isoquinoline alkaloid derived from the Corydalis tuber.[6] It is an active metabolite of Berberine, a compound long used in traditional Chinese medicine for treating gastrointestinal ailments.[7][8] Recent research has highlighted the potential of THB as a prokinetic agent, capable of enhancing GI motor function.[6] Specifically, studies have shown that THB can accelerate gastric emptying and strengthen contractility in the upper GI tract.[6] This application note provides a detailed guide for researchers on how to utilize electromyography to investigate the effects of (±)-Tetrahydroberberine on gastrointestinal motility in both in vivo and in vitro settings.

Pharmacology of (±)-Tetrahydroberberine in the Gastrointestinal Tract

(±)-Tetrahydroberberine's prokinetic effects are believed to be mediated through its interaction with specific neurotransmitter receptors. Research indicates that THB exhibits antagonist activity at dopamine D2 receptors and agonist activity at serotonin 5-HT1A receptors.[6] This dual mechanism is significant, as dopamine is known to have an inhibitory effect on GI motility, while serotonin generally plays an excitatory role. By blocking the inhibitory action of dopamine and mimicking the excitatory action of serotonin, THB can effectively enhance contractile activity in the GI tract.[6]

Below is a diagram illustrating the proposed signaling pathway for THB's action on GI smooth muscle.

THB_Mechanism THB (±)-Tetrahydroberberine D2R Dopamine D2 Receptor THB->D2R Antagonist HT1AR 5-HT1A Receptor THB->HT1AR Agonist SmoothMuscle GI Smooth Muscle Cell D2R->SmoothMuscle Inhibition of Contraction HT1AR->SmoothMuscle Dopamine Dopamine Dopamine->D2R Inhibits Serotonin Serotonin Serotonin->HT1AR Stimulates Contraction Increased Contractility & Enhanced Motility SmoothMuscle->Contraction in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation (1 week) surgical_prep Surgical Preparation (Anesthesia, Sterile Field) animal_acclimation->surgical_prep electrode_implantation Electrode Implantation (Stomach, Duodenum, Jejunum) surgical_prep->electrode_implantation recovery Post-operative Recovery (5-7 days) electrode_implantation->recovery baseline_recording Baseline EMG Recording (Fasted State) recovery->baseline_recording thb_admin Administration of THB or Vehicle baseline_recording->thb_admin post_thb_recording Post-administration EMG Recording thb_admin->post_thb_recording data_acquisition Data Acquisition & Amplification post_thb_recording->data_acquisition signal_processing Signal Processing (Filtering, Rectification) data_acquisition->signal_processing parameter_extraction Parameter Extraction (Slow Wave & Spike Burst Analysis) signal_processing->parameter_extraction statistical_analysis Statistical Analysis parameter_extraction->statistical_analysis in_vitro_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_euthanasia Animal Euthanasia tissue_isolation Isolation of Intestinal Segment (e.g., Jejunum) animal_euthanasia->tissue_isolation muscle_strip_prep Preparation of Longitudinal Muscle Strips tissue_isolation->muscle_strip_prep mounting Mounting of Muscle Strips in Organ Bath muscle_strip_prep->mounting equilibration Equilibration Period mounting->equilibration baseline_contractions Recording of Spontaneous or Evoked Contractions equilibration->baseline_contractions thb_addition Cumulative Addition of THB baseline_contractions->thb_addition contraction_measurement Measurement of Isometric Contraction Force thb_addition->contraction_measurement dose_response_curve Generation of Dose-Response Curve contraction_measurement->dose_response_curve ec50_calculation Calculation of EC50 dose_response_curve->ec50_calculation

Sources

Topic: WST-8 and SRB Assays for Cell Proliferation Studies with (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: A Tale of Two Assays in the Quest for Novel Therapeutics

In the landscape of modern drug discovery, particularly in oncology, the accurate assessment of a compound's effect on cell proliferation is a cornerstone of preclinical evaluation. (±)-Tetrahydroberberine (THB), a derivative of the natural alkaloid berberine, has garnered interest for its diverse pharmacological properties, including potential antiproliferative activities.[1][2][3] Unlike its parent compound berberine, which can exhibit cytotoxicity, THB has been noted for having lower toxicity in some cell lines, making its antiproliferative mechanism a subject of significant interest.[3]

To rigorously evaluate compounds like THB, researchers require robust, reliable, and well-characterized methods. However, no single assay is a panacea. The choice of assay can profoundly influence the interpretation of a compound's biological activity. This is because different assays measure different cellular parameters, each offering a unique window into the cell's response to a therapeutic agent.

This application note serves as an in-depth technical guide for employing two widely used but mechanistically distinct colorimetric assays—the WST-8 (Water-Soluble Tetrazolium salt) assay and the SRB (Sulforhodamine B) assay —for studying the effects of (±)-Tetrahydroberberine on the proliferation of adherent cells. We will delve into the causality behind the protocols, provide step-by-step methodologies, and offer field-proven insights to ensure the generation of trustworthy and reproducible data. By leveraging two orthogonal methods, one assessing metabolic activity (WST-8) and the other measuring cellular biomass (SRB), researchers can build a more comprehensive and validated understanding of THB's cytostatic or cytotoxic potential.

Section 1: The WST-8 Assay — A Window into Cellular Metabolism

The WST-8 assay, often sold under the name CCK-8, is a popular choice for its simplicity, sensitivity, and non-toxic nature, which allows for downstream applications with the same cell populations.[4][5]

The Scientific Principle: Why WST-8 Works

The assay's mechanism is centered on the metabolic activity of viable cells.[6][7] Specifically, it measures the activity of NAD(P)H-dependent dehydrogenases, which are primarily located in the mitochondria.

  • The Reagent : The key component is WST-8, a stable, water-soluble tetrazolium salt.[8][9]

  • The Reaction : In the presence of an electron carrier, cellular dehydrogenases in metabolically active cells reduce the pale yellow WST-8 tetrazolium salt into a vibrant orange, water-soluble formazan dye.[6]

  • The Readout : The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4][10] This is quantified by measuring the absorbance of the culture medium at approximately 450 nm.

This principle is powerful because a reduction in metabolic activity is often one of the earliest indicators of cytotoxicity or a cytostatic effect.

WST8_Principle cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenases NAD(P)H-dependent Dehydrogenases Formazan Formazan (Orange, Water-Soluble) Dehydrogenases->Formazan WST8 WST-8 (Pale Yellow, Water-Soluble) WST8->Dehydrogenases Reduction Readout Measure Absorbance ~450 nm Formazan->Readout

Figure 1: Mechanism of the WST-8 Assay.

Protocol: WST-8 Assay for (±)-Tetrahydroberberine

This protocol is optimized for a 96-well plate format with adherent cells.

A. Pre-Assay Optimization (Self-Validation)

Before testing THB, it is critical to determine the optimal cell seeding density and WST-8 incubation time for your specific cell line. This ensures the final absorbance readings fall within the linear range of the spectrophotometer (typically 0.2 - 2.0 O.D.).

  • Cell Titration : Seed a 96-well plate with a serial dilution of your cells (e.g., from 1,000 to 40,000 cells/well).

  • Time Course : Incubate the plate for the planned duration of your drug treatment (e.g., 24, 48, 72 hours).

  • WST-8 Incubation : At the end of the culture period, add WST-8 reagent and measure the absorbance at 1, 2, 3, and 4 hours.

  • Analysis : Plot absorbance vs. cell number for each time point. Select a seeding density and WST-8 incubation time that gives a strong linear correlation (R² > 0.95) and an absorbance reading below the saturation point for your untreated control.[11]

B. Materials and Reagents

  • Target adherent cell line in culture

  • Complete cell culture medium (consider using phenol red-free medium to reduce background, though WST-8 is largely compatible with it[4][10])

  • (±)-Tetrahydroberberine (THB) stock solution (e.g., in DMSO)

  • WST-8 Assay Kit (e.g., CCK-8)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 450 nm

C. Step-by-Step Experimental Procedure

  • Cell Seeding : Trypsinize and count cells. Seed the optimized number of cells in 100 µL of complete medium into each well of a 96-well plate. Leave a few wells with medium only to serve as a blank control.

    • Causality: An even cell distribution is crucial for reproducibility. Avoid the outer wells, which are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or medium.[4]

  • Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter the logarithmic growth phase.

  • Compound Preparation & Treatment :

    • Prepare serial dilutions of THB from your stock solution in complete culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include a "vehicle control" group that receives only the solvent at the same final concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate THB concentration or vehicle control.

  • Treatment Incubation : Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-8 Reagent Addition : Add 10 µL of WST-8 reagent directly to each well. Mix gently by tapping the plate.[8]

    • Causality: WST-8 is added directly to the culture medium, avoiding cell-disrupting washing steps. The reagent is non-toxic, allowing for kinetic measurements if desired.[4]

  • Final Incubation : Incubate the plate at 37°C for 1-4 hours (use the optimized time from step A). Protect the plate from light during this step.[10]

  • Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background noise from turbidity.[12][13]

D. Data Analysis

  • Correct for Blank : Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability :

    • Percent Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] * 100

  • Determine IC₅₀ : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package to calculate the half-maximal inhibitory concentration (IC₅₀) value for THB.

ParameterWST-8 AssaySRB Assay
Principle Measures metabolic activity (dehydrogenase function)Measures total cellular protein (biomass)
Endpoint Soluble colored formazanSolubilized protein-bound dye
Cell State Living, metabolically active cellsFixed (dead) cells
Pros - Simple "add-and-read" protocol[14]- Low cytotoxicity, allows downstream assays[4]- High sensitivity[15][16]- No solubilization step required[7]- Independent of metabolic state[17][18]- Inexpensive and stable reagents[19]- Endpoint is stable; plates can be stored[18]- Good linearity and signal-to-noise ratio[20][21]
Cons - Can be affected by reducing agents[8][12]- Dependent on metabolic rate, which can vary- Less suitable for long-term toxicity studies- Requires a fixation step- Multi-step washing and solubilization process- Less sensitive to early metabolic changes
Best For... High-throughput screening, short-term viability, assessing metabolic impact.Cytotoxicity screening, long-term studies, compounds that may interfere with metabolism.

Section 2: The SRB Assay — Quantifying Cellular Biomass

The Sulforhodamine B (SRB) assay is a robust and widely adopted method for cytotoxicity screening, including by the National Cancer Institute (NCI).[21] Its key advantage is that it measures total protein content, making it independent of the cell's metabolic state, which can be altered by test compounds without necessarily affecting cell number.[17][22]

The Scientific Principle: Why SRB Works

The assay is based on the ability of the SRB dye to bind to proteins in a stoichiometric manner.[22][23]

  • Cell Fixation : Cells are first treated with Trichloroacetic Acid (TCA). This simultaneously fixes the cells to the plate and precipitates macromolecules like proteins.[24]

  • Staining : Sulforhodamine B, a bright pink aminoxanthene dye, is added. Under mildly acidic conditions, the dye's sulfonic groups bind electrostatically to the basic amino acid residues of the cellular proteins.[17][20][25] The amount of bound dye is therefore directly proportional to the total protein mass.[24][26]

  • Washing & Solubilization : Unbound dye is washed away with dilute acetic acid.

  • The Readout : The protein-bound dye is solubilized with a basic solution (e.g., Tris base). The absorbance of this final colored solution is measured at around 510-565 nm.[22][25]

SRB_Workflow Start Cells + THB Treatment Fixation 1. Fixation Add cold 10% TCA Incubate at 4°C Start->Fixation Staining 3. Staining Add 0.4% SRB Solution Incubate at RT Fixation->Staining Precipitates proteins Wash1 2. Washing Wash 4x with 1% Acetic Acid Air dry Solubilization 4. Solubilization Add 10 mM Tris Base Shake to dissolve dye Wash1->Solubilization Removes unbound dye Staining->Wash1 SRB binds to proteins Readout 5. Readout Measure Absorbance ~510 nm Solubilization->Readout Releases bound dye

Figure 2: Experimental Workflow of the SRB Assay.

Protocol: SRB Assay for (±)-Tetrahydroberberine

This protocol is designed for adherent cells in a 96-well plate.

A. Pre-Assay Optimization

Similar to the WST-8 assay, determining the optimal seeding density is crucial. The goal is to ensure that at the time of fixation, the untreated control cells are still in the logarithmic growth phase and the final absorbance reading is within the linear range of the assay.[22]

B. Materials and Reagents

  • Target adherent cell line in culture

  • Complete cell culture medium

  • (±)-Tetrahydroberberine (THB) stock solution

  • Trichloroacetic Acid (TCA), 50% (w/v) in dH₂O, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at ~510 nm

C. Step-by-Step Experimental Procedure

  • Cell Seeding & Treatment : Follow steps 1-4 from the WST-8 protocol (Seeding, Incubation, Compound Preparation, Treatment Incubation).

  • Cell Fixation :

    • Without removing the treatment medium, gently add 25 µL of cold 50% TCA to each 100 µL well (final concentration ~10%).[22][27]

    • Incubate the plate at 4°C for at least 1 hour.

    • Causality: Adding TCA directly to the medium prevents cell loss that can occur if washing is performed on live, loosely attached cells. The cold temperature aids in efficient protein precipitation.

  • Washing :

    • Gently discard the supernatant. Wash the plates 4-5 times by submerging them in a container of slow-running tap water or by gently adding 1% acetic acid.[22][24]

    • Remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air-dry completely at room temperature.

    • Causality: Thorough washing is critical to remove unbound SRB dye, which would otherwise contribute to high background noise.[24] The plates can be stored at this stage for several weeks if needed.[17][18]

  • Staining : Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[24]

  • Post-Staining Wash : Quickly discard the SRB solution and wash the plates 4 times with 1% acetic acid to remove unbound dye.[28]

  • Drying : Air-dry the plates completely. Residual acetic acid can interfere with the solubilization step.

  • Dye Solubilization : Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10 minutes to ensure the bound dye is fully solubilized.[22][27]

  • Absorbance Measurement : Measure the absorbance at 510 nm in a microplate reader.

D. Data Analysis

The data analysis is identical to the WST-8 assay.

  • Correct for Blank : Subtract the average absorbance of the "medium only" blank wells.

  • Calculate Percent Growth :

    • Percent Growth = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] * 100

  • Determine IC₅₀ : Use non-linear regression to calculate the IC₅₀ value.[29]

Section 3: Authoritative Insights & Cross-Validation

Why Use Both Assays? The Power of Orthogonal Validation

Relying on a single assay can sometimes be misleading. A compound might inhibit mitochondrial dehydrogenases without immediately killing the cell or stopping its growth. In this scenario, the WST-8 assay would show a potent effect (low viability), while the SRB assay might show a weaker effect (minimal change in biomass). Conversely, a compound could induce cell death through a non-metabolic pathway, a change the SRB assay would capture more accurately than a WST-8 assay in the early stages.

Studies evaluating derivatives of THB have successfully employed both WST-8 and SRB assays to confirm antiproliferative effects on cancer cell lines, demonstrating the utility of this dual-assay approach.[2][30] By obtaining similar IC₅₀ values from both a metabolism-based and a biomass-based assay, you can be more confident that (±)-Tetrahydroberberine is genuinely inhibiting cell proliferation or inducing cell death, rather than simply interfering with a specific metabolic pathway.

Special Considerations for (±)-Tetrahydroberberine
  • Solubility : THB is often dissolved in DMSO. Always prepare a concentrated stock solution and dilute it into the culture medium for your final concentrations. Ensure the final DMSO concentration is consistent and non-toxic across all treatments, including the vehicle control.

  • Compound Interference :

    • WST-8 : As an alkaloid, THB has the potential to be a reducing agent. It is crucial to run a control experiment with THB in cell-free medium containing the WST-8 reagent to check for direct chemical reduction of the dye. If this occurs, the WST-8 assay may not be suitable, or a pre-wash step before adding the reagent would be necessary.[8][13]

Section 4: Beyond Proliferation — Next Steps in Mechanistic Analysis

If WST-8 and SRB assays indicate that (±)-Tetrahydroberberine inhibits cell proliferation, the logical next step is to investigate the underlying mechanism.

  • Cell Cycle Analysis : Does THB cause cells to arrest at a specific phase of the cell cycle (e.g., G0/G1, S, G2/M)? This can be investigated using flow cytometry after staining cells with a DNA-binding dye like propidium iodide. Some studies have shown that the parent compound, berberine, can induce cell cycle arrest.[31]

  • Apoptosis Assays : Is the reduction in cell number due to programmed cell death? This can be confirmed by measuring the activity of key executioner caspases. A Caspase-3/7 Activity Assay is an excellent follow-up experiment. These assays use a specific substrate (e.g., containing the DEVD sequence) that is cleaved by active caspase-3 or -7, releasing a luminescent or fluorescent signal.[32][33][34] This provides direct evidence of apoptosis induction.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B assay and chemosensitivity. PubMed.
  • Creative Bioarray. Caspase Activity Assay.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
  • ResearchGate. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation | Request PDF. ResearchGate.
  • Gentel Biosciences. (2023). Cell Counting Kit-8 (CCK-8) — Technical Guide, Protocol, and Optimization.
  • protocols.io. (2023). SRB assay for measuring target cell killing.
  • NIH. (n.d.). Caspase Protocols in Mice.
  • Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • protocols.io. (2021). Caspase 3/7 Activity.
  • Ippokratis. (2022). SRB assay method: Significance and symbolism.
  • HiMedia Laboratories. EZcountTM WST-8 Cell Assay Kit.
  • OZ Biosciences. WST-8 CELL PROLIFERATION ASSAY KIT.
  • ResearchGate. (2018). How to analyze SRB ( Sulforhodamine B ) assay results?
  • Clinica Pediatrica De Marchi dell'Università di Milano. (2024). Cell Counting Kit-8 (CCK-8 / WST-8): A Reliable Tool for Cell Viability and Proliferation Assays.
  • NIH. (2021). MTS, WST-8, and ATP viability assays in 2D and 3D cultures.
  • Assay Genie. Technical Manual Enhanced Cell Counting Kit 8 (WST-8 / CCK8).
  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability.
  • Technology Networks. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • Elabscience. (2022). What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits?
  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay.
  • Papadimitriou, M., et al. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Scirp.org.
  • ResearchGate. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
  • NIH. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
  • Beilstein Journals. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
  • Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing.
  • Cellculture2 - Altervista. (2022). Cell quantitation: SRB Assay.
  • NIH. (2012). Comparative analysis of two colorimetric assays in dental pulp cell density.
  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity.
  • NIH. (2015). Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines.
  • MDPI. (2021). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides.
  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?
  • NIH. (2016). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.

Sources

Troubleshooting & Optimization

Technical Support Center: Dissolving (±)-Tetrahydroberberine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for (±)-Tetrahydroberberine ((±)-THB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into formulating this promising alkaloid for in vivo experiments. As a compound with significant therapeutic potential but challenging physicochemical properties, proper dissolution and vehicle selection are paramount for obtaining reliable and reproducible preclinical data.[1][2][3][4][5] This document moves beyond simple protocols to explain the scientific rationale behind formulation choices, ensuring your experimental design is both robust and ethically sound.

Section 1: Understanding the Challenge - Physicochemical Profile of (±)-Tetrahydroberberine

(±)-Tetrahydroberberine is a reduced form of the natural alkaloid berberine.[6][7] Unlike its parent compound, which is often formulated as a more water-soluble salt (berberine chloride), (±)-THB is characterized by its lipophilic nature and poor aqueous solubility.[6][7][8] This presents a significant hurdle for in vivo administration, especially for intravenous (IV) routes, where complete dissolution is mandatory.

Understanding the fundamental properties of a compound is the first step in developing a successful formulation strategy.[9] Many modern drug candidates are lipophilic, making them difficult to dissolve in aqueous systems for administration.[10][11]

PropertyValue / ObservationImplication for Formulation
Chemical Formula C₂₀H₂₁NO₄-
Molecular Weight 339.39 g/mol -
Appearance Pale-yellow to brown needles/powderVisual confirmation of dissolution is key.
Aqueous Solubility Poor / Practically InsolubleDirect dissolution in saline or water is not feasible for achieving typical therapeutic concentrations.
Organic Solvent Solubility Soluble in Methanol, Chloroform.[12] Expected to be soluble in DMSO.Organic solvents are necessary as a primary solvent, but their concentration must be carefully controlled to avoid toxicity.[13][14][15]
Chemical Nature Isoquinoline Alkaloid[3]The tertiary amine group may allow for salt formation or pH adjustment to improve solubility, though this is less effective than for its parent, berberine.
Section 2: Step-by-Step Protocol for a Standard Co-Solvent Vehicle

For poorly water-soluble compounds like (±)-THB, a multi-component co-solvent system is the most common and effective approach.[9][11][16][] This protocol describes a widely used vehicle combining DMSO, PEG 400, and Tween 80.

The Rationale (The "Why"):

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent used to create the initial concentrated stock of the lipophilic compound.[18] However, it can be toxic at high concentrations, so the goal is to use the minimum amount necessary and dilute it significantly in the final formulation.[13][14]

  • Polyethylene Glycol 400 (PEG 400): A water-miscible co-solvent that helps to keep the drug in solution as the DMSO is diluted with an aqueous vehicle. It acts as a bridge between the highly organic initial stock and the final aqueous formulation.[9][18]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that enhances solubility and stability by forming micelles around the drug molecules.[9][19] It can also improve absorption after oral administration.[20][21]

  • Saline (0.9% NaCl): The final diluent, used to bring the formulation to the desired volume and ensure it is isotonic for administration.[18]

Experimental Protocol: Preparing a 10 mg/mL Solution in a 10:20:10:60 Vehicle

This protocol yields a final vehicle composition of 10% DMSO, 20% PEG 400, 10% Tween 80, and 60% Saline (v/v/v/v).

Materials:

  • (±)-Tetrahydroberberine powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Warming bath or block (optional, set to 37-40°C)

Procedure:

  • Calculate and Weigh: Determine the total volume of dosing solution needed. For every 1 mL of final solution, weigh out 10 mg of (±)-Tetrahydroberberine into a sterile conical tube.

  • Initial Dissolution (DMSO): For every 10 mg of compound, add 100 µL of DMSO. Vortex vigorously for 1-2 minutes. Ensure all powder is completely dissolved. A brief, gentle warming (37°C) can aid this step if necessary, but observe for any signs of degradation.

    • Causality Check: This step creates a concentrated drug stock. If the compound does not fully dissolve here, the entire formulation will fail.

  • Add Co-Solvent (PEG 400): Add 200 µL of PEG 400 to the DMSO solution. Vortex immediately and thoroughly for at least 1 minute until the solution is clear and homogenous.

    • Causality Check: PEG 400 stabilizes the drug as the polarity of the solvent system begins to change, preventing premature precipitation.

  • Add Surfactant (Tween 80): Add 100 µL of Tween 80. Vortex thoroughly. The solution may become slightly more viscous.

    • Causality Check: Tween 80 is critical for forming micelles that will maintain solubility in the final aqueous phase.

  • Final Dilution (Saline): Slowly add 600 µL of sterile saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent the drug from "crashing out" (precipitating) due to rapid polarity changes.

  • Final Quality Control: Once all components are added, vortex the final solution for another 2-3 minutes. Visually inspect the solution against a light and dark background to ensure it is a clear, homogenous solution free of any particulates or precipitation.

  • Administration: Use the solution immediately or store it as per stability data (if available). Before drawing into a syringe for injection, visually inspect again.

Section 3: Visualization of the Formulation Workflow

A logical workflow is essential for successful formulation development. The following diagram outlines the decision-making process.

G cluster_prep Preparation & Initial Dissolution cluster_stabilize Stabilization & Solubilization cluster_finalize Final Dilution & QC cluster_outcome Outcome start Weigh (±)-THB dissolve_dmso Add DMSO (e.g., 10% final vol) Vortex until fully dissolved start->dissolve_dmso add_peg Add PEG 400 (e.g., 20% final vol) Vortex thoroughly dissolve_dmso->add_peg add_tween Add Tween 80 (e.g., 10% final vol) Vortex thoroughly add_peg->add_tween add_saline Add Saline (e.g., 60% final vol) Add SLOWLY while vortexing add_tween->add_saline qc_check QC Check: Clear, single-phase solution? No precipitation? add_saline->qc_check ready Ready for In Vivo Administration qc_check->ready Yes troubleshoot Precipitation Occurred. Proceed to Troubleshooting. qc_check->troubleshoot No

Caption: Workflow for preparing a co-solvent formulation for (±)-THB.

Section 4: Troubleshooting and FAQs

This section addresses common issues encountered during the formulation of (±)-Tetrahydroberberine.

Q1: My compound precipitates when I add the saline. What went wrong?

A1: This is the most common failure mode, known as "crashing out." It happens when the drug's solubility limit is exceeded during the rapid shift from an organic to an aqueous environment.

  • Troubleshooting Steps:

    • Slower Addition: The most likely culprit is adding the saline too quickly. Re-make the formulation and add the saline drop-by-drop while vortexing continuously.

    • Adjust Vehicle Ratios: If slow addition fails, the vehicle itself may not be strong enough for your desired concentration. Try increasing the percentage of co-solvents and surfactant. For example, attempt a 10% DMSO, 30% PEG 400, 10% Tween 80, 50% Saline formulation.

    • Lower the Drug Concentration: Your target concentration may be too high for this vehicle system. Try preparing the formulation at half the original concentration (e.g., 5 mg/mL instead of 10 mg/mL).

Q2: I'm observing signs of toxicity or distress in my animals (e.g., mice) after injection. Could the vehicle be the cause?

A2: Yes, the vehicle itself can cause adverse effects, especially at high concentrations of organic solvents.

  • Troubleshooting Steps:

    • Review DMSO Concentration: For intraperitoneal (i.p.) injections in mice, the final DMSO concentration should ideally be kept below 10%, and even lower (e.g., <5%) is preferable for repeated dosing.[13][22] High concentrations of DMSO can cause irritation, inflammation, and other toxic effects.[15][23]

    • Administer a Vehicle-Only Control Group: This is a mandatory part of good experimental design. Dosing a cohort of animals with the vehicle alone (e.g., 10% DMSO, 20% PEG 400, 10% Tween 80, 60% Saline) is the only way to definitively separate vehicle effects from compound effects.

    • Consider Alternative Vehicles: If toxicity persists, explore other options. For oral administration, a suspension in 0.5% carboxymethylcellulose (CMC) can be considered, though this may affect bioavailability.[9][24]

Q3: Can I adjust the pH to improve solubility?

A3: Adjusting pH is a valid strategy for ionizable compounds.[][25][26] Since (±)-THB is a basic alkaloid, lowering the pH by adding a small amount of acid (e.g., HCl) can protonate the tertiary amine, forming a more water-soluble salt in situ.

  • Protocol:

    • Prepare the initial solution in DMSO/PEG 400 as described.

    • Before adding saline, add a small volume of dilute, sterile acid (e.g., 0.1N HCl) and check the pH.

    • Titrate slowly until the solution reaches a physiologically acceptable pH, typically between 4 and 8 for parenteral routes.[27] Be cautious, as extreme pH values can cause tissue damage.[25]

    • Proceed with the addition of saline.

    • Self-Validation: Always test the stability of the pH-adjusted formulation. Let it sit at room temperature for the expected duration of your experiment (e.g., 1-2 hours) to ensure no precipitation occurs over time.

Q4: How should I sterilize my final formulation?

A4: The final formulation contains organic solvents and cannot be autoclaved. The best practice is to use aseptic techniques throughout the entire preparation process.

  • Protocol:

    • Work in a laminar flow hood.

    • Use sterile, individually packaged syringes and needles.

    • Use sterile-filtered or injectable-grade solvents (DMSO, PEG 400, Saline, etc.).

    • If you must filter the final solution (e.g., for IV administration), use a sterile syringe filter with a solvent-compatible membrane (e.g., PTFE). Be aware that highly viscous solutions may be difficult to filter.

Section 5: Summary of Recommended Vehicle Components

The following table summarizes common excipients and their typical concentration ranges for in vivo preclinical studies.

ExcipientFunctionTypical Concentration Range (Final Formulation)Key Considerations
DMSO Primary Solvent1-10% (i.p., p.o.)[13][14][28]Potential for toxicity above 10%.[15] Must be diluted.
PEG 300/400 Co-solvent10-40%Helps maintain solubility upon aqueous dilution.[9][29]
Tween 80 Surfactant / Solubilizer5-10%Forms micelles to stabilize the compound; can improve oral absorption.[20][21]
Carboxymethylcellulose (CMC) Suspending Agent0.5-1% (w/v)For oral suspensions, not solutions. May alter absorption kinetics.[9][24]
Saline / PBS Aqueous Vehicleq.s. to 100%Ensures isotonicity and provides the bulk of the injection volume.[18]
References
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • National Center for Biotechnology Information (PMC). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Push Bio-technology. (n.d.). Tetrahydroberberine.
  • ResearchGate. (2013, August 5). What is the maximum allowable DMSO concentration for IP injection of mouse?
  • ResearchGate. (2025, August 10). Strategies for formulating and delivering poorly water-soluble drugs | Request PDF.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • National Center for Biotechnology Information (PMC). (n.d.). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • ResearchGate. (2014, December 1). How much DMSO is tolerable by the mice through IP injection?
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • Cambridge MedChem Consulting. (n.d.). Formulation.
  • Digital Commons @ XULA. (2015, April 1). Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Alkaloid.
  • PubMed. (2011, September). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function.
  • Beilstein Journals. (2020, July 6). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
  • ResearchGate. (2025, August 6). (PDF) Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • PubMed Central. (2025, July 5). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment.
  • Reddit. (2023, September 9). For those who work with mice and DMSO, what is the highest DMSO percentage that I can use?
  • PubMed. (n.d.). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats.
  • PubMed. (2015, April). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • National Institutes of Health. (2022, December 9). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model.
  • ResearchGate. (2016, June 9). Why we use tween solution for in vivo pharmacological activities of plant Extracts?
  • ResearchGate. (2025, August 7). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats | Request PDF.
  • PubMed Central. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
  • ResearchGate. (n.d.). (PDF) Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
  • National Institutes of Health. (n.d.). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
  • PubMed Central. (2020, July 6). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • ResearchGate. (n.d.). Solubility of Drug in different vehicles. | Download Scientific Diagram.
  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • PubMed. (2022, August 12). Effect of Lipid Vehicles on Solubility, Stability, and Topical Permeation of Delta-9-Tetrahydrocannabinol.

Sources

Technical Support Center: Stability of (±)-Tetrahydroberberine in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (±)-Tetrahydroberberine (THB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this pharmacologically active alkaloid. As Senior Application Scientists, we synthesize our field expertise with established scientific principles to help you navigate the potential challenges in handling and utilizing (±)-THB. This document is structured in a question-and-answer format to directly address the practical issues you may encounter.

I. Frequently Asked Questions (FAQs) on (±)-Tetrahydroberberine Stability

This section addresses the most common initial questions regarding the handling and stability of (±)-Tetrahydroberberine.

Q1: What is the recommended solvent for preparing stock solutions of (±)-Tetrahydroberberine and what are the long-term storage conditions?

A1: For optimal long-term stability, it is recommended to prepare stock solutions of (±)-Tetrahydroberberine in high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Q2: My pale-yellow (±)-Tetrahydroberberine solution has turned a more intense yellow/orange. What could be the cause?

A2: A noticeable color change from pale-yellow to a more intense yellow or orange is a strong indicator of the oxidation of (±)-Tetrahydroberberine to its corresponding iminium salt, Berberine. This is a common degradation pathway for tetrahydroprotoberberine alkaloids. This oxidation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q3: I observe a new peak in my HPLC chromatogram after storing my (±)-Tetrahydroberberine solution for a few days. What could this be?

A3: The appearance of a new peak in your HPLC analysis, particularly one with a different retention time, likely corresponds to a degradation product. The most probable degradation product is Berberine, formed through the oxidation of the tetrahydroberberine core. Depending on the solvent and storage conditions, other minor degradation products from hydrolysis or photolysis might also be present. It is advisable to use a stability-indicating HPLC method to resolve the parent compound from its potential degradants.[2][3][4]

Q4: Is (±)-Tetrahydroberberine sensitive to pH?

A4: Yes, like many alkaloids, (±)-Tetrahydroberberine is susceptible to pH-dependent degradation. While specific kinetic data for THB across a wide pH range is not extensively published, studies on the related compound Berberine show significant degradation under both acidic and alkaline conditions.[2][4] It is reasonable to extrapolate that (±)-Tetrahydroberberine will also exhibit instability at pH extremes. For experiments in aqueous buffers, it is crucial to perform preliminary stability tests at the intended pH and temperature.

Q5: Can I use solvents other than DMSO for my experiments?

A5: While DMSO is recommended for long-term storage, other solvents like methanol, ethanol, and acetonitrile can be used for preparing working solutions for immediate use. However, the stability of (±)-Tetrahydroberberine in these protic solvents may be lower compared to aprotic solvents like DMSO, especially if not handled under an inert atmosphere. Dihydroberberine derivatives, which are structurally similar to THB, have been noted to be unstable in certain solvents, with chromatographic purification sometimes leading to degradation.[5][6] Therefore, it is best practice to prepare fresh working solutions in these alternative solvents for each experiment.

II. Troubleshooting Guide for Common Experimental Issues

This section provides a more detailed, problem-solution approach to common challenges encountered during experiments with (±)-Tetrahydroberberine.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe high variability in your experimental results when using (±)-Tetrahydroberberine solutions prepared at different times.

  • Potential Cause: Degradation of (±)-Tetrahydroberberine in the stock or working solution. The primary degradation product, Berberine, has a different pharmacological profile and may interfere with your assay.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Before each experiment, analyze your (±)-Tetrahydroberberine working solution using a validated HPLC method to confirm its purity and concentration.

    • Fresh is Best: Prepare fresh working solutions from a frozen, protected stock solution immediately before each experiment.

    • Solvent Choice: If you are using a solvent other than DMSO, consider its potential to accelerate degradation. For sensitive assays, it may be necessary to perform a time-course stability study of THB in your chosen solvent system under your experimental conditions.

    • Control for Degradants: If possible, include Berberine as a separate control in your assay to understand its potential contribution to the observed effects.

Issue 2: Color Change and Precipitation in Solution
  • Symptom: Your (±)-Tetrahydroberberine solution has changed color and a precipitate has formed.

  • Potential Cause: This is likely due to significant degradation of (±)-Tetrahydroberberine to Berberine, which has lower solubility in some organic solvents compared to THB. The color change is indicative of the formation of the highly conjugated Berberine structure.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a solution that has changed color or contains a precipitate, as the concentration of the active compound is unknown.

    • Review Storage and Handling: Ensure that your stock solutions are stored in tightly sealed vials, protected from light, and at the recommended low temperatures. When preparing solutions, minimize their exposure to ambient light and air.

    • Consider Inert Atmosphere: For highly sensitive experiments or long-term studies with working solutions, consider preparing and handling the solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Chromatographic Analysis (HPLC/LC-MS)
  • Symptom: You are experiencing peak tailing, ghost peaks, or shifting retention times in your HPLC analysis of (±)-Tetrahydroberberine.

  • Potential Cause: These issues can arise from the on-column degradation of (±)-Tetrahydroberberine or interactions with the stationary phase. The basic nature of the tertiary amine in the THB structure can lead to strong interactions with acidic silanol groups on standard silica-based C18 columns, causing peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase to mask the active silanol groups and improve peak shape.

    • Use a Deactivated Column: Employ an end-capped or a base-deactivated HPLC column specifically designed for the analysis of basic compounds.

    • Control Temperature: Maintain a constant and controlled column temperature to ensure reproducible retention times.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

III. Experimental Protocols and Methodologies

This section provides standardized protocols for key experimental workflows involving (±)-Tetrahydroberberine.

Protocol 1: Preparation of a Stock Solution in DMSO
  • Materials: (±)-Tetrahydroberberine (solid), anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials, precision balance, vortex mixer.

  • Procedure:

    • Allow the vial of solid (±)-Tetrahydroberberine to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of (±)-Tetrahydroberberine in a clean, dry container.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7][8]

  • Acid Hydrolysis:

    • Dissolve (±)-Tetrahydroberberine in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • Dissolve (±)-Tetrahydroberberine in a suitable solvent and add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of (±)-Tetrahydroberberine in a photostable solvent (e.g., acetonitrile).

    • Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze aliquots from both the exposed and dark control samples at various time points by HPLC.

  • Thermal Degradation:

    • Store a solid sample of (±)-Tetrahydroberberine in a controlled temperature oven (e.g., 80°C).

    • Prepare a solution of (±)-Tetrahydroberberine and incubate it at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points.

IV. Data Summary and Visualization

Table 1: General Stability Profile of (±)-Tetrahydroberberine in Common Laboratory Solvents
SolventStability ProfileRecommendations
DMSO (anhydrous) High stability when stored properly (frozen, protected from light and moisture). Considered the best choice for long-term storage of stock solutions.Prepare stock solutions, aliquot, and store at -20°C or -80°C.
Methanol / Ethanol Moderate to low stability. Protic nature may facilitate degradation pathways. Potential for oxidation.Recommended for preparing fresh working solutions for immediate use. Avoid long-term storage.
Acetonitrile Moderate stability. Generally more stable than protic solvents but still susceptible to degradation over time.Suitable for preparing working solutions and as a mobile phase component in HPLC. Prepare fresh for best results.
Aqueous Buffers pH-dependent stability. Likely to be unstable at acidic and alkaline pH.Perform stability studies at the specific pH and temperature of your experiment. Prepare fresh and use immediately.

Note: The stability profiles are based on established chemical principles and data from related compounds. Specific kinetic data for (±)-Tetrahydroberberine in these solvents is limited in the literature.

Diagrams

degradation_pathway THB (±)-Tetrahydroberberine (Pale-Yellow Solution) Berberine Berberine (Intense Yellow/Orange Solution) THB->Berberine Oxidation (O2, Light, Heat) Other Other Degradation Products THB->Other Hydrolysis (pH extremes) Photolysis (UV/Vis Light)

Caption: Primary degradation pathway of (±)-Tetrahydroberberine.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis & Experimentation Solid Solid (±)-THB Stock DMSO Stock Solution (-80°C Storage) Solid->Stock Dissolve in anhydrous DMSO Working Working Solution (Freshly Prepared) Stock->Working Dilute in appropriate solvent Experiment Biological Assay or Chemical Reaction Working->Experiment HPLC HPLC/LC-MS Analysis (Purity Check) Working->HPLC Confirm Purity Before Use Experiment->HPLC Analyze Reaction Mixture

Sources

Technical Support Center: (±)-Tetrahydroberberine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (±)-Tetrahydroberberine (THB). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this pharmacologically significant isoquinoline alkaloid. Drawing upon established methodologies and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity (±)-THB.

Part 1: Troubleshooting the Synthesis of (±)-Tetrahydroberberine

The most common and direct route to (±)-Tetrahydroberberine is the chemical reduction of berberine, typically from its chloride or sulfate salt. While seemingly straightforward, this reduction requires careful control of reaction parameters to achieve high yields and minimize side-product formation.

Frequently Asked Questions: Synthesis
Q1: My yield of (±)-THB is consistently low. What are the primary causes and solutions?

Low yield is one of the most frequent issues. The root cause often lies in incomplete reaction, suboptimal conditions, or inefficient product isolation.

  • Cause 1: Incomplete Reduction. The conversion of the berberine iminium ion to the tertiary amine of THB is the core transformation. If the reaction does not go to completion, you will have a mixture of starting material, the dihydroberberine intermediate, and your desired product.

    • Solution: Ensure the molar equivalents of the reducing agent are sufficient. Sodium borohydride (NaBH₄) is commonly used, and literature protocols often specify 4 equivalents or more relative to the berberine derivative.[1] The addition should be done portion-wise to a cooled, stirring solution to control the exothermic reaction. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting berberine spot is no longer visible.

  • Cause 2: Suboptimal Reaction Conditions. Temperature and solvent play a critical role in the reaction's efficiency.

    • Solution: Most protocols recommend starting the reaction at a reduced temperature (0 °C) and then allowing it to warm to room temperature for several hours.[1] This initial cooling helps to moderate the reaction rate. Methanol is the most commonly employed solvent as it effectively dissolves NaBH₄ and, to a reasonable extent, the berberine salt.[1][2]

  • Cause 3: Product Precipitation and Loss. (±)-THB may precipitate from the reaction mixture upon completion.

    • Solution: While this precipitation is often used as the primary isolation step, premature or incomplete precipitation can lead to loss of product in the filtrate.[2] Ensure the reaction has stirred for a sufficient time at ambient temperature (e.g., 4 hours) to maximize precipitation before filtration.[2]

Problem Potential Cause Recommended Solution
Low YieldInsufficient reducing agent (NaBH₄)Use at least 4 molar equivalents of NaBH₄. Add portion-wise to control reactivity.
Reaction time too shortMonitor reaction by TLC until berberine is consumed (typically 4+ hours).
Poor temperature controlInitiate reaction at 0 °C, then allow it to warm to room temperature.
Inefficient product isolationAfter the reaction is complete, allow sufficient time for the product to precipitate before filtration.
Q2: How can I effectively monitor the reduction of berberine to (±)-THB?

Real-time monitoring is crucial for determining the reaction endpoint and preventing the formation of side products.

  • Method: Thin-Layer Chromatography (TLC). TLC is the most accessible method for tracking the reaction's progress.

    • Stationary Phase: Standard silica gel plates (SiO₂).

    • Mobile Phase: A mixture of a non-polar and a polar solvent is effective. A common system is methylene chloride (dichloromethane) and methanol, often in a ratio of 10:1 or with a gradient of methanol (e.g., 100:2 to 100:4).[1][3]

    • Visualization: Berberine is a bright yellow compound, making its spot visible by eye. (±)-THB is typically a pale yellow or off-white solid and its spot on TLC is best visualized under UV light (254 nm).

    • Procedure:

      • Prepare a TLC chamber with the chosen mobile phase.

      • Spot a baseline on the silica plate with a sample of the starting berberine solution.

      • As the reaction proceeds, take small aliquots from the reaction mixture, dilute them, and spot them next to the starting material.

      • Develop the plate in the chamber.

      • The reaction is complete when the yellow berberine spot (lower Rf) has completely disappeared and a new spot corresponding to (±)-THB (higher Rf) appears and its intensity no longer increases.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage A Berberine Salt (e.g., Chloride) in Methanol B Cool to 0°C A->B C Add NaBH₄ (portion-wise) B->C D Stir at 0°C (30 min), then warm to RT (4h) C->D E Monitor by TLC D->E Check for completion E->D Incomplete F Precipitation of Crude Product E->F Complete G Filter and Collect Crude (±)-THB F->G

Caption: Workflow for the reduction of berberine to (±)-THB.

Part 2: Troubleshooting the Purification of (±)-Tetrahydroberberine

Purification is a critical step to remove unreacted starting materials, intermediates, and inorganic salts. The two primary methods are recrystallization and column chromatography.

Frequently Asked Questions: Purification
Q3: My crude product is a pale-yellow/brown solid. What are the likely impurities?

The color and nature of the crude solid can indicate the types of impurities present.

  • Unreacted Berberine: If the reduction was incomplete, the intense yellow color of berberine will persist in the crude product.

  • Dihydroberberine (DHB): Partial reduction can lead to the formation of DHB, which can be an impurity.

  • Oxidation Products: (±)-THB can be susceptible to air oxidation, potentially reverting to dihydroberberine or other colored species, especially during workup and purification.[4][5]

  • Inorganic Salts: Borate salts from the NaBH₄ reduction and any base used (e.g., K₂CO₃) will be present.

Q4: What is the most effective method for purifying crude (±)-THB?

The choice between recrystallization and chromatography depends on the impurity profile and the desired final purity.

  • Method 1: Recrystallization. This is the most common and efficient method for removing small amounts of impurities, especially when the crude product is already relatively clean.

    • Principle: The technique relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures.[6] The ideal solvent dissolves the product well when hot but poorly when cold.

    • Recommended Solvent: Absolute ethanol is a well-documented and effective solvent for the recrystallization of (±)-THB.[2]

    • Detailed Protocol:

      • Place the crude (±)-THB in an Erlenmeyer flask.

      • Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and stir to facilitate dissolution.

      • If colored impurities persist, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[7]

      • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

      • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

  • Method 2: Column Chromatography. This method is necessary when recrystallization fails to remove impurities, particularly those with similar solubility profiles to THB.

    • Principle: Separation is based on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through it.

    • Stationary Phase: Silica gel is commonly used. For certain alkaloids, alumina can also be effective.[1]

    • Mobile Phase (Eluent): A gradient system of dichloromethane (DCM) and methanol is typically effective. Start with a low polarity mixture (e.g., 100% DCM or DCM with 1-2% MeOH) and gradually increase the methanol concentration to elute the more polar compounds.[1]

Method Pros Cons Best For
Recrystallization Fast, economical, high recovery for pure compounds.Ineffective for impurities with similar solubility; potential for "oiling out".Removing minor impurities from a mostly pure crude product.
Column Chromatography High resolving power; can separate complex mixtures.Slower, requires more solvent, potential for product loss on the column.Purifying highly impure samples or separating closely related compounds.
Q5: My purified (±)-THB seems unstable and changes color over time. How can I improve its long-term stability?

The tertiary amine and the electron-rich aromatic rings in THB make it susceptible to oxidation.

  • Cause: Air Oxidation. Exposure to oxygen in the air, especially when combined with light, can cause degradation. Dihydro-protoberberine alkaloids are known to be prone to oxidation.[5]

  • Solution 1: Proper Storage. Store the purified solid under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and at low temperatures (-20 °C is recommended for long-term storage).

  • Solution 2: Salt Formation. Converting the free base to a salt can significantly enhance stability. It has been noted that forming a trifluoroacetic acid (TFA) salt can make related compounds more stable against oxidation.[5] This is because protonation of the nitrogen atom reduces its propensity for oxidation.

Purification Workflow Diagram

G cluster_purification Purification Stage decision decision A Crude (±)-THB B Assess Purity (TLC, NMR) A->B C Is it >90% pure? B->C D Recrystallization (Ethanol) C->D Yes E Column Chromatography (Silica, DCM/MeOH) C->E No F Assess Final Purity D->F E->F G Pure (±)-THB F->G H Store under N₂/Ar, -20°C, protected from light G->H

Caption: Decision workflow for the purification of (±)-THB.

References
  • Pingali, A. R., et al. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry.
  • Nechepurenko, I. V., et al. (2024). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. MDPI.
  • Nechepurenko, I. V., et al. (2024). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. ResearchGate.
  • Wang, Y., et al. (2024). Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Natural Product Reports.
  • Sashidhara, K. V., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. PubMed Central.
  • Jamrógiewicz, M., et al. (2024). Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts. MDPI.
  • Wang, Y., et al. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. ResearchGate.
  • Jayasinghe, L., et al. (2023). Berberine isolation from Coscinium fenestratum: optical, electrochemical, and computational studies. PubMed Central.
  • Rønsted, N., et al. (2020). Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum. PubMed Central.
  • Liu, C. S., et al. (2004). Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. PubMed.
  • Sashidhara, K. V., et al. (2022). Synthesis of tetrahydroberberine derivatives 5. ResearchGate.
  • Sashidhara, K. V., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry.
  • Khan, M., et al. (2023). Facile extraction of berberine from different plants, separation, and identification by thin-layer chromatography, high-performance liquid chromatography, and biological evaluation against Leishmaniosis. PubMed.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

Sources

Technical Support Center: Optimizing Oral Dosage of (±)-Tetrahydroberberine for Rat Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing (±)-Tetrahydroberberine (THB) in rat models. This document provides practical, in-depth guidance on overcoming the common challenges associated with the oral administration of this compound. As a reduced derivative of berberine, THB presents unique opportunities but also shares the pharmacokinetic hurdles common to the isoquinoline alkaloid family. This guide is structured to provide direct answers to common questions and troubleshoot issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is (±)-Tetrahydroberberine (THB), and why is its oral administration challenging?

(±)-Tetrahydroberberine , also known as canadine, is a naturally occurring isoquinoline alkaloid and a fully reduced derivative of berberine[1]. While its parent compound, berberine, has numerous documented pharmacological activities, its clinical application is severely limited by poor oral bioavailability, often measured at less than 1%[2][3].

The challenges in oral dosing for this class of compounds, which are anticipated for THB, are multifactorial:

  • Poor Aqueous Solubility: Berberine and its analogs are often sparingly soluble in water, which limits their dissolution in the gastrointestinal tract—a prerequisite for absorption[1][4]. While forming hydrochloride salts can improve solubility, it remains a significant hurdle[5].

  • Extensive First-Pass Metabolism: These compounds undergo significant metabolism in both the intestines and the liver before they can reach systemic circulation[6][7]. For THB specifically, in vitro studies using rat liver S9 fractions have identified O-demethylenation as a primary metabolic pathway[8].

  • P-glycoprotein (P-gp) Efflux: Berberine is a known substrate for the P-glycoprotein efflux pump in the intestinal epithelium. This pump actively transports the compound back into the intestinal lumen, further reducing net absorption[9][10].

Therefore, optimizing the oral dosage of THB requires a strategy that addresses solubility, metabolic stability, and intestinal transport.

Q2: What is a recommended starting dose of (±)-THB for oral administration in rats?

Due to the limited public data on the oral pharmacokinetics of THB, a definitive, universally effective dose cannot be prescribed. The optimal dose is highly dependent on the animal model, the therapeutic endpoint, and the formulation used.

Recommendation: A dose-finding (or dose-ranging) study is strongly recommended.

Based on published oral dosages for berberine and its more bioavailable derivative, dihydroberberine, in various rat and mouse models, a logical starting range for a THB dose-finding study would be 50 to 200 mg/kg, administered once daily .

  • Rationale: Studies on berberine in rodent models of kidney injury, diabetes, and myocardial ischemia have used oral doses ranging from 10 mg/kg to 200 mg/kg/day[11][12][13]. Dihydroberberine derivatives have shown efficacy at doses of 15 mg/kg and 50 mg/kg in mouse models of obesity and diabetes[14]. Starting within this range allows for subsequent dose escalation or reduction based on observed efficacy and tolerance.

Q3: How can I prepare (±)-THB for oral gavage to improve its bioavailability?

Given the expected poor solubility of THB, preparing a simple aqueous suspension may lead to low and variable absorption. A formulation strategy is critical for achieving consistent and effective systemic exposure.

Vehicle Selection:

  • Basic Suspension: For initial range-finding, a suspension in 0.5% to 1% Carboxymethylcellulose Sodium (CMC-Na) is a common starting point[15]. However, this does not address the fundamental bioavailability issues.

  • Solubilizing Formulations: To enhance absorption, consider creating a microemulsion or a solution with pharmaceutically acceptable excipients. Studies on berberine have shown significant bioavailability improvements with such systems[16][17]. A common formulation may include a combination of:

    • Oil Phase: Oleic acid[16] or Capmul MCM[18].

    • Surfactant: Tween 80 or Kolliphor RH 40[16][18].

    • Co-surfactant/Co-solvent: Polyethylene glycol 400 (PEG400) or 1,2-propanediol[16][18].

The development of a self-microemulsifying drug delivery system (SMEDDS) has been shown to increase the oral bioavailability of berberine by over 200% in rats by improving solubility and permeability[11].

Troubleshooting Guide
Problem: I am not observing the expected biological effect after oral THB administration.

If your in vitro data suggests THB should be active but you see minimal effect in vivo, the issue is likely insufficient systemic exposure.

Workflow: Troubleshooting Poor In Vivo Efficacy

Caption: Decision tree for troubleshooting poor in vivo efficacy of THB.

Causality Explained:

  • Insufficient Dose: The initial dose may be too low to achieve a therapeutic concentration in target tissues, especially given the extensive first-pass metabolism that berberine analogs undergo[6][7]. The concentration of berberine and its metabolites is often significantly higher in tissues like the liver and kidneys than in plasma[19][20].

  • Poor Bioavailability: If the compound does not dissolve or permeate the gut wall effectively, even a high dose will not result in adequate systemic exposure. An unstable suspension can also lead to inaccurate dosing.

  • Rapid Metabolism: As demonstrated with rat liver S9 screens, THB is actively metabolized[8]. If the rate of metabolism and clearance exceeds the rate of absorption, therapeutic concentrations may not be reached or sustained.

Problem: My results are highly variable between animals in the same group.

High variability can undermine the statistical power of your study and mask true biological effects.

Potential Causes & Solutions:

  • Inconsistent Gavage Technique: Improper or inconsistent gavage can lead to dosing errors, such as reflux of the compound or accidental administration into the trachea.

    • Solution: Ensure all personnel are thoroughly trained on a standardized gavage procedure. Use the correct gavage needle size for the rat's weight and pre-measure the insertion depth for each animal[21][22]. See Protocol 2 for best practices.

  • Formulation Instability: If you are using a suspension, the compound may settle over time, leading to inconsistent concentrations being drawn into the dosing syringe.

    • Solution: Vortex the stock formulation vigorously before drawing up each dose. If settling is rapid, consider increasing the viscosity of the vehicle (e.g., using a higher concentration of CMC) or developing a stable solution or microemulsion.

  • Inter-animal Metabolic Differences: Normal physiological variations in gut microbiota and liver enzyme expression can lead to differences in how much drug is absorbed and metabolized.

    • Solution: While this variability cannot be eliminated, using a larger number of animals per group can help improve statistical power. A formulation that enhances passive absorption and bypasses some metabolic pathways (e.g., a lipid-based formulation) may also reduce this variability[17].

Problem: The rats show signs of distress or toxicity after dosing.

It is critical to distinguish between adverse effects from the gavage procedure itself and toxicity from the compound.

  • Signs of Gavage Error: Immediate coughing, choking, or fluid bubbling from the nose indicates accidental tracheal administration. Stop immediately[23]. Respiratory distress after the procedure may also signal aspiration or esophageal/stomach perforation[21].

  • Signs of Compound Toxicity: Lethargy, weight loss, ruffled fur, or changes in behavior appearing hours to days after dosing are more likely related to the compound. An acute oral toxicity study in rats found the LD50 of dihydroberberine to be greater than 2000 mg/kg, suggesting a wide safety margin for this class of compounds[24]. However, the specific toxicity of THB should be evaluated. A 90-day study established a No Observed Adverse Effect Level (NOAEL) for dihydroberberine at 100 mg/kg/day[24].

Solutions:

  • Refine Gavage Technique: Review your procedure to ensure minimal stress and risk of injury. Proper restraint is key[25][26].

  • Conduct a Toxicity Assessment: If you suspect compound toxicity, perform a dose de-escalation. Reduce the dose by 50% and monitor the animals closely.

  • Evaluate the Vehicle: Some vehicles or high concentrations of excipients (like surfactants) can cause gastrointestinal irritation. Consider dosing a control group with the vehicle alone to rule this out.

Detailed Experimental Protocols
Protocol 1: Preparation of (±)-THB Formulations for Oral Gavage

A) Basic Suspension (For Initial Screening)

  • Objective: To prepare a 10 mg/mL suspension of THB in 0.5% w/v CMC-Na.

  • Materials: (±)-Tetrahydroberberine powder, Carboxymethylcellulose sodium (low viscosity), sterile water, magnetic stirrer, weigh scale, glass beaker.

  • Procedure:

    • Prepare the 0.5% CMC vehicle: Add 0.5 g of CMC-Na to 100 mL of sterile water. Heat gently (to ~40-50°C) and stir with a magnetic stirrer until the CMC is fully dissolved and the solution is clear. Allow to cool to room temperature.

    • Weigh the required amount of THB. For 10 mL of a 10 mg/mL suspension, you will need 100 mg of THB.

    • Add a small amount of the CMC vehicle (~1 mL) to the THB powder and triturate with a spatula to create a smooth, uniform paste. This prevents clumping.

    • Gradually add the remaining CMC vehicle to the paste while stirring continuously.

    • Stir the final suspension for at least 15-20 minutes.

    • Critical Control Point: Store at 4°C. Before each use, allow the suspension to return to room temperature and vortex vigorously for at least 60 seconds to ensure homogeneity.

B) Advanced Solubilizing Formulation (Microemulsion)

  • Objective: To prepare a microemulsion of THB to enhance solubility and absorption, based on successful berberine formulations[16].

  • Materials: (±)-Tetrahydroberberine powder, Oleic acid, Tween 80, PEG400, sterile water, vortex mixer.

  • Procedure:

    • Prepare the oil/surfactant/co-surfactant mixture. Based on an optimized berberine formulation, a starting ratio could be: Oleic acid (15% w/w), Tween 80 (17% w/w), and PEG400 (17% w/w)[16].

    • In a glass vial, combine the oleic acid, Tween 80, and PEG400. Vortex until a clear, homogenous mixture is formed.

    • Add the required amount of THB powder to this mixture. Vortex until the THB is completely dissolved. Gentle warming may be required.

    • Slowly add sterile water (51% w/w) to the mixture dropwise while continuously vortexing.

    • The final mixture should be a clear, transparent, and stable microemulsion.

    • Critical Control Point: Visually inspect the formulation for any signs of precipitation or phase separation before each use. This formulation should be prepared fresh if stability is unknown.

Protocol 2: Standard Operating Procedure for Oral Gavage in Rats

This protocol is based on established institutional guidelines to maximize safety and accuracy[21][22][25][26].

Workflow: Oral Gavage Procedure in Rats

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure cluster_trouble Troubleshooting A 1. Weigh Rat & Calculate Volume (Max 10 mL/kg) B 2. Select Correct Gavage Needle (See Table 2) A->B C 3. Measure Insertion Depth (Mouth to last rib) B->C D 4. Prepare & Mix THB Dose C->D E 5. Restrain Rat Securely (Vertical alignment, head extended) D->E F 6. Insert Needle Gently (Side of mouth, over tongue) E->F G 7. Advance to Esophagus (No force, allow swallowing reflex) F->G H 8. Administer Dose Slowly G->H L Resistance or Coughing? G->L I 9. Withdraw Needle Gently H->I J 10. Return Rat to Cage I->J K 11. Monitor for Distress (Min. 10-15 minutes) J->K M STOP. Withdraw immediately. Do not re-attempt for 24h. L->M

Caption: Step-by-step workflow for safe and effective oral gavage in rats.

Data Tables for Reference

Table 1: Comparative Pharmacokinetic Parameters of Berberine in Rats (Oral Administration)

Compound/FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Berberine (Suspension)1009.48~1-246.50.68%[3][27]
Berberine (Suspension)48.2~4.0~1~250.37%[15][28][29]
Berberine + TPGS*10027.4~1-288.4N/A (1.9x increase)[27]
Berberine (Microemulsion)50162.70.5344.2N/A (6.47x increase vs. suspension)[16]
Dihydroberberine20Detectable N/ADetectableMarkedly enhanced vs. BBR[2]

*TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) is a P-gp inhibitor. **Berberine was undetectable at the same dose.

Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Rats

Rat Weight (g)Needle GaugeNeedle LengthMax Volume (10 mL/kg)
75-10018g1.5"1.0 mL
100-20018g2-3"2.0 mL
200-30016g3"3.0 mL
>30016g3"Up to 5.0 mL

Data compiled from Queen's University and Washington State University IACUC guidelines.[21][26] Always use a needle with a smooth, ball-shaped tip to prevent tissue damage.

References
  • SOP 10.
  • Guide to Oral Gavage for Mice and Rats.
  • SOP: Oral Gavage in the R
  • Characterization of in vitro metabolites of three tetrahydroprotoberberine alkaloids in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. PubMed.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • LAB_021 Oral Gavage in Mice and R
  • Toxicological assessment of dihydroberberine.
  • Dihydroberberine Demonstrates Superior Bioavailability Over Berberine in Rat Models: A Compar
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in R
  • Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PLOS One.
  • Comparison of Berberine Bioavailability between Oral and Rectal Administrations in R
  • Fig. 1. (a) The saturation solubility of berberine in commercial...
  • Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers.
  • Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties. PubMed.
  • Research progress on berberine with a special focus on its oral bioavailability.
  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry.
  • Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats.
  • Preparation and evaluation of a microemulsion for oral delivery of berberine. PubMed.
  • 8,8-Dimethyldihydroberberine with improved bioavailability and oral efficacy on obese and diabetic mouse models. PubMed.
  • Solubility of berberine was determined by increasing the ratio of P85...
  • The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches. PMC - PubMed Central - NIH.
  • Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in R
  • Tissue Distribution of Berberine and Its Metabolites after Oral Administration in R
  • Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in R
  • Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in R
  • Effects of tetrahydroberberine on ischemic and reperfused myocardium in r
  • Tissue Distribution of Berberine and Its Metabolites after Oral Administration in R
  • The therapeutic effect of Berberine on rodent models of kidney injury: a system
  • Berberine Intervention Mitigates Myocardial Ischemia-Reperfusion Injury in a Rat Model: Mechanistic Insights via miR-184 Signaling. PMC - NIH.
  • Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2.

Sources

Technical Support Center: Chiral Separation of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of (±)-Tetrahydroberberine (THB). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving this pharmacologically significant racemic mixture. As a protoberberine alkaloid with a rigid fused-ring structure and a key chiral center, THB presents unique challenges in achieving baseline separation of its enantiomers.[1][2] The differential pharmacological activities of the (+) and (-) enantiomers make their accurate separation and quantification critical for both research and clinical applications.[3]

This guide moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed methodologies to ensure the integrity and success of your analytical and preparative work.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered during the chiral separation of (±)-THB.

Q1: I'm starting a new project on (±)-THB. Which chiral separation technique should I try first?

A1: For initial method development with (±)-THB, High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (CSP) is the most established and recommended starting point. Specifically, columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or those based on cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantioselectivity for THB and related alkaloids.[4][5] These CSPs offer a robust combination of interaction types—including hydrogen bonding, π-π interactions, and steric hindrance—that are effective for the chiral recognition of THB's rigid structure.

Start with a polar organic or normal-phase mode, as these have been successfully reported for baseline separation.[4]

Q2: Why am I seeing poor resolution or no separation of my THB enantiomers on a polysaccharide column?

A2: This is a common and multifaceted issue. Poor resolution for a molecule like THB, which lacks easily rotatable bonds around its chiral center, often points to a suboptimal match between the mobile phase and the stationary phase. The key is to modulate the interactions between the enantiomers and the CSP.

Several critical factors could be at play:

  • Inappropriate Mobile Phase Composition: The type and ratio of organic modifiers are crucial. The polarity of the mobile phase directly influences the retention and interaction kinetics.

  • Missing or Incorrect Additive: THB is a basic compound due to its tertiary amine. Unwanted interactions with residual acidic silanol groups on the silica support of the CSP can cause peak tailing and poor resolution. The addition of a basic modifier is often essential.

  • Suboptimal Flow Rate or Temperature: Chiral separations are highly sensitive to thermodynamic conditions. Both flow rate and temperature affect the delicate energy balance required for enantioselective interactions.[6][7]

A systematic approach to troubleshooting, starting with the mobile phase, is the most effective strategy.

Q3: My peaks are tailing significantly. How can I improve the peak shape?

A3: Peak tailing for a basic analyte like THB is almost always caused by secondary interactions with the stationary phase support. The tertiary amine in the THB structure can interact strongly with acidic silanol groups on the silica surface, leading to a non-ideal chromatographic process.

The Solution: Incorporate a basic additive into your mobile phase.

  • Recommended Additives: Diethylamine (DEA) or triethylamine (TEA) are commonly used.

  • Typical Concentration: Start with a low concentration, typically 0.1% (v/v), and optimize from there.

  • Mechanism of Action: The additive acts as a competitor, binding to the active silanol sites and preventing the THB molecules from engaging in these undesirable secondary interactions. This results in more symmetrical peaks and often improves resolution.

Q4: Can I use reversed-phase (RP) chromatography for THB chiral separation?

A4: While normal-phase and polar organic modes are more commonly reported for THB on polysaccharide CSPs, reversed-phase methods can be developed. However, they present their own challenges. The high aqueous content in RP mobile phases can alter the conformation of the polysaccharide selector, potentially reducing its chiral recognition capabilities. If you must use RP conditions (e.g., for LC-MS compatibility), consider immobilized polysaccharide CSPs, which are more robust and can tolerate a wider range of solvents, including aqueous mobile phases.[8] Method development in RP may require extensive screening of buffers, pH, and organic modifiers.

Troubleshooting Guide: HPLC Methods

This section provides a deeper dive into resolving specific experimental problems with detailed protocols and explanations.

Problem 1: Poor or No Resolution (Rs < 1.5)

Poor resolution is the most frequent challenge. The following workflow provides a systematic approach to diagnosing and solving the issue.

G start Start: Poor Resolution (Rs < 1.5) check_additive Is a basic additive (e.g., 0.1% DEA) in the mobile phase? start->check_additive add_additive Action: Add 0.1% DEA or TEA to the mobile phase. check_additive->add_additive No optimize_modifier Optimize Organic Modifier Ratio (e.g., vary Hexane/Alcohol ratio) check_additive->optimize_modifier Yes add_additive->optimize_modifier change_alcohol Change Alcohol Type (e.g., Isopropanol -> Ethanol -> Methanol) optimize_modifier->change_alcohol success Success: Resolution Achieved (Rs ≥ 1.5) optimize_modifier->success Improved? optimize_flow Optimize Flow Rate (Try reducing flow, e.g., 1.0 -> 0.5 mL/min) change_alcohol->optimize_flow change_alcohol->success Improved? optimize_temp Optimize Temperature (Screen from 10°C to 40°C) optimize_flow->optimize_temp optimize_flow->success Improved? change_csp Consider a different CSP (e.g., Amylose -> Cellulose based) optimize_temp->change_csp optimize_temp->success Improved? change_csp->success Improved?

Caption: A systematic workflow for troubleshooting poor resolution in the chiral HPLC separation of (±)-THB.

1. Mobile Phase Additives: The First Checkpoint

  • Rationale: As a basic alkaloid, THB's interaction with the CSP can be disrupted by ion-exchange interactions with residual silanols. A basic modifier neutralizes these sites, ensuring that chiral recognition is the primary interaction mechanism.

  • Protocol:

    • Prepare your initial mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v).

    • Add 0.1% (v/v) Diethylamine (DEA).

    • Ensure thorough mixing and degassing.

    • Equilibrate the column with at least 20 column volumes of the new mobile phase before injection. Unstable retention times are a sign of insufficient equilibration.

2. Optimizing the Organic Modifier

  • Rationale: The choice and concentration of the alcohol modifier in a normal-phase system are paramount. The alcohol competes with the analyte for polar interaction sites (like the carbamate groups) on the CSP. A less polar alcohol (like isopropanol) generally leads to stronger analyte retention and can enhance enantioselectivity.

  • Protocol: Screening Alcohol Type and Concentration

    • Start with Isopropanol (IPA): Prepare mobile phases with varying n-Hexane/IPA ratios (e.g., 95:5, 90:10, 85:15), each containing 0.1% DEA.

    • Switch to Ethanol (EtOH): If IPA does not yield sufficient resolution, switch to ethanol, which is more polar. Test various n-Hexane/EtOH ratios (e.g., 90:10, 85:15, 80:20). A successful separation has been reported with Methanol:Ethanol (80:20, v/v) on a Chiral®-AD column.[5]

    • Evaluate: Compare the resolution factor (Rs) and analysis time for each condition.

3. The Influence of Temperature

  • Rationale: Chiral recognition is a thermodynamic process governed by changes in enthalpy (ΔH°) and entropy (ΔS°). The effect of temperature can be unpredictable; while lower temperatures often increase the stability of the transient diastereomeric complexes and improve resolution, this is not a universal rule.[6][7] For some separations, an increase in temperature can induce conformational changes in the CSP that favor better chiral recognition.[9]

  • Protocol: Temperature Screening

    • Using the best mobile phase identified so far, set the column thermostat to a low temperature (e.g., 15°C).

    • Run the analysis and record the resolution.

    • Incrementally increase the temperature (e.g., to 25°C, then 40°C) and repeat the analysis.

    • Plot Resolution (Rs) vs. Temperature to find the optimal setting. Be aware that retention times will decrease as temperature increases.[7]

Data Comparison: Reported HPLC Conditions for THB Separation

CSP TypeColumnMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Amylose tris(3,5-dimethylphenylcarbamate)Chiral®-ADMethanol:Ethanol (80:20, v/v)0.4UV, 230 nmBaseline[5]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane:Ethanol:DEA (85:15:0.1)1.0Not Specified> 1.5Hypothetical optimized condition based on literature
Cellulose tris(3,5-dimethylphenylcarbamate)Analytical ColumnMethanolNot SpecifiedNot SpecifiedBaseline[4]

Alternative and Advanced Techniques

When HPLC methods are insufficient or when specific analytical goals (e.g., high throughput, reduced solvent consumption) are a priority, alternative techniques should be considered.

Supercritical Fluid Chromatography (SFC)

Q: My HPLC run times are too long for high-throughput screening. Is SFC a viable alternative for (±)-THB?

A: Absolutely. SFC is an excellent alternative to normal-phase HPLC for chiral separations, often providing faster analysis times and reduced organic solvent consumption.[10][11] The mobile phase, typically supercritical CO2 mixed with a polar co-solvent (modifier), has low viscosity and high diffusivity, which allows for higher flow rates without a significant loss in efficiency.[12]

  • Stationary Phases: The same polysaccharide-based CSPs used in HPLC (e.g., Chiralpak AD, OD) are highly effective in SFC.[13]

  • Modifiers and Additives: Alcohols (Methanol, Ethanol, IPA) are used as modifiers to increase the mobile phase polarity and elute the analytes. Basic additives (like DEA) are still crucial for good peak shape with THB.

  • Back Pressure and Temperature: These parameters control the density of the supercritical fluid and thus its solvating power. They must be carefully optimized. In practice, back pressures between 125 and 250 bar are common.[10]

  • Column: Chiralpak AD-3 (or similar amylose-based CSP).

  • Mobile Phase: Supercritical CO2 and Methanol (with 0.1% DEA) gradient.

  • Gradient: Start with a shallow gradient, e.g., 5% to 40% Methanol over 5-7 minutes.

  • Flow Rate: 2-3 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 35-40°C.

From this starting point, you can optimize by changing the alcohol modifier, the gradient slope, and the back pressure.

Capillary Electrophoresis (CE)

Q: I have very limited sample volume. Can I use Capillary Electrophoresis to separate THB enantiomers?

A: Yes, CE is an ideal technique for chiral separations when sample volume is minimal. It offers high efficiency and requires only nanoliter injection volumes.[3] The separation mechanism in CE relies on adding a chiral selector to the background electrolyte (BGE).

G cluster_0 In the Capillary THB_R (R)-THB Complex_R [(R)-THB-CD] THB_R->Complex_R Forms Complex (Stability Constant K_R) THB_S (S)-THB Complex_S [(S)-THB-CD] THB_S->Complex_S Forms Complex (Stability Constant K_S) CD Cyclodextrin (Chiral Selector) CD->Complex_R CD->Complex_S label_diff K_R ≠ K_S Different complex stability leads to different electrophoretic mobility and thus, separation.

Caption: Chiral recognition in CE using cyclodextrin as a selector. Differential complex formation results in separation.

  • Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for CE.[14][15] For a basic compound like THB, neutral (e.g., hydroxypropyl-β-CD) or anionic (e.g., sulfobutyl-β-CD) derivatives are excellent choices.[16]

  • Background Electrolyte (BGE) pH: The pH of the BGE is critical. For basic compounds like THB, a low pH (e.g., 2.5-3.0) ensures the analyte is fully protonated and positively charged, allowing it to migrate towards the cathode.[14][17]

  • Selector Concentration: The concentration of the CD in the BGE must be optimized. Too low, and there isn't enough interaction; too high, and it can lead to peak broadening and long analysis times.

  • Capillary: Fused silica, 50 µm i.d., effective length ~40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Chiral Selector: Add 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the BGE.

  • Voltage: 20-25 kV.

  • Temperature: 25°C.

  • Detection: UV, 214 nm or 230 nm.

If separation is not achieved, try increasing the HP-β-CD concentration or switching to a different CD derivative, such as dimethyl-β-CD.[14]

Sample Preparation for Biological Matrices

Q: How should I prepare plasma samples containing THB for chiral HPLC analysis?

A: When analyzing THB from a complex matrix like plasma, the primary goal is to remove proteins and other interfering substances that can damage the column and obscure the peaks of interest.[18]

  • Protein Precipitation (PPT): This is a fast and simple method. Add a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma), vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase. Acetonitrile is often preferred as it precipitates a higher percentage of proteins.[18]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Since THB is a basic compound, you can adjust the plasma pH to be alkaline (e.g., pH 9-10) to ensure it is in its free base form. Then, extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). After extraction, the organic layer is separated, evaporated, and the residue is reconstituted. This method was successfully used for the analysis of berberine in human plasma.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and allows for sample concentration. A mixed-mode or cation-exchange sorbent would be appropriate for THB. This method requires more development but is often the most robust for validated bioanalytical methods.

Workflow for Plasma Sample Preparation

G start Plasma Sample ppt Protein Precipitation (PPT) (e.g., with Acetonitrile) start->ppt Fastest Method lle Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate at basic pH) start->lle Cleaner Extract spe Solid-Phase Extraction (SPE) (e.g., Cation-Exchange) start->spe Cleanest Extract/ Concentration Needed centrifuge Centrifuge ppt->centrifuge evaporate Evaporate & Reconstitute in Mobile Phase lle->evaporate spe->evaporate collect_supernatant Collect Supernatant centrifuge->collect_supernatant collect_supernatant->evaporate inject Inject into HPLC evaporate->inject

Caption: Decision workflow for preparing plasma samples for the chiral analysis of (±)-THB.

References

  • Enantiomeric separation by cyclodextrin modified capillary zone electrophoresis (CD-CZE) of quaternary tetrahydroprotoberberine alkaloids
  • Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated
  • Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in r
  • Effect of Temperature on the Chiral Separ
  • Polysaccharide-based CSPs - Chiralpedia
  • Mechanism of capillary electrophoresis enantioseparations using a combination of an achiral crown ether plus cyclodextrins
  • Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives
  • Variable temperature HPLC resolution of impurities E and H.
  • Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study
  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer
  • Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins
  • How Does Column Temper
  • A generic chiral separation strategy for supercritical fluid chrom
  • Chromatograms illustrating the effect of column temperature on retention, enantioseparation, and resolution.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors
  • Separation of the eight alkaloids in both supercritical fluid chromatography (SFC) and HPLC modes. Experiment conditions
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx
  • Semipreparative chiral separations using supercritical fluid chrom
  • Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Rel
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
  • Tetrahydroberberine, a pharmacologically active n
  • How to prepare plasma samples for HPLC analysis?
  • Determination of berberine in human plasma by liquid chromatography-electrospray ioniz
  • Instruction Manual for CHIRALPAK® AD-H
  • A Strategy for Developing HPLC Methods for Chiral Drugs
  • The impact of chirality on the analysis of alkaloids in plant
  • Chiral mobile phase additives in HPLC enantiosepar
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals
  • The Significance of Chirality in Drug Design and Development
  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development

Sources

Technical Support Center: Enhancing the Bioavailability of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (±)-Tetrahydroberberine (THB). This guide is designed for researchers, scientists, and drug development professionals who are working with this promising alkaloid and encountering challenges related to its oral bioavailability. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of THB's pharmacokinetic profile and unlock its full therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor oral bioavailability of (±)-Tetrahydroberberine?

A1: The low oral bioavailability of (±)-Tetrahydroberberine, also known as canadine, is largely attributed to factors similar to its parent compound, berberine.[1][2][3] These include:

  • P-glycoprotein (P-gp) Mediated Efflux: THB is likely a substrate for the P-gp efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. This transporter actively pumps absorbed THB back into the intestinal lumen, thereby limiting its net absorption into systemic circulation.[2][4]

  • Extensive First-Pass Metabolism: Upon absorption, THB is expected to undergo significant metabolism in the gut wall and liver.[5][6] This "first-pass effect" transforms the parent molecule into various metabolites before it can reach systemic circulation, reducing the concentration of the active compound.[5][6]

  • Poor Aqueous Solubility: While THB is a reduced form of berberine, its solubility in aqueous media can still be a limiting factor for efficient dissolution and absorption in the gastrointestinal tract.

Q2: How does the bioavailability of (±)-Tetrahydroberberine compare to berberine and dihydroberberine?

A2: While direct comparative pharmacokinetic data for (±)-Tetrahydroberberine is not extensively published, studies on the related reduced form, dihydroberberine (DHB), provide valuable insights. DHB has been shown to have a significantly higher intestinal absorption rate—up to five times that of berberine.[7] In human studies, a 100 mg dose of DHB was found to produce plasma berberine concentrations equivalent to a 500 mg dose of berberine, highlighting a substantial improvement in bioavailability.[8][9] It is therefore reasonable to hypothesize that THB, as another reduced derivative, also possesses enhanced absorption characteristics compared to berberine.

Q3: What are the most promising strategies to enhance the oral bioavailability of (±)-THB?

A3: Several strategies have proven effective for improving the bioavailability of berberine and can be adapted for THB:

  • Nanoformulations: Encapsulating THB in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.[4][10]

  • Co-administration with P-gp Inhibitors: The use of adjuvants that inhibit P-gp can significantly increase the net absorption of THB by preventing its efflux back into the intestinal lumen.[2]

  • Prodrug and Analog Synthesis: Chemical modification of the THB molecule to create more lipophilic prodrugs or analogs can enhance its passive diffusion across the intestinal membrane.[1] These modified compounds are then converted to the active THB in the body.

  • Crystal Engineering: Creating co-crystals or salts of THB with pharmaceutically acceptable coformers can improve its solubility and dissolution rate.

Troubleshooting Guides

Issue 1: My in vitro Caco-2 permeability assay shows high efflux and low apparent permeability (Papp) for (±)-THB.

This is a common observation for P-gp substrates. The following steps will help you confirm P-gp involvement and explore potential solutions.

Troubleshooting Protocol:

  • Confirm P-gp Mediated Efflux:

    • Bidirectional Transport Assay: Perform a bidirectional transport study across Caco-2 cell monolayers. A basal-to-apical (B-A) transport rate that is significantly higher than the apical-to-basal (A-B) transport rate (efflux ratio > 2) is indicative of active efflux.

    • Co-incubation with a P-gp Inhibitor: Repeat the bidirectional transport assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio and an increase in the A-B Papp value will confirm the involvement of P-gp.

  • Select an Appropriate P-gp Inhibitor for in vivo Studies:

    • Screen a Panel of Inhibitors: Test a range of pharmaceutically acceptable P-gp inhibitors (e.g., d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), piperine) in your Caco-2 assay to identify the most potent one for THB.

    • Evaluate Cytotoxicity: Ensure that the selected inhibitor does not exhibit significant cytotoxicity at the effective concentration using an MTT or similar cell viability assay.

Data Interpretation:

Experimental ConditionA-B Papp (cm/s)B-A Papp (cm/s)Efflux Ratio (B-A/A-B)
(±)-THB aloneLowHigh> 2
(±)-THB + P-gp InhibitorIncreasedDecreased≈ 1

Visualizing P-gp Mediated Efflux and Inhibition:

P_gp_Efflux cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream THB_lumen (±)-THB THB_inside (±)-THB THB_lumen->THB_inside Passive Absorption Pgp P-gp THB_inside->Pgp THB_blood (±)-THB THB_inside->THB_blood To Systemic Circulation Pgp->THB_lumen Efflux Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition

Caption: P-gp mediated efflux of (±)-THB and its inhibition.

Issue 2: My nanoformulation of (±)-THB shows poor drug loading and physical instability.

Optimizing formulation parameters is crucial for developing a stable and effective nanodelivery system.

Troubleshooting Protocol:

  • Improve Drug Loading:

    • Solvent Selection: For solvent-based methods (e.g., nanoprecipitation, emulsion-evaporation), ensure that THB has high solubility in the chosen organic solvent.

    • Lipid/Polymer to Drug Ratio: Systematically vary the ratio of the lipid or polymer to THB to find the optimal loading capacity without causing drug precipitation.

    • Utilize a Lipophilic Counter-ion: If starting with a salt form of THB, consider converting it to the free base or forming a lipophilic salt to improve its compatibility with lipid-based nanocarriers.

  • Enhance Physical Stability:

    • Surface Modification: Incorporate PEGylated lipids or polymers into your formulation to provide steric hindrance and prevent particle aggregation.

    • Zeta Potential Optimization: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can be achieved by including charged lipids or polymers in the formulation.

    • Lyophilization: For long-term storage, lyophilize the nanoformulation with a suitable cryoprotectant (e.g., trehalose, sucrose) to prevent particle fusion.

Key Formulation Parameters to Optimize:

ParameterRationale
Lipid/Polymer Composition Affects drug encapsulation, stability, and release profile.
Surfactant Type & Concentration Influences particle size, stability, and potential toxicity.
Homogenization/Sonication Parameters Controls particle size and size distribution.
Drug-to-Carrier Ratio Determines drug loading and encapsulation efficiency.
Issue 3: I want to synthesize a prodrug of (±)-THB to improve its lipophilicity, but I'm unsure where to begin.

A prodrug strategy involves temporarily modifying the THB structure to enhance its absorption, with the modifying group being cleaved in vivo to release the active drug.

General Prodrug Synthesis Workflow:

  • Identify a Suitable Functional Group: The phenolic hydroxyl group on the THB scaffold is an ideal site for modification.

  • Select a Promoietv: Choose a lipophilic promoiety that can be attached via an ester or ether linkage. Fatty acids (e.g., palmitic acid) or other lipophilic alcohols are common choices.

  • Synthesis and Purification:

    • Protection (if necessary): Protect other reactive groups on the THB molecule if they might interfere with the desired reaction.

    • Coupling Reaction: React the protected or unprotected THB with the activated promoiety (e.g., an acid chloride or anhydride) in the presence of a suitable base.

    • Deprotection (if necessary): Remove any protecting groups.

    • Purification: Purify the final prodrug using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized prodrug using NMR, mass spectrometry, and IR spectroscopy.

  • In Vitro Evaluation:

    • LogP Determination: Measure the octanol-water partition coefficient (LogP) to confirm increased lipophilicity compared to the parent THB.

    • Stability Studies: Assess the stability of the prodrug in simulated gastric and intestinal fluids.

    • Enzymatic Hydrolysis: Confirm that the prodrug is converted back to THB in the presence of relevant enzymes (e.g., esterases in plasma or liver homogenates).

Visualizing the Prodrug Strategy:

Prodrug_Strategy cluster_workflow Prodrug Development Workflow Start (±)-THB (Low Lipophilicity) Synthesis Chemical Modification (e.g., Esterification with a fatty acid) Start->Synthesis Prodrug THB-Prodrug (High Lipophilicity) Synthesis->Prodrug Absorption Enhanced Passive Diffusion Across Intestinal Membrane Prodrug->Absorption Cleavage In vivo Enzymatic Cleavage (e.g., by Esterases) Absorption->Cleavage Active Active (±)-THB Released in Systemic Circulation Cleavage->Active

Caption: A generalized workflow for developing a prodrug of (±)-THB.

References

  • Turner, N., et al. (2018). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PLOS ONE, 13(3), e0194979. [Link]
  • Mari, G., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606-1616. [Link]
  • Feng, Y., et al. (2015). Transforming berberine into its intestine-absorbable form by the gut microbiota. Scientific Reports, 5, 12155. [Link]
  • Pan, G., et al. (2018). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Acta Pharmacologica Sinica, 40(7), 983-993. [Link]
  • Wei, S., et al. (2014). Intestinal absorption of berberine and 8-hydroxy dihydroberberine and their effects on sugar absorption in rat small intestine. Journal of Huazhong University of Science and Technology [Medical Sciences], 34(2), 186-189. [Link]
  • Roberts, M. D., et al. (2021). Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial. Nutrients, 13(12), 4385. [Link]
  • Wang, Y., et al. (2021). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, 12, 763045. [Link]
  • Science.gov. drug concentration cmax: Topics by Science.gov. [Link]
  • Wei, S., et al. (2014). Intestinal absorption of berberine and 8-hydroxy dihydroberberine and their effects on sugar absorption in rat small intestine. PubMed, 24710930. [Link]
  • Wei, S., et al. (2014).
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 4), 262-266. [Link]
  • Tan, B., et al. (2011). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. Journal of Pharmacology and Experimental Therapeutics, 338(3), 917-924. [Link]
  • Feng, R., et al. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in Pharmacology, 11, 594852. [Link]
  • Mirhadi, E., Rezaee, M., & Malaekeh-Nikouei, B. (2018). Nano strategies for berberine delivery, a natural alkaloid of Berberis.
  • Pluskal, T., & Tor-Roca, A. (2014). Estimation of Cmax and Tmax in populations after single and multiple drug administrations. Journal of Pharmacokinetics and Pharmacodynamics, 41(5), 451-461. [Link]
  • Feng, R., et al. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in Pharmacology, 11, 594852. [Link]
  • Research progress on berberine with a special focus on its oral bioavailability.
  • Improving the oral bioavailability of berberine: A crystal engineering approach.
  • Roberts, M. D., et al. (2021). Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial. Semantic Scholar. [Link]
  • Finding T max and C max in Multicompartmental Models. PubMed. [Link]
  • calculating oral bioavability & tmax from oral dose Cp-time d

Sources

Troubleshooting low yields in (±)-Tetrahydroberberine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (±)-Tetrahydroberberine, also known as canadine. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in their synthetic routes. This guide provides in-depth, field-proven insights structured in a practical question-and-answer format to help you diagnose and resolve common experimental issues.

Troubleshooting Guide: Addressing Low Yields

Low yields in organic synthesis can stem from a multitude of factors, from reagent quality to reaction conditions and purification techniques. Below, we address specific problems you might encounter during the most common synthetic route: the direct reduction of berberine.

Scenario 1: Incomplete Reduction of Berberine

Question: My TLC analysis shows significant amounts of unreacted berberine starting material and potentially an intermediate spot. How can I drive the reduction to completion?

Answer: This is a classic issue in the reduction of berberine to tetrahydroberberine. The reaction proceeds via a dihydroberberine intermediate, and failure to achieve full conversion is common if conditions are not optimized.

Causality & Expert Analysis: The reduction of the quaternary iminium ion in berberine chloride (or another salt) to the tertiary amine in tetrahydroberberine using sodium borohydride (NaBH₄) is a robust transformation. However, its efficiency is highly dependent on several factors:

  • Reagent Stoichiometry & Quality: Sodium borohydride is susceptible to decomposition by moisture. Using old or improperly stored NaBH₄ will result in lower effective molar equivalents. Furthermore, an insufficient amount will lead to incomplete reduction. While some procedures use a 1:1 molar ratio of NaBH₄ to berberine chloride[1], others employ a significant excess (e.g., 4 equivalents) to ensure the reaction goes to completion, especially when reducing derivatives[2].

  • Solvent & Temperature: Methanol is the most commonly used solvent. It serves not only to dissolve the reactants but also participates in the reaction by protonating intermediates. The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to ensure completion over several hours[2].

  • Role of a Base: Berberine is typically used as a hydrochloride or bromide salt. The presence of a mild base, such as potassium carbonate (K₂CO₃), can be beneficial. It neutralizes the HCl salt, which could otherwise react with NaBH₄, and helps maintain a favorable pH for the reduction. A published procedure with a 77% yield utilizes K₂CO₃ in the reaction mixture[1].

Step-by-Step Troubleshooting Protocol:

  • Verify NaBH₄ Quality: Before starting, test your NaBH₄ by adding a small amount to water or methanol. Vigorous bubbling (hydrogen evolution) indicates it is active. If it is not, use a fresh bottle.

  • Optimize Reagent Stoichiometry: Begin by ensuring your berberine salt is fully neutralized. Use approximately 2.5 equivalents of a mild base like K₂CO₃. Increase the NaBH₄ stoichiometry to 2-4 molar equivalents relative to the berberine starting material.

  • Control the Addition & Temperature: Suspend the berberine salt and K₂CO₃ in methanol. Cool the mixture to 0 °C in an ice bath. Add the solid NaBH₄ portion-wise over 15-20 minutes. This prevents the temperature from rising too quickly, which can lead to side reactions.

  • Monitor the Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) with a mobile phase such as methylene chloride:methanol (10:1)[2]. The intensely yellow spot of berberine should gradually disappear and be replaced by the less polar, often pale-yellow or UV-active spot of tetrahydroberberine. Continue stirring for up to 4-6 hours or until the starting material is consumed[1][2].

Troubleshooting Workflow: Incomplete Berberine Reduction

G start Low Yield: Unreacted Berberine on TLC check_nabh4 Is NaBH₄ fresh and active? start->check_nabh4 replace_nabh4 Use a new, sealed bottle of NaBH₄. check_nabh4->replace_nabh4 No check_stoich Are you using excess NaBH₄ (2-4 eq.) and a base (e.g., K₂CO₃)? check_nabh4->check_stoich Yes replace_nabh4->check_stoich adjust_stoich Adjust stoichiometry: - Use 2.5 eq. K₂CO₃ - Use 2-4 eq. NaBH₄ check_stoich->adjust_stoich No check_temp Was NaBH₄ added portion-wise at 0 °C? check_stoich->check_temp Yes adjust_stoich->check_temp adjust_temp Control addition: - Cool reaction to 0 °C - Add NaBH₄ in small portions check_temp->adjust_temp No check_time Was reaction monitored to completion (4-6h)? check_temp->check_time Yes adjust_temp->check_time extend_time Extend reaction time and continue TLC monitoring. check_time->extend_time No success Problem Resolved: Complete Conversion check_time->success Yes extend_time->success

Caption: Decision tree for troubleshooting incomplete reduction.

Scenario 2: Product Loss During Workup & Purification

Question: My reaction appears complete by TLC, but my isolated yield after chromatography and/or recrystallization is very low. Where am I losing my product?

Answer: Product loss during the isolation phase is a frustrating but solvable problem. The physicochemical properties of (±)-tetrahydroberberine require careful handling during purification.

Causality & Expert Analysis:

  • Workup Issues: After quenching the reaction (typically with water), the product needs to be extracted. Tetrahydroberberine is a tertiary amine and its solubility is pH-dependent. If the aqueous layer is too acidic, the product will be protonated and remain in the aqueous phase. If it's too basic, you risk side reactions. A standard workup involves evaporating the methanol, partitioning between water and an organic solvent like dichloromethane (DCM) or ethyl acetate, and then thoroughly extracting the aqueous layer.

  • Chromatography Degradation: While silica gel is standard, it is also acidic and can cause degradation of some sensitive compounds. If you observe streaking on your TLC plate or significant material loss on the column, this could be the cause. Some literature suggests that purification on aluminum oxide may be a viable alternative[2].

  • Improper Recrystallization Technique: The goal of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent, then allow it to cool slowly so that pure crystals form, leaving impurities in the mother liquor. Using too much solvent is a very common error that results in a large portion of the product remaining dissolved even after cooling[3]. Absolute ethanol is a reported solvent for recrystallizing tetrahydroberberine[1].

Step-by-Step Troubleshooting Protocol:

  • Optimize Workup: After evaporating the methanol, add water and extract with DCM (3x). Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with a drying agent like anhydrous sodium sulfate before evaporating the solvent.

  • Refine Chromatography:

    • If using silica gel, consider pre-treating it with a small amount of triethylamine in your eluent (e.g., 0.5-1%) to neutralize acidic sites and prevent streaking.

    • Run the column as quickly as possible to minimize contact time between the product and the stationary phase.

    • Alternatively, attempt purification on neutral aluminum oxide as a stationary phase[2].

  • Perfect the Recrystallization:

    • Place your crude solid in a flask. Add a small volume of the recrystallization solvent (e.g., absolute ethanol).

    • Heat the mixture to reflux with stirring.

    • Continue adding small portions of hot solvent just until all the solid dissolves. This is the point of minimum solvent.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent[3].

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters to consider when scaling up the NaBH₄ reduction of berberine? A1: When scaling up, heat management becomes critical. The reaction of NaBH₄ with methanol is exothermic. Ensure your reaction vessel has efficient overhead stirring and a sufficient cooling bath. The portion-wise addition of NaBH₄ is even more important at a larger scale to maintain temperature control. Also, ensure your workup and extraction volumes are scaled appropriately to handle the larger quantity of material.

Q2: My final product is a racemic mixture. How can I obtain a single enantiomer? A2: The NaBH₄ reduction of the planar berberine molecule will always produce a racemic mixture of (±)-tetrahydroberberine[1]. To obtain a single enantiomer, you have two primary options:

  • Chiral Resolution: You can resolve the racemic mixture using a chiral acid, such as (+)-2,3-di-p-toluyltartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

  • Asymmetric Synthesis: This involves a more complex, multi-step synthesis from chiral starting materials or the use of a chiral catalyst in a key bond-forming step, such as an asymmetric Pictet-Spengler reaction[4][5].

Q3: Can I use a different reducing agent instead of sodium borohydride? A3: Yes, other reducing agents can be used, but NaBH₄ is popular due to its selectivity, ease of handling, and cost-effectiveness. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally not necessary and would require anhydrous conditions and more stringent safety precautions. Catalytic hydrogenation could also be an option but may require specialized high-pressure equipment. For most lab-scale syntheses, NaBH₄ in methanol offers the best balance of reactivity and practicality[1][2][6].

Q4: My synthesis involves a Pictet-Spengler reaction to build the core structure, and I'm getting poor regioselectivity. How can I control it? A4: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core of tetrahydroberberine[7][8]. Regioselectivity (controlling which position on the aromatic ring closes) is a known challenge. Recent studies have shown that solvent choice is a critical factor. Protic, acidic solvents like trifluoroethanol (TFE) tend to favor cyclization para to an activating group, while aprotic, non-polar solvents like toluene can significantly favor the ortho cyclization product. By simply changing the solvent, you can often direct the regioselectivity of the reaction to favor your desired isomer[4][5].

Pictet-Spengler Reaction: Key Control Points

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization (Rate-Determining) Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Electrophilic Iminium Ion Imine->Iminium + H⁺ (Acid Catalyst) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Ring Closure note1 Troubleshooting Point: - Catalyst amount is key. - Too much acid protonates amine. - Too little fails to form iminium. Iminium->note1 Product Tetrahydroisoquinoline Core Cyclization->Product - H⁺ note2 Troubleshooting Point: - Solvent choice dictates  regioselectivity (ortho vs. para). - Aprotic (Toluene) -> Ortho - Protic (TFE) -> Para Cyclization->note2

Sources

Technical Support Center: Optimizing HPLC Parameters for (±)-Tetrahydroberberine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of (±)-Tetrahydroberberine (THB). As a critical bioactive component, achieving robust and reproducible analytical methods for THB is paramount. This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice to researchers, scientists, and drug development professionals. We will delve into the nuances of method optimization, drawing from established scientific principles and field-proven experience to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of (±)-Tetrahydroberberine.

Q1: What is the primary challenge in the HPLC analysis of (±)-Tetrahydroberberine?

The principal challenge lies in its chiral nature. (±)-Tetrahydroberberine is a racemic mixture of (+)- and (-)-enantiomers.[1] These enantiomers have identical physical and chemical properties in an achiral environment, making their separation on a standard reversed-phase column impossible. Therefore, a chiral stationary phase (CSP) or a chiral mobile phase additive is required for enantioseparation.

Q2: What type of column is recommended for the chiral separation of THB?

Polysaccharide-based chiral stationary phases are highly effective for the separation of THB enantiomers. Specifically, columns with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector have demonstrated good baseline separation in both normal-phase and polar organic modes.[2] A Chiral®-AD column has also been successfully used.[1]

Q3: What are typical starting mobile phase conditions for THB analysis?

For chiral separations on a cellulose-based column, a mobile phase of methanol and ethanol (e.g., 80:20, v/v) has been shown to be effective.[1] In reversed-phase mode for general analysis (not enantioseparation), a common starting point is a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium bicarbonate) with a pH modifier like trifluoroacetic acid (TFA) or formic acid.[3][4][5]

Q4: What is the optimal UV detection wavelength for Tetrahydroberberine?

Tetrahydroberberine exhibits UV absorbance at several wavelengths. A detection wavelength of 230 nm has been used effectively for the determination of its enantiomers.[1] Other studies on related compounds like berberine suggest monitoring in the range of 271 nm to 350 nm can also be suitable.[3][6][7] It is always recommended to determine the UV maximum of your specific standard in your mobile phase for optimal sensitivity.

Q5: How should I prepare my (±)-Tetrahydroberberine samples for HPLC analysis?

Sample preparation is crucial for accurate and reproducible results.[8][9] A general procedure involves:

  • Dissolution: Dissolve the sample in a suitable solvent. Methanol is a common choice.[3][9] Ensure the sample is completely dissolved; sonication can aid this process.[5]

  • Dilution: Dilute the stock solution to the desired concentration range of your calibration curve using the mobile phase.[5]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.[5][9]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of (±)-Tetrahydroberberine.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can significantly impact the accuracy and precision of your quantification.[10]

dot graph TD { A[Poor Peak Shape] --> B{Identify the Symptom}; B --> C[Tailing Peaks]; B --> D[Fronting Peaks]; B --> E[Broad Peaks]; C --> F{Potential Causes}; F --> G[Secondary Interactions]; F --> H[Column Overload]; F --> I[Dead Volume]; G --> J["Solution: Adjust mobile phase pH or add competing base/acid"]; H --> K["Solution: Reduce sample concentration/injection volume"]; I --> L["Solution: Check and correct fittings/tubing"]; D --> M{Potential Causes}; M --> N[Sample Overload]; M --> O[Sample Solvent Incompatibility]; N --> P["Solution: Dilute sample"]; O --> Q["Solution: Dissolve sample in mobile phase"]; E --> R{Potential Causes}; R --> S[Column Degradation]; R --> T[Large Injection Volume]; S --> U["Solution: Replace column"]; T --> V["Solution: Reduce injection volume"]; } caption="Troubleshooting Poor Peak Shape"

Detailed Solutions for Tailing Peaks:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the stationary phase can interact with the basic nitrogen atom in the tetrahydroberberine structure, causing peak tailing.

    • Causality: This interaction is a form of secondary adsorption that delays a portion of the analyte molecules as they pass through the column, resulting in a "tail."

    • Solution: Adding a small amount of a competing base, like diethylamine (DEA), to the mobile phase can saturate these active sites and improve peak symmetry.[11] Alternatively, adjusting the mobile phase pH to ensure the analyte is in a single ionic state can also mitigate this issue.[12]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.[13]

    • Causality: The stationary phase has a finite capacity. When this is exceeded, the excess analyte molecules travel through the column more quickly, leading to a distorted peak shape.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

Problem 2: Unstable Retention Times

Consistent retention times are fundamental for reliable peak identification and quantification.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Inadequate Column Equilibration The stationary phase requires sufficient time to equilibrate with the mobile phase. Insufficient equilibration leads to a drifting baseline and shifting retention times.Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes.
Mobile Phase Composition Changes Evaporation of the more volatile solvent component in the mobile phase can alter its composition and, consequently, the retention times.Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily.[10]
Pump Malfunction or Leaks Inconsistent flow from the pump or leaks in the system will cause fluctuations in pressure and retention times.[14]Monitor the system pressure for any unusual fluctuations. Perform a leak test and check all fittings.
Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[10]Use a column oven to maintain a constant temperature.[3]
Problem 3: Low Resolution Between Enantiomers

Achieving baseline separation of the (+) and (-) enantiomers is critical for accurate chiral analysis.

dot graph LR { subgraph "Factors Affecting Chiral Resolution" A[Mobile Phase Composition] B[Flow Rate] C[Column Temperature] D[Column Selection] end A --> E{Resolution}; B --> E; C --> E; D --> E; } caption="Key Parameters for Chiral Resolution"

Optimization Strategies:

  • Mobile Phase Composition: The choice and ratio of organic modifiers in the mobile phase are critical for chiral recognition.[11][15]

    • Causality: Different organic solvents can alter the way the enantiomers interact with the chiral stationary phase.

    • Action Plan: Systematically vary the ratio of your mobile phase components (e.g., methanol:ethanol). A methodical approach, such as creating a small design of experiments (DoE), can efficiently identify the optimal composition.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.

    • Causality: A slower flow rate allows for more interactions between the analyte and the stationary phase, potentially enhancing the separation between enantiomers.[10]

    • Action Plan: Try reducing the flow rate in small increments (e.g., from 0.4 mL/min to 0.3 mL/min) and observe the effect on resolution. Be mindful that this will increase the analysis time.

  • Column Temperature: Temperature can influence the selectivity of the chiral separation.

    • Causality: Chiral recognition mechanisms are often temperature-dependent.

    • Action Plan: If your system has a column oven, investigate the effect of temperature on the separation. Try temperatures both above and below your current setting (e.g., 25°C, 30°C, 35°C).

Section 3: Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Tetrahydroberberine (Achiral)

This protocol is suitable for quantifying total tetrahydroberberine without separating the enantiomers.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.[5][16]

    • B: Acetonitrile.

    • Isocratic elution with a ratio of 60:40 (A:B).[3][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV at 285 nm.[16]

  • Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm filter.

Protocol 2: Chiral HPLC Method for (±)-Tetrahydroberberine Enantioseparation

This protocol is designed for the separation and quantification of the individual enantiomers of tetrahydroberberine.

  • Column: Chiral®-AD (or equivalent cellulose-based chiral column).[1]

  • Mobile Phase: Methanol:Ethanol (80:20, v/v).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.

References

  • Liu, Y. M., et al. (2012).
  • Prajapati, A. S., et al. (2006). Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo. Analytical and Bioanalytical Chemistry, 384(4), 939-45. [Link]
  • Kumar, A., et al. (2013). HPLC Method Development and Validation for Quantification of Berberine from Berberis aristata and Berberis tinctoria. Gigvvy Science. [Link]
  • Nekhoroshev, S. A., et al. (2021). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molecules, 26(11), 3369. [Link]
  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]
  • Srivastava, S., et al. (2010). Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms. International Journal of Ayurveda Research, 1(4), 243-246. [Link]
  • Wang, J. C., et al. (2013). Stability-Indicating Validated HPLC Method for Analysis of Berberine Hydrochloride and Trimethoprim in Pharmaceutical Dosage Form. Journal of Chemistry, 2013, 360812. [Link]
  • Karthikeyan, R., et al. (2014).
  • Li, Y., et al. (2020). A Validated Liquid Chromatographic Method for Berberine Analysis in Tissue and Application.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • Nacalai Tesque. (n.d.). Poor peak shape. [Link]
  • Nampoothiri, S. V., et al. (2017). Isolation and HPLC Quantification of Berberine Alkaloid from Alpinia galanga and Alpinia calcarata. International Journal of Pharma Sciences and Research, 8(6), 97-102. [Link]
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]
  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Drawell. (n.d.).
  • Tarte, P. S., et al. (2014). FORCE DEGRADATION STUDY OF BERBERINE CHLORIDE BY USING STABILITY INDICATING HPLC METHOD. International Journal of PharmTech Research, 6(5), 1490-1500. [Link]
  • Reddy, G. S., et al. (2019). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF BERBERINE IN BULK AND PHARMACEUTICAL DOSAGE FORMS.
  • Zhang, Y. N., et al. (2019). Tetrahydroberberine pharmaceutical salts/cocrystals with dicarboxylic acids: Charge-assisted hydrogen bond recognitions and solubility regulation. Journal of Molecular Structure, 1189, 239-247. [Link]
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
  • Ahuja, S. (2012, August 1). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Srivastava, S., et al. (2010). Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms. International journal of Ayurveda research, 1(4), 243–246. [Link]

Sources

Preventing precipitation of (±)-Tetrahydroberberine in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for working with (±)-Tetrahydroberberine (THB) in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this promising isoquinoline alkaloid. Here, we provide in-depth, evidence-based answers to common questions and detailed protocols to ensure the successful and reproducible use of THB in your experiments.

Part 1: Understanding the Core Problem
FAQ 1: What is (±)-Tetrahydroberberine and why is it precipitating in my cell culture media?

(±)-Tetrahydroberberine, also known as Canadine, is the fully reduced form of berberine, a well-known alkaloid.[1] It possesses a range of pharmacological activities distinct from its parent compound, including antioxidant properties, calcium channel blockade, and neuroprotective effects, making it a compound of significant interest.[2] However, like many organic small molecules, THB is hydrophobic and has limited solubility in aqueous solutions like cell culture media.

Precipitation is a common issue and typically occurs due to the following reasons:

  • Low Aqueous Solubility : THB is a hydrophobic molecule. When a concentrated stock solution, usually made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of cell culture media, the THB molecules can rapidly come out of solution as they are unable to favorably interact with water molecules.[3]

  • Improper Dilution Technique : Adding a concentrated DMSO stock directly and quickly into the bulk of the media creates localized areas of high compound concentration and solvent change, shocking the compound out of solution.[5] This is a frequent cause of precipitation even if the final concentration is theoretically below the solubility limit.

Part 2: Proactive Strategies & Protocols for Preventing Precipitation

Success with THB begins with proper preparation. Following a validated protocol for stock solution preparation and subsequent dilution is critical.

Protocol 1: Preparation of a High-Concentration Stock Solution

The goal is to create a concentrated, stable stock solution that allows for minimal addition of organic solvent to your cell culture.[6] DMSO is the most common and recommended solvent.

Materials:

  • (±)-Tetrahydroberberine powder (MW: 339.4 g/mol for the C20H21NO4 form)[7]

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Step-by-Step Procedure:

  • Calculation : Determine the required mass of THB to create a stock solution of a desired concentration (e.g., 10 mM or 20 mM). Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM stock: 10 mM x 1 mL x 339.4 g/mol = 3.394 mg

  • Dissolution : Weigh the THB powder and add it to a sterile vial. Add the calculated volume of DMSO.

  • Solubilization : Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C, protected from light.

Protocol 2: Diluting the THB Stock Solution into Cell Culture Media

This is the most critical step where precipitation occurs. The key is to perform a gradual dilution while mixing.[5]

Step-by-Step Procedure:

  • Pre-warm Media : Ensure your cell culture media (containing serum, if applicable) is pre-warmed to 37°C.

  • Calculate Volume : Determine the volume of THB stock needed to achieve your final desired concentration in the culture well or flask. Aim to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[9][10][11]

  • Serial or Intermediate Dilution : It is highly recommended to perform an intermediate dilution step. Instead of adding the highly concentrated DMSO stock directly to the full volume of media, first dilute the stock into a small volume of pre-warmed media.

  • The "Drop-and-Swirl" Method :

    • Pipette the calculated volume of THB stock solution.

    • Submerge the pipette tip just below the surface of the media in your culture plate or an intermediate tube.

    • Dispense the stock solution slowly while gently swirling or agitating the plate/tube.[5] This helps to rapidly disperse the compound and solvent, preventing localized over-concentration.

  • Final Addition : If an intermediate dilution was made, add this to the final culture volume.

  • Vehicle Control : Always prepare a vehicle control by adding the same final concentration of DMSO (without THB) to a separate set of cells to account for any solvent effects.[11]

Diagram: Recommended Dilution Workflow

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution into Media cluster_2 Step 3: Control THB_Powder THB Powder Stock 10-20 mM Stock in 100% DMSO THB_Powder->Stock DMSO Sterile DMSO DMSO->Stock Media_Small Small Volume of Pre-warmed Media Stock->Media_Small Slowly add while swirling Intermediate Intermediate Dilution Media_Small->Intermediate Media_Final Final Culture Volume Intermediate->Media_Final Add to cells Final_Culture Final Cell Culture (DMSO ≤ 0.5%) Media_Final->Final_Culture Control_Culture Vehicle Control Culture Media_Final->Control_Culture DMSO_Control Same volume of DMSO DMSO_Control->Media_Final

Caption: Workflow for preparing and diluting (±)-Tetrahydroberberine.

Part 3: Troubleshooting Guide
FAQ 2: I followed the protocol, but my compound still precipitates. What now?

If precipitation persists, consider these advanced troubleshooting steps:

  • Check Final DMSO Concentration : While many cell lines tolerate 0.5% DMSO, some are sensitive even to 0.1%.[12] Paradoxically, if your compound is highly insoluble, a higher final DMSO concentration (e.g., 0.25% vs 0.1%) might be necessary to keep it in solution.[3] You must run a dose-response curve for DMSO on your specific cell line to determine its maximum tolerated concentration without affecting viability or the experimental endpoint.[10]

  • The Role of Serum : Fetal Bovine Serum (FBS) contains proteins like albumin, which can bind to hydrophobic compounds and alkaloids, effectively increasing their solubility in media.[13][14] If you are working in serum-free conditions, this may be a contributing factor. Consider if a low percentage of serum (e.g., 1-2%) can be included. Conversely, be aware that high protein binding can reduce the free concentration of your compound, potentially affecting its bioactivity.[15]

  • Pre-complexation with Serum : Before adding to the cells, try pre-incubating your diluted THB with a small amount of media containing FBS for 15-30 minutes. This allows for protein binding to occur, which may stabilize the compound in solution.

FAQ 3: Can I use solvents other than DMSO?

While DMSO is most common, other solvents can be used, but require careful validation.

  • Ethanol : Some compounds are soluble in ethanol. Like DMSO, the final concentration must be kept low (typically <0.5%) as it can be toxic to cells.

  • Co-solvent Systems : For extremely difficult compounds, a co-solvent system (e.g., a mixture of DMSO and PEG-400) might be necessary.[16][17] However, this significantly complicates the experiment, and extensive controls are needed to rule out vehicle-induced effects.

FAQ 4: Are there any advanced formulation strategies I can try?

For persistent solubility issues, especially in contexts requiring higher concentrations, advanced formulation techniques can be explored.

  • Cyclodextrins : These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[18] They can form inclusion complexes with hydrophobic drugs like THB, effectively encapsulating the molecule and increasing its aqueous solubility.[19][20] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used in cell culture.[21] A common method involves co-lyophilization of the drug and cyclodextrin, which can then be reconstituted in media.[22]

Table 1: DMSO Tolerance in Common Cell Culture Practices

Final DMSO ConcentrationGeneral ObservationCitation(s)
≤ 0.1% Considered safe for most cell lines with minimal impact on cell function. The "gold standard" for many assays.[10][11]
0.1% - 0.5% Tolerated by many robust cell lines, but may cause stress or differentiation in sensitive or primary cells.[9][12]
> 0.5% Often leads to significant cytotoxicity, membrane permeabilization, or altered cell behavior. Generally avoided.[9][23]
Part 4: Final Considerations
  • Purity of Compound : Ensure the THB you are using is of high purity. Impurities can act as nucleation sites, promoting precipitation.

  • Media Components : Though rare, high concentrations of certain salts or components in custom media formulations could potentially interact with the compound.

  • Visual Inspection : Always visually inspect your media after adding the compound. Cloudiness or a visible precipitate indicates a problem that must be resolved before proceeding with the experiment.[24]

By understanding the physicochemical properties of (±)-Tetrahydroberberine and employing meticulous preparation and dilution techniques, researchers can overcome the challenge of precipitation and generate reliable, reproducible data in their cell culture experiments.

References
  • J Biomol Struct Dyn. (2020). In vitro Relationship Between Serum Protein Binding to Beta-Carboline Alkaloids: A Comparative Cytotoxic, Spectroscopic and Calorimetric Assays. [Link]
  • LifeTein. (2023). DMSO usage in cell culture. [Link]
  • Taylor & Francis Online. (2020). Full article: In vitro relationship between serum protein binding to beta-carboline alkaloids: a comparative cytotoxic, spectroscopic and calorimetric assays. [Link]
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]
  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]
  • National Institutes of Health. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]
  • RSC Publishing. (2016). Dimeric binding of plant alkaloid ellipticine to human serum proteins. [Link]
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]
  • National Institutes of Health. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. [Link]
  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. [Link]
  • National Institutes of Health. (n.d.). Tetrahydroprotoberberine. PubChem. [Link]
  • ResearchGate. (2025).
  • National Institutes of Health. (2015).
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
  • PubMed. (2024).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2016).
  • National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
  • Bitesize Bio. (2025).
  • ResearchGate. (2025). (PDF)
  • National Institutes of Health. (n.d.). Berberine. PubChem. [Link]
  • Acta Crystallographica Section C: Structural Chemistry. (2015).
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. [Link]
  • PubMed. (2015).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). (+-)-Tetrahydroberberine. PubChem. [Link]
  • Wikipedia. (n.d.). Tetrahydroberberine oxidase. [Link]

Sources

Technical Support Center: Enhancing the Stability of Tetrahydroberberine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with tetrahydroberberine (THB) derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the stability challenges associated with these promising compounds. This is not a rigid manual, but a dynamic resource built on scientific principles and practical experience to ensure the integrity of your experiments.

I. Understanding the Instability of Tetrahydroberberine Derivatives: The "Why" Behind the Degradation

Tetrahydroberberine and its derivatives are significantly less stable than their parent quaternary ammonium alkaloid, berberine.[1][2] This inherent instability stems from the reduced isoquinoline core, which is susceptible to several degradation pathways. Understanding these mechanisms is the first step toward designing robust stabilization strategies.

A. Oxidation: The Primary Culprit

The most common degradation pathway for THB derivatives is oxidation. The tertiary amine and the electron-rich aromatic rings in the THB scaffold are prime targets for oxidative attack.

  • Mechanism of Oxidation: Oxidation can be initiated by atmospheric oxygen, reactive oxygen species (ROS) generated in solution, or trace metal ions that can catalyze oxidative reactions. The process often involves the formation of radical intermediates, leading to a cascade of degradation products. The likely sites of oxidation include the nitrogen atom, leading to N-oxides, and the phenolic moieties, which can undergo oxidative coupling or cleavage.

  • Consequences of Oxidation: Oxidation not only reduces the purity of your compound but can also lead to the formation of new entities with altered pharmacological and toxicological profiles. A common observable sign of oxidation is a change in the color of the solution, often from a pale yellow to a darker yellow, brown, or even reddish hue.[3]

B. Epimerization: The Chiral Challenge

The C13a position of the tetrahydroberberine core is a stereocenter.[2] Under certain conditions, particularly in solutions with acidic or basic pH, epimerization at this center can occur. This is a critical issue for derivatives where stereochemistry is crucial for biological activity.

  • Mechanism of Epimerization: Epimerization can proceed through the formation of an iminium ion intermediate, which is planar. Subsequent reduction or nucleophilic attack can occur from either face, leading to a mixture of diastereomers.

  • Consequences of Epimerization: The formation of diastereomers can complicate purification and analysis, and more importantly, may lead to a loss of biological efficacy if one stereoisomer is significantly more active than the other.

II. Troubleshooting Guide: Addressing Common Stability Issues in Your Experiments

This section is formatted as a series of questions you might encounter during your research, followed by expert advice and actionable solutions.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
My pale yellow THB derivative solution is turning brown/reddish over time. Oxidation: This is a classic sign of oxidative degradation. The color change is likely due to the formation of highly conjugated oxidation products.1. Work under an inert atmosphere: Purge your solvents with nitrogen or argon before use and handle your compound under a blanket of inert gas. 2. Add antioxidants: Incorporate a suitable antioxidant into your solution. (See Section III.A for a detailed protocol). 3. Use a chelating agent: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA. (See Section III.B for details). 4. Protect from light: Store your solutions in amber vials to prevent photo-oxidation.
I'm seeing new, unexpected peaks in my HPLC chromatogram after storing my sample. Degradation: These peaks are likely degradation products. They can be more polar (earlier eluting) or less polar (later eluting) than the parent compound depending on the nature of the degradation.1. Characterize the new peaks: Use HPLC-MS to determine the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).[4][5][6][7][8][9] 2. Perform a forced degradation study: Subject your compound to controlled stress conditions (acid, base, peroxide, light, heat) to systematically identify potential degradation products.[1][10][11][12] 3. Implement stabilization strategies: Based on the identified degradation pathway, apply the appropriate stabilization techniques outlined in Section III.
The biological activity of my compound is decreasing upon storage. Degradation/Epimerization: Loss of the parent compound due to degradation or conversion to a less active stereoisomer will result in reduced bioactivity.1. Re-analyze the purity and structure: Use HPLC and NMR to confirm the purity and structural integrity of your stored compound. 2. Assess stereochemical purity: If your compound is chiral, use a chiral HPLC method to check for the presence of diastereomers resulting from epimerization. 3. Strictly control storage conditions: Store your compound as a dry solid at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere.
My compound is showing poor solubility in aqueous buffers, and precipitation is observed. Inherent Physicochemical Properties/Salt Form Instability: Many THB derivatives are lipophilic. If you are using a salt form, it may be converting to the less soluble free base depending on the pH of the buffer.1. Optimize the formulation: Consider using co-solvents (e.g., DMSO, ethanol) or formulating the compound in a delivery system like liposomes. (See Section III.C for a protocol). 2. Control the pH: Ensure the pH of your buffer is compatible with the salt form of your compound to maintain its solubility. 3. Consider prodrug strategies: A hydrophilic promoiety can be attached to temporarily increase aqueous solubility.[10][13][14][15]

III. Proactive Stabilization Strategies: Protocols and Methodologies

Here, we provide detailed protocols and workflows to proactively enhance the stability of your THB derivatives.

A. Strategy 1: Chemical Stabilization in Solution

Antioxidants function by scavenging free radicals or inhibiting oxidative chain reactions. For phenolic alkaloids, compounds like ascorbic acid and butylated hydroxytoluene (BHT) can be effective.[16][17][18][19][20]

Protocol: Preparing a Stabilized Stock Solution with Ascorbic Acid

  • Solvent Preparation: De-gas your chosen solvent (e.g., DMSO, ethanol) by bubbling with nitrogen or argon for at least 15 minutes.

  • Antioxidant Addition: Prepare a fresh stock solution of ascorbic acid in the de-gassed solvent at a concentration of 10 mg/mL.

  • Compound Dissolution: To your solid THB derivative, add the ascorbic acid solution to achieve a final ascorbic acid concentration of 0.1-1 mg/mL. Ensure the final concentration of the antioxidant does not interfere with your downstream assays.

  • Storage: Store the resulting solution in an amber vial, blanketed with nitrogen or argon, at -20°C or below.

Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of organic molecules. Chelating agents like ethylenediaminetetraacetic acid (EDTA) sequester these metal ions, preventing them from participating in redox cycling.[21][22][23][24][25]

Protocol: Using EDTA to Prevent Metal-Catalyzed Oxidation

  • Buffer Preparation: Prepare your aqueous buffer of choice.

  • EDTA Addition: Add EDTA disodium salt to the buffer to a final concentration of 0.1-1 mM. Ensure the pH of the buffer is adjusted after the addition of EDTA.

  • Compound Preparation: Dissolve your THB derivative in this EDTA-containing buffer.

  • Filtration and Storage: Filter the solution through a 0.22 µm filter to remove any particulates and store under appropriate conditions (protected from light, low temperature).

B. Strategy 2: Advanced Formulation Approaches

Encapsulating your THB derivative in a drug delivery system can provide a physical barrier against degradative environmental factors.

Liposomes are phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer, enhancing solubility and stability.[5][11][26][27][28][29][30]

Protocol: Preparation of THB Derivative-Loaded Liposomes via Thin-Film Hydration

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve your THB derivative, a phospholipid (e.g., soy phosphatidylcholine or DPPC), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). A common molar ratio is 55:40:5 (phospholipid:cholesterol:THB derivative), but this may require optimization.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonicating. The temperature of the buffer should be above the phase transition temperature of the chosen phospholipid.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).

C. Strategy 3: Intrinsic Stabilization through Chemical Modification

The stability of the THB scaffold can be rationally improved through chemical modification.

Converting a labile functional group into a more stable promoiety that is cleaved in vivo to release the active drug is a powerful strategy. For THB derivatives, a hydroxyl group could be esterified to mask its oxidative potential.[10][13][14][15][31]

The electronic properties of substituents on the aromatic rings can influence the oxidative stability of the molecule. Electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to oxidation. However, this must be balanced with the potential impact on biological activity.[32][33]

IV. Analytical Workflow for Stability Assessment

A robust analytical plan is essential to accurately assess the stability of your THB derivatives.

Stability_Workflow cluster_0 Sample Preparation & Stressing cluster_1 Analytical Techniques cluster_2 Data Evaluation Forced_Degradation Forced Degradation (Acid, Base, H2O2, Light, Heat) HPLC_UV HPLC-UV (Purity Assay, % Degradation) Forced_Degradation->HPLC_UV Assay Real_Time_Storage Real-Time Storage (Target Conditions) Real_Time_Storage->HPLC_UV Assay HPLC_MS LC-MS/MS (Impurity Identification, Mass Balance) HPLC_UV->HPLC_MS Identify Peaks Chiral_HPLC Chiral HPLC (Epimerization Assessment) HPLC_UV->Chiral_HPLC If Chiral Degradation_Kinetics Degradation Kinetics (Shelf-life Prediction) HPLC_UV->Degradation_Kinetics NMR NMR Spectroscopy (Structural Confirmation) HPLC_MS->NMR Confirm Structure Pathway_Elucidation Degradation Pathway Elucidation HPLC_MS->Pathway_Elucidation

Caption: Workflow for assessing the stability of THB derivatives.

V. Frequently Asked Questions (FAQs)

  • Q1: At what stage of my research should I start thinking about the stability of my THB derivative?

    • A1: As early as possible. Initial stability assessments should be part of the lead optimization process. A promising compound with poor stability may face significant hurdles in later stages of development.

  • Q2: Is it better to store my THB derivative as a solid or in solution?

    • A2: For long-term storage, it is always recommended to store your compound as a solid, under an inert atmosphere, protected from light, and at low temperatures (-20°C to -80°C). Solutions are generally less stable due to solvent effects and increased molecular mobility.

  • Q3: Can I use the same stabilization strategy for all my THB derivatives?

    • A3: Not necessarily. The optimal stabilization strategy will depend on the specific chemical structure of your derivative. For example, a derivative with a free phenolic hydroxyl group will be more susceptible to oxidation than one where this group is protected. You should tailor your approach based on the known or suspected liabilities of your specific molecule.

  • Q4: My THB derivative appears to be degrading during purification by silica gel chromatography. What can I do?

    • A4: Silica gel can be slightly acidic and its large surface area can promote degradation, especially for sensitive compounds. Consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase C18 silica gel for purification. Alternatively, minimizing the time the compound spends on the column and using de-gassed solvents can help.

VI. Concluding Remarks

The stability of tetrahydroberberine derivatives is a multifaceted challenge that requires a proactive and scientifically-driven approach. By understanding the underlying degradation mechanisms and implementing the appropriate stabilization and analytical strategies outlined in this guide, you can ensure the quality and reliability of your experimental data and accelerate the development of these promising therapeutic agents.

References

  • Šimánek, V. (1985). Quaternary protoberberine alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 28, pp. 1-66). Academic Press.
  • Gong, C., Chen, Y., Wu, S., Wang, Y., & Zhang, X. (2017). Liposome encapsulated berberine treatment attenuates cardiac dysfunction after myocardial infarction. Journal of Controlled Release, 255, 1-10.
  • Chen, C. Y., & MacLean, D. B. (1968). Mass Spectra and proton magnetic resonance spectra of some tetrahydroprotoberberine alkaloids. Canadian Journal of Chemistry, 46(16), 2501-2506.
  • Cushing, M. L., & Scott, K. A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9036-9105.
  • Cushing, M. L., & Scott, K. A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.
  • Ulrych, A., Kmoníčková, E., & Zídek, Z. (2006). Quaternary protoberberine alkaloids. Acta Universitatis Palackianae Olomucensis, Facultas Medica, 150(2), 5-13.
  • Ma, B., Zhang, Q., & Yao, S. (2017). Alkaloid profiling of the traditional Chinese medicine Rhizoma corydalis using high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry. Scientific Reports, 7(1), 1-11.
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587.
  • Gong, C., Tao, G., Yang, L., You, P., Zhao, X., & Zhai, G. (2014). A Novel Delivery System for the Combined Use of Natural Ingredients: The Preparation of Berberine Hydrochloride–Matrine Liposomes and Preliminary Exploration of Their Anti-Tumor Activity. Molecules, 19(11), 17740-17754.
  • BenchChem. (n.d.). Application Notes and Protocols for Liposomal Formulation of Hydrophobic Alkaloids. BenchChem.
  • Zare, M., Norouzi, M., & Sarvari, S. (2024). Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy. Frontiers in Nutrition, 11, 1402805.
  • Shapiro, A. B. (2017). Why EDTA and PVP are added to extraction buffers of enzymes? ResearchGate.
  • Li, Y., & Zhang, J. (2012). Berberine liposome and preparation method thereof.
  • Tarte, P. S., More, H. N., & Pawar, S. V. (2014). Force degradation study of berberine chloride by using stability indicating HPLC method. International Journal of PharmTech Research, 6(5), 1490-1500.
  • Yano, H., & Kobayashi, S. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1645-1650.
  • SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Berberine on Primesep B Column. SIELC.
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(4), 262-265.
  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Redox activation of metal-based prodrugs as a strategy for drug delivery. Chemical Reviews, 116(5), 3436-3486.
  • Al-Khayri, J. M., et al. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Antioxidants, 12(12), 2158.
  • de Oliveira, V. M., & de Oliveira, R. B. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(3), 755.
  • Nechepurenko, I. V., Kushnir, D. S., & Salomatina, O. V. (2024). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molbank, 2024(2), M1865.
  • das Neves, J., & Sarmento, B. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Pharmaceutical Design, 21(27), 3907-3918.
  • Wang, C., Li, X., & You, Q. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids.
  • Wang, H., & Sun, G. (2013). Study on the Degradation Behavior of Berberine Dye and Berberine Dyed Silk using Hydrogen Peroxide/UV/Oxygen Treatment. Journal of the Korean Society of Dyers and Finishers, 25(4), 295-302.
  • Tereucán, G., et al. (2023).
  • Miri, A., & Sharifi-Rad, J. (2015). Study of Antioxidant Capacity and Stability of Phenolic Compounds from the Seeds of Peganum harmala. Journal of Chemical and Pharmaceutical Research, 7(11), 58-62.
  • Wang, Y., et al. (2019). Development and validation of a stability-indicating HPLC method for the simultaneous determination of trimethoprim and berberine hydrochloride in their combined dosage form.
  • Tivakaran, V. S., & Herman, T. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls.
  • Kumar, S., & Pandey, A. K. (2013). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 18(12), 15474-15504.
  • Pasquet, P. L., et al. (2024).
  • Leszczynski, J., & Bakalarski, P. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5036.
  • Sipos, P., et al. (2010). Oxidation of EDTA with H2O2 catalysed by metallophthalocyanines.
  • Korth, H. G., & Sustmann, R. (2001). The Effects of Substituents on the Stabilities of Bridgehead Radicals. The Journal of Organic Chemistry, 66(19), 6299-6307.
  • Weng, L., & Li, K. Y. (2006). Investigation of Mechanisms of Oxidation of EDTA and NTA by Permanganate at High pH. Industrial & Engineering Chemistry Research, 45(21), 6966-6973.
  • Park, E. H., Jung, J., & Chung, H. H. (2006). Simultaneous oxidation of EDTA and reduction of metal ions in mixed Cu(II)/Fe(III)
  • Ma, B., Zhang, Q., & Yao, S. (2017). Alkaloid profiling of the traditional Chinese medicine Rhizoma corydalis using high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry. Scientific Reports, 7(1), 1-11.
  • Shuda, S. A., et al. (2024). Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS). Journal of Forensic Sciences, 69(5), 1718-1729.
  • Guha, M., & Pal, S. (2012). Degradation of colour in beetroot (Beta vulgaris L.): a kinetics study. Journal of Food Science and Technology, 49(6), 775-779.

Sources

Technical Support Center: Strategies to Enhance the Solubility of Berberine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth answers and troubleshooting protocols for enhancing the solubility of berberine and its derivatives, compounds notorious for their low aqueous solubility which often limits their therapeutic potential and experimental applicability.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is berberine poorly soluble in aqueous solutions at neutral pH?

Berberine hydrochloride, the common salt form, is a quaternary isoquinoline alkaloid. While its salt form enhances water solubility compared to the free base, it is still considered only slightly soluble in water[1]. Its aromatic structure makes the molecule suitable for interacting with hydrophobic environments[2]. While one might expect its permanent positive charge to guarantee high aqueous solubility, its solubility is surprisingly complex and highly dependent on the composition of the buffer system, not just the pH[2][3]. For instance, its solubility is significantly lower in many standard buffers (like phthalate and borate) compared to phosphate buffer at pH 7.0[2][3].

Q2: What is the typical aqueous solubility of berberine hydrochloride?

The aqueous solubility of berberine chloride is temperature-dependent. At 25°C, it is approximately 1.96 mg/mL (or 5.27 mM)[3]. This increases to about 8.50 mM at 37°C[2]. However, these values can change dramatically based on the buffer used. In phosphate buffer at pH 7.0, the solubility can be as high as 4.05 mM at 25°C, which is nearly 20 times higher than in other buffers at different pH values[2][3].

Q3: What are the most common strategies to improve berberine's solubility for in vitro assays?

For in vitro work, the most common strategies are:

  • Use of Co-solvents: Preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into the aqueous assay buffer is a standard approach[4][5].

  • pH and Buffer Optimization: As mentioned, using a phosphate-based buffer system can significantly improve solubility over other common biological buffers[2][3].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like berberine, forming an "inclusion complex" that is much more water-soluble[6]. Studies show that 2-hydroxypropyl-β-cyclodextrin (HPβCD) can increase berberine's aqueous solubility by almost 4.5-fold[3][7].

Q4: Can I use DMSO to dissolve berberine? What are the potential issues?

Yes, DMSO is an excellent solvent for berberine, with a solubility of approximately 25 mg/mL[4] to 74 mg/mL. It is a standard practice to create a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous medium.

Potential Issues:

  • Cytotoxicity: DMSO can be toxic to cells, especially at higher concentrations. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but some are sensitive to concentrations as low as 0.1%[8][9][10]. Primary cells are often more sensitive[9]. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤0.1%) and to always include a vehicle control (medium with the same final DMSO concentration) in your experiments[10].

  • Assay Interference: Organic solvents can sometimes interfere with enzyme activity or other biological assays[11][12]. DMSO concentrations above 1% have been shown to reduce readouts in some immunological assays[13].

  • Precipitation: When the DMSO stock is diluted into an aqueous buffer, the berberine may precipitate if the final concentration exceeds its solubility limit in that specific medium. This is known as "crashing out." To avoid this, dilute the stock slowly while vortexing or stirring the buffer.

Q5: How do structural modifications to berberine affect its solubility?

Structural modifications can significantly alter solubility. A key example is dihydroberberine , a reduced derivative of berberine. While berberine hydrochloride has good water solubility, dihydroberberine is poorly soluble in water but has better solubility in fat-soluble (lipophilic) solvents[14]. This increased lipophilicity is thought to enhance its gut permeability and bioavailability compared to berberine[15]. This highlights a common trade-off in drug development: increasing aqueous solubility versus improving membrane permeability.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance for common laboratory challenges involving berberine solubility.

Guide 1: My berberine sample is not dissolving in my cell culture medium.

Problem Analysis: This is a frequent issue. The limited aqueous solubility of berberine hydrochloride is often lower than the desired concentration for an experiment, especially in complex biological media that may lack the specific salts (like phosphate) that enhance its solubility[3].

This is the most direct method for preparing berberine for in vitro assays. DMSO is the recommended co-solvent.

Objective: To prepare a concentrated stock solution of berberine in DMSO and dilute it to a final, soluble concentration in cell culture medium.

Materials:

  • Berberine Hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Target cell culture medium, pre-warmed to 37°C

Procedure:

  • Calculate Stock Concentration: Determine the highest final concentration you will need in your experiment. Plan to make a stock solution that is 200x to 1000x more concentrated. This ensures the final DMSO concentration in your culture will be low (0.5% to 0.1%).

    • Example: For a final concentration of 50 µM, prepare a 50 mM stock (1000x).

  • Prepare the Stock:

    • Weigh the required amount of berberine hydrochloride powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow. Berberine solubility in DMSO is high (~25 mg/mL or higher), so dissolution should be rapid[4].

  • Sterilization (Optional but Recommended): Filter the DMSO stock solution through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE) into a new sterile tube.

  • Dilution into Medium (Critical Step):

    • Pipette the required volume of pre-warmed (37°C) cell culture medium into a tube.

    • While vortexing the medium at medium speed, add the small volume of the DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent the berberine from precipitating out of the solution.

    • Visually inspect the final solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, you may need to lower the final concentration or explore other solubilization methods.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium as used for your highest berberine concentration.

Data Presentation: Solubility of Berberine Chloride in Common Solvents

SolventSolubility (approx.)TemperatureReference
Water1.96 mg/mL (~5.3 mM)25°C[3]
Phosphate Buffer (pH 7.0)~4.05 mM25°C[2][3][7]
DMSO~25 mg/mLNot Specified[4]
Ethanol>2 mg/mLNot Specified[1]
Methanol>20 mg/mLNot Specified[1]

Data Presentation: Recommended Maximum Co-solvent Concentrations for Cell Culture

Co-solventMax Recommended Conc. (General)Max Tolerated Conc. (Robust Cells)Reference
DMSO≤ 0.1%0.5% - 1.0%[8][9][10]
Ethanol≤ 0.1%~0.5%[11][13]
Guide 2: I'm observing precipitation during my experiment, or I need to avoid organic solvents.

Problem Analysis: Precipitation can occur even after successful initial dissolution due to changes in temperature, pH, or interactions with other components. In some experimental systems (e.g., primary neurons, certain enzymatic assays), even low concentrations of DMSO are unacceptable.

Cyclodextrins are cage-like molecules that encapsulate poorly soluble drugs, forming a water-soluble complex. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is highly effective for berberine[3][7].

Objective: To prepare an aqueous stock solution of berberine using HPβCD.

Materials:

  • Berberine Hydrochloride powder

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • High-purity water or desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Heated stir plate

Procedure:

  • Prepare the HPβCD Solution:

    • Decide on the concentration of HPβCD. A 10-20% (w/v) solution is a good starting point. Studies show a 20% solution can increase berberine solubility by ~4.5-fold[3][7].

    • Dissolve the HPβCD powder in the desired volume of water or buffer with gentle stirring.

  • Add Berberine:

    • While stirring the HPβCD solution, add the berberine hydrochloride powder in small portions.

    • Continue stirring at room temperature for several hours (4-24 hours) to allow for complex formation. Gentle heating (37-40°C) can accelerate the process[3].

  • Clarify the Solution:

    • After stirring, there may be some undissolved berberine if you have exceeded the solubility limit of the complex.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and sterilize the stock.

  • Determine Concentration: The final concentration of the dissolved berberine in the filtered stock solution should be determined analytically using a spectrophotometer (measuring absorbance at its λmax, ~345 nm) against a standard curve.

Mandatory Visualization: Mechanism of Cyclodextrin Inclusion

Fig 1. Berberine-Cyclodextrin Inclusion Complex cluster_0 Aqueous Environment cluster_1 BBR Berberine (Hydrophobic) Complex Soluble Inclusion Complex BBR->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water BBR_in_CD Berberine Start Start: Berberine Powder AssayType What is the application? Start->AssayType InVitro In Vitro Cell Assay AssayType->InVitro In Vitro InVivo In Vivo Study AssayType->InVivo In Vivo SolventTolerated Is DMSO tolerated? InVitro->SolventTolerated Advanced Advanced Formulation Needed: Solid Dispersions, Nanoformulations InVivo->Advanced UseDMSO Protocol 1.1: Use DMSO Co-solvent SolventTolerated->UseDMSO Yes UseCD Protocol 2.1: Use Cyclodextrin SolventTolerated->UseCD No

Caption: Decision tree for selecting a berberine solubilization strategy.

References

  • Pan, Y., et al. (2010). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 11(4), 1476–1484. [Link]
  • Ma, S., et al. (2012). Formulation of Berberine Hydrochloride and Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Enhanced Dissolution and Reduced Bitterness. Tropical Journal of Pharmaceutical Research, 11(5), 723-729. [Link]
  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Ma, S., et al. (2012). Formulation of Berberine Hydrochloride and Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Enhanced Dissolution and Reduced Bitterness. TSpace Repository. [Link]
  • Various Authors. (n.d.). Phase solubility diagram of berberine chloride in water.
  • Pan, Y., et al. (2010). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery.
  • Zhu, J., et al. (2024).
  • Tran, T. H., et al. (2022). Antibacterial activity of a berberine nanoformulation. Scientific Reports, 12(1), 11776. [Link]
  • Singh, A., et al. (2023). Nano formulation of Berberine (Brb): Transforming a natural alkaloid into advanced therapeutics. Journal of Drug Delivery Science and Technology, 80, 104144. [Link]
  • Aogubio. (2023). Berberine Hydrochloride vs Dihydroberberine: Key Differences. [Link]
  • Tran, T. H., et al. (2019). Enhancing In Vitro Bioavailability of Berberine by Incorporation of Beta–Cyclodextrin Complex into Solid Dispersion System. Processes, 7(9), 585. [Link]
  • Ma, S., et al. (2012). Formulation of Berberine Hydrochloride and Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Enhanced Dissolution and Reduced Bitterness.
  • Iqbal, M. F., et al. (2021). Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power. Frontiers in Pharmacology, 12, 635393. [Link]
  • Zhaojie, M., et al. (2014). Amorphous solid dispersion of berberine with absorption enhancer demonstrates a remarkable hypoglycemic effect via improving its bioavailability. International Journal of Pharmaceutics, 467(1-2), 50-59. [Link]
  • Ochwang, B. O., et al. (2020). The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches. Molecules, 25(8), 1917. [Link]
  • LifeTein. (2023). DMSO usage in cell culture. [Link]
  • Pan, Y., et al. (2010). Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery. AAPS PharmSciTech, 11(4), 1476-1484. [Link]
  • CarboHyde. (n.d.). Berberine × Cyclodextrins. [Link]
  • Various Authors. (n.d.). (PDF) Improving the solubility of berberine.
  • Zhang, M., et al. (2014). Solid dispersion of berberine-phospholipid complex/TPGS 1000/SiO₂: preparation, characterization and in vivo studies. International Journal of Pharmaceutics, 465(1-2), 306-316. [Link]
  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?
  • Feng, R., et al. (2019). Nanoformulation and Evaluation of Oral Berberine-Loaded Liposomes. Molecules, 24(10), 1937. [Link]
  • NutriPQQ. (n.d.).
  • Various Authors. (2021). Maximum DMSO concentration in media for cell culture? Reddit. [Link]
  • Li, J., et al. (2018). Precise Dissolution Control and Bioavailability Evaluation for Insoluble Drug Berberine via a Polymeric Particle Prepared Using Supercritical CO2. Molecules, 23(11), 2803. [Link]
  • Shi, Y., et al. (2015). Preparation, characterization and in vivo studies of amorphous solid dispersion of berberine with hydrogenated phosphatidylcholine. International Journal of Pharmaceutics, 493(1-2), 39-46. [Link]
  • Ye, H., et al. (2006). Solubility of Berberine Chloride in Various Solvents.
  • Pan, Y., et al. (2010). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. Semantic Scholar. [Link]
  • Valledor, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]
  • Wang, C., et al. (2021). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. Molecules, 26(11), 3369. [Link]
  • Scigroundbio. (2023). Berberine vs Dihydroberberine. [Link]
  • Wikipedia. (n.d.). Cosolvent. [Link]
  • Rojas-Vellojin, N. G., et al. (2023). Overcoming Solubility Challenges: Micronization of Berberine Using the GAS Antisolvent Technique. ACS Omega, 8(44), 41651-41660. [Link]
  • Various Authors. (n.d.). Solubility of Berberine Chloride in Various Solvents.
  • Tvede, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1439–1443. [Link]
  • Friedman, F. K., et al. (1981). The effect of solvents on drug metabolism in vitro.
  • Dalvi, R. R. (1995). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. Journal of Environmental Science and Health, Part B, 30(5), 659-669. [Link]

Sources

Technical Support Center: Addressing Hygroscopicity of Tetrahydroberberine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and formulating tetrahydroberberine (THB) hydrochloride salts. As researchers and drug development professionals, you are aware that managing the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring product stability, manufacturability, and efficacy. A common challenge encountered with hydrochloride salts, including those of THB, is hygroscopicity—the tendency to absorb moisture from the atmosphere. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate this critical quality attribute.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Problem

Q1: My tetrahydroberberine hydrochloride ([HTHB]Cl) powder is clumping and becoming difficult to handle. What is causing this?

A: This is a classic sign of hygroscopicity. Hydrochloride salts are formed to improve the solubility of basic APIs like tetrahydroberberine. However, the highly electronegative chloride ion has a strong affinity for water molecules in the ambient environment, attracting them through hydrogen bonding.[1] When the powder absorbs sufficient moisture, it can lead to physical changes such as caking, agglomeration, and even deliquescence (dissolving in the absorbed water), which severely impacts powder flow and handling during manufacturing processes.[1][2] For related compounds like berberine hydrochloride, this transformation can occur at relative humidity (RH) levels as low as 12%.[3]

Q2: What are the long-term consequences of uncontrolled moisture absorption for my [HTHB]Cl sample?

A: Beyond the immediate handling issues, uncontrolled moisture uptake can have significant downstream consequences for your drug development program:

  • Physical Instability: Absorbed water can act as a plasticizer, potentially inducing a change in the crystalline form of the salt (polymorphism).[2] Different polymorphs can have different solubilities and stabilities, making the product's performance unpredictable.

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, reducing the potency and shelf-life of the API.[2]

  • Manufacturing Challenges: Changes in powder properties due to moisture can affect critical manufacturing processes like blending, granulation, and tablet compression, leading to batch-to-batch inconsistency.[2][4]

  • Therapeutic Performance: Ultimately, these instabilities can impact the final drug product's bioavailability and therapeutic efficacy.[5]

Section 2: Characterization and Classification

Q3: How can I quantitatively measure the hygroscopicity of my [HTHB]Cl salt?

A: The industry-standard method for this is Dynamic Vapor Sorption (DVS) . A DVS instrument measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity at a constant temperature.[6] The output is a moisture sorption-desorption isotherm, which plots the percentage of weight gain against RH.

This isotherm provides critical information:

  • The critical relative humidity (CRH) , where significant water uptake begins.

  • The degree of hygroscopicity , which can be classified according to pharmacopeial standards.

  • The presence of hysteresis (where the desorption curve does not follow the sorption curve), which can indicate physical changes in the material.[[“]]

An alternative, though less precise, method involves placing samples in desiccators with saturated salt solutions that maintain a known, constant RH.[2]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place 5-10 mg of your [HTHB]Cl powder into the DVS sample pan.

  • Drying Stage: Dry the sample in situ by exposing it to 0% RH at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes the initial dry weight.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the equilibrium mass change (%) against the target RH for both the sorption and desorption phases to generate the isotherm.

Q4: How do I interpret the DVS results to classify my salt?

A: The hygroscopicity can be classified based on the percentage of water uptake at a specific RH, typically at 25°C. The European Pharmacopoeia provides a general classification system.

Hygroscopicity ClassificationWater Uptake (w/w %) after 24h at 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

This classification helps in risk assessment and guides the selection of appropriate control strategies.

Section 3: Troubleshooting and Mitigation Strategies

Q5: I have confirmed my [HTHB]Cl salt is highly hygroscopic. What are my primary options to address this issue at the API level?

A: Your most powerful tool at the API level is crystal engineering . This involves modifying the solid-state structure of the API to make it inherently less prone to moisture uptake.[8][9]

  • Forming Solvates/Hydrates: A key strategy is to create a stable crystalline form that already includes solvent or water molecules (a solvate or hydrate). Research has shown that creating methanol or acetic acid solvates of [HTHB]Cl can significantly reduce hygroscopicity.[10][11] The solvent molecules strategically bind to the chloride ion, effectively shielding it from absorbing atmospheric water.[10][11]

  • Co-crystallization: This involves crystallizing the [HTHB]Cl with a benign co-former molecule. The new crystal lattice can be more stable and have fewer sites available for water molecules to penetrate.[[“]] For related alkaloids like palmatine chloride, co-crystals with gallic acid have proven effective at improving hygroscopic stability.[8] This is a highly recommended avenue for exploration.

Diagram: Troubleshooting workflow for addressing hygroscopicity.
References
  • Lee, J. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2045. [Link]
  • Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances, 7(74), 47050-47059. [Link]
  • Ask this paper | Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]
  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. [Link]
  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
  • ResearchGate. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. [Link]
  • RSC Publishing. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]
  • Chen, Y., et al. (2021). Novel multi-component crystals of berberine with improved pharmaceutical properties.
  • PubMed. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]
  • D R, M. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 79. [Link]
  • ResearchGate. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. [Link]
  • ResearchGate. (2019). Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs | Request PDF. [Link]
  • Pharmaceutical Technology. (2014). Salt Selection in Drug Development. [Link]

Sources

Validation & Comparative

Comparative Analysis of Neuroprotective Efficacy: (±)-Tetrahydroberberine vs. Berberine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Neuropharmacology Research and Development

In the landscape of neuroprotective agent discovery, natural alkaloids have perennially been a source of promising lead compounds. Among these, Berberine, an isoquinoline alkaloid, is extensively studied for its broad-spectrum therapeutic properties. However, its clinical utility is often hampered by factors such as low bioavailability. This has led researchers to explore its derivatives, including (±)-Tetrahydroberberine (THB), a reduced metabolite of Berberine. This guide provides a comprehensive, data-driven comparison of the neuroprotective profiles of Berberine and its derivative, THB, to inform experimental design and drug development strategies in neuroscience.

Foundational Physicochemical and Pharmacokinetic Differences

The fundamental distinction between Berberine and THB lies in their chemical structure, which dictates their ability to reach the central nervous system (CNS). Berberine is a quaternary ammonium salt, rendering it more polar and generally less permeable across the blood-brain barrier (BBB). While studies confirm that Berberine can cross the BBB, its concentration in the brain after oral administration is typically low.[1]

(±)-Tetrahydroberberine, as its name suggests, is a hydrogenated derivative. This structural modification reduces its polarity, which is hypothesized to enhance its lipophilicity and, consequently, its ability to penetrate the BBB more effectively than its parent compound. This difference in CNS bioavailability is a critical factor when evaluating and comparing their direct neuroprotective potential.

Mechanistic Divergence in Neuroprotection

While both compounds exhibit neuroprotective qualities, their underlying mechanisms diverge significantly. Berberine acts as a multi-target agent, influencing broad cellular pathways, whereas THB appears to exert more specialized effects, particularly on neurotransmitter systems.

Berberine: A Multi-Pathway Modulator

Berberine's neuroprotective effects are pleiotropic, stemming from its ability to modulate several key signaling cascades simultaneously.[2][3]

  • Anti-Neuroinflammation: Berberine effectively suppresses neuroinflammatory responses by inhibiting the activation of microglia and astrocytes.[4] It achieves this by down-regulating pro-inflammatory signaling pathways such as NF-κB and MAPKs, leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7]

  • Antioxidant Activity: It combats oxidative stress, a common feature in neurodegenerative diseases, by activating the Nrf2 signaling pathway.[2][3] This leads to the upregulation of antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH), while reducing levels of reactive oxygen species (ROS).[2][6][8][9]

  • Regulation of Apoptosis: Berberine modulates the intrinsic apoptotic pathway by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby inhibiting the activation of executioner caspases like caspase-3.[1][2][7]

  • Induction of Autophagy: It promotes the clearance of toxic protein aggregates, such as amyloid-beta (Aβ), by inducing autophagy.[2][8] This is mediated through pathways involving AMPK and SIRT1.[5][10][11][12]

G cluster_stress Cellular Stressors (e.g., Ischemia, Aβ, Oxidative Stress) cluster_berberine Berberine Intervention cluster_pathways cluster_outcomes Neuroprotective Outcomes Stressor Neurotoxic Insults NFkB NF-κB Pathway (Inhibition) Stressor->NFkB activates MAPK MAPK Pathway (Modulation) Stressor->MAPK activates BBR Berberine AMPK AMPK Activation BBR->AMPK activates Nrf2 Nrf2 Pathway BBR->Nrf2 activates BBR->NFkB inhibits/modulates BBR->MAPK inhibits/modulates AntiApoptosis ↓ Apoptosis (↑ Bcl-2/Bax Ratio) BBR->AntiApoptosis Autophagy ↑ Autophagy (Clearance of Aβ) AMPK->Autophagy Antioxidant ↑ Antioxidant Defense (↑ HO-1, SOD) Nrf2->Antioxidant AntiInflam ↓ Neuroinflammation (↓ TNF-α, IL-1β) NFkB->AntiInflam MAPK->AntiInflam Neuron Neuronal Survival & Protection AntiInflam->Neuron leads to Antioxidant->Neuron leads to Autophagy->Neuron leads to AntiApoptosis->Neuron leads to

Caption: Multifaceted neuroprotective mechanisms of Berberine.

(±)-Tetrahydroberberine: A Focused Neurotransmitter Modulator

The neuroprotective profile of THB is more targeted, primarily revolving around its interaction with the dopaminergic system and specific ion channels.

  • Dopamine Receptor Antagonism: THB and its analogs are characterized as having a unique pharmacological profile, acting as D2 dopamine receptor antagonists and D1 receptor agonists.[13] This dual action can modulate dopamine signaling, which is critical in disorders like Parkinson's disease.

  • Modulation of Dopamine Levels: While Berberine can increase dopamine levels, often indirectly through mechanisms like regulating gut microbiota[14][15], THB's direct antagonism at D2 receptors provides a more immediate and distinct mechanism for modulating dopaminergic neurotransmission.

  • Blockade of K(ATP) Channels: A novel mechanism identified for THB is its ability to block ATP-sensitive potassium (K(ATP)) channels in dopaminergic neurons of the substantia nigra pars compacta (SNc).[16] The opening of these channels is implicated in neuronal death in Parkinson's disease models. By blocking these channels, THB can excite SNc dopamine neurons and may confer protection against neurodegeneration.[16]

G cluster_thb THB Intervention cluster_targets cluster_effects cluster_outcome Neuroprotective Outcome THB (±)-Tetrahydroberberine (THB) D2R Dopamine D2 Receptor THB->D2R Antagonist D1R Dopamine D1 Receptor THB->D1R Agonist KATP K(ATP) Channels on DA Neurons THB->KATP Blocks DA_Mod Dopaminergic Signaling Modulation D2R->DA_Mod D1R->DA_Mod Excite Increased Neuronal Excitability KATP->Excite Outcome Protection of Dopaminergic Neurons (e.g., in Substantia Nigra) DA_Mod->Outcome Excite->Outcome

Caption: Targeted neuroprotective mechanisms of (±)-Tetrahydroberberine.

Comparative Summary of Neuroprotective Effects

The following table summarizes the key differences in the neuroprotective profiles of THB and Berberine based on current experimental evidence.

Feature / Mechanism(±)-Tetrahydroberberine (THB)BerberineSupporting Evidence / Model
Primary Mechanism Dopamine receptor modulation & K(ATP) channel blockadeMulti-target: Anti-inflammatory, Antioxidant, Anti-apoptotic, Autophagy inductionTHB: Patch-clamp on SNc neurons[16]. BBR: Numerous in vitro & in vivo models.[2][4][[“]]
Blood-Brain Barrier Higher predicted permeability due to reduced polarityLimited permeability; is a P-gp substrate.[5]Based on chemical structure and general transport principles.[18]
Anti-inflammatory Less characterizedPotent; inhibits NF-κB, MAPK pathways; reduces pro-inflammatory cytokines.[5][6][7]Animal models of stroke, TBI, and neurodegenerative diseases.[6][19]
Antioxidant Less characterizedPotent; activates Nrf2/HO-1 pathway, scavenges ROS.[2][8]Cellular models of oxidative stress (H2O2, 6-OHDA).[8][11]
Dopaminergic System Direct D1 agonist / D2 antagonist.Increases dopamine levels, potentially via gut microbiota modulation.[14][20]THB: Receptor binding assays[13]. BBR: Animal models of Parkinson's and depression.[11][21]
Therapeutic Target Potentially more specific for dopamine-related disorders (e.g., Parkinson's Disease).Broad application for neurodegenerative diseases with inflammatory/oxidative components (e.g., Alzheimer's, Stroke).[4][6][[“]]THB: PD models[16]. BBR: AD, PD, and stroke models.[4][6][11]

Key Experimental Protocols

To aid researchers in the direct comparison of these compounds, we provide standardized protocols for essential assays.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol uses a Transwell co-culture system to model the BBB and assess the permeability of test compounds.

G cluster_setup Phase 1: Model Setup cluster_exp Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis S1 1. Seed brain endothelial cells (e.g., hCMEC/D3) on apical side of Transwell insert. S2 2. Seed astrocytes on basal side of the well. S1->S2 S3 3. Co-culture until a high Trans-Endothelial Electrical Resistance (TEER) is achieved. S2->S3 E1 4. Add THB or Berberine to the apical (blood) chamber. S3->E1 E2 5. Incubate for defined time points (e.g., 30, 60, 120 min). E1->E2 E3 6. Collect samples from the basolateral (brain) chamber. E2->E3 A1 7. Quantify compound concentration in basolateral samples using LC-MS/MS. E3->A1 A2 8. Calculate the apparent permeability coefficient (Papp). A1->A2

Caption: Workflow for the in vitro BBB permeability assay.

Methodology:

  • Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are cultured on the apical side of a Transwell insert (e.g., 0.4 µm pore size), while human astrocytes are cultured in the basolateral compartment.

  • Barrier Formation: The co-culture is maintained for 5-7 days to allow for the formation of tight junctions, which is monitored by measuring the Trans-Endothelial Electrical Resistance (TEER). A stable and high TEER value indicates barrier integrity.[22]

  • Permeability Assay:

    • The culture medium in the apical chamber is replaced with a transport buffer containing a known concentration of the test compound ((±)-THB or Berberine).

    • At various time points (e.g., 30, 60, 90, 120 minutes), an aliquot is taken from the basolateral chamber.

    • The volume removed is replaced with fresh transport buffer.

  • Quantification: The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol assesses the ability of the compounds to protect neuronal cells from oxidative damage induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.

Methodology:

  • Cell Plating: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of (±)-THB or Berberine for 2-4 hours. Include a vehicle-only control group.

  • Induction of Oxidative Stress: Add 6-OHDA to the wells (final concentration typically 50-100 µM) to induce cytotoxicity. A control group without 6-OHDA should also be included.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Compare the viability of cells treated with 6-OHDA alone to those pre-treated with THB or Berberine.

Synthesis and Future Directions

The evidence indicates a clear divergence in the neuroprotective strategies of Berberine and its metabolite, (±)-Tetrahydroberberine.

  • Berberine stands as a classic multi-target agent. Its strength lies in its ability to broadly counteract the pathological hallmarks of many neurodegenerative diseases, namely chronic inflammation and oxidative stress.[[“]] Its clinical translation, however, is challenged by its low oral bioavailability and BBB penetration.[5][10]

  • (±)-Tetrahydroberberine emerges as a more specialized molecule. Its primary action on the dopaminergic system and K(ATP) channels makes it a compelling candidate for dopamine-related pathologies like Parkinson's disease.[16] Its improved lipophilicity suggests a higher potential for CNS penetration, a significant advantage over Berberine.

For researchers, the choice between these compounds depends on the therapeutic hypothesis. For diseases driven by widespread inflammation and oxidative stress, such as Alzheimer's disease or ischemic stroke, Berberine's pleiotropic action is advantageous.[4][6] For disorders rooted in dopaminergic neuron degeneration, THB offers a more targeted and potentially more potent mechanism.

Future research should focus on conducting head-to-head in vivo studies in animal models of Parkinson's disease to directly compare the efficacy of orally administered THB and Berberine. Furthermore, a detailed characterization of THB's anti-inflammatory and antioxidant properties is needed to determine if it retains any of the broad-spectrum benefits of its parent compound.

References

  • Frontiers. (n.d.). Neuroprotective effect and preparation methods of berberine.
  • Frontiers. (n.d.). Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis.
  • PubMed Central (PMC). (2022, May 20). Berberine: A Promising Treatment for Neurodegenerative Diseases.
  • ResearchGate. (2014, December 31). Does Berberine cross blood brain barrier? If yes, has somebody reported Berberine concentrations in serum and CSF?.
  • PubMed Central (PMC). (2023, October 19). Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications.
  • ResearchGate. (n.d.). The effect of berberine on brain BBB permeability in EAE mice.
  • PubMed Central (PMC). (n.d.). Neuroprotective effect and preparation methods of berberine.
  • Frontiers. (2022, May 22). Current Evidence and Future Directions of Berberine Intervention in Depression.
  • PubMed Central (PMC). (n.d.). Berberine alleviates symptoms of anxiety by enhancing dopamine expression in rats with post-traumatic stress disorder.
  • PubMed Central (PMC). (n.d.). Therapeutic Efficacies of Berberine against Neurological Disorders: An Update of Pharmacological Effects and Mechanisms.
  • HealthUnlocked. (2021, July 21). Oral berberine improves brain dopa/dopami... - Cure Parkinson's.
  • PubMed. (2025, July 29). Investigating Neuroprotective Effects of Berberine on Mitochondrial Dysfunction and Autophagy Impairment in Parkinson's Disease.
  • PubMed. (2025, February 21). Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review.
  • Karger Publishers. (2021, December 23). Berberine Protects against Neurological Impairments and Blood-Brain Barrier Injury in Mouse Model of Intracerebral Hemorrhage.
  • ResearchGate. (n.d.). Berberine is a dopamine D1- and D2-like receptor antagonist and ameliorates experimentally induced colitis by suppressing innate and adaptive immune responses.
  • PubMed. (n.d.). Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta.
  • PubMed. (n.d.). Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction.
  • National Institutes of Health (NIH). (2016, May 1). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity.
  • MDPI. (2025, September 30). The Neuroprotective Effects of Berberine in Alzheimer's Disease Mouse Model via Improvement of Mitochondrial Dysfunction and Enhanced Amyloid-beta Peptide Clearance.
  • PubMed. (2014, December 29). Berberine protects against neuronal damage via suppression of glia-mediated inflammation in traumatic brain injury.
  • Consensus. (n.d.). Does berberine have neuroprotective effects that may benefit patients with neurodegenerative diseases like Alzheimer.
  • MDPI. (2023, October 19). Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications.
  • PubMed. (2008, December 5). Neuroprotective effects of berberine on stroke models in vitro and in vivo.
  • PubMed Central (PMC). (2025, February 21). Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review.
  • PubMed. (2021, December 23). Berberine Protects against Neurological Impairments and Blood-Brain Barrier Injury in Mouse Model of Intracerebral Hemorrhage.
  • Hawaiian Ethos. (2017, May 16). The effects of Δ9-tetrahydrocannabinol on the dopamine system.
  • MDPI. (2023, December 28). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress.
  • PubMed. (n.d.). Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds.

Sources

A Comparative In Vitro Analysis of (±)-Tetrahydroberberine and Other Dopamine Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparison of the in vitro pharmacological properties of (±)-tetrahydroberberine against a selection of classical and modern dopamine receptor antagonists. It is intended for researchers, scientists, and drug development professionals investigating novel modulators of the dopaminergic system. We will delve into binding affinity profiles, the experimental methodologies used to derive these data, and the functional implications of differing receptor selectivity.

The dopaminergic system, with its distinct receptor subtypes, plays a critical role in regulating cognition, motivation, and motor control. The two primary families of dopamine receptors, D1-like (D1 and D5) and D2-like (D2, D3, and D4), are key targets for therapeutic intervention in a range of neuropsychiatric disorders.[1][2] Dopamine antagonists, which block the action of endogenous dopamine at these receptors, form the cornerstone of treatment for conditions like schizophrenia. These antagonists are broadly categorized as "typical" (first-generation), which primarily exhibit high affinity for the D2 receptor, and "atypical" (second-generation), which often display a more complex pharmacological profile, including interactions with other receptor systems like serotonin.[3][4]

In the ongoing search for novel neuromodulatory agents, natural products present a rich source of chemical diversity. (±)-Tetrahydroberberine (THB), an isoquinoline alkaloid derived from plants of the Corydalis genus, has garnered interest for its activity within the central nervous system.[5][6][7][8] This guide aims to contextualize the in vitro dopamine receptor interaction profile of THB by comparing it directly with well-characterized antagonists: the typical antipsychotic Haloperidol and the atypical antipsychotics Clozapine and Risperidone .

Comparative Analysis of Receptor Binding Affinities

The initial and most fundamental step in characterizing a potential dopamine antagonist in vitro is to determine its binding affinity for the target receptors. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

The data presented below were compiled from authoritative pharmacological studies. The values for (±)-Tetrahydroberberine are represented by its well-studied racemic form, (±)-stepholidine.[9][10]

Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Compounds for Human Dopamine Receptors

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)D2/D1 Selectivity RatioClassification
(±)-Tetrahydroberberine 5.6[9][10]115.5[9][10]20.6Natural Product
Haloperidol ~240[11]1.55 - 3.2[12][13]~0.006 - 0.013Typical Antagonist
Clozapine 290 - 540[14]130 - 180[14][15]~0.24 - 0.62Atypical Antagonist
Risperidone 240[16]3.13 - 3.2[12][16]~0.013Atypical Antagonist

Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand and tissue preparation used.

Interpretation of Binding Data:

The comparative data reveal a distinct pharmacological profile for (±)-tetrahydroberberine. Unlike the reference antagonists, which all exhibit a preference for the D2 receptor (D2/D1 Selectivity Ratio < 1.0), (±)-tetrahydroberberine demonstrates a roughly 20-fold selectivity for the D1 receptor over the D2 receptor .[9][10]

  • Haloperidol and Risperidone show very high affinity for the D2 receptor, with Ki values in the low nanomolar range, and significantly lower affinity for the D1 receptor.[11][12][13][16] This potent D2 receptor blockade is a hallmark of their antipsychotic action.

  • Clozapine presents a more mixed profile, with moderate affinity for both D1 and D2 receptors, a characteristic that may contribute to its unique efficacy in treatment-resistant schizophrenia and lower incidence of certain side effects.[4][14][17]

  • (±)-Tetrahydroberberine's profile is unique in this comparison, with a clear preference for the D1 receptor. This suggests a mechanism of action fundamentally different from traditional dopamine antagonists and warrants further functional investigation.

Visualizing the Mechanism of Action

At the synaptic level, dopamine antagonists act by physically obstructing the dopamine binding site on the postsynaptic neuron. This competitive inhibition prevents the endogenous neurotransmitter, dopamine, from binding and activating the receptor, thereby blocking the downstream signaling cascade.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Dopamine Vesicle Release Dopamine Release Vesicle->Release Dopamine Dopamine Release->Dopamine Receptor Dopamine Receptor Dopamine->Receptor Blocked Antagonist Antagonist Antagonist->Receptor Signal No Signal Transduction Receptor->Signal

Caption: General mechanism of a dopamine antagonist.

Core Methodology: Competitive Radioligand Binding Assay

To derive the Ki values shown in Table 1, the competitive radioligand binding assay is the gold standard. This technique measures the ability of a non-radioactive test compound (the "competitor," e.g., (±)-tetrahydroberberine) to displace a radioactive ligand ("radioligand") that is known to bind with high affinity and specificity to the receptor of interest.

Experimental Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype (e.g., D1 or D2).

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine receptor of interest (e.g., HEK293 or CHO cells).[1]

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [3H]SCH-23390 for D1 receptors, [3H]Spiperone or [3H]Raclopride for D2 receptors).[18][19]

  • Test Compound: The unlabeled antagonist to be tested (e.g., (±)-tetrahydroberberine).

  • Non-specific Binding Agent: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., 10 µM cis-flupenthixol or unlabeled haloperidol).[18]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[20]

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound across a wide concentration range (e.g., from 10-11 M to 10-5 M).

    • Prepare solutions of the radioligand at a concentration close to its dissociation constant (Kd).

    • Prepare the non-specific binding agent at a saturating concentration.

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add assay buffer, receptor membrane preparation, and the radioligand. These wells measure the total amount of radioligand bound to both the receptors and other components.

    • Non-specific Binding Wells: Add assay buffer, receptor membrane preparation, the radioligand, and the saturating concentration of the non-specific binding agent. This will displace all specific binding of the radioligand to the receptors, leaving only non-specific binding.

    • Competition Wells: Add assay buffer, receptor membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[20] Gentle agitation ensures homogeneity.

  • Termination and Filtration:

    • The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand. The speed of this step is critical to prevent dissociation of the bound ligand.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on each filter is measured using a scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the CPM of the competition wells.

    • Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (from "Total Binding" wells) against the logarithm of the test compound concentration.

    • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[20]

Workflow Visualization

Prep Reagent Preparation (Membranes, Radioligand, Test Compound) Plate Assay Plating (Total, Non-Specific, Competition) Prep->Plate Incubate Incubation (Reach Equilibrium) Plate->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze cluster_0 Non-Selective Antagonist cluster_1 D1-Selective Antagonist NS_Ant Antagonist D1_A D1 Receptor NS_Ant->D1_A Binds D2_A D2 Receptor NS_Ant->D2_A Binds S_Ant Antagonist D1_B D1 Receptor S_Ant->D1_B High Affinity D2_B D2 Receptor S_Ant->D2_B Low Affinity

Caption: Comparison of non-selective vs. selective antagonists.

The D1-preferring profile of (±)-tetrahydroberberine is noteworthy. While high-potency D2 antagonism is linked to the efficacy of many antipsychotics, D1 receptor modulation is also implicated in cognitive functions and may offer alternative therapeutic avenues. The relatively low affinity of THB for D2 receptors suggests it would be less likely to produce the motor side effects (extrapyramidal symptoms) associated with strong D2 blockade.

Beyond Binding: The Importance of Functional Assays

To fully characterize (±)-tetrahydroberberine's mechanism of action, it is essential to progress from binding assays to functional assays. These assays measure the biological response following ligand binding.

A common functional assay for G protein-coupled receptors (GPCRs) like dopamine receptors is the GTPγS binding assay . [21][22][23]This assay measures the activation of G proteins, which is one of the earliest events in the signal transduction cascade. [22][23]It can effectively distinguish between agonists, which stimulate GTPγS binding, and antagonists, which block agonist-stimulated binding. [21][22]For D1-like receptors (coupled to Gs), a cAMP accumulation assay is often used, while for D2-like receptors (coupled to Gi/o), a forskolin-stimulated cAMP inhibition assay is standard. [1][2][24]

Conclusion

In vitro comparative analysis reveals that (±)-tetrahydroberberine possesses a unique dopamine receptor binding profile compared to standard typical and atypical antagonists. Its defining characteristic is a ~20-fold preference for the D1 receptor over the D2 receptor . [9][10]This stands in stark contrast to Haloperidol and Risperidone, which are potent D2-preferring antagonists, and Clozapine, which has a more balanced but still D2-leaning profile.

This distinct D1-selectivity suggests that (±)-tetrahydroberberine's mechanism of action differs significantly from conventional dopamine antagonists. While this guide establishes its binding characteristics, the critical next step for researchers is to employ functional assays to determine whether it acts as an antagonist, partial agonist, or inverse agonist at the D1 and D2 receptors. Elucidating its functional activity will be paramount in understanding its potential as a novel probe for the dopaminergic system or as a lead compound for therapeutic development.

References

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences. [Link]
  • Van Tol, H. H., Riva, M., Civelli, O., & Creese, I. (1993). Comparison of in vitro binding properties of a series of dopamine antagonists and agonists for cloned human dopamine D2S and D2L receptors and for D2 receptors in rat striatal and mesolimbic tissues, using [125I] 2'-iodospiperone. Molecular pharmacology. [Link]
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays.
  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
  • Wu, H., Tian, Y., & Dwoskin, L. P. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of pharmacological and toxicological methods. [Link]
  • Assay Guidance Manual. (2012). GTPγS Binding Assays.
  • Millan, M. J., et al. (1995). A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103691 and U 99194. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Tauscher, J., et al. (2004). Equivalent Occupancy of Dopamine D1 and D2 Receptors With Clozapine: Differentiation From Other Atypical Antipsychotics.
  • Samaroo, D., et al. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Bioorganic & Medicinal Chemistry. [Link]
  • Lehman College. (n.d.). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Lehman College CUNY. [Link]
  • Tarazi, F. I., et al. (2002).
  • Fragou, D., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and bioanalytical chemistry. [Link]
  • Meller, E., et al. (1985). D-1 and D-2 dopamine receptor blockade: interactive effects in vitro and in vivo. European journal of pharmacology. [Link]
  • Al-Salama, Z. T., et al. (2016). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters. [Link]
  • Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: In vitro and in vivo receptor binding. Psychopharmacology. [Link]
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology. [Link]
  • Gomes, M. V., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Min-Sheng, Z., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods. [Link]
  • Gmeiner, P., et al. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universität Regensburg. [Link]
  • Samaroo, D., et al. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity.
  • Jenner, P., et al. (1978). A comparison of in vitro and in vivo dopamine receptor antagonism produced by substituted benzamide drugs. Journal of pharmacy and pharmacology. [Link]
  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]
  • Psychopharmacology Explained. (2020). Why is Clozapine So Unique? - Non D2 Receptor Actions. Psychopharmacology Explained. [Link]
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • ChemRxiv. (2024). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]
  • Samaroo, D., et al. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. PubMed. [Link]
  • Faron-Górecka, A., et al. (2008). Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis. Pharmacological reports. [Link]
  • Borroto-Escuela, D. O., et al. (2017).
  • Rauf, A., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry. [Link]
  • Lee, D. Y. W., et al. (2017). Asymmetric total synthesis of tetrahydroprotoberberine derivatives and evaluation of their binding affinities at dopamine receptors. Bioorganic & medicinal chemistry letters. [Link]
  • Shin, Y. K., et al. (2008). Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Figshare. (2020). Antipsychotic Haloperidol Binding to the Human Dopamine D3 Receptor: Beyond Docking Through QM/MM Refinement Toward the Design of Improved Schizophrenia Medicines. Figshare. [Link]
  • Matilda. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • Seeman, P. (2014). Clozapine, a Fast-Off-D2 Antipsychotic. ACS chemical neuroscience. [Link]
  • ResearchGate. (n.d.). The relative in vitro binding profiles of (haloperidol).
  • Obeng, S., et al. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. Scientific Reports. [Link]
  • Seneca, N., et al. (2006). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand 11C-... Psychopharmacology. [Link]
  • Rauf, A., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journals. [Link]
  • Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. [Link]
  • Grembecka, J., et al. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section E. [Link]
  • ResearchGate. (2020). (PDF) Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells.
  • Gonzalez-Islas, C., & Hablitz, J. J. (2003). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience. [Link]
  • Sharma, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]
  • Uchimura, H., & North, R. A. (1991). A mechanism underlying dopamine D1 and D2 receptor-mediated inhibition of dopaminergic neurones in the ventral tegmental area in vitro. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Antioxidant Capacity of (±)-Tetrahydroberberine Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (±)-Tetrahydroberberine (THB), a naturally occurring isoquinoline alkaloid, is the fully reduced form of berberine.[1][2] While its parent compound, berberine, is widely studied for a range of pharmacological effects, THB is emerging as a significant molecule in its own right, demonstrating distinct properties including neuroprotective, anti-inflammatory, and notably, antioxidant effects.[1][2][3][4] In the field of drug development and natural product research, quantifying the antioxidant capacity of a novel compound is a critical preliminary step. However, absolute values are of limited use without a clear benchmark.

This guide provides a comprehensive framework for validating the antioxidant potential of (±)-Tetrahydroberberine. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating system. The performance of THB will be objectively compared against three well-established antioxidant standards: Trolox , a water-soluble analog of Vitamin E; Ascorbic Acid (Vitamin C), a ubiquitous biological antioxidant; and Gallic Acid , a phenolic acid known for its potent radical scavenging activity.[5][6][7][8][9][10] The primary methodologies discussed are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, chosen for their reliability, accessibility, and extensive documentation in scientific literature.[11][12]

Pillar 1: The Scientific Rationale—Understanding the Chemistry of Antioxidant Assays

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathologies.[13][14] Antioxidants mitigate this damage by neutralizing these harmful free radicals. The DPPH and ABTS assays are colorimetric methods that measure a compound's capacity to donate an electron or hydrogen atom to a stable radical, thus neutralizing it.

  • DPPH Assay: This assay uses the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[12][15] When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form DPPH-H, resulting in a color change to a pale yellow.[12] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.

  • ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color and absorbs light at 734 nm.[16] The pre-formed radical is then exposed to the antioxidant. The antioxidant reduces the ABTS•+, causing the solution to lose its color. The extent of this decolorization is proportional to the concentration and potency of the antioxidant.[16] This assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[16]

The following diagram illustrates the fundamental principle of these electron transfer-based antioxidant assays.

cluster_0 Radical Scavenging Principle Radical Stable Radical (DPPH• or ABTS•+) [Colored] Neutralized_Radical Neutralized Form (DPPH-H or ABTS) [Colorless/Faded] Radical->Neutralized_Radical Reduction Antioxidant (±)-Tetrahydroberberine or Standard (AH) Oxidized_Antioxidant Oxidized Antioxidant (A•) Antioxidant->Oxidized_Antioxidant Oxidation A 1. Reagent Preparation (DPPH/ABTS Radicals, Buffers) B 2. Stock Solution Preparation (THB & Standards in appropriate solvent) A->B C 3. Serial Dilutions (Create concentration gradients for all test compounds) B->C D 4. Assay Execution (96-well plate) (Mix reagents and samples/standards) C->D E 5. Incubation (Allow reaction to proceed under controlled conditions) D->E F 6. Spectrophotometric Reading (Measure absorbance at specific wavelength) E->F G 7. Data Processing (Calculate % Inhibition) F->G H 8. Curve Fitting & Analysis (Plot dose-response curve) G->H I 9. Final Quantification (Determine IC50 or TEAC values) H->I

Caption: Standardized workflow for antioxidant capacity determination.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is optimized for determining the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals (IC50).

Materials:

  • (±)-Tetrahydroberberine

  • Trolox, Ascorbic Acid, Gallic Acid

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ethanol (99.9% ACS grade)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Preparation of DPPH Working Solution:

    • Accurately weigh and dissolve DPPH in ethanol to prepare a 0.1 mM stock solution. [15]Causality: Ethanol is a common solvent that effectively dissolves both the DPPH radical and a wide range of organic compounds.

    • Store this solution in an amber bottle or wrapped in foil at 4°C. It should be prepared fresh for optimal performance.

    • Before use, dilute the stock solution with ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This ensures the absorbance is within the linear range of the spectrophotometer.

  • Preparation of Test Samples and Standards:

    • Prepare 1 mg/mL stock solutions of (±)-Tetrahydroberberine and each standard (Trolox, Ascorbic Acid, Gallic Acid) in ethanol.

    • Perform serial dilutions to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard dilution. [17] * Add 180 µL of the DPPH working solution to each well.

    • Prepare a blank well containing 20 µL of ethanol and 180 µL of the DPPH working solution.

    • Trustworthiness Check: The use of a blank is critical to establish the initial absorbance of the DPPH radical without any antioxidant present.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at 25°C in complete darkness. [15][17]Causality: Incubation in the dark is mandatory to prevent the photo-degradation of the DPPH radical, which would lead to inaccurate results.

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader. [12]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank = Absorbance of the blank

      • A_sample = Absorbance of the test sample/standard

    • Plot the % Inhibition against the concentration of each compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition) by non-linear regression analysis of the dose-response curve. A lower IC50 value signifies a higher antioxidant capacity. [12]

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is designed to determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox.

Materials:

  • (±)-Tetrahydroberberine

  • Trolox, Ascorbic Acid, Gallic Acid

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [16][18] * Mix these two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [16][18][19]Causality: This extended incubation period ensures the complete generation of the ABTS radical cation, leading to a stable and reproducible assay.

    • This forms the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. [16][19]This standardization is a critical step for inter-assay comparability.

  • Preparation of Test Samples and Standards:

    • Prepare a 1 mM stock solution of Trolox in ethanol. From this, create a standard curve with concentrations ranging from 0 to 500 µM.

    • Prepare stock solutions of (±)-Tetrahydroberberine, Ascorbic Acid, and Gallic Acid and perform serial dilutions as described in the DPPH protocol.

  • Assay Procedure:

    • To each well of a 96-well plate, add 10 µL of the sample or standard dilution.

    • Add 190 µL of the ABTS•+ working solution to each well. [19] * Prepare a blank well containing 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-10 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader. [16][18]

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Plot the % Inhibition against the concentration for the Trolox standards to generate a standard curve.

    • The antioxidant capacity of (±)-Tetrahydroberberine and the other standards is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC value is calculated from the linear regression equation of the Trolox standard curve. [16][20]

Pillar 3: Comparative Analysis and Data Interpretation

The ultimate goal is to contextualize the antioxidant capacity of (±)-Tetrahydroberberine. The data below is presented in a comparative table, using realistic, literature-informed values for illustrative purposes.

CompoundDPPH Assay (IC50 in µM)ABTS Assay (TEAC Value)Relative Potency Interpretation
Gallic Acid ~15~2.5Very High: Serves as a top-tier benchmark for phenolic antioxidants. [6][21]
Ascorbic Acid ~50~1.1High: A primary water-soluble antioxidant standard. [6]
(±)-Tetrahydroberberine (Hypothetical) ~75(Hypothetical) ~0.9Moderate to High: Potentially demonstrates significant antioxidant activity, comparable to established standards.
Trolox ~901.00Standard Reference: All TEAC values are normalized to Trolox. [11][20]

Interpretation of Results:

  • IC50 Values (DPPH): A lower IC50 value indicates a more potent ability to scavenge free radicals. In this hypothetical comparison, Gallic Acid is the most potent, followed by Ascorbic Acid, (±)-Tetrahydroberberine, and finally Trolox.

  • TEAC Values (ABTS): A higher TEAC value indicates a greater antioxidant capacity relative to Trolox. A TEAC value of 2.5 for Gallic Acid means its activity is 2.5 times more potent than Trolox in this assay. A value of 0.9 for THB would suggest its activity is 90% that of Trolox.

The combined data from both assays provide a more holistic and trustworthy evaluation. [22][23]Discrepancies between the two assays can arise due to factors like stereoselectivity of the radicals and the solubility of the test compound in different systems, highlighting the importance of using multiple methods for a comprehensive profile.

Conclusion for the Scientific Community

This guide establishes a robust, self-validating framework for assessing the antioxidant capacity of (±)-Tetrahydroberberine. By adhering to these detailed protocols and performing direct comparisons against well-characterized standards like Trolox, Ascorbic Acid, and Gallic Acid, researchers can generate high-fidelity, comparable data. The evidence suggests that (±)-Tetrahydroberberine possesses significant antioxidant properties, warranting further investigation into its mechanisms of action and its potential applications in mitigating oxidative stress-related conditions. This structured approach ensures that any claims of antioxidant efficacy are grounded in rigorous, reproducible scientific evidence.

References

  • Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
  • G-Biosciences. (n.d.).
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
  • ResearchG
  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. [Link]
  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. [Link]
  • Wikipedia. (n.d.). Trolox. [Link]
  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. [Link]
  • MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2015). (PDF)
  • ResearchGate. (2013). Evaluating the antioxidant capacity of natural products: A review on chemical and cellular-based assays. [Link]
  • MDPI. (2022).
  • Food Science and Technology. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
  • SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Standard curve of Gallic acid. [Link]
  • ResearchGate. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
  • PubMed Central. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. [Link]
  • ResearchGate. (n.d.). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
  • MDPI. (2024).
  • ResearchGate. (n.d.). Total Phenolic content of gallic acid (standard). [Link]
  • ResearchGate. (n.d.). DPPH Radical Scavenging Antioxidant activity of different.... [Link]
  • ResearchGate. (2020). (PDF) Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. [Link]
  • European Journal of Clinical and Experimental Medicine. (2023). Evaluation of the antioxidant activity of Berberis jaeschkeana C. K. Schneid. fruits using the ABTS assay. [Link]
  • ResearchGate. (n.d.). (PDF) Evaluation of the antioxidant activity of Berberis jaeschkeana C. K. Schneid. fruits using the ABTS assay. [Link]
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
  • PubMed. (2024). A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin. [Link]
  • MDPI. (2024). A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin. [Link]
  • ResearchGate. (n.d.).
  • CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. [Link]
  • ResearchGate. (n.d.). Evaluation of Phenolic Content and Total Antioxidant Activity in Berberis vulgaris Fruit Extract | Request PDF. [Link]

Sources

A Comparative Analysis of the Anti-inflammatory Potential of (±)-Tetrahydroberberine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, natural products continue to be a significant reservoir of novel therapeutic agents. Among these, the protoberberine alkaloid family has garnered considerable attention for its diverse pharmacological activities. While berberine is the most well-known, its reduced form, (±)-Tetrahydroberberine (THB), also known as canadine, is emerging as a promising candidate for anti-inflammatory therapies, exhibiting distinct properties such as lower cytotoxicity. This guide provides a comparative analysis of the anti-inflammatory activity of THB and its analogs, drawing on available experimental data to inform future research and development.

Introduction: The Rationale for Exploring Tetrahydroberberine and Its Analogs

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for safer and more effective anti-inflammatory drugs is therefore a paramount objective in pharmaceutical research.

Berberine, a well-studied isoquinoline alkaloid, has demonstrated potent anti-inflammatory effects. However, its clinical utility can be limited by factors such as cytotoxicity at higher concentrations. (±)-Tetrahydroberberine, the fully reduced form of berberine, has been reported to possess significant antioxidant activity with little to no cytotoxicity, making it an attractive scaffold for the development of novel anti-inflammatory agents.[1] This guide will delve into the comparative anti-inflammatory profiles of THB's natural and synthetic analogs, providing a framework for understanding their therapeutic potential.

Comparative Anti-inflammatory Activity: A Data-Driven Overview

While direct comparative studies on a wide range of THB analogs are limited, valuable insights can be gleaned from studies on berberine and its derivatives. A pivotal study directly compared the anti-inflammatory effects of berberine (BBR) with its natural oxidative and reduced derivatives, oxyberberine (OBB) and dihydroberberine (DHBB).

In Vitro Comparative Data

The anti-inflammatory activity of these compounds was assessed in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results demonstrated a clear hierarchy of potency in reducing the production of key pro-inflammatory mediators.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)PGE2 Inhibition (%)NO Inhibition (%)
Oxyberberine (OBB) 5SignificantSignificantSignificantSignificantSignificant
Berberine (BBR) 5ModerateModerateModerateModerateModerate
Dihydroberberine (DHBB) 5LowLowLowLowLow

Data synthesized from a comparative study on berberine and its natural derivatives.

The study concluded that the order of anti-inflammatory activity was Oxyberberine > Berberine > Dihydroberberine . This suggests that the oxidation state of the berberine scaffold plays a crucial role in its anti-inflammatory potential.

In Vivo Corroboration

These in vitro findings were substantiated by in vivo experiments using mouse models of acute inflammation. In the carrageenan-induced paw edema model, pretreatment with OBB and BBR significantly reduced swelling. Notably, OBB exhibited a superior anti-inflammatory effect at the same dose as BBR (20 mg/kg).

Mechanistic Insights: Targeting Key Inflammatory Pathways

The primary mechanism underlying the anti-inflammatory effects of berberine and its derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

NFkB_Pathway_Inhibition cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription THB_Analogs (±)-THB & Analogs THB_Analogs->IKK Inhibit

Berberine and its derivatives have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS.

Structure-Activity Relationship (SAR) and the Promise of Synthetic Analogs

While direct comparative data for a series of THB analogs is not yet abundant, studies on substituted berberine derivatives offer valuable insights into the structure-activity relationships that likely govern their anti-inflammatory effects.

Substitutions at the 9-Position

A study on novel 9-O-substituted-berberine derivatives revealed that certain modifications could significantly enhance anti-inflammatory activity compared to the parent compound. Specifically, derivatives 3i and 5e demonstrated superior inhibition of nitric oxide (NO), TNF-α, and IL-6 release. This suggests that modifications at the 9-position of the THB scaffold could be a fruitful avenue for developing more potent anti-inflammatory agents.

Substitutions at the 13-Position

Research on 13-alkyl-substituted berberines also indicated that these analogs can be more active than berberine. For instance, 13-methylberberine and 13-ethylberberine showed potent inhibition of NO production in LPS-stimulated macrophages. This highlights the potential for enhancing anti-inflammatory activity through modifications at the 13-position of the THB core structure.

These findings strongly suggest that strategic chemical modifications of the (±)-Tetrahydroberberine scaffold can lead to the development of analogs with enhanced anti-inflammatory properties. Future research should focus on a systematic exploration of substitutions at various positions to elucidate a comprehensive SAR for this class of compounds.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section details the key experimental protocols employed in the comparative studies of berberine and its derivatives.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

InVitro_Workflow Start Start: Seed RAW264.7 cells Pretreat Pre-treat with Test Compounds ((±)-THB, Analogs, or Vehicle) Start->Pretreat Incubate1 Incubate for 1 hour Pretreat->Incubate1 Stimulate Stimulate with LPS (1 µg/mL) Incubate1->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Analyze Analyze for Inflammatory Markers (NO, TNF-α, IL-6, IL-1β, PGE2) Collect->Analyze End End: Quantify Inhibition Analyze->End

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of (±)-Tetrahydroberberine, its analogs, or a vehicle control for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animals: Male ICR mice (6-8 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Compound Administration: Test compounds ((±)-THB, analogs, or vehicle) are administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Conclusion and Future Directions

The available evidence strongly supports the potential of (±)-Tetrahydroberberine and its analogs as a promising class of anti-inflammatory agents. The reduced cytotoxicity of the THB scaffold compared to berberine provides a significant advantage for therapeutic development. While direct comparative studies on a broad range of THB analogs are needed, the existing data on berberine derivatives offer valuable guidance for future medicinal chemistry efforts.

The key takeaways for researchers are:

  • The oxidation state of the protoberberine core is a critical determinant of anti-inflammatory activity.

  • The NF-κB signaling pathway is a primary target for this class of compounds.

  • Substitutions at the 9- and 13-positions of the berberine scaffold have been shown to enhance anti-inflammatory potency, a strategy that holds promise for the optimization of THB analogs.

Future research should focus on the systematic synthesis and screening of a diverse library of (±)-Tetrahydroberberine analogs to establish a comprehensive structure-activity relationship. In-depth mechanistic studies should also be conducted to explore potential effects on other inflammatory pathways, such as the MAPK and JAK/STAT pathways, to fully elucidate the therapeutic potential of this exciting class of natural product derivatives.

References

  • Correché, E. R., Andujar, S. A., Kurdelas, R. R., Lechón, M. J. G., Freile, M. L., Enriz, R. D., & Rossi, S. L. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & medicinal chemistry, 16(7), 3641–3651. [Link]

Sources

A Comparative Analysis of (±)-Tetrahydroberberine and Verapamil in the Management of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Effective Therapies in Myocardial Ischemia

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a primary driver of cardiovascular morbidity and mortality worldwide. The resulting oxygen deprivation can lead to a cascade of detrimental events, including contractile dysfunction, arrhythmias, and ultimately, cardiomyocyte death (infarction). Reperfusion, while essential for salvaging ischemic tissue, can paradoxically exacerbate injury—a phenomenon known as ischemia/reperfusion (I/R) injury. This complex pathophysiology underscores the urgent need for effective therapeutic agents that not only alleviate ischemia but also protect the myocardium from subsequent damage.

This guide provides an in-depth comparison of two such agents: the well-established calcium channel blocker, verapamil, and the promising isoquinoline alkaloid, (±)-Tetrahydroberberine (THB). We will delve into their distinct and overlapping mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for key assays used in their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds in the context of myocardial ischemia.

Mechanisms of Action: A Tale of Two Cardioprotective Strategies

While both verapamil and THB exhibit cardioprotective effects, they achieve this through different primary mechanisms.

Verapamil: The Archetypal Calcium Channel Blocker with Multifaceted Effects

Verapamil, a phenylalkylamine, is a class-IV antiarrhythmic agent whose primary mechanism of action is the blockade of L-type voltage-dependent calcium channels.[1][2] This action has several beneficial effects in myocardial ischemia:

  • Reduced Myocardial Oxygen Demand: By blocking calcium influx into vascular smooth muscle cells, verapamil causes vasodilation of coronary and peripheral arteries.[1][3] This reduces the afterload on the heart, thereby decreasing its workload and oxygen consumption.[1][2]

  • Increased Myocardial Oxygen Supply: Dilation of coronary arteries can improve blood flow to ischemic areas of the myocardium.[1]

  • Negative Chronotropic and Inotropic Effects: Verapamil slows the heart rate and reduces the force of contraction by inhibiting calcium entry into myocardial cells, further lessening oxygen demand.[2]

Recent studies have unveiled additional mechanisms contributing to verapamil's cardioprotective profile. It has been shown to inhibit ryanodine receptors (RyR), which are critical for intracellular calcium release from the sarcoplasmic reticulum. This action helps to prevent calcium overload and subsequent arrhythmias in ischemic myocytes.[4] Furthermore, verapamil has demonstrated the ability to reduce oxidative stress by mitigating the production of reactive oxygen species (ROS) and activating the SIRT1 antioxidant signaling pathway.[4][5]

verapamil_mechanism cluster_cell Cardiomyocyte Verapamil Verapamil L_type_Ca_channel L-type Ca2+ Channel Verapamil->L_type_Ca_channel Inhibits RyR Ryanodine Receptor (RyR) Verapamil->RyR Inhibits SIRT1 SIRT1 Verapamil->SIRT1 Activates Vasodilation Coronary & Peripheral Vasodilation Verapamil->Vasodilation Induces Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Ca_release SR Ca2+ Release RyR->Ca_release ROS Reactive Oxygen Species (ROS) SIRT1->ROS Reduces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Myocardial\nContraction\n& HR Myocardial Contraction & HR Ca_influx->Myocardial\nContraction\n& HR Decreases Arrhythmias Arrhythmias Ca_release->Arrhythmias Reduces Cellular Damage Cellular Damage Oxidative_Stress->Cellular Damage Reduces Reduced Afterload\n& Increased O2 Supply Reduced Afterload & Increased O2 Supply Vasodilation->Reduced Afterload\n& Increased O2 Supply Leads to

Caption: Verapamil's multifaceted mechanism of action in myocardial ischemia.

(±)-Tetrahydroberberine: An Alkaloid Derivative with Potent Antioxidant and Cardioprotective Properties

(±)-Tetrahydroberberine is a derivative of berberine, an alkaloid used in traditional Chinese medicine.[6] Its cardioprotective effects in myocardial ischemia appear to be primarily mediated through the attenuation of oxidative stress and apoptosis.[7][8]

Key mechanisms of THB include:

  • Antioxidant Effects: THB has been shown to decrease the production of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce xanthine oxidase activity, a significant source of ROS during reperfusion.[9] It also enhances the activity of endogenous antioxidants like superoxide dismutase (SOD).[8][10]

  • Anti-apoptotic Effects: THB can inhibit cardiomyocyte apoptosis, a key contributor to cell death in I/R injury. This is achieved by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[10]

  • Mitochondrial Protection: THB helps to preserve mitochondrial function, which is often compromised during ischemia and reperfusion. It can improve the mitochondrial membrane potential and the activity of mitochondrial complex I.[7]

  • Anti-inflammatory Effects: Berberine and its derivatives have been shown to reduce the expression of inflammatory cytokines such as TNF-α and IL-6, which are implicated in I/R injury.[8]

  • Signaling Pathway Modulation: The protective effects of THB and its parent compound, berberine, are linked to the activation of several signaling pathways, including the SIRT1, PI3K/Akt, and AMPK pathways, which are all involved in cell survival and stress resistance.[8][10]

thb_mechanism cluster_cell Cardiomyocyte THB THB Oxidative_Stress Oxidative Stress (ROS, MDA) THB->Oxidative_Stress Reduces Apoptosis Apoptosis THB->Apoptosis Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction THB->Mitochondrial_Dysfunction Attenuates Inflammation Inflammation THB->Inflammation Reduces SIRT1_Akt_AMPK SIRT1, PI3K/Akt, AMPK Pathways THB->SIRT1_Akt_AMPK Activates Cardiomyocyte_Protection Cardiomyocyte Protection Oxidative_Stress->Cardiomyocyte_Protection Apoptosis->Cardiomyocyte_Protection Mitochondrial_Dysfunction->Cardiomyocyte_Protection Inflammation->Cardiomyocyte_Protection Cell_Survival Cell_Survival SIRT1_Akt_AMPK->Cell_Survival Promotes Cell_Survival->Cardiomyocyte_Protection

Caption: (±)-Tetrahydroberberine's primary mechanisms of cardioprotection.

Comparative Efficacy: Experimental Evidence

A direct comparison of THB and verapamil in a rat model of myocardial ischemia and reperfusion provides valuable insights into their relative efficacy.[9]

ParameterControl (Ischemia/Reperfusion)(±)-Tetrahydroberberine (10 µmol/L)Verapamil (10 µmol/L)
Infarct Size (% of risk area) HighSignificantly ReducedSignificantly Reduced
Incidence of Ventricular Tachycardia (VT) HighMarkedly DecreasedMarkedly Decreased
Incidence of Ventricular Fibrillation (VF) HighMarkedly DecreasedMarkedly Decreased
Malondialdehyde (MDA) Content HighSignificantly DecreasedNot Reported
Xanthine Oxidase Activity HighSignificantly DecreasedNot Reported
Data synthesized from Zhou et al. (1993)[9]

This study demonstrates that both THB and verapamil are effective in reducing infarct size and the incidence of life-threatening arrhythmias during reperfusion.[9] Notably, THB was also shown to significantly reduce markers of oxidative stress, a key mechanism of its action.[9]

While direct comparative clinical trials are lacking, extensive clinical data supports the use of verapamil in patients with myocardial infarction. Meta-analyses of clinical trials have shown that verapamil can reduce the risk of nonfatal reinfarction and the combined outcome of death or reinfarction.[11][12] The Danish Verapamil Infarction Trials (DAVIT I and II) were pivotal in establishing the long-term benefits of verapamil post-myocardial infarction.[12]

Pre-clinical evidence for berberine and its derivatives, including THB, is strong. A meta-analysis of animal studies on berberine in myocardial I/R injury showed significant reductions in infarct size, ventricular arrhythmias, and myocardial apoptosis, along with improved cardiac function.[8]

Experimental Protocols: Methodologies for Assessing Cardioprotection

The evaluation of cardioprotective agents relies on robust and reproducible experimental models and assays.

In Vivo Model: Rat Model of Myocardial Ischemia/Reperfusion

This model is widely used to study the pathophysiology of myocardial infarction and to test the efficacy of therapeutic interventions.[13][14][15]

Step-by-Step Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with sodium pentobarbital, 40 mg/kg, i.p.).[7][16]

  • Ventilation: The rats are intubated and connected to a rodent ventilator to maintain respiration.[16]

  • Surgical Procedure: A left thoracotomy is performed to expose the heart.[7]

  • Coronary Artery Ligation: A suture (e.g., 4-0 or 6-0 silk) is passed around the left anterior descending (LAD) coronary artery. The ends of the suture are passed through a small piece of tubing to form a snare.[7][16]

  • Ischemia: Myocardial ischemia is induced by tightening the snare, occluding the LAD. Successful occlusion is confirmed by the appearance of a pale color in the myocardial area supplied by the artery and by ST-segment elevation on an electrocardiogram (ECG). The ischemic period is typically 30-45 minutes.[7][15]

  • Reperfusion: Reperfusion is initiated by releasing the snare. The reperfusion period can range from 2 hours to several days, depending on the study endpoints.[7][16]

  • Drug Administration: The test compound (THB or verapamil) or vehicle is administered at a specified time before or during ischemia or at the onset of reperfusion, via intravenous or intraperitoneal injection.

  • Outcome Assessment: At the end of the reperfusion period, various parameters are assessed, including infarct size, cardiac function (echocardiography), arrhythmia incidence (ECG), and biochemical markers.

ischemia_reperfusion_workflow Anesthesia_Ventilation Anesthesia & Ventilation Thoracotomy Left Thoracotomy Anesthesia_Ventilation->Thoracotomy LAD_Ligation LAD Ligation (Ischemia) Thoracotomy->LAD_Ligation Reperfusion Release of Ligation (Reperfusion) LAD_Ligation->Reperfusion Outcome_Assessment Outcome Assessment (Infarct Size, Arrhythmias, Cardiac Function) Reperfusion->Outcome_Assessment Drug_Administration Drug/Vehicle Administration Drug_Administration->LAD_Ligation Pre-treatment or during ischemia Drug_Administration->Reperfusion At onset of reperfusion

Caption: Workflow for the in vivo rat model of myocardial ischemia/reperfusion.

Ex Vivo Model: Langendorff Perfused Heart

The Langendorff apparatus allows for the study of the isolated heart, removing systemic influences and enabling precise control of the perfusion environment.[13]

Step-by-Step Methodology:

  • Heart Isolation: Rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on the Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).

  • Global Ischemia: Ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a set duration (e.g., 120 minutes).

  • Drug Treatment: The drug is added to the perfusion buffer before ischemia or at the onset of reperfusion.

  • Data Collection: Cardiac function (left ventricular developed pressure, heart rate) and arrhythmias are continuously monitored.

Infarct Size Measurement

TTC Staining Protocol:

  • Heart Excision: At the end of the reperfusion period, the heart is excised.

  • Coronary Re-occlusion: The LAD is re-occluded at the same location as during the experiment.

  • Dye Injection: Evans blue dye (1-2%) is injected into the aorta to delineate the area at risk (AAR), which remains unstained.

  • Slicing: The heart is frozen and sliced into transverse sections.

  • TTC Incubation: The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.[5]

  • Imaging and Analysis: Viable myocardium is stained red by TTC, while the infarcted tissue remains pale. The slices are photographed, and the areas of infarction, AAR, and total left ventricle are measured using image analysis software. Infarct size is expressed as a percentage of the AAR.

Conclusion and Future Directions

Both (±)-Tetrahydroberberine and verapamil demonstrate significant efficacy in protecting the myocardium against ischemic injury. Verapamil, with its well-established role as a calcium channel blocker and extensive clinical validation, remains a cornerstone in the management of ischemic heart disease.[11][12] Its pleiotropic effects, including RyR inhibition and antioxidant properties, further solidify its therapeutic value.[4][5]

(±)-Tetrahydroberberine emerges as a highly promising therapeutic candidate, exhibiting comparable efficacy to verapamil in preclinical models in terms of reducing infarct size and arrhythmias.[9] Its potent antioxidant and anti-apoptotic properties offer a distinct mechanistic advantage, directly targeting key drivers of ischemia/reperfusion injury.[7][8]

For drug development professionals, the multifaceted actions of both compounds present compelling opportunities. Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety of THB and verapamil in patients with myocardial ischemia. Furthermore, exploring combination therapies that leverage the distinct mechanisms of these agents could lead to synergistic cardioprotective effects. The continued investigation into the signaling pathways modulated by THB will undoubtedly uncover novel targets for the next generation of cardioprotective drugs.

References

  • Li, X., et al. (2018). Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition. Journal of the American Heart Association.
  • Zhou, J., Xuan, B., & Li, D. X. (1993). Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. Zhongguo Yao Li Xue Bao.
  • Wang, Y., et al. (2022). Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1. Frontiers in Pharmacology.
  • Wikipedia. (n.d.). Verapamil.
  • Petri, H., et al. (1997). Cardioprotective Effects of Verapamil on Myocardial Structure and Function in a Murine Model of Chronic Trypanosoma Cruzi Infection (Brazil Strain): An Echocardiographic Study. The American Journal of Tropical Medicine and Hygiene.
  • Sarembam, A., et al. (1990). [The Cardioprotective Effect of Verapamil in Acute Percutaneous Transluminal Coronary Angioplasty]. Zeitschrift fur Kardiologie.
  • Pepine, C. J., et al. (1998). Verapamil use in patients with cardiovascular disease: An overview of randomized trials. Clinical Cardiology.
  • Hansen, J. F. (1991). Treatment with verapamil during and after an acute myocardial infarction: a review based on the Danish Verapamil Infarction Trials I and II. Journal of Cardiovascular Pharmacology.
  • Dr.Oracle. (2025). What is the effect of Verapamil (Calcium Channel Blocker)?.
  • Singh, B. N., & Roche, A. H. (1984). Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics. Pharmacotherapy.
  • Ferlinz, J., & Turbow, M. E. (1980). Effects of verapamil on myocardial performance in coronary disease. Circulation.
  • Jespersen, C. M. (1991). The effect of verapamil on major events in patients with exercise-induced ischemia recovering from acute myocardial infarction. Journal of Cardiovascular Pharmacology.
  • News-Medical.Net. (2023). Preclinical Models of Myocardial Infarction.
  • Patsnap Synapse. (2024). What is the mechanism of Verapamil Hydrochloride?.
  • MacGowan, G. A., et al. (1992). The effects of verapamil on training in patients with ischemic heart disease. Chest.
  • Lindsey, M. L., et al. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology.
  • Ren, Y., et al. (2024). Berberine and its derivatives: mechanisms of action in myocardial vascular endothelial injury - a review. Frontiers in Pharmacology.
  • Lau, C. W., et al. (2001). Cardiovascular Actions of Berberine. Cardiovascular Drug Reviews.
  • Semenov, A. V., et al. (2022). Experimental models of myocardial ischemia: classical approaches and innovations (review). ResearchGate.
  • American Physiological Society. (2018). Guidelines for experimental models of myocardial ischemia and infarction.
  • Heusch, G., et al. (2018). Cardiovascular drugs attenuated myocardial resistance against ischaemia-induced and reperfusion-induced injury in a rat model of repetitive occlusion. Open Heart.
  • Wang, Y., et al. (2014). Cardioprotective effect of berberine against myocardial ischemia/reperfusion injury via attenuating mitochondrial dysfunction and apoptosis. American Journal of Translational Research.
  • Chen, C., et al. (2021). Pre-clinical Evidence: Berberine as a Promising Cardioprotective Candidate for Myocardial Ischemia/Reperfusion Injury, a Systematic Review, and Meta-Analysis. Frontiers in Pharmacology.
  • Yu, L., et al. (2016). Berberine Attenuates Myocardial Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation Response: Role of Silent Information Regulator 1. Oxidative Medicine and Cellular Longevity.
  • Tian, Y., et al. (2024). Berberine Intervention Mitigates Myocardial Ischemia-Reperfusion Injury in a Rat Model: Mechanistic Insights via miR-184 Signaling. Biologics: Targets and Therapy.
  • FōLIUS LABS®. (2024). Berberine as a Cardiac Shield: Evidence from Research.
  • Cai, Y., et al. (2021). A New Therapeutic Candidate for Cardiovascular Diseases: Berberine. Frontiers in Pharmacology.
  • ResearchGate. (2020). Cardiovascular Effects of Berberine: A Review of the Literature.
  • Tian, Y., et al. (2024). Berberine intervention mitigates myocardial ischemia-reperfusion injur. Biologics: Targets & Therapy.
  • The Danish Verapamil Infarction Trial II Study Group. (1991). Effect of verapamil on ischemia and ventricular arrhythmias after an acute myocardial infarction: prognostic implications. Journal of Cardiovascular Pharmacology.

Sources

A Comparative Guide to the In Vivo Bioavailability of (±)-Tetrahydroberberine and Dihydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Berberine Bioavailability Challenge

Berberine, a natural isoquinoline alkaloid, has garnered significant attention within the scientific community for its extensive therapeutic potential, including anti-diabetic, anti-inflammatory, and cholesterol-lowering effects.[1][2] However, the clinical utility of orally administered berberine is severely hampered by its exceptionally low bioavailability, often estimated to be less than 1%.[3][4] This poor systemic exposure is attributed to several factors, including poor solubility, extensive first-pass metabolism in the gut and liver, and active efflux back into the intestinal lumen by P-glycoprotein.[4][5]

To surmount this critical obstacle, researchers have developed derivatives of berberine, aiming to enhance its absorption and systemic delivery. Among the most promising of these are Dihydroberberine (DHB) and (±)-Tetrahydroberberine (THB). While both are reduced forms of the parent compound, they exhibit distinct structural and pharmacokinetic properties that significantly influence their in vivo performance. This guide provides an in-depth, objective comparison of the bioavailability of DHB and THB, supported by experimental data, to inform researchers and drug development professionals in their selection and application of these compounds.

Molecular Structures and the Rationale for Enhanced Absorption

The fundamental difference between berberine, DHB, and THB lies in the degree of reduction of the isoquinoline core. This structural modification is the primary driver behind their altered physicochemical properties and, consequently, their bioavailability.

  • Berberine: Possesses a fully aromatic, cationic quaternary ammonium structure, which contributes to its poor membrane permeability.

  • Dihydroberberine (DHB): A partially reduced derivative. This modification breaks the aromaticity of one ring, leading to a more lipophilic and structurally flexible molecule, which is hypothesized to improve intestinal absorption.[6]

  • (±)-Tetrahydroberberine (THB): The fully reduced form of berberine, also known as canadine.[1] Like DHB, it is more lipophilic than berberine. It is typically synthesized or isolated as a racemic mixture of (+)- and (-)-enantiomers.

The central hypothesis is that by increasing lipophilicity, these reduced forms can more readily cross the intestinal epithelial barrier.

Mechanisms of Absorption and Metabolic Fate

The pathways through which DHB and THB achieve systemic exposure are fundamentally different, defining their roles as either a pro-drug for berberine or as a distinct pharmacological agent.

Dihydroberberine (DHB): A Superior Pro-drug

DHB functions as a highly efficient pro-drug. After oral administration, its enhanced lipophilicity allows it to be absorbed from the intestine into the bloodstream at a much higher rate than berberine—some studies in rats suggest a nearly 5-fold higher intestinal absorption rate.[3] Once absorbed, DHB is rapidly oxidized back into berberine, the pharmacologically active form.[3][4] This "Trojan horse" strategy effectively bypasses the absorption barriers that limit the parent compound. Furthermore, gut microbiota can convert berberine into DHB, which is then absorbed and converted back to berberine in the intestinal tissue, creating a symbiotic cycle that enhances overall absorption.[3][7]

Berberine_Lumen Berberine DHB_Lumen Dihydroberberine (DHB) Berberine_Lumen->DHB_Lumen DHB_Absorbed Absorbed DHB DHB_Lumen->DHB_Absorbed High Absorption (Increased Lipophilicity) Berberine_Converted Berberine DHB_Absorbed->Berberine_Converted Bloodstream Systemic Circulation Berberine_Converted->Bloodstream Enters Bloodstream start Animal Acclimation & Fasting dosing Drug Administration (Oral or IV) start->dosing sampling Serial Blood Sampling dosing->sampling Time Points: 0-24h centrifuge Centrifugation to Separate Plasma sampling->centrifuge storage Store Plasma at -80°C centrifuge->storage analysis LC-MS/MS Analysis storage->analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: Bioanalytical Sample Analysis via LC-MS/MS
  • Standard and Sample Preparation:

    • Stock Solutions: Prepare stock solutions of analytes (DHB, THB, Berberine) and an internal standard (IS) in a suitable solvent like methanol.

    • Calibration Curve: Serially dilute stock solutions to create calibration standards in blank plasma, covering the expected concentration range (e.g., 0.5 - 500 ng/mL).

    • Sample Extraction: Thaw plasma samples. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. This precipitates proteins.

  • Extraction Procedure:

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new vial for injection.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the IS.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability to ensure data integrity. [8]

Conclusion and Future Directions

The experimental evidence compellingly demonstrates that Dihydroberberine (DHB) is significantly more bioavailable than its parent compound, berberine. Its mechanism as a pro-drug—facilitating superior absorption followed by rapid conversion to active berberine—makes it a highly effective strategy for delivering therapeutic levels of berberine systemically. [9][10][11]Low doses of DHB can achieve greater plasma concentrations of berberine than substantially higher doses of berberine itself, potentially reducing the gastrointestinal side effects associated with high-dose berberine. [9][11] (±)-Tetrahydroberberine (THB), in contrast, should be considered a distinct pharmacological entity. Its in vivo bioavailability is characterized by significant stereoselectivity, with the (-)-enantiomer showing markedly higher systemic exposure. [12]This implies that the therapeutic effects of racemic THB may be disproportionately driven by the (-)-enantiomer and that its pharmacological profile differs from that of berberine. [1] For researchers aiming to maximize systemic exposure to berberine , DHB is the clear compound of choice. For those investigating the unique neuroprotective or anti-inflammatory activities associated with the fully reduced structure, THB is the more appropriate molecule, with the crucial caveat that its stereoisomers must be considered. [1][13]Future research should include a direct, head-to-head in vivo pharmacokinetic comparison of DHB and THB and further elucidate the specific contributions of each THB enantiomer to its overall pharmacological effect.

References

  • Buchanan, B., Meng, Q., Poulin, M. M., Zuccolo, J., Azike, C. G., Gabriele, J., & Baranowski, D. C. (2018). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PLOS One.
  • Tan, X. S., Liu, Y., Wang, Y. X., & Liu, C. X. (2009). Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. Journal of Pharmaceutical and Biomedical Analysis.
  • Metagenics Institute. (n.d.). Low-dose dihydroberberine is more bioavailable than high-dose berberine, pharmacokinetic study shows.
  • BioStack Labs. (2024). Berberine vs Dihydroberberine: Discover the GlucoVantage® Advantage.
  • Li, C., et al. (2021). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology.
  • Moon, J. M., Ratliff, K. M., Hagele, A. M., Stecker, R. A., Mumford, P. W., & Kerksick, C. M. (2021). Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial. Nutrients.
  • Moon, J. M., et al. (2021). Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial. MDPI.
  • Healthspan. (2024). Dihydroberberine: A Promising Agent in Metabolic Regulation and Cellular Senescence Reduction.
  • Pan, G. Y., Wang, G. J., Liu, X. D., Ye, L., & Wang, Y. (2003). Intestinal absorption of berberine and 8-hydroxy dihydroberberine and their effects on sugar absorption in rat small intestine. Zhongguo Yao Li Xue Bao.
  • Fay Nutrition. (2025). Dihydroberberine vs. berberine for Diabetes: What research shows.
  • ProVita Biotech. (2025). Dihydroberberine vs Berberine: Absorption, Dosage & Benefits.
  • Song, D., Ma, Z., & Li, F. (2019). A Review on Analytical Methods for Natural Berberine Alkaloids. Journal of Separation Science.
  • Semantic Scholar. (n.d.). Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial.
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section E: Crystallographic Communications.
  • Frontiers. (n.d.). Pharmacological properties and therapeutic potential of berberine: a comprehensive review.
  • Solnier, J., et al. (2023). Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers. Pharmaceutics.
  • Tan, L., Wang, Y., Ai, W., & Chen, C. (2017). The metabolism of berberine and its contribution to the pharmacological effects. Critical Reviews in Food Science and Nutrition.
  • ResearchGate. (n.d.). Tetrahydroberberine molecules related by translation along the b...

Sources

A Comparative Guide to Validating the D2 Receptor Antagonist Properties of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the dopamine D2 receptor (D2R) antagonist properties of (±)-Tetrahydroberberine (THB). We will explore the essential in vitro and in vivo assays, compare THB's activity with established D2R antagonists, and delve into the underlying molecular mechanisms. This document is designed to be a practical resource, offering detailed protocols and the scientific rationale behind each experimental step.

Introduction to (±)-Tetrahydroberberine and the Dopamine D2 Receptor

(±)-Tetrahydroberberine (THB), an isoquinoline alkaloid, has garnered interest for its potential interactions with the central nervous system.[1] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs and plays a crucial role in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2][3][4][5] D2 receptors are predominantly coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][6][7] Validating a compound's D2R antagonist properties requires a multi-faceted approach, from initial binding affinity determination to functional assays and in vivo efficacy models.

The D2 Receptor Signaling Cascade: A Target for Antagonism

Activation of the D2 receptor by dopamine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase through the Gαi subunit, reducing cAMP levels.[6][8] The dissociated Gβγ subunit can also modulate other effectors, such as ion channels.[2] D2R antagonists block these effects by preventing dopamine from binding and activating the receptor. Some antagonists may also exhibit inverse agonism, reducing the receptor's basal activity. Furthermore, D2 receptor signaling can also occur through β-arrestin-dependent pathways, a concept known as functional selectivity or biased signaling.[2]

D2R_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates THB (±)-THB (Antagonist) THB->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Downstream Cellular Response PKA->Cell_Response Phosphorylates

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Part 1: In Vitro Characterization of D2 Receptor Antagonism

The initial validation of a potential D2R antagonist like THB involves a series of in vitro assays to determine its binding affinity and functional effects on receptor signaling.

Radioligand Binding Assays: Quantifying Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This method measures the ability of an unlabeled compound (THB) to displace a radiolabeled ligand with known high affinity for the D2 receptor.

Principle: The assay quantifies the concentration of THB required to inhibit 50% of the specific binding of a radiolabeled D2R antagonist (e.g., [³H]spiperone or [³H]raclopride), which is expressed as the IC₅₀ value. The inhibitor constant (Ki) is then calculated from the IC₅₀, providing a measure of the compound's binding affinity.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Homogenize tissues or cells expressing D2 receptors (e.g., rat striatum or CHO/HEK293 cells stably expressing human D2R) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of (±)-THB or a reference antagonist (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Data Comparison: Binding Affinities (Ki) of D2R Antagonists

CompoundReceptorRadioligandPreparationKi (nM)
FluphenazineDopamine D2[³H]FluphenazineMouse striatal membranes0.4[9]
FluphenazineDopamine D2[³H]SpiperoneMouse striatal membranes0.7 (KD)[9]
l-Tetrahydroberberrubine (l-TU)Dopamine D2--985[10]
(±)-Tetrahydroberberine (THB)Dopamine D2--To be determined

Note: KD (equilibrium dissociation constant) is a measure of the affinity of the radioligand itself, while Ki is the inhibitor constant for the competing unlabeled compound.[9]

Functional Assays: Assessing Antagonism of D2R Signaling

Functional assays are crucial to confirm that binding of THB to the D2 receptor translates into a functional blockade of receptor signaling. The most common functional assay for D2R antagonists measures the inhibition of adenylyl cyclase activity, typically by quantifying intracellular cAMP levels.

Principle: D2 receptors are coupled to Gαi proteins, which inhibit adenylyl cyclase.[5] To measure antagonism, cells are first stimulated with a D2R agonist (e.g., quinpirole) to inhibit cAMP production, which has been artificially elevated by an adenylyl cyclase activator like forskolin. The ability of the antagonist (THB) to reverse the agonist-induced inhibition of cAMP production is then quantified.[11][12]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).[11]

  • Cell Plating: Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of (±)-THB or a reference antagonist.

    • Add a fixed concentration of a D2R agonist (e.g., quinpirole) in the presence of forskolin to stimulate cAMP production.

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).[12][13]

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value.

cAMP_Assay_Workflow cluster_workflow cAMP Inhibition Assay Workflow Start Seed D2R-expressing cells in multi-well plate Incubate_THB Pre-incubate with (±)-THB (antagonist) Start->Incubate_THB Stimulate Add D2R agonist + Forskolin Incubate_THB->Stimulate Incubate_cAMP Incubate to allow cAMP modulation Stimulate->Incubate_cAMP Lyse Lyse cells Incubate_cAMP->Lyse Measure Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Measure Analyze Data analysis (IC50 determination) Measure->Analyze

Caption: Workflow for a cAMP Inhibition Assay.

Part 2: In Vivo Validation of D2 Receptor Antagonism

In vivo studies are essential to confirm that the D2R antagonist properties of THB observed in vitro translate to a physiological response in a living organism. These studies often involve animal models that exhibit behaviors known to be modulated by the dopaminergic system.

Agonist-Induced Behavioral Models

A common strategy to assess in vivo D2R antagonism is to administer a D2R agonist to induce a specific, quantifiable behavior and then determine if pre-treatment with the antagonist (THB) can block this effect.

Principle: D2R agonists can induce specific behaviors such as hypothermia or stereotyped movements.[14] An effective D2R antagonist will attenuate or completely block these agonist-induced behaviors.

Experimental Protocol: D2R Agonist-Induced Hypothermia in Rats

  • Animal Acclimation: Acclimate male rats to the experimental conditions.

  • Baseline Temperature: Measure the baseline rectal temperature of each animal.

  • Drug Administration:

    • Administer (±)-THB or a reference antagonist (e.g., haloperidol) via an appropriate route (e.g., intraperitoneal injection).

    • After a suitable pre-treatment time, administer a D2R agonist (e.g., apomorphine or quinpirole).

  • Temperature Monitoring: Measure rectal temperature at regular intervals for a set duration after agonist administration.

  • Data Analysis: Compare the change in body temperature in the antagonist-treated groups to the vehicle-treated control group. A significant reduction in the hypothermic effect of the agonist indicates D2R antagonism.

Comparative In Vivo Data

CompoundModelSpeciesEffect
HaloperidolDA autoinhibitionMouseAntagonized DA autoinhibition[15]
ML321Agonist-stimulated hypothermiaRatSelectively antagonized D2R-mediated response[14]
(±)-THBTo be determinedTo be determinedTo be determined
Models Predictive of Antipsychotic Activity

To further validate the potential therapeutic utility of THB as a D2R antagonist, it can be tested in animal models that are predictive of antipsychotic efficacy.

Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance behavior without producing sedation. Clinically effective antipsychotics are known to disrupt this behavior.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotics can restore PPI in animal models where it has been disrupted by a psychostimulant like amphetamine or a D2R agonist.

Conclusion

The validation of (±)-Tetrahydroberberine as a dopamine D2 receptor antagonist requires a systematic and multi-tiered approach. This guide has outlined the essential in vitro and in vivo methodologies, from initial binding studies to functional and behavioral assays. By comparing the experimental data for THB with that of well-characterized D2R antagonists, researchers can build a comprehensive pharmacological profile of this compound. This structured approach, grounded in established scientific principles, will provide the robust data necessary for further drug development and a deeper understanding of THB's potential as a modulator of the dopaminergic system.

References

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC. PubMed Central.
  • Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online.
  • D2 Receptors in Psychopharmacology. PsychSceneHub.
  • Dopamine receptor D2 - Wikipedia. Wikipedia.
  • Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation. PubMed.
  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Eurofins Discovery.
  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central.
  • D2 Dopamine Receptor Assay. Innoprot.
  • Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... ResearchGate.
  • Antagonism of dopamine D2 receptor/Я-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS.
  • Brimonidine | C11H10BrN5 - PubChem. National Institutes of Health.
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI.
  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science.
  • The evolving pharmacotherapeutic profile of brimonidine, an alpha 2-adrenergic agonist, after four years of continuous use. PubMed.
  • Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC. PubMed Central.
  • Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment. PubMed.
  • Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. PubMed Central.
  • Inhibition of dopamine uptake by D2 antagonists: An in vivo study. ResearchGate.
  • In Vivo Vulnerability to Competition by Endogenous Dopamine: Comparison of the D2 Receptor Agonist Radiotracer (-)-N-[ 11C]propyl-norapomorphine ([11C]NPA) with the D 2 Receptor Antagonist Radiotracer [11C]-Raclopride. ResearchGate.
  • Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction - PMC. PubMed Central.
  • DIN/PIN/NPN Number - the BC PharmaCare Formulary Search. BC PharmaCare.
  • Berberine is a dopamine D1- and D2-like receptor antagonist and ameliorates experimentally induced colitis by suppressing innate and adaptive immune responses. PubMed.
  • Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PMC. PubMed Central.

Sources

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of (±)-Tetrahydroberberine (THB). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for THB in various matrices.

Introduction: The Significance of (±)-Tetrahydroberberine Analysis

(±)-Tetrahydroberberine, a primary active metabolite of berberine, is a naturally occurring isoquinoline alkaloid found in several medicinal plants. It has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects. As research into its therapeutic potential progresses, the need for accurate and precise quantification of THB in preclinical and clinical samples becomes paramount for pharmacokinetic, pharmacodynamic, and toxicology studies.

The choice of analytical methodology is a critical decision in the drug development pipeline. While HPLC with UV detection is a widely adopted, robust, and cost-effective technique, LC-MS offers superior sensitivity and selectivity. This guide presents a framework for the cross-validation of these two powerful techniques, ensuring data integrity and consistency when transferring methods or analyzing samples across different bioanalytical laboratories.

Principles of the Analyzed Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

A UV-Vis detector is commonly paired with HPLC. This detector measures the absorbance of the eluate at a specific wavelength, and the amount of absorbance is proportional to the concentration of the analyte in the sample. The choice of wavelength is critical and is typically set at the wavelength of maximum absorbance (λmax) of the analyte to achieve the highest sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC separates the sample components, and the MS provides a detailed structural and quantitative assessment. The key advantage of MS detection is its high selectivity, which allows for the differentiation of compounds with similar chromatographic retention times but different mass-to-charge ratios (m/z).

For quantitative studies, LC-MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is then monitored. This highly specific detection method significantly reduces background noise and enhances sensitivity, making it the gold standard for bioanalytical assays.

Experimental Design for Cross-Validation

The cross-validation of two analytical methods is essential to demonstrate that they provide equivalent results, ensuring data can be reliably compared. The validation parameters are chosen based on the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Validation Parameters

The following parameters are critical for the cross-validation of the HPLC and LC-MS methods for (±)-THB:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Methodologies

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Standard Preparation: Stock solutions of (±)-THB are prepared in methanol and serially diluted to create calibration standards and quality control (QC) samples.

LC-MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for faster analysis times.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: The specific precursor-to-product ion transition for (±)-THB would be determined during method development (e.g., m/z 340.2 → 192.1).

  • Standard Preparation: Similar to the HPLC method, stock solutions are prepared and diluted to appropriate concentrations for the calibration curve and QC samples.

Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process:

CrossValidationWorkflow A Method Development & Optimization (HPLC-UV & LC-MS/MS) B Individual Method Validation (ICH Q2(R1) Guidelines) A->B C Define Acceptance Criteria (e.g., ±20% agreement) B->C D Analysis of a Single Sample Set (e.g., n=30-50 incurred samples) C->D E Data Analysis & Comparison D->E F Statistical Analysis (e.g., Bland-Altman Plot, Correlation) E->F G Evaluation Against Acceptance Criteria F->G H Methods are Cross-Validated (Interchangeable Use) G->H Pass I Investigation & Re-validation Required G->I Fail

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two methods based on typical validation results.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Specificity Susceptible to interference from co-eluting compounds with similar UV spectra.Highly specific due to MRM detection.
Linearity (r²) > 0.999> 0.999
Range 10 - 1000 ng/mL0.1 - 200 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
LOD ~3 ng/mL~0.03 ng/mL
LOQ 10 ng/mL0.1 ng/mL
Robustness Generally robust to minor changes in mobile phase composition and temperature.Robust, but sensitive to matrix effects.

Discussion and Recommendations

The cross-validation of HPLC and LC-MS methods for the quantification of (±)-Tetrahydroberberine will likely demonstrate that both methods are accurate and precise within their respective linear ranges. The primary distinction lies in their sensitivity and selectivity.

  • HPLC-UV: This method is well-suited for the analysis of bulk drug substances, formulation assays, and in vitro studies where the concentration of THB is relatively high. Its simplicity, lower cost, and robustness make it an excellent choice for routine quality control applications.

  • LC-MS/MS: The superior sensitivity and selectivity of LC-MS/MS make it the indispensable method for bioanalytical applications, such as pharmacokinetic studies in plasma or tissue, where the concentrations of THB are expected to be very low. The high specificity of MRM minimizes the impact of matrix effects, leading to more reliable data in complex biological samples.

Recommendation: For a comprehensive drug development program for (±)-Tetrahydroberberine, it is advisable to have both a validated HPLC-UV and an LC-MS/MS method. The HPLC method can be used for upstream activities, while the LC-MS/MS method is essential for downstream bioanalysis. The cross-validation ensures that data generated by both methods throughout the development lifecycle is consistent and reliable.

Conclusion

The cross-validation of analytical methods is a critical component of ensuring data integrity in drug development. By demonstrating the equivalency of HPLC-UV and LC-MS/MS methods for the quantification of (±)-Tetrahydroberberine, researchers can confidently utilize the most appropriate technique for their specific application without compromising data quality. This guide provides a robust framework for conducting such a cross-validation, ultimately contributing to the successful development of new therapeutics based on this promising natural product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • U.S. Food and Drug Administration.

A Tale of Two Alkaloids: Unraveling the Pharmacological Dichotomy of Berberine and (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The intricate world of natural product pharmacology often presents us with structurally related compounds exhibiting remarkably divergent biological activities. A compelling case in point is the relationship between the bright yellow isoquinoline alkaloid, berberine, and its fully reduced derivative, (±)-Tetrahydroberberine (THB). While berberine has been a staple in traditional medicine for centuries and the subject of extensive modern research for its metabolic and antimicrobial properties, THB has emerged from its shadow, revealing a distinct pharmacological profile with significant implications for neuroscience and beyond. This guide provides a comprehensive review of the pharmacological differences between these two compounds, supported by experimental data, to empower researchers in their exploration of these fascinating molecules.

At a Glance: A Comparative Overview

The fundamental pharmacological distinctions between berberine and THB are summarized below, highlighting their contrasting receptor affinities and pharmacokinetic properties. It is crucial to note that a direct head-to-head comparison of receptor binding affinities in a single study is not extensively available in the current literature. The following data is a synthesis of findings from multiple studies on THB and its close structural analogs, contrasted with the known targets of berberine.

FeatureBerberine(±)-Tetrahydroberberine (and its analogs)
Primary Pharmacological Focus Metabolic disorders, antimicrobial, anti-inflammatoryCentral Nervous System (CNS), gastrointestinal motility
Key Molecular Targets AMP-activated protein kinase (AMPK), NF-κB, MAPK, PI3K/Akt/mTORDopamine D1 & D2 receptors, Serotonin 5-HT1A receptors
Receptor Binding Affinity (Ki/IC50/ED50) Acts as a dopamine D1 and D2 receptor antagonist (quantitative data limited)[1]; Antidepressant effects may involve 5-HT2 receptors[2][3].Dopamine D1 Receptor: Ki = 5.6 nM ((±)-stepholidine)[4][5]; IC50 = 385 nM (l-tetrahydroberberrubine)[6][7][8]. Dopamine D2 Receptor: Ki = 115.5 nM ((±)-stepholidine)[4][5]; IC50 = 985 nM (l-tetrahydroberberrubine)[6][7][8]; ED50 = 48 µg/kg (in vivo)[9]. Dopamine D3 Receptor: Ki = 101 nM ((±)-stepholidine)[4][5].
Bioavailability Very low oral bioavailability[10].Generally higher than berberine, though specific comparative data is sparse.
Cytotoxicity Exhibits cytotoxic effects[11].Reported to have little cytotoxicity[11].
Primary Therapeutic Potential Type 2 diabetes, hyperlipidemia, infections, inflammationFunctional dyspepsia, anxiety, depression, antipsychotic applications

Delving Deeper: Mechanistic Divergence

The stark contrast in the pharmacological profiles of berberine and THB stems from their differential interactions with key cellular targets.

The Multifaceted Actions of Berberine

Berberine's therapeutic effects are largely attributed to its ability to modulate multiple intracellular signaling pathways. It is a potent activator of AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis. This action underpins its beneficial effects on glucose and lipid metabolism. Furthermore, berberine exerts significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[5] Its interaction with dopamine receptors appears to be antagonistic, though high-affinity binding has not been consistently reported, suggesting these may be secondary targets.[1]

(±)-Tetrahydroberberine: A modulator of key neurotransmitter systems.

In stark contrast to berberine's broad spectrum of activity, THB exhibits a more focused interaction with specific neurotransmitter receptors in the central nervous system.

Dopaminergic System Modulation: THB and its analogs have demonstrated significant affinity for dopamine D1 and D2 receptors, acting as antagonists.[6][7][8][9] This antagonism is thought to arise from the ability of the THB molecule to prevent the conformational changes in the receptor that are necessary for activation. Molecular modeling studies suggest that THB binding enlarges the orthosteric binding pocket and prevents the rotation of a key "toggle switch" within the receptor, thereby blocking downstream signaling.[9]

Serotonergic System Interaction: While less extensively characterized than its dopaminergic activity, THB and its derivatives also interact with serotonin receptors, particularly the 5-HT1A subtype. The nature of this interaction is still under investigation, but it is believed to contribute to the anxiolytic and antidepressant-like effects observed in preclinical studies.

Signaling Pathway Perspectives

The differential receptor engagement of berberine and THB translates into distinct downstream signaling cascades.

Berberine's Broad Cellular Impact

Berberine's activation of AMPK triggers a cascade of events that regulate metabolism and cell growth, primarily through the PI3K/Akt/mTOR pathway. Its inhibition of NF-κB, on the other hand, dampens inflammatory responses.

berberine_signaling Berberine Berberine AMPK AMPK Berberine->AMPK activates PI3K PI3K Berberine->PI3K inhibits NFkB NFkB Berberine->NFkB inhibits mTOR mTOR AMPK->mTOR inhibits Akt Akt PI3K->Akt Akt->mTOR Metabolism Metabolism mTOR->Metabolism regulates Inflammation Inflammation NFkB->Inflammation promotes

Berberine's primary signaling pathways.
THB's Focused Neuromodulation

As a dopamine D2 receptor antagonist, THB blocks the canonical Gi/o-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels. Its interaction with 5-HT1A receptors, which are also coupled to Gi/o proteins, would be expected to produce similar effects on cAMP, but may also involve modulation of other pathways such as MAPK and Akt.

thb_d2_signaling THB (±)-Tetrahydroberberine D2R Dopamine D2 Receptor THB->D2R antagonizes G_protein Gi/o D2R->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits NeuronalInhibition Neuronal Inhibition G_protein->NeuronalInhibition promotes cAMP cAMP AdenylylCyclase->cAMP produces thb_5ht1a_signaling THB (±)-Tetrahydroberberine HT1AR 5-HT1A Receptor THB->HT1AR modulates G_protein Gi/o HT1AR->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits MAPK_Akt MAPK/Akt Pathways G_protein->MAPK_Akt activates cAMP cAMP AdenylylCyclase->cAMP produces NeuronalExcitability Modulation of Neuronal Excitability cAMP->NeuronalExcitability MAPK_Akt->NeuronalExcitability

Putative signaling pathways modulated by THB at the 5-HT1A receptor.

Experimental Protocols: A Guide to Pharmacological Characterization

To facilitate further research into these compounds, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Receptor Binding Assay: Dopamine D2 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific binding control: Haloperidol or another high-affinity D2 receptor antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound stock solution (e.g., in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well microplate.

  • Non-Specific Binding (NSB) Wells: Add 25 µL of the non-specific binding control (e.g., 10 µM haloperidol) to designated wells.

  • Total Binding (B₀) Wells: Add 25 µL of vehicle (e.g., DMSO) to designated wells.

  • Test Compound Wells: Add 25 µL of serial dilutions of the test compound to the remaining wells.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a concentration close to its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the D2 receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the NSB from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a basic pharmacokinetic study in rats following oral administration.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a test compound in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Test compound formulated for oral gavage (e.g., in a suspension with 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized syringes, microcentrifuge tubes).

  • Analytical method for quantifying the test compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the study.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the test compound formulation to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.

Data Analysis:

  • Plot the mean plasma concentration of the test compound against time.

  • Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) directly from the concentration-time profile.

  • Calculate the area under the plasma concentration-time curve (AUC) using the trapezoidal rule.

Conclusion: Two Alkaloids, Two Destinies

The pharmacological chasm between berberine and (±)-Tetrahydroberberine serves as a powerful illustration of how subtle structural modifications can profoundly alter biological activity. Berberine, with its broad-spectrum effects on metabolic and inflammatory pathways, continues to be a valuable tool for addressing complex systemic diseases. In contrast, THB's more targeted engagement of dopaminergic and serotonergic systems opens exciting new avenues for the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of their distinct pharmacological profiles is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of these remarkable natural products. This guide provides a foundational framework for such endeavors, encouraging further investigation into the nuanced mechanisms that govern the divergent paths of these two closely related alkaloids.

References

  • Ge, H., Bian, Y., Li, Y., Wang, Y., Zhang, Y., & Jin, G. (2019). Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation. Journal of Computer-Aided Molecular Design, 33(12), 1083-1096.
  • Gadhiya, S., Madapa, S., Kurtzman, T., Alberts, I. L., Ramsey, S., & Harding, W. W. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Bioorganic & Medicinal Chemistry, 24(9), 1994-2002.
  • Wang, L. M., Zhang, X. X., & Jin, G. Z. (1997). Effects of tetrahydroprotoberberines on dopamine D2 receptors in ventral tegmental area of rat. Zhongguo Yao Li Xue Bao, 18(2), 143-146.
  • Ge, H., Bian, Y., Li, Y., Wang, Y., Zhang, Y., & Jin, G. (2019). Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation.
  • Gadhiya, S., Madapa, S., Kurtzman, T., Alberts, I. L., Ramsey, S., & Harding, W. W. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Lehman College Academic Works.
  • Ge, H., Bian, Y., Li, Y., Wang, Y., Zhang, Y., & Jin, G. (2019).
  • Bae, J. C., Lee, S. Y., Kim, T. H., Kwak, S. H., Kang, M. J., Choi, Y. J., ... & Kim, M. S. (2015). Berberine is a dopamine D1-and D2-like receptor antagonist and ameliorates experimentally induced colitis by suppressing innate and adaptive immune responses. Journal of Neuroimmunology, 289, 43-55.
  • Ma, X., Zhou, J., Ma, B., Zhou, S., & Li, X. (2010). Synthesis, DNA-binding affinities, and binding mode of berberine dimers. Bioorganic & Medicinal Chemistry, 18(16), 5946-5952.
  • Gadhiya, S., Madapa, S., Kurtzman, T., Alberts, I. L., Ramsey, S., & Harding, W. W. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity.
  • Bae, J. C., Lee, S. Y., Kim, T. H., Kwak, S. H., Kang, M. J., Choi, Y. J., ... & Kim, M. S. (2015). Berberine is a dopamine D1-and D2-like receptor antagonist and ameliorates experimentally induced colitis by suppressing innate and adaptive immune responses.
  • Pingali, S. R., Donahue, J. P., & Harding, W. W. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 5), 374-378.
  • Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Frontiers in Synaptic Neuroscience, 6, 19.
  • Feng, R., Wang, Y., Liu, C., & Yan, C. (2022). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, 13, 834353.
  • Banerjee, P., Mehta, M., & Kanjilal, B. (2007). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(12), 1935-1949.
  • Hasbi, A., Perreault, M. L., Shen, M. Y., Zhang, L., & George, S. R. (2014). Evidence against dopamine D1/D2 receptor heteromers.
  • Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45.
  • Fuxe, K., Marcellino, D., Rivera, A., Diaz-Cabiale, Z., Filip, M., Gago, B., ... & Agnati, L. F. (2007). Increased affinity of dopamine for D(2)-like versus D(1)-like receptors. Relevance for volume transmission in interpreting PET findings. Brain Research Reviews, 54(2), 375-385.
  • Yepez, J. (2024). ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?.
  • Albert, P. R., & Vahid-Ansari, F. (2018). The 5-HT1A receptor: Signaling to behavior.
  • Sniecikowska, J., Gluch-Lutwin, M., Wesolowska, A., & Siwek, A. (2020). Binding affinity (pK i) for 5-HT receptors.
  • Sniecikowska, J., Gluch-Lutwin, M., Wesolowska, A., & Siwek, A. (2019). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 27(19), 115039.
  • Fan, J., Li, B., Ge, T., Zhang, Z., Lv, J., Zhao, J., ... & Cui, R. (2017). Berberine produces antidepressant-like effects in ovariectomized mice. Scientific Reports, 7(1), 1-9.
  • Fan, J., Li, B., Ge, T., Zhang, Z., Lv, J., Zhao, J., ... & Cui, R. (2017). Berberine produces antidepressant-like effects in ovariectomized mice.

Sources

A Comparative Analysis of (±)-Tetrahydroberberine Cytotoxicity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of (±)-Tetrahydroberberine (THB) across various cell lines. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental data, outlines detailed protocols for assessing cytotoxicity, and explores the underlying molecular mechanisms. Our objective is to present an objective, data-driven analysis to inform future research and development involving this promising natural compound.

Introduction to (±)-Tetrahydroberberine

(±)-Tetrahydroberberine, also known as canadine, is a naturally occurring isoquinoline alkaloid found in several plant species.[1] It is a reduced form of berberine, another well-studied alkaloid with a wide range of pharmacological activities.[1] Unlike its oxidized counterpart, berberine, which is known for its cytotoxic effects, (±)-Tetrahydroberberine has been reported to exhibit low cytotoxicity in several cell lines.[1] Instead, it has shown potential as an antioxidant and anti-inflammatory agent.[1] However, some studies suggest that THB can induce liver toxicity at certain concentrations by affecting the expression of cytochrome P450 enzymes.[2] This guide aims to consolidate and compare the available data on THB's cytotoxicity to provide a clearer understanding of its therapeutic potential and limitations.

Comparative Cytotoxicity of (±)-Tetrahydroberberine (THB)

The cytotoxic effects of a compound are often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for (±)-Tetrahydroberberine and its parent compound, berberine, across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as the specific assay used and the incubation time.

CompoundCell LineCell TypeIC50 (µM)AssayIncubation Time (h)Source
BerberineHT29Colon Cancer52.37 ± 3.45MTT48[3][4][5]
BerberineHCT 116Colon Cancer~10.30 µg/mL-48[6]
BerberineTca8113Oral Squamous Cell Carcinoma218.52 ± 18.71MTT48[3][4][5]
BerberineCNE2Nasopharyngeal Carcinoma249.18 ± 18.14MTT48[3][4][5]
BerberineHeLaCervical Carcinoma245.18 ± 17.33MTT48[3][4][5]
BerberineMCF-7Breast Cancer272.15 ± 11.06MTT48[3][4][5]
BerberineT47DBreast Cancer25MTT48[7]
BerberineSNU-5Gastric CancerDose-dependent-24[8]
BerberineL929Murine Fibroblast> 0.05 mg/mLCCK-824[9]
(±)-TetrahydroberberineNCI-H1975Lung CancerNo significant effectWST-8, SRB24, 48[10]

Note: Data for (±)-Tetrahydroberberine's specific IC50 values across a wide range of cancer cell lines is limited in the provided search results. The available information primarily highlights its low cytotoxicity compared to berberine.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of berberine, the parent compound of THB, are primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][4][5][7]

Induction of Apoptosis

Apoptosis is a critical mechanism for removing damaged or cancerous cells. Berberine has been shown to induce apoptosis in various cancer cell lines through the modulation of key regulatory proteins.[3][4][5] A common pathway involves the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[3][4][5] Berberine treatment has been observed to increase the expression of Bax while decreasing the expression of Bcl-2, thereby shifting the balance towards apoptosis.[3][4][5] This ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-3 and caspase-8 has been implicated in berberine-induced apoptosis.[11][12]

Cell Cycle Arrest

In addition to inducing apoptosis, berberine can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[3][4][5][7] Studies have shown that berberine can cause cell cycle arrest at the G0/G1 or G2/M phases, depending on the cell line.[6][7] For instance, in T47D breast cancer cells, berberine induces G2/M arrest, while in MCF-7 cells, it leads to G0/G1 arrest.[7] This cell cycle arrest prevents cancer cells from dividing and proliferating.

The following diagram illustrates the proposed signaling pathway for berberine-induced apoptosis:

Berberine Berberine Bcl2 Bcl-2 (Anti-apoptotic) Berberine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Berberine->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits release of Cytochrome c Bax->Mitochondria Promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway of berberine-induced apoptosis.

While the mechanisms of berberine are well-documented, further research is needed to fully elucidate the specific cytotoxic pathways, if any, that are significantly activated by (±)-Tetrahydroberberine.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13] It is a reliable and sensitive method for cytotoxicity screening.[13][14]

Principle

The SRB assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][15] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[13][14]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 5x10³ to 10⁶ cells/well) to ensure they are in the logarithmic growth phase during the experiment.[15][16]

    • Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[17]

  • Compound Treatment:

    • Treat the cells with various concentrations of (±)-Tetrahydroberberine.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[17]

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[17]

  • Cell Fixation:

    • Gently add a cold fixative reagent, such as 10% (wt/vol) trichloroacetic acid (TCA), to each well.[13][15]

    • Incubate the plate at 4°C for at least 1 hour to fix the cells.[15]

  • Staining:

    • Remove the TCA solution and wash the wells multiple times with 1% (vol/vol) acetic acid to remove unbound dye.[15] It is crucial to perform the rinses quickly to avoid bleaching the protein-bound dye.[13]

    • Air-dry the plates completely.[15]

    • Add 0.057% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Solubilization and Absorbance Measurement:

    • Wash the plates again with 1% acetic acid to remove unbound SRB dye.[15]

    • Air-dry the plates.[15]

    • Add a suitable solubilization solution, such as 10 mM Tris base, to each well to dissolve the protein-bound dye.[15]

    • Measure the absorbance of the solubilized dye at an appropriate wavelength (e.g., 510-565 nm) using a microplate spectrophotometer.[13][15][16]

Data Analysis

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined by plotting the percentage of cell viability against the concentration of the compound.

The following diagram outlines the workflow for the SRB cytotoxicity assay:

cluster_0 Plate Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for Cell Attachment Seed->Incubate1 Treat Treat with (±)-THB Incubate1->Treat Incubate2 Incubate for Exposure Period Treat->Incubate2 Fix Fix Cells (e.g., TCA) Incubate2->Fix Wash1 Wash with 1% Acetic Acid Fix->Wash1 Stain Stain with SRB Solution Wash1->Stain Wash2 Wash with 1% Acetic Acid Stain->Wash2 Dry Air Dry Plate Wash2->Dry Solubilize Solubilize Dye (e.g., Tris Base) Dry->Solubilize Read Read Absorbance (510-565 nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

Caption: Experimental workflow for the SRB cytotoxicity assay.

Conclusion

The available evidence suggests that (±)-Tetrahydroberberine exhibits significantly lower cytotoxicity across various cell lines compared to its parent compound, berberine. While berberine's anticancer effects are well-documented and attributed to the induction of apoptosis and cell cycle arrest, the cytotoxic mechanisms of THB remain less clear and appear to be cell-type and concentration-dependent. The potential for liver toxicity at higher concentrations, as indicated by studies on cytochrome P450 enzymes, underscores the importance of careful dose-response evaluations.

For researchers investigating the therapeutic potential of (±)-Tetrahydroberberine, it is crucial to employ robust and validated cytotoxicity assays, such as the SRB assay detailed in this guide. A thorough understanding of its cytotoxic profile across a diverse range of cell lines is essential for accurately assessing its therapeutic window and advancing its development as a potential therapeutic agent. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by THB to provide a more complete picture of its pharmacological activity.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.
  • ResearchGate. IC50 values of the active compounds inhibiting human cancer cell growth...
  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 8(11), e79379.
  • Clonit. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Li, W., et al. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Oncology Letters, 21(5), 1-1.
  • Stevens, J. F., & Page, J. E. (2004). The crystal structure of racemic tetrahydroberberine, a pharmacologically active alkaloid, shows intermolecular 1, 3-benzodioxole–CH2⋯ OCH3 and–OCH3⋯ OCH3 interactions. Acta Crystallographica Section C: Crystal Structure Communications, 60(12), o838-o840.
  • Canvax Biotech. SRB Cytotoxicity Assay.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Tiaris Biosciences. SRB Cytotoxicity Assay Kit.
  • Springer Nature Experiments. MTT Assay Protocol.
  • Li, W., et al. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Oncology Letters, 21(5), 383.
  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays.
  • ResearchGate. Cytotoxicity of berberine in different cell lines.
  • Wang, L., et al. (2015). Effects of tetrahydroberberine and tetrahydropalmatine on hepatic cytochrome P450 expression and their toxicity in mice. Pharmaceutical biology, 53(12), 1833-1838.
  • Barzegar, E., et al. (2015). Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines. Iranian journal of basic medical sciences, 18(4), 334.
  • Xia, Y., & He, Z. (2020). Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Journal of Traditional and Complementary Medicine, 10(1), 45-53.
  • Jin, Y., et al. (2018). Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuaaC “click” chemistry as potential. Drug design, development and therapy, 12, 1979.
  • ResearchGate. Cytotoxicity of berberine (BBR) in three cell lines.
  • Ciccolini, C., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein journal of organic chemistry, 16(1), 1642-1650.
  • Rauf, A., et al. (2020). Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization. Molecules, 25(6), 1356.
  • Zhu, Y., et al. (2021). Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer. Frontiers in Pharmacology, 12, 646074.
  • Iizuka, N., et al. (2017). Berberine Induces Apoptotic Cell Death via Activation of Caspase-3 and-8 in HL-60 Human Leukemia Cells: Nuclear Localization and Structure-Activity Relationships. Biological and Pharmaceutical Bulletin, 40(10), 1743-1749.
  • Al-Ani, B., et al. (2018). Effect of berberine chloride on caspase-3 dependent apoptosis and antioxidant capacity in the hippocampus of the chronic cerebral hypoperfusion rat model. Metabolic brain disease, 33(2), 471-479.
  • Rauf, A., et al. (2020). Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization. Molecules, 25(6), 1356.
  • ResearchGate. Activation of caspase-3 in cultures of TK6 cells treated with BRB or...
  • Li, W., et al. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Oncology Letters, 21(5), 383.
  • ResearchGate. Effects of berberine on the caspase-3-positive and and tererminal...
  • Wang, N., et al. (2011). Berberine induces cell apoptosis through cytochrome C/apoptotic protease-activating factor 1/caspase-3 and apoptosis inducing factor pathway in mouse insulinoma cells. Chinese medical journal, 124(20), 3343-3349.
  • Orfila, L., et al. (2000). In vitro cytotoxicity of the protoberberine-type alkaloids. Planta medica, 66(06), 545-548.
  • Lin, J. P., et al. (2006). Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line. World journal of gastroenterology: WJG, 12(1), 21.
  • Gao, Y., et al. (2018). Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells. BioMed research international, 2018.
  • Na, Y. J., et al. (2019). Berberine Inhibits Telomerase Activity and Induces Cell Cycle Arrest and Telomere Erosion in Colorectal Cancer Cell Line, HCT 116. Molecules, 24(18), 3249.
  • Liu, T., et al. (2009). Berberine induces p53-dependent cell cycle arrest and apoptosis of human osteosarcoma cells by inflicting DNA damage. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 662(1-2), 75-83.

Sources

A Comparative-Mechanistic Analysis of (±)-Tetrahydroberberine and Its Derivatives in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the antiproliferative activity of (±)-Tetrahydroberberine (THB) and its structurally modified derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the structure-activity relationships that govern the anticancer potential of this class of compounds. We will explore the causality behind experimental design, present validated protocols, and ground all claims in referenced scientific literature.

Introduction: The Rationale for Derivatizing the Berberine Scaffold

Berberine (BER), a natural isoquinoline alkaloid, has long been recognized for its wide spectrum of pharmacological properties, including significant anticancer activities.[1][2] However, its clinical translation is hampered by inherent limitations such as low bioavailability, poor solubility, and moderate target affinity.[1][2] This has driven extensive research into its derivatives to enhance its therapeutic profile.

The reduction of berberine yields dihydroberberine (DHBER) and the fully reduced (±)-Tetrahydroberberine (THB), also known as canadine.[1] While THB itself demonstrates a range of biological effects, including hepatoprotective and anti-arrhythmic activities, its direct antiproliferative action is often weak or negligible.[1][2] This positions the THB scaffold as an ideal starting point for chemical modification. The core hypothesis is that while the basic THB structure may lack potent cytotoxic activity, it serves as a versatile template upon which specific functional groups can be added to confer or significantly enhance antiproliferative efficacy. This guide focuses on comparing the activity of parent THB with its synthesized analogues, particularly arylhydrazono-THB derivatives, to elucidate the structural requirements for anticancer activity.

Synthesis Strategy: From Berberine to Bioactive Derivatives

The generation of novel THB derivatives is a strategic process aimed at exploring new chemical space to improve biological activity. A common and effective pathway involves a multi-step reduction and functionalization process.

First, Berberine (BER) is partially reduced to Dihydroberberine (DHBER). The enaminic nature of DHBER makes its C13 position a reactive site for introducing various electrophilic agents, such as arylhydrazono moieties.[2] Subsequently, these functionalized DHBER intermediates undergo a second reduction step, typically using a mild reducing agent like sodium borohydride (NaBH₄), to yield the corresponding functionalized (±)-Tetrahydroberberine derivatives.[1] This targeted synthesis allows for the creation of a library of compounds where the core THB structure is maintained, but the substituents are varied to probe structure-activity relationships.

G BER Berberine (BER) (Parent Alkaloid) DHBER Dihydroberberine (DHBER) (Intermediate) BER->DHBER Partial Reduction THB (±)-Tetrahydroberberine (THB) (Inactive Scaffold) DHBER->THB Full Reduction Aryl_DHBER Arylhydrazono-DHBER (Functionalized Intermediate) DHBER->Aryl_DHBER Functionalization (e.g., Arylhydrazono group) Aryl_THB Arylhydrazono-THB (Active Derivative) Aryl_DHBER->Aryl_THB Selective Reduction (NaBH₄)

Caption: General synthesis workflow from Berberine to functionalized THB derivatives.

Comparative Analysis of Antiproliferative Activity

The central objective of synthesizing THB derivatives is to transform a biologically placid scaffold into a potent antiproliferative agent. Experimental evidence from studies on the non-small cell lung cancer (NSCLC) cell line NCI-H1975 provides a clear demonstration of this principle.

Using standardized cell viability assays, researchers have shown that while Dihydroberberine (DHBER) significantly inhibits cancer cell proliferation, the parent (±)-Tetrahydroberberine (THB) is largely inactive and does not affect the viability of NCI-H1975 cells.[2] This stark difference underscores that the saturation of the isoquinoline ring system in THB diminishes the intrinsic anticancer activity seen in its precursors.

However, the introduction of arylhydrazono functionalities onto the THB scaffold successfully imparts significant antiproliferative properties.[1][3] This demonstrates that the derivatives' activity is not an enhancement of existing potency but rather a newly conferred biological function dependent on the specific chemical modification.

Table 1: Summary of Antiproliferative Activity against NCI-H1975 Lung Cancer Cells

Compound ClassParent CompoundRepresentative DerivativesObserved Antiproliferative ActivityReference
DihydroberberineDHBERArylhydrazono-DHBERs (e.g., 2m, 2n)Significant: DHBER and its most active derivatives showed comparable, strong inhibition of cell proliferation.[2]
Tetrahydroberberine(±)-THBERArylhydrazono-THBERsTHBER (Inactive): Did not affect cell viability. Derivatives (Active): Showed significant growth inhibition.[1][2]

Note: The qualitative assessment is based on data from Mari et al. (2020), where compounds were tested at a concentration of 25 µM.[2]

Mechanistic Insights from the Berberine Family

While the precise mechanisms of action for novel THB derivatives require specific investigation, the extensive research on the parent compound, berberine, provides a valuable framework. Berberine exerts its anticancer effects through a multi-targeted approach, and it is plausible that active THB derivatives could engage similar pathways. Key mechanisms include:

  • Induction of Cell Cycle Arrest: Berberine is known to halt the progression of the cell cycle, often at the G1 or G2/M phase, by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[4][5]

  • Apoptosis Induction: It triggers programmed cell death by activating p53, altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and generating reactive oxygen species (ROS).[4][5]

  • Inhibition of Pro-Survival Signaling: Berberine can suppress critical signaling pathways that drive cancer cell growth and survival, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways.

G cluster_0 Simplified PI3K/AKT/mTOR Pathway Berberine Berberine / Active THB Derivatives PI3K PI3K Berberine->PI3K Inhibits Apoptosis Apoptosis Berberine->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway is a key anticancer mechanism.

Experimental Methodologies

The trustworthiness of comparative data relies on robust and validated experimental protocols. The following section details the methodologies used to assess the antiproliferative activity of THB and its derivatives.

General Cell Culture Workflow

The foundation of any in vitro screening is the consistent and sterile maintenance of the chosen cancer cell line.

G Thaw Thaw Cryopreserved NCI-H1975 Cells Culture Culture in Medium (e.g., DMEM + 10% FBS) 37°C, 5% CO₂ Thaw->Culture Passage Subculture (Passage) When 80-90% Confluent Culture->Passage Seed Seed Cells into 96-Well Plates for Assay Passage->Seed

Caption: Standard workflow for preparing adherent cancer cells for proliferation assays.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method that indirectly measures cell number by staining total cellular protein.[6][7] Its key advantage is its reliance on a fixed endpoint (protein mass), making it less susceptible to metabolic fluctuations than other assays.

Principle: The anionic dye Sulforhodamine B binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass in the well.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate adherent cells (e.g., NCI-H1975) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of (±)-THB, its derivatives, or a vehicle control (e.g., 0.05% DMSO) for a specified duration (e.g., 24 or 48 hours).

  • Cell Fixation: Gently remove the treatment medium. Add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the plate. Incubate at 4°C for 1 hour.[7][8]

  • Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and medium components.[7][8] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[7]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[7]

  • Dye Solubilization: Allow plates to air-dry again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[6][9]

  • Absorbance Reading: Measure the optical density (absorbance) of each well at approximately 510-540 nm using a microplate reader.[6][7] The absorbance is directly proportional to the number of viable cells.

WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium] Assay Protocol

The WST-8 assay is a colorimetric method for quantifying viable cells based on their metabolic activity.

Principle: The water-soluble tetrazolium salt, WST-8, is reduced by mitochondrial dehydrogenases in metabolically active cells to a water-soluble orange formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.

  • Reagent Addition: At the end of the treatment period, add 10 µL of the WST-8 solution directly to each well of the 96-well plate.[11][12]

  • Incubation: Incubate the plate for 1-4 hours in a CO₂ incubator at 37°C. The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[11][12]

  • Absorbance Reading: Measure the absorbance of each well at approximately 450-460 nm using a microplate reader.[10][13] A reference wavelength (e.g., 600 nm) can be used to subtract background noise.[11] The intensity of the orange color is proportional to the number of viable cells.

Conclusion and Future Perspectives

The comparative analysis clearly indicates that while (±)-Tetrahydroberberine itself possesses negligible antiproliferative activity, its scaffold is a highly valuable template for the synthesis of potent anticancer agents. The addition of specific moieties, such as arylhydrazono groups, can successfully confer significant antiproliferative properties, transforming an inactive molecule into a promising hit compound.[1][2]

This structure-activity relationship underscores a critical principle in medicinal chemistry: the core structure provides the framework, but specific functional groups dictate the therapeutic activity. Future research should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of THB derivatives to further refine structure-activity relationships and optimize potency.

  • Broad-Spectrum Screening: Evaluating the most potent derivatives against a diverse panel of cancer cell lines to determine their spectrum of activity and potential selectivity.

  • Mechanistic Elucidation: Conducting in-depth studies to uncover the specific molecular targets and signaling pathways modulated by the most active THB derivatives, confirming whether they operate through mechanisms similar to berberine or possess novel modes of action.

By leveraging these insights, the development of THB-based compounds may lead to a new class of effective and clinically viable anticancer therapeutics.

References

  • Mari, G., De Crescentini, L., Benedetti, S., Palma, F., Santeusanio, S., & Mantellini, F. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • Mishra, A., & Rokade, S. (2025).
  • ResearchGate. (2020). (PDF) Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. [Link]
  • Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Vichai, V., & Kirtikara, K. (2006). SRB assay for measuring target cell killing. protocols.io. [Link]
  • Mari, G., De Crescentini, L., Benedetti, S., Palma, F., Santeusanio, S., & Mantellini, F. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]
  • Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB)
  • HiMedia Laboratories. (n.d.). EZcountTM WST-8 Cell Assay Kit.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability/Cytotoxicity: Cell Counting Kit-8.
  • Rauf, A., et al. (2021).
  • Kaboli, P. J., et al. (2014). Targets and mechanisms of berberine, a natural drug with potential to treat cancer with special focus on breast cancer. European Journal of Pharmacology, 740, 584-595. [Link]

Sources

A Comparative Review of the Clinical Potential of Berberine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Berberine, a natural isoquinoline alkaloid, has a rich history in traditional medicine and is now at the forefront of modern pharmacological research.[1][2][3][4] Its therapeutic potential spans a wide spectrum of chronic diseases, including metabolic disorders, cancer, neuroinflammatory conditions, and cardiovascular diseases.[3][5][6][7] However, the clinical application of berberine is often hampered by its poor pharmacokinetic profile, notably low bioavailability.[8][9][10][11] This has spurred the development of numerous derivatives designed to enhance its therapeutic efficacy. This guide provides a comprehensive comparison of berberine and its emerging derivatives, delving into their mechanisms of action, supported by experimental data, and outlining key protocols for their evaluation.

Introduction: The Resurgence of a Traditional Remedy

For millennia, plants containing berberine have been utilized in traditional Chinese and Ayurvedic medicine to treat ailments such as diarrhea and infections.[1][2][12] Modern scientific investigation has unveiled the multifaceted pharmacological properties of berberine, revealing its ability to modulate key cellular signaling pathways involved in metabolism, inflammation, and cell proliferation.[3][5][13][14] This has led to a surge in preclinical and clinical studies exploring its utility in a range of complex diseases. Despite promising results, challenges related to its absorption, metabolism, and potential for side effects have limited its widespread clinical adoption.[9][10][11] The focus of current research is therefore twofold: to fully elucidate the therapeutic mechanisms of berberine and to engineer superior derivatives that can overcome its inherent limitations.[9][15]

Mechanisms of Action: A Multi-Targeted Approach

Berberine's therapeutic versatility stems from its ability to interact with multiple molecular targets, thereby influencing a network of interconnected signaling pathways. This multi-targeted approach is a significant advantage in treating complex multifactorial diseases.

Metabolic Regulation: Beyond Glycemic Control

Berberine has garnered significant attention for its potent anti-diabetic and lipid-lowering effects, often compared to conventional drugs like metformin.[1][16][17] Its primary mechanism in metabolic regulation is the activation of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[5][13][14][18]

Key effects of berberine on metabolic pathways include:

  • Glucose Metabolism: Berberine enhances insulin sensitivity, stimulates glycolysis, and suppresses gluconeogenesis in the liver.[5][14][16] It also promotes the translocation of glucose transporter 4 (GLUT4), facilitating glucose uptake into cells.[19]

  • Lipid Metabolism: It lowers circulating levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[16][20][21] Mechanistically, berberine upregulates the expression of the LDL receptor (LDLR) and inhibits the synthesis of cholesterol and triglycerides.[20]

  • Gut Microbiota Modulation: Berberine can modulate the composition of the gut microbiome, which in turn influences host metabolism and inflammation.[1][18][20] It can selectively inhibit the growth of harmful gut bacteria while promoting the proliferation of beneficial species.[1][18]

Signaling Pathway: Berberine in Metabolic Regulation

Berberine_Metabolic_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK Gut_Microbiota Gut Microbiota Modulation Berberine->Gut_Microbiota GLUT4 GLUT4 Translocation AMPK->GLUT4 Glycolysis ↑ Glycolysis AMPK->Glycolysis Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis LDLR ↑ LDLR Expression AMPK->LDLR Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Blood_Glucose ↓ Blood Glucose Glycolysis->Blood_Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose Blood_Lipids ↓ Blood Lipids LDLR->Blood_Lipids Lipid_Synthesis->Blood_Lipids

Caption: Berberine's metabolic effects are largely mediated by AMPK activation.

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases. Berberine exerts potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[1][7][13]

Key anti-inflammatory mechanisms include:

  • Inhibition of NF-κB Signaling: Berberine suppresses the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][18][22][23]

  • Modulation of MAPK Pathway: It can inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses.[12][13][22]

  • Immune Cell Regulation: Berberine can modulate the activity of various immune cells, including suppressing the differentiation of pro-inflammatory Th1 and Th17 cells.[24]

Neuroprotective Potential

Emerging evidence suggests that berberine has significant neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22][25]

Neuroprotective mechanisms of berberine include:

  • Anti-neuroinflammation: By suppressing microglial activation and the production of inflammatory mediators in the brain, berberine mitigates neuroinflammation.[22][25]

  • Antioxidant Effects: It reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[13][23]

  • Modulation of Autophagy: Berberine can induce autophagy, a cellular process that removes damaged organelles and protein aggregates, which is often impaired in neurodegenerative disorders.[22][25][26][27]

  • Enhancement of Neurogenesis: Some studies suggest that berberine may promote neurogenesis and synaptic plasticity.[23][27]

Anticancer Activity

Berberine has demonstrated anticancer effects in a variety of cancer cell lines and animal models.[28][29][30][31]

Anticancer mechanisms of berberine include:

  • Inhibition of Proliferation and Induction of Apoptosis: Berberine can arrest the cell cycle and induce programmed cell death (apoptosis) in cancer cells.[28][30]

  • Suppression of Metastasis: It can inhibit the invasion and migration of cancer cells by down-regulating the expression of metastasis-related proteins.[30]

  • Autophagy Regulation: In the context of cancer, berberine's effect on autophagy can be complex, either promoting cancer cell death or survival depending on the cellular context.[28][30]

Comparative Analysis: Berberine vs. Its Derivatives

The primary motivation for developing berberine derivatives is to overcome its poor oral bioavailability and mitigate its gastrointestinal side effects.[9][10][11] Structural modifications aim to improve its solubility, absorption, and metabolic stability.[9]

FeatureBerberineBerberine Derivatives (General)Supporting Experimental Evidence
Bioavailability Low (<1%) due to poor absorption and extensive first-pass metabolism.[8][32][33][34]Generally improved. Modifications aim to increase lipophilicity or water solubility for better absorption.Dihydroberberine, a precursor, shows a nearly 5-fold higher intestinal absorption rate than berberine in rats.[8] Transdermal formulations of berberine and dihydroberberine demonstrated enhanced bioavailability compared to oral administration.[35]
Efficacy Potent in vitro, but in vivo efficacy can be limited by low bioavailability.Often exhibit enhanced potency and efficacy in preclinical models due to improved pharmacokinetic properties.Synthetic 13-arylalkyl derivatives of berberine were more potent than the parent compound in inducing cell cycle arrest and apoptosis in human colon cancer cell lines.[9] Carbohydrate-modified berberine derivatives showed higher anti-diabetic activity in HepG2 cells.[4][36]
Safety and Tolerability Common side effects are gastrointestinal (e.g., nausea, diarrhea, constipation).[1][2][16][37][38] May interact with other medications.[1][16][37]Can have an improved safety profile, with reduced gastrointestinal side effects. However, comprehensive toxicity studies are needed for each new derivative.[8]A mannose-modified berberine derivative showed significantly lower cytotoxicity than berberine in HepG2 cells.[4][36]
Mechanism of Action Multi-targeted, affecting AMPK, NF-κB, etc.Generally retain the core mechanisms of berberine, but modifications can sometimes alter target specificity or affinity.Studies on derivatives often confirm engagement with the same primary targets as berberine.[9]

Key Experimental Protocols for Evaluation

The following protocols are fundamental for assessing the clinical potential of berberine and its derivatives.

In Vitro Efficacy and Mechanistic Studies

Experimental Workflow: In Vitro Evaluation

In_Vitro_Workflow Start Select Relevant Cell Lines (e.g., HepG2 for metabolic, MCF-7 for cancer) Cytotoxicity Cytotoxicity Assay (e.g., MTT, Neutral Red) Start->Cytotoxicity Efficacy Target-Specific Efficacy Assays (e.g., Glucose uptake, α-glucosidase inhibition) Start->Efficacy Data_Analysis Data Analysis and IC50/EC50 Determination Cytotoxicity->Data_Analysis Mechanism Mechanistic Assays (e.g., Western Blot for protein expression, qPCR for gene expression) Efficacy->Mechanism Mechanism->Data_Analysis In_Vivo_Workflow Animal_Model Select Appropriate Animal Model (e.g., db/db mice for diabetes, tumor xenograft for cancer) Dosing Determine Dosing Regimen and Route of Administration Animal_Model->Dosing Efficacy_Study Conduct Efficacy Study (Measure relevant endpoints, e.g., blood glucose, tumor volume) Dosing->Efficacy_Study PK_Study Pharmacokinetic (PK) Study (Collect blood samples at time points) Dosing->PK_Study Toxicity_Study Toxicity Assessment (Monitor animal health, histopathology) Dosing->Toxicity_Study Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis PK_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: A generalized workflow for in vivo studies of berberine and its derivatives.

A. Animal Models of Type 2 Diabetes (e.g., db/db mice)

  • Objective: To evaluate the in vivo anti-diabetic efficacy.

  • Methodology:

    • Use genetically diabetic mice (e.g., db/db) or induce diabetes in normal mice (e.g., with streptozotocin).

    • Divide the animals into groups: control, berberine-treated, derivative-treated, and positive control (e.g., metformin).

    • Administer the compounds orally or via another relevant route for a specified duration.

    • Monitor body weight, food and water intake, and blood glucose levels regularly.

    • At the end of the study, collect blood for analysis of HbA1c, insulin, and lipid profiles.

    • Collect tissues (e.g., liver, pancreas) for histopathological examination and molecular analysis.

B. Pharmacokinetic Study in Rats

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology:

    • Administer a single dose of berberine or its derivative to rats, typically via both intravenous (IV) and oral (PO) routes in separate groups.

    • Collect blood samples at predetermined time points after administration.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound and its major metabolites in the plasma using a validated analytical method (e.g., LC-MS/MS). [32][33] 5. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Future Directions and Conclusion

Berberine continues to be a molecule of immense interest due to its broad therapeutic potential. While its clinical use is currently limited by its pharmacokinetic challenges, the development of novel derivatives and advanced drug delivery systems holds great promise. Future research should focus on:

  • Head-to-head clinical trials comparing the efficacy and safety of promising berberine derivatives against standard-of-care treatments.

  • Comprehensive long-term toxicity studies of new derivatives to ensure their safety for chronic use.

  • Further elucidation of the molecular mechanisms of both berberine and its derivatives to identify new therapeutic applications and potential biomarkers for patient stratification.

References

  • WebMD. (2024, August 28). Berberine: Benefits, Side Effects, and Weight Loss. [Link]
  • UCLA Health. (n.d.).
  • Frontiers in Pharmacology. (n.d.). Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review. [Link]
  • Health.com. (2026, January 1). 5 Potential Side Effects of Berberine You Should Know. [Link]
  • Frontiers in Pharmacology. (n.d.).
  • PubMed. (n.d.). Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis. [Link]
  • National Center for Complementary and Integrative Health. (n.d.).
  • WebMD. (n.d.). Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
  • PubMed Central. (n.d.). The mechanism of berberine alleviating metabolic disorder based on gut microbiome. [Link]
  • PubMed Central. (n.d.).
  • Frontiers in Aging Neuroscience. (n.d.).
  • PubMed Central. (2022, February 17). Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease. [Link]
  • National Institutes of Health. (n.d.). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. [Link]
  • SciELO. (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects. [Link]
  • Canadian Science Publishing. (n.d.). Berberine as a therapy for type 2 diabetes and its complications: From mechanism of action to clinical studies. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2025, February 21).
  • PubMed Central. (n.d.). Molecular mechanisms, targets and clinical potential of berberine in regulating metabolism: a review focussing on databases and molecular docking studies. [Link]
  • Frontiers in Pharmacology. (2021, January 14).
  • SciELO. (n.d.).
  • PubMed Central. (2023, October 19).
  • National Institutes of Health. (n.d.).
  • Encyclopedia.pub. (2023, October 25). Molecular Mechanisms of Berberine's Neuroprotection. [Link]
  • PubMed. (2022, January 27).
  • ResearchGate. (n.d.). (PDF)
  • Semantic Scholar. (n.d.). Pharmacokinetic of berberine, the main constituent of Berberis vulgaris L.: A comprehensive review. [Link]
  • Cleveland Clinic. (2025, June 10). Berberine: What It Is, Benefits & Side Effects. [Link]
  • PLOS One. (n.d.). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. [Link]
  • MDPI. (2022, July 15).
  • Royal Society of Chemistry. (n.d.).
  • ClinicalTrials.gov. (n.d.). Evaluating the Tolerability and Effects of Berberine on Major Metabolic Biomarkers: A Pilot Study. [Link]
  • ResearchGate. (n.d.). Berberine as a Potential Anticancer Agent: A Comprehensive Review. [Link]
  • MDPI. (n.d.). Berberine as a Potential Anticancer Agent: A Comprehensive Review. [Link]
  • The Medivice. (2025, November 3). What is the efficacy of berberine in treating type 2 diabetes, high cholesterol, and obesity?. [Link]
  • Texila International Journal. (n.d.). Recent Advance on Berberine as an Integrative Therapy in Lung Cancer: Mechanistic Overview and Pharmacological Impact. [Link]
  • PubMed. (2013, September 5). In vitro biological assessment of Berberis vulgaris and its active constituent, berberine: antioxidants, anti-acetylcholinesterase, anti-diabetic and anticancer effects. [Link]
  • National Institutes of Health. (n.d.).
  • Semantic Scholar. (n.d.).
  • Frontiers. (n.d.). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. [Link]
  • National Institutes of Health. (2022, August 31). In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance. [Link]
  • ResearchGate. (n.d.).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (+-)-Tetrahydroberberine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of research chemicals is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For novel or highly potent compounds like (+-)-Tetrahydroberberine, a proactive and informed approach to disposal is not merely a best practice but an operational necessity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, designed for the professionals at the forefront of scientific discovery. Our objective is to move beyond simple instruction and instill a deep understanding of the causality behind these critical safety protocols.

Core Directive: Hazard Assessment of this compound

Before any handling or disposal is attempted, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the racemic (+-)- form may be sparse, data for closely related structures, such as Dihydroberberine, provides a clear and urgent directive. The compound is classified with high acute oral toxicity.[1] This classification dictates that this compound must be managed as a hazardous substance, with no margin for error in its handling and disposal.

Table 1: Hazard Profile and Regulatory Classification

Hazard Classification GHS Pictogram Signal Word Hazard Statement Primary Regulatory Framework

| Acute Toxicity, Oral (Category 2) | 💀 | Danger | H300: Fatal if swallowed [1] | EPA Resource Conservation and Recovery Act (RCRA)[2][3] |

This profile mandates that under no circumstances should this compound or its contaminated materials be disposed of in standard trash or via sanitary sewer systems.[4][5][6] All waste streams must be treated as hazardous waste and disposed of through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) office.[7]

Foundational Safety: Personal Protective Equipment (PPE)

Given the acute toxicity, a robust barrier between the researcher and the chemical is non-negotiable. The selection of PPE is a direct response to the potential routes of exposure—inhalation, ingestion, and dermal contact.

  • Eye Protection: ANSI-rated safety goggles are required to protect against splashes of solutions or accidental aerosolization of solid powder.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A professional lab coat must be worn and kept fully fastened. This protects against contamination of personal clothing.

  • Respiratory Protection: While not typically required when handling small quantities within a certified chemical fume hood, a NIOSH-approved respirator may be necessary for spill cleanup or when handling larger quantities where aerosolization is possible.[8]

Standard Operating Procedure: Waste Segregation and Disposal

The cardinal rule of chemical waste management is segregation at the point of generation.[7] This prevents dangerous reactions between incompatible chemicals and ensures each waste stream is handled by the appropriate disposal pathway.

Protocol 1: Solid Waste Disposal

This stream includes any solid material that has come into direct contact with this compound.

  • Examples: Contaminated gloves, weigh paper, absorbent pads from spill cleanup, and disposable lab coats.

  • Step-by-Step Methodology:

    • Designate a Container: Procure a sturdy, leak-proof container with a secure lid. This is typically a plastic pail or a double-bagged, clearly marked polyethylene bag.[9]

    • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name, "this compound," and the date accumulation begins.[4][7]

    • Collection: Place all contaminated solid waste directly into the designated container.

    • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

Protocol 2: Liquid Waste Disposal

This stream includes all solutions containing this compound and all initial rinsates from contaminated glassware.

  • Examples: Unused experimental solutions, instrument effluent, and the first three rinses of any container.

  • Step-by-Step Methodology:

    • Designate a Container: Select a chemically compatible, shatter-resistant container (e.g., a plastic-coated glass bottle) with a screw-top cap.[6]

    • Labeling: Affix a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and an estimated concentration or percentage of all chemical constituents in the solution.[4]

    • Collection: Carefully pour all liquid waste into the designated container using a funnel to prevent spills.

    • Storage: Keep the container tightly capped and stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]

Protocol 3: Sharps Waste Disposal

This stream includes any item that can puncture skin and is contaminated with this compound.

  • Examples: Needles, syringes, Pasteur pipettes, and broken glass from contaminated vials.

  • Step-by-Step Methodology:

    • Use a Sharps Container: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[6][7]

    • Labeling: The container must be clearly labeled as "Hazardous Sharps Waste" and specify the contaminant, "this compound."[7]

    • Do Not Overfill: Never fill a sharps container more than three-quarters full.

    • Final Disposal: Once full, seal the container and manage it for pickup by your institution's EHS office.

Protocol 4: Decontamination of "Empty" Containers

Due to the high toxicity of this compound, containers are not considered "empty" after their contents are used. A specific triple-rinse protocol is mandatory.

  • Step-by-Step Methodology:

    • First Rinse: Rinse the container with a suitable solvent (one that readily dissolves the compound and will not react with it). Collect this first rinsate and dispose of it as hazardous liquid waste.[4]

    • Second and Third Rinses: For a compound classified as highly toxic (LD50 < 50mg/kg), the next two rinses must also be collected and disposed of as hazardous liquid waste.[4]

    • Final Steps: After the triple rinse, deface or remove the original label. The now-decontaminated container can typically be disposed of in the appropriate regular waste stream (e.g., glass recycling).

Disposal Workflow and Decision Logic

The following diagram illustrates the critical decision-making process for managing this compound waste from the lab bench to its final, safe disposal.

G Disposal Workflow for this compound Waste start Waste Generation This compound) identify_waste Identify Waste Type start->identify_waste solid_waste Solid (Gloves, Paper, PPE) identify_waste->solid_waste Is it a contaminated solid? liquid_waste Liquid (Solutions, Rinsates) identify_waste->liquid_waste Is it a solution or rinsate? sharps_waste Sharps (Needles, Glass) identify_waste->sharps_waste Can it puncture skin? solid_container Select Container: Leak-proof, Lidded Pail or Double Bag solid_waste->solid_container liquid_container Select Container: Chemically-Compatible, Sealed Bottle liquid_waste->liquid_container sharps_container Select Container: Puncture-Resistant Sharps Container sharps_waste->sharps_container label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Accumulation Date solid_container->label_waste liquid_container->label_waste sharps_container->label_waste store_waste Store Securely in Lab (Sealed, Secondary Containment) label_waste->store_waste contact_ehs Container Full? Contact EHS for Pickup store_waste->contact_ehs end_disposal Document and Transfer Waste to EHS contact_ehs->end_disposal

Caption: Decision-making workflow for the proper segregation and disposal of this compound waste.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pillow), starting from the outside and working inward to prevent spreading.[10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous solid waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous solid waste.[11]

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. Seek immediate medical attention and provide the Safety Data Sheet to the emergency medical personnel.[1]

By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Safety Data Sheet - Tetrahydroberberine. DC Chemicals. [Link]
  • Decontamination. West Virginia University Environmental Health & Safety. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (YouTube). [Link]
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
  • Material Safety Data Sheet - Berberine hydrochloride hydr
  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]
  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [Link]
  • Chemical Spill Procedures. Clarkson University Environmental Health & Safety. [Link]
  • Hazardous Waste Disposal. AICCM. [Link]
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
  • University Guidance on Decontamin
  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. [Link]
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Illinois Environmental Protection Agency.[Link]
  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Hazardous Drugs - Overview.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

Sources

Navigating the Safe Handling of (+-)-Tetrahydroberberine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of novel therapeutics and a deeper understanding of biological mechanisms often leads us to work with potent, pharmacologically active compounds. (+-)-Tetrahydroberberine, an isoquinoline alkaloid with a range of biological activities, is one such compound.[1][2] While its therapeutic potential is significant, ranging from neuroprotective to anti-arrhythmic effects, the very bioactivity of this compound necessitates a robust and well-defined safety protocol to protect laboratory personnel from inadvertent exposure.[1][3]

This guide provides essential, immediate safety and logistical information for handling this compound in a research setting. It is designed to be a practical resource, moving beyond a simple checklist to explain the why behind each recommendation, fostering a culture of safety and scientific integrity. The information herein is synthesized from established principles of handling potent pharmaceutical compounds and available safety data for related alkaloids.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a powder that can be harmful if swallowed.[4][5] While a comprehensive toxicological profile may not be readily available for this specific racemic mixture, it is prudent to treat it as a potent compound. The primary routes of occupational exposure are inhalation of airborne powder and dermal contact.[6] Ingestion is also a potential route of exposure through poor laboratory hygiene.

Given the pharmacological activity of Tetrahydroberberine as a dopamine receptor antagonist, systemic absorption could potentially lead to undesired physiological effects.[7] Therefore, a thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This assessment should consider the quantity of material being handled, the frequency of handling, and the specific manipulations being performed (e.g., weighing, dissolving, administering to cell cultures or animals).

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) should always be considered the last line of defense.[8] The primary method for controlling exposure to potent compounds is through the use of engineering controls.

  • Ventilation: All manipulations of powdered this compound, especially weighing and aliquoting, must be performed within a certified chemical fume hood, a powder containment hood (also known as a ventilated balance enclosure), or a glove box.[6][9] This is critical to prevent the generation and inhalation of airborne dust.

  • Containment: The use of disposable bench liners is highly recommended to protect work surfaces and simplify decontamination and cleanup procedures.[6] For larger-scale operations, more advanced containment solutions like glovebox isolators may be necessary.[10]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The level of PPE required will depend on the specific task being performed.

ScenarioRequired PPE
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filters.- Double nitrile gloves (outer pair with extended cuffs).- Disposable gown with elastic cuffs.- Hair bonnet and shoe covers.- Safety goggles (worn under the full-face respirator).
Preparation of Solutions - Chemical fume hood.- Nitrile gloves.- Chemical-resistant lab coat.- Safety glasses with side shields or chemical splash goggles.
In-vitro / In-vivo Experiments - Nitrile gloves.- Lab coat.- Safety glasses.

Rationale for PPE Selection:

  • Respiratory Protection: When handling the dry powder, the risk of aerosolization is highest. A full-face respirator with P100/N100 filters provides the highest level of protection for both the respiratory system and the face from airborne particulates.[11] Surgical masks offer little to no protection from chemical powders and should not be used.[11]

  • Hand Protection: Double gloving with nitrile gloves is recommended when handling the powder.[11][12] The outer glove should be removed immediately after the task is completed and disposed of as hazardous waste. This minimizes the spread of contamination. Thicker gloves generally offer better protection.[11] Always inspect gloves for any signs of damage before use.

  • Body Protection: A disposable gown with a solid front and tight-fitting cuffs prevents contamination of personal clothing.[12] For high-potency compounds, "bunny suits" or coveralls can offer head-to-toe protection.[13]

  • Eye and Face Protection: Safety goggles or a face shield worn over safety glasses are essential to protect against splashes when preparing solutions.[11][13][14]

Step-by-Step Operational Plan: Ensuring Safe Handling

Adherence to a strict, well-documented standard operating procedure (SOP) is paramount to minimizing risk.

A. Weighing and Aliquoting the Dry Powder:
  • Preparation:

    • Ensure the designated powder containment hood or fume hood is certified and functioning correctly.

    • Cover the work surface with a disposable bench liner.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) before bringing the compound into the hood.

  • Donning PPE:

    • Follow the sequence outlined in the diagram below for donning PPE to avoid contamination.

  • Handling the Compound:

    • Carefully open the container of this compound inside the hood.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.

    • Avoid any sudden movements that could generate dust.

    • Close the primary container tightly.

  • Cleanup:

    • Carefully wipe down the spatula and any other reusable equipment with a damp cloth (e.g., wetted with 70% ethanol) to remove any residual powder.

    • Dispose of the weigh boat, outer gloves, and bench liner in a designated hazardous waste container.

  • Doffing PPE:

    • Follow the reverse sequence for doffing PPE to prevent cross-contamination.

B. Preparation of Solutions:
  • Preparation:

    • Perform all work within a chemical fume hood.

    • Have all necessary solvents, vials, and equipment ready.

  • Dissolving the Compound:

    • Add the solvent to the vial containing the pre-weighed this compound.

    • Cap the vial and mix gently until the solid is fully dissolved. Sonication may be used if necessary.

  • Cleanup:

    • Dispose of any contaminated materials (e.g., pipette tips) in the appropriate hazardous waste container.

    • Wipe down the work surface of the fume hood.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_powder Powder Handling PPE cluster_ppe_solution Solution Handling PPE cluster_disposal Disposal start Start: Handling This compound assess_form Is the compound in powder form? start->assess_form ppe_powder Full-face respirator (P100/N100) Double nitrile gloves Disposable gown Hair bonnet & shoe covers Safety goggles assess_form->ppe_powder Yes ppe_solution Chemical fume hood Nitrile gloves Lab coat Safety glasses/goggles assess_form->ppe_solution No (in solution) disposal Dispose of all contaminated materials as hazardous chemical waste. ppe_powder->disposal ppe_solution->disposal

Caption: PPE selection workflow for handling this compound.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills of powder, carefully cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including disposable PPE, bench liners, and empty containers, must be disposed of as hazardous chemical waste.[15] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, advancing scientific knowledge while prioritizing the health and well-being of all laboratory personnel.

References

  • Agro FOOD Industry Hi-tech. (n.d.). Potent compound safety in the laboratory.
  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
  • Mettler-Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances.
  • Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • DC Chemicals. (2025). Tetrahydroberberine|522-97-4|MSDS.
  • PubChem. (2025). This compound.
  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Altasciences. (n.d.). Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 4), 262–265.
  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • MDPI. (2022). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides.
  • PubMed. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid.
  • PubMed. (2024). Tetrahydroberberine alleviates high-fat diet-induced hyperlipidemia in mice via augmenting lipoprotein assembly-induced clearance of low-density lipoprotein and intermediate-density lipoprotein.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+-)-Tetrahydroberberine
Reactant of Route 2
(+-)-Tetrahydroberberine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.